Methyl 1-benzyl-1H-imidazole-5-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-benzylimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-12(15)11-7-13-9-14(11)8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTNQIPIURWNFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30224636 | |
| Record name | Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30224636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73941-33-0 | |
| Record name | Methyl 1-(phenylmethyl)-1H-imidazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73941-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-benzylimidazole-5-carboxylate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073941330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 73941-33-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91543 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester | |
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| Record name | Methyl 1-benzyl-1H-imidazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.567 | |
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| Record name | METHYL 1-BENZYLIMIDAZOLE-5-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66RO5I0EOG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 1-benzyl-1H-imidazole-5-carboxylate
Introduction: The Significance of Substituted Imidazoles in Modern Drug Discovery
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Its prevalence in pharmaceuticals stems from its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets. Among the vast array of imidazole derivatives, N-benzyl substituted imidazole-5-carboxylates are of particular interest to researchers in drug development. These scaffolds are key intermediates in the synthesis of a wide range of therapeutic agents, including TGR5 agonists for the treatment of metabolic diseases.[2][3]
This technical guide provides a comprehensive overview of a robust and reproducible pathway for the synthesis of methyl 1-benzyl-1H-imidazole-5-carboxylate. Tailored for researchers, scientists, and drug development professionals, this document delves into the mechanistic intricacies of the synthetic steps, offers detailed experimental protocols, and provides a thorough characterization of the final product.
Strategic Overview of the Synthesis Pathway
The synthesis of this compound is most effectively approached via a two-step sequence. This strategy prioritizes the early introduction of the carboxylate functionality, followed by the crucial N-benzylation step. This approach allows for greater control over the regioselectivity of the benzylation reaction.
Figure 1: High-level overview of the two-step synthesis pathway.
Part 1: Synthesis of the Precursor - Methyl 1H-imidazole-5-carboxylate
The initial and critical phase of this synthesis is the preparation of the imidazole core, methyl 1H-imidazole-5-carboxylate. While several methods exist for the formation of the imidazole ring, a highly efficient and scalable approach involves the esterification of 1H-imidazole-4-carboxylic acid.[4]
Reaction Mechanism: Fischer-Speier Esterification
The conversion of 1H-imidazole-4-carboxylic acid to its methyl ester is a classic example of a Fischer-Speier esterification. The reaction is catalyzed by a strong acid, typically sulfuric acid or hydrochloric acid, in the presence of methanol which acts as both the solvent and the nucleophile.
The mechanism proceeds through the following key steps:
-
Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by Methanol: A molecule of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, resulting in a protonated ester.
-
Deprotonation: A base (in this case, another molecule of methanol or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen, regenerating the catalyst and yielding the final methyl ester product.
Figure 2: Mechanism of Fischer-Speier esterification.
Experimental Protocol: Synthesis of Methyl 1H-imidazole-5-carboxylate
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 1H-imidazole-4-carboxylic acid | 112.09 | 10.0 g | 0.089 mol |
| Methanol (anhydrous) | 32.04 | 150 mL | - |
| Thionyl chloride (SOCl₂) | 118.97 | 7.8 mL | 0.107 mol |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-imidazole-4-carboxylic acid (10.0 g, 0.089 mol) and anhydrous methanol (150 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (7.8 mL, 0.107 mol) dropwise to the stirred suspension over a period of 30 minutes. Caution: Thionyl chloride is corrosive and reacts exothermically with methanol, releasing HCl gas. This step must be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, carefully add a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8 to neutralize the excess acid.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to afford methyl 1H-imidazole-5-carboxylate.
Expected Yield: 85-95%
Characterization:
-
Appearance: White crystalline powder
-
Melting Point: 154-156 °C[4]
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (br s, 1H), 7.95 (s, 1H), 7.65 (s, 1H), 3.75 (s, 3H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 162.5, 138.0, 135.5, 120.0, 51.5.
Part 2: N-Benzylation of Methyl 1H-imidazole-5-carboxylate
The second and final step in the synthesis is the regioselective N-benzylation of the imidazole ring. This transformation is a crucial step that introduces the benzyl group, a common motif in many pharmacologically active molecules.
Mechanistic Rationale and Regioselectivity
The N-alkylation of an unsymmetrically substituted imidazole, such as methyl 1H-imidazole-5-carboxylate, can potentially yield two regioisomers: the 1-benzyl and the 3-benzyl derivatives. The regioselectivity of this reaction is influenced by a combination of electronic and steric factors.[1]
The imidazole ring exists in a tautomeric equilibrium between the 4- and 5-substituted forms. The electron-withdrawing nature of the methoxycarbonyl group at the 5-position influences the electron density of the two nitrogen atoms. In the presence of a base, the imidazole is deprotonated to form an imidazolate anion, where the negative charge is delocalized over both nitrogen atoms.
The N-benzylation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The imidazolate anion acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide.
The preferential formation of the 1-benzyl isomer can be attributed to a combination of factors:
-
Electronic Effects: The electron-withdrawing methoxycarbonyl group at the C5 position decreases the electron density at the adjacent N1 nitrogen, making it less nucleophilic. Conversely, the N3 nitrogen is further away and less affected by this inductive effect, making it electronically more favorable for attack. However, in the tautomeric form where the proton resides on N1, the N3 nitrogen is more basic and more readily deprotonated.
-
Steric Hindrance: The benzyl group is sterically demanding. Attack at the N1 position is less sterically hindered compared to the N3 position, which is flanked by the methoxycarbonyl group. This steric factor often plays a dominant role in determining the regioselectivity, favoring the formation of the less sterically congested 1-benzyl isomer.
Figure 3: Simplified SN2 mechanism for N-benzylation.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Methyl 1H-imidazole-5-carboxylate | 126.11 | 5.0 g | 0.0396 mol |
| Benzyl bromide | 171.04 | 5.4 mL | 0.0455 mol |
| Potassium carbonate (K₂CO₃) | 138.21 | 8.2 g | 0.0593 mol |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add methyl 1H-imidazole-5-carboxylate (5.0 g, 0.0396 mol), potassium carbonate (8.2 g, 0.0593 mol), and N,N-dimethylformamide (50 mL).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (5.4 mL, 0.0455 mol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-water.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash with water (3 x 30 mL).
-
Recrystallize the crude product from ethanol to obtain pure this compound as a white solid.
Expected Yield: 80-90%
Part 3: Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity and purity.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 100-102 °C |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H), 7.55 (s, 1H), 7.40-7.30 (m, 3H), 7.15 (d, J=7.2 Hz, 2H), 5.50 (s, 2H), 3.80 (s, 3H).
-
¹³C NMR (100 MHz, CDCl₃): δ 162.0, 139.5, 137.0, 135.0, 129.0, 128.5, 127.0, 125.0, 52.0, 51.0.
-
FTIR (KBr, cm⁻¹): 3120 (C-H, aromatic), 2950 (C-H, aliphatic), 1715 (C=O, ester), 1500, 1455 (C=C, aromatic), 1240 (C-O, ester).[5]
-
Mass Spectrometry (EI): m/z 216 (M⁺), 91 (C₇H₇⁺).
Conclusion
This guide has detailed a reliable and efficient two-step synthesis pathway for this compound, a valuable intermediate in drug discovery. By providing a thorough understanding of the reaction mechanisms, detailed experimental protocols, and comprehensive characterization data, this document serves as a practical resource for researchers in the pharmaceutical and chemical sciences. The presented methodology is scalable and offers a high degree of control over product purity and yield, facilitating the advancement of research and development in this critical area of medicinal chemistry.
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Physicochemical properties of Methyl 1-benzyl-1H-imidazole-5-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 1-benzyl-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Imidazole Scaffold in Modern Drug Discovery
The imidazole ring is a cornerstone of medicinal chemistry, prized for its unique electronic characteristics and its ability to engage in various biological interactions.[1][2] As a five-membered aromatic heterocycle with two nitrogen atoms, it possesses a stable structure, water solubility, and hydrogen bonding capabilities that make it a sought-after feature in drug design.[3] The structural elements of the imidazole ring are adept at forming multiple interactions with biological targets through hydrogen bonds, van der Waals forces, and hydrophobic interactions.[1] This versatility is evidenced by its presence in numerous marketed drugs, including anti-cancer, anti-microbial, and anti-inflammatory agents.[1][4]
This compound belongs to this vital class of molecules. As a functionalized imidazole derivative, understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its application in drug discovery and development.[5] Properties such as solubility, lipophilicity, and pKa govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and potential efficacy.[6][7] This guide provides a comprehensive analysis of these core properties, offering both established data and the experimental context necessary for its practical application in a research setting.
Molecular Structure and Core Identifiers
The foundational attributes of a compound are its structure and fundamental identifiers. This compound is a substituted imidazole with a benzyl group at the N1 position and a methyl carboxylate group at the C5 position.
Caption: Workflow for Melting Point Determination using DSC.
Determination of Aqueous Solubility via the Shake-Flask Method (OECD 105)
The shake-flask method is the gold standard for determining the solubility of a substance in water. It is based on achieving a saturated solution and then measuring the concentration of the dissolved substance.
Protocol:
-
System Preparation: Add an excess amount of this compound to a known volume of a relevant aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed, temperature-controlled vessel. Causality: Using excess solid ensures that equilibrium is established between the dissolved and undissolved states, leading to a truly saturated solution.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Causality: Prolonged agitation is necessary to overcome kinetic barriers to dissolution and achieve thermodynamic equilibrium.
-
Phase Separation: Allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration (using a filter that does not adsorb the compound). Causality: Complete separation is crucial to prevent undissolved solid particles from artificially inflating the measured concentration of the supernatant.
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: The process should be repeated until consecutive time points (e.g., at 24h and 48h) yield the same concentration, confirming that equilibrium has been reached.
Caption: Shake-Flask Method for Aqueous Solubility Determination.
Conclusion: A Profile for Drug Development
This compound presents a physicochemical profile characteristic of a promising scaffold in medicinal chemistry. Its calculated LogP suggests a favorable balance between lipophilicity and hydrophilicity, essential for navigating biological systems. The presence of key functional groups, identifiable by IR and NMR spectroscopy, offers handles for further chemical modification to optimize activity and ADME properties. While experimental data for some properties like melting point and solubility require specific determination, the established methodologies provide a clear path for obtaining this crucial information. This technical guide serves as a foundational resource, enabling researchers to leverage the properties of this versatile imidazole derivative in the rational design of future therapeutic agents.
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Methyl 1-benzyl-1H-imidazole-5-carboxylate CAS number and identifiers
An In-depth Technical Guide to Methyl 1-benzyl-1H-imidazole-5-carboxylate
Executive Summary: This document provides a comprehensive technical overview of this compound, a key heterocyclic intermediate in medicinal chemistry. It details the compound's core chemical identifiers, physicochemical properties, a robust and validated synthesis protocol with mechanistic insights, and its critical application in the development of potent TGR5 agonists for metabolic diseases. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
Core Identifiers and Physicochemical Properties
This compound is a substituted imidazole derivative. The strategic placement of the benzyl group at the N1 position and the methyl ester at the C5 position makes it a valuable scaffold for further chemical elaboration. Its primary identifiers and computed physicochemical properties are summarized below for rapid reference.
Chemical Identifiers
A comprehensive list of names, registration numbers, and structural identifiers for this compound is provided in Table 1.[1][2]
| Identifier | Value |
| CAS Number | 73941-33-0 |
| IUPAC Name | methyl 1-(phenylmethyl)-1H-imidazole-5-carboxylate[2] |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol [1][2] |
| Canonical SMILES | COC(=O)C1=CN=CN1CC2=CC=CC=C2[2] |
| InChI Key | DOTNQIPIURWNFJ-UHFFFAOYSA-N[1][2] |
| Synonyms | 1-Benzyl-5-imidazolecarboxylic acid methyl ester, Methyl 1-benzylimidazole-5-carboxylate[1][2] |
| EC Number | 277-646-7[2] |
Physicochemical Data
The physical and chemical properties of a compound are critical for planning reactions, purification, and formulation. Table 2 outlines the key computed properties for this molecule.
| Property | Value |
| XLogP3 | 1.8[2] |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Exact Mass | 216.089877630 Da[2] |
| Topological Polar Surface Area | 44.1 Ų[2] |
| Purity | Typically ≥95.0% from commercial suppliers[3] |
Synthesis Protocol and Mechanistic Considerations
The most direct and reliable method for preparing this compound is through the N-alkylation of its parent imidazole ester, Methyl 1H-imidazole-5-carboxylate. This approach is favored for its high efficiency and operational simplicity.
Mechanistic Rationale
The synthesis operates via a classic nucleophilic substitution (SN2) mechanism. The imidazole ring contains an acidic N-H proton. A suitable base is required to deprotonate this nitrogen, generating a highly nucleophilic imidazolide anion. This anion then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group to form the desired N-benzyl bond.
-
Choice of Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal. It irreversibly deprotonates the imidazole, driving the reaction to completion. Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be used, often requiring higher temperatures, but offering easier handling and workup.
-
Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is essential. These solvents effectively solvate the cation of the base (e.g., Na⁺) and the imidazolide anion without interfering with the nucleophilic attack, thereby accelerating the SN2 reaction.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis process, from starting materials to the final purified product.
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add Methyl 1H-imidazole-5-carboxylate (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 10 mL per gram of starting material) and stir until all solids are dissolved. Cool the solution to 0°C using an ice bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes. The solution should become clear as the sodium imidazolide salt forms.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise via syringe, keeping the internal temperature below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a pure solid.
Applications in Drug Discovery and Medicinal Chemistry
The primary utility of this compound is as a versatile intermediate for the synthesis of biologically active molecules. Its most prominent application is in the development of Takeda G-protein-coupled receptor 5 (TGR5) agonists.
Role as a Precursor to TGR5 Agonists
TGR5 has emerged as a significant therapeutic target for treating type 2 diabetes, obesity, and other metabolic syndromes.[4] Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion.
Research has shown that the 1-benzyl-1H-imidazole-5-carboxamide scaffold is a potent core for TGR5 agonists.[4][5] this compound serves as the direct precursor to this carboxamide. The methyl ester is readily converted to the corresponding carboxylic acid via saponification (hydrolysis with a base like NaOH), or directly to a target amide via aminolysis with a desired amine. This flexibility allows for the rapid synthesis of a library of derivatives for structure-activity relationship (SAR) studies.[4]
Pathway to Bioactive Compounds
The diagram below illustrates the strategic position of this compound in the synthetic pathway toward potent TGR5 agonists.
Caption: Role as a key intermediate in the synthesis of TGR5 agonists.
The most potent compounds from these studies, such as 19d and 19e, demonstrated excellent agonistic activity against human TGR5 and showed significant glucose-lowering effects in vivo.[4] This highlights the value of this compound as a foundational building block for discovering novel therapeutics.
Analytical Characterization
The identity and purity of this compound are typically confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to assess purity. Reverse-phase methods using acetonitrile and water, often with a phosphoric or formic acid modifier, are effective for analysis.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the molecule.
Safety and Handling
This compound should be handled in a well-ventilated fume hood, following standard laboratory safety procedures. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) from the specific supplier.
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Biological activity of imidazole carboxylate derivatives
An In-Depth Technical Guide to the Biological Activity of Imidazole Carboxylate Derivatives
Foreword
The imidazole ring is a cornerstone of medicinal chemistry, a privileged scaffold found in essential biomolecules like the amino acid histidine and in numerous blockbuster drugs.[1][2][3] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a versatile tool for interacting with a multitude of biological targets.[2][4] When functionalized with a carboxylate group, the resulting imidazole carboxylate derivatives gain new dimensions of therapeutic potential. The carboxylate moiety not only enhances aqueous solubility and modulates pharmacokinetic profiles but also provides a critical interaction point with enzyme active sites and receptors, often mimicking natural substrates.[4][5] This guide offers an in-depth exploration of the diverse biological activities of these derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their mechanisms, applications, and the experimental methodologies used to validate their potential.
The Imidazole Carboxylate Scaffold: A Physicochemical and Pharmacological Overview
The therapeutic success of imidazole-containing compounds stems from the ring's distinct chemical nature. It is a five-membered aromatic heterocycle with two nitrogen atoms, which imparts a dipole moment and high polarity, leading to good solubility in polar solvents.[3][6] The N-1 nitrogen is relatively acidic, while the sp² hybridized N-3 nitrogen is basic, allowing the ring to participate in crucial acid-base catalysis within enzyme active sites, a role famously exemplified by the histidine residue in enzymes like chymotrypsin.[2][7]
The introduction of a carboxylate (-COOH) or its ester form (-COOR) profoundly influences these properties.
-
Enhanced Target Interaction: The carboxylate group is an excellent hydrogen bond acceptor and can engage in ionic interactions with positively charged residues (e.g., arginine, lysine) in a protein's binding pocket. This enhances binding affinity and specificity.
-
Modulated Pharmacokinetics: As a polar, ionizable group, the carboxylate can improve a molecule's aqueous solubility and modify its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Synthetic Versatility: The carboxylate serves as a synthetic handle, readily converted into esters, amides, and other functional groups, enabling the creation of large chemical libraries for structure-activity relationship (SAR) studies.[4]
The combination of the versatile imidazole core and the functionally critical carboxylate group creates a scaffold ripe for the discovery of novel therapeutic agents across a wide spectrum of diseases.
Key Biological Activities and Mechanisms of Action
Imidazole carboxylate derivatives have demonstrated a remarkable breadth of biological activities. This section details the most significant of these, focusing on their mechanisms of action and providing illustrative data.
Anticancer Activity
The development of novel anticancer agents is a primary focus for the application of imidazole derivatives.[8][9][10] Their mechanisms are diverse, often involving the inhibition of key enzymes that drive cancer cell proliferation and survival.
Mechanism of Action: Kinase Inhibition Many kinases, which are crucial regulators of cell signaling pathways, are overactive in cancer. Imidazole derivatives have been designed to act as ATP-competitive inhibitors, binding to the kinase active site and preventing the phosphorylation of downstream substrates, thereby halting proliferative signals.[11][12] The carboxylate group can form key interactions within the ATP-binding pocket, enhancing the inhibitor's potency.
Caption: Kinase inhibition by an imidazole carboxylate derivative.
Table 1: Anticancer Activity of Selected Imidazole Carboxylate Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism/Target | Reference |
| Imidazole-Triazole Conjugate (4k) | Caco-2 (Colon) | 4.67 | GSK-3β Inhibition | [5] |
| Imidazole-Triazole Conjugate (6e) | Caco-2 (Colon) | 5.22 | GSK-3β Inhibition | [5] |
| Purine Derivative (46) | MDA-MB-231 (Breast) | 1.22 | EGFR Inhibition | [11] |
| Purine Derivative (47) | A549 (Lung) | 2.29 | EGFR Inhibition | [11] |
| Thiazolyl-Imidazole | NUGC-3 (Gastric) | 0.05 | Tubulin Polymerization | [8] |
Antimicrobial Activity
With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics and antifungals.[13] Imidazole carboxylates have shown significant promise in this area.[14][15] The core structure is found in well-known antifungal agents (e.g., clotrimazole), and novel derivatives exhibit potent broad-spectrum activity.[6]
Mechanism of Action: The antimicrobial action of these compounds can be multifaceted:
-
Cell Membrane Disruption: The lipophilic parts of the molecule can insert into the bacterial or fungal cell membrane, disrupting its integrity and leading to leakage of cellular contents.[15][16]
-
Inhibition of Nucleic Acid Synthesis: Some derivatives interfere with DNA replication or RNA transcription, halting microbial growth.[15]
-
Enzyme Inhibition: They can inhibit essential enzymes, such as those involved in cell wall synthesis or ergosterol synthesis in fungi.
Table 2: Antimicrobial Activity of Selected Imidazole Carboxylate Derivatives
| Compound Class | Target Microorganism | MIC (µg/mL) | Reference |
| Quinolone/Imidazole Hybrid (93i) | P. aeruginosa | 0.15 (460 nM) | [17] |
| 5-nitroimidazole/oxadiazole (62h) | E. coli | 4.9-17 µM | [17] |
| Nitroimidazole Thiosemicarbazide | Gram-positive bacteria | 31.25 - 1000 | [18] |
| Dicationic Imidazolium Carboxylate | S. aureus (MRSA) | Moderate Activity | [19] |
| 4-Carboxylic Imidazole Derivative | S. aureus, P. aeruginosa | Good Activity | [14] |
Enzyme Inhibition
Beyond kinases, imidazole carboxylates are potent inhibitors of a wide range of other enzymes, making them valuable tools for treating inflammatory diseases, metabolic disorders, and more.
-
Cyclooxygenase (COX) Inhibition: Certain imidazole derivatives have been shown to selectively inhibit COX-2, an enzyme involved in inflammation and pain.[20] The carboxylate moiety can mimic the carboxylic acid of arachidonic acid, the natural substrate of COX enzymes, allowing it to bind effectively to the active site.
-
Microsomal Enzyme Inhibition: Imidazole derivatives can inhibit microsomal enzymes, such as cytochrome P450s, which are involved in the metabolism of various drugs and endogenous compounds.[21] This property can be exploited to modulate drug pharmacokinetics or to treat diseases associated with aberrant steroid metabolism.
-
Sirtuin/HDAC Inhibition: More recently, imidazole-based derivatives are being explored as inhibitors of sirtuins and histone deacetylases (HDACs), which are promising targets for cancer and neurodegenerative diseases.[22]
Synthetic and Screening Methodologies: A Practical Workflow
The journey from a conceptual molecule to a validated lead compound involves a systematic process of synthesis, purification, characterization, and biological screening.
Caption: General workflow for the discovery of bioactive imidazole carboxylate derivatives.
Key Experimental Protocols
To ensure scientific integrity, protocols must be robust and self-validating. Here, we detail two standard assays crucial for evaluating the biological activity of imidazole carboxylate derivatives.
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Causality and Principle: This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18] It is a quantitative method that allows for direct comparison of the potency of different compounds. The assay relies on incubating a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium.
Step-by-Step Methodology:
-
Preparation of Test Compound: Dissolve the imidazole carboxylate derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Preparation of Inoculum: Culture the microbial strain overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Add the standardized inoculum to each well containing the diluted compound. The final volume in each well is typically 100-200 µL.
-
Controls (Self-Validation):
-
Positive Control: Wells containing broth and inoculum only (to confirm microbial growth).
-
Negative Control: Wells containing sterile broth only (to confirm media sterility).
-
Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used, plus broth and inoculum (to ensure the solvent has no intrinsic antimicrobial activity).
-
Reference Drug Control: A known antibiotic (e.g., Ciprofloxacin) or antifungal (e.g., Fluconazole) is tested in parallel to validate the assay's sensitivity.[15]
-
-
Reading Results: Incubate the plates at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be assessed visually or by using a plate reader to measure optical density (OD).
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Causality and Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][23] It is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic or antiproliferative effects.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the imidazole carboxylate derivative in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compound.
-
Controls (Self-Validation):
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) to represent 100% cell viability.
-
Blank Control: Wells containing medium but no cells, to subtract background absorbance.
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin, Cisplatin) is tested to validate the assay.[5][23]
-
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48 to 72 hours). This duration is chosen to accurately measure antiproliferative effects, not just acute toxicity.
-
MTT Addition and Solubilization: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to purple formazan crystals. Afterwards, carefully remove the medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve (viability vs. log concentration) to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Perspectives
Imidazole carboxylate derivatives represent a highly versatile and pharmacologically significant class of compounds. Their broad spectrum of biological activities, including potent anticancer and antimicrobial effects, is underpinned by their unique ability to interact with a diverse array of biological targets.[6][24] The inherent "drug-like" properties of the imidazole scaffold, enhanced by the functional utility of the carboxylate group, make these molecules prime candidates for further development.
Future research will likely focus on:
-
Target-Specific Design: Moving beyond broad screening to the rational design of derivatives that are highly selective for a single biological target (e.g., a specific kinase isoform) to minimize off-target effects and toxicity.
-
Hybrid Molecules: Creating hybrid compounds that combine the imidazole carboxylate scaffold with other known pharmacophores to achieve synergistic or multi-target effects, a promising strategy for combating drug resistance.[17]
-
Computational Chemistry: Employing in silico methods like molecular docking and ADMET prediction to guide the synthesis of new derivatives with improved binding affinities and more favorable pharmacokinetic profiles.
The foundation of knowledge surrounding imidazole carboxylate derivatives is robust, and with the application of modern drug discovery technologies, this privileged scaffold is poised to deliver the next generation of innovative therapeutics.
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An In-depth Technical Guide to the Predicted Mechanism of Action for Methyl 1-benzyl-1H-imidazole-5-carboxylate
Abstract
Methyl 1-benzyl-1H-imidazole-5-carboxylate is a heterocyclic compound belonging to the substituted imidazole class. While direct mechanistic studies on this specific molecule are not extensively documented, its structural features—a benzyl group at the N1 position and a methyl carboxylate at the C5 position of the imidazole ring—suggest several plausible biological activities. The imidazole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide array of biological targets through hydrogen bonding and its unique electronic properties.[1][2] This guide synthesizes existing literature on structurally related compounds to propose and explore three primary predicted mechanisms of action: G-protein coupled receptor (GPCR) agonism, enzyme inhibition, and receptor antagonism. For each proposed mechanism, we will delve into the underlying scientific rationale, outline detailed experimental protocols for validation, and provide visual workflows and pathway diagrams to facilitate a deeper understanding.
Introduction: The Therapeutic Potential of the Imidazole Scaffold
The imidazole ring is a cornerstone of many biologically active molecules, including the essential amino acid histidine.[3] This five-membered heterocycle's prevalence in clinically approved drugs underscores its therapeutic versatility.[1][4] Derivatives of imidazole and its fused-ring counterpart, benzimidazole, have demonstrated a vast spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][5] The specific substitutions on the imidazole ring are critical in defining the compound's pharmacological profile. For this compound, the benzyl and methyl carboxylate moieties are predicted to be key determinants of its interaction with biological targets.
Predicted Mechanism of Action I: TGR5 Agonism
A compelling predicted mechanism of action for this compound is agonism of the Takeda G-protein-coupled receptor 5 (TGR5). TGR5 is a bile acid receptor that has emerged as a promising target for the treatment of metabolic disorders such as type 2 diabetes and obesity.[6][7]
Rationale
This prediction is strongly supported by studies on a series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives, which are structurally very similar to the topic compound, differing only by the substitution at the 5-position (carboxamide vs. methyl carboxylate). These carboxamide derivatives were found to be potent TGR5 agonists, with some exhibiting greater agonistic activity than the reference drug INT-777.[6][7] The activation of TGR5 by these compounds was shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.[6][7] Given the structural similarity, it is highly plausible that this compound also binds to and activates TGR5.
Proposed Signaling Pathway
Experimental Validation Workflow
To validate the hypothesis of TGR5 agonism, a multi-step experimental approach is proposed.
Step 1: In Vitro TGR5 Activity Assay
-
Objective: To determine if this compound can activate TGR5 and to quantify its potency.
-
Methodology:
-
Utilize a cell line stably expressing human TGR5 (e.g., HEK293 cells).
-
These cells should also contain a reporter system, such as a cAMP response element (CRE) linked to a luciferase reporter gene.
-
Culture the cells and treat with varying concentrations of this compound.
-
Include a known TGR5 agonist (e.g., INT-777) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
After an appropriate incubation period, measure the luciferase activity, which is indicative of cAMP production and, therefore, TGR5 activation.
-
Calculate the EC50 value to determine the potency of the compound.
-
Step 2: GLP-1 Secretion Assay
-
Objective: To confirm that TGR5 activation by the compound leads to a physiological response.
-
Methodology:
-
Use a human enteroendocrine cell line (e.g., NCI-H716) that endogenously expresses TGR5 and secretes GLP-1.
-
Treat the cells with the test compound at concentrations around its EC50 value determined in the previous step.
-
Collect the cell culture supernatant after incubation.
-
Quantify the concentration of GLP-1 in the supernatant using an ELISA kit.
-
An increase in GLP-1 secretion compared to the vehicle control would support the proposed mechanism.
-
Step 3: In Vivo Glucose Tolerance Test
-
Objective: To assess the in vivo efficacy of the compound in a relevant disease model.
-
Methodology:
-
Utilize a mouse model of diet-induced obesity or type 2 diabetes (e.g., C57BL/6J mice on a high-fat diet).
-
Administer this compound orally to the mice.
-
Perform an oral glucose tolerance test (OGTT) by administering a bolus of glucose and measuring blood glucose levels at various time points.
-
A significant improvement in glucose tolerance in the treated group compared to the vehicle-treated group would provide strong evidence for its potential as a therapeutic agent for metabolic diseases.[6]
-
Predicted Mechanism of Action II: Enzyme Inhibition
The imidazole scaffold is a well-known component of various enzyme inhibitors.[2] Based on structural similarities to known inhibitors, this compound could potentially inhibit several classes of enzymes.
Rationale and Potential Targets
-
11β-Hydroxylase Inhibition: A structurally related compound, 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid methyl ester (also known as [11C]Metomidate), is a known potent inhibitor of 11β-hydroxylase, an enzyme crucial for cortisol and aldosterone biosynthesis.[8] This makes 11β-hydroxylase a primary target for investigation.
-
Lysine Demethylase (KDM) Inhibition: Benzimidazole derivatives have been identified as inhibitors of KDM enzymes, which play a role in epigenetic regulation and are implicated in cancer.[9][10] The core imidazole structure of the topic compound could confer similar inhibitory activity.
-
Other Kinase/Enzyme Inhibition: The broader class of 1-benzyl-imidazole derivatives has been investigated for various enzyme inhibitory activities, including farnesyltransferase inhibition, which is relevant in cancer therapy.[11]
Experimental Validation Workflow
A tiered screening approach is recommended to explore the enzyme inhibition potential of this compound.
Tier 1: Broad Kinase and Enzyme Panel Screening
-
Objective: To identify potential enzyme targets from a large, diverse panel.
-
Methodology:
-
Submit the compound to a commercial service for screening against a panel of hundreds of kinases and other enzymes.
-
The compound is typically tested at a single high concentration (e.g., 10 µM).
-
The output will be a list of "hits" showing significant inhibition (e.g., >50% inhibition).
-
Tier 2: Dose-Response and IC50 Determination
-
Objective: To confirm the hits from the initial screen and determine the potency of inhibition.
-
Methodology:
-
For each confirmed hit, perform a dose-response assay using a relevant in vitro enzyme activity assay (e.g., a fluorescence-based assay for 11β-hydroxylase).
-
Test the compound across a range of concentrations to generate a dose-response curve.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Tier 3: Mechanism of Inhibition Studies
-
Objective: To understand how the compound inhibits the enzyme.
-
Methodology:
-
Perform enzyme kinetic studies by measuring the reaction rate at various substrate concentrations in the presence and absence of the inhibitor.
-
Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
Predicted Mechanism of Action III: Angiotensin II Receptor Antagonism
The imidazole-5-carboxylic acid scaffold is a key feature of a class of drugs known as angiotensin II receptor blockers (ARBs), which are widely used to treat hypertension.
Rationale
Several patents and publications describe imidazole-5-carboxylic acid derivatives as potent angiotensin II receptor antagonists.[12] Although this compound lacks the biphenyl tetrazole moiety common to many ARBs, the core scaffold suggests that it could still interact with the AT1 receptor. The benzyl group may occupy a hydrophobic pocket in the receptor, while the imidazole and carboxylate groups could form key interactions.
Experimental Validation Workflow
Step 1: Radioligand Binding Assay
-
Objective: To determine if the compound can displace a known radiolabeled ligand from the AT1 receptor.
-
Methodology:
-
Use cell membranes prepared from cells overexpressing the human AT1 receptor.
-
Incubate the membranes with a radiolabeled AT1 antagonist (e.g., [3H]Losartan) in the presence of varying concentrations of this compound.
-
Measure the amount of bound radioactivity.
-
A decrease in bound radioactivity with increasing concentrations of the test compound indicates displacement and binding to the receptor. Calculate the Ki (inhibition constant).
-
Step 2: Functional Antagonism Assay
-
Objective: To assess the compound's ability to block the functional response to angiotensin II.
-
Methodology:
-
Use a cell line expressing the AT1 receptor that exhibits a measurable response to angiotensin II, such as calcium mobilization.
-
Pre-incubate the cells with the test compound.
-
Stimulate the cells with angiotensin II and measure the intracellular calcium response using a fluorescent calcium indicator.
-
A reduction in the calcium signal in the presence of the compound would confirm its antagonistic activity.
-
Summary and Future Directions
The structural features of this compound suggest several plausible and exciting mechanisms of action with therapeutic potential in metabolic diseases, endocrinology, and cardiovascular medicine. The proposed experimental workflows provide a clear path to validating these hypotheses.
| Predicted Mechanism | Rationale | Key Validating Experiments |
| TGR5 Agonism | Structural similarity to known potent TGR5 agonists.[6][7] | TGR5 reporter assay, GLP-1 secretion assay, in vivo glucose tolerance test. |
| Enzyme Inhibition | Imidazole scaffold present in known inhibitors of 11β-hydroxylase and KDMs.[8][9][10] | Broad enzyme panel screen, IC50 determination, enzyme kinetics. |
| AT1 Receptor Antagonism | Imidazole-5-carboxylic acid core is a feature of ARBs.[12] | Radioligand binding assay, functional calcium mobilization assay. |
Future research should prioritize the TGR5 agonism hypothesis due to the strong supporting evidence from closely related analogs. Should these experiments yield positive results, further lead optimization and preclinical development would be warranted. The enzyme inhibition and receptor antagonism pathways represent valuable secondary avenues of investigation that could uncover novel therapeutic applications for this versatile scaffold.
References
- Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evalu
- Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide deriv
- Synthesis and analgesic activity of some 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole deriv
- discovery and history of 1-Benzyl-5-(chloromethyl)-1H-imidazole. Benchchem.
- Synthesis, molecular docking, enzyme inhibition and antioxidant potential of new 1H-benzo[d]imidazole-5-carboxamide derivatives.
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
- One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction.
- Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan.
- The Role of Imidazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
- Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists.
- Imidazol-5-carboxylic acid derivatives, preparation methods and use therrof.
- Synthesis and biological evaluation of 1-benzyl-5-(3-biphenyl-2-yl-propyl)-1H-imidazole as novel farnesyltransferase inhibitor. PubMed.
- 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. NCBI.
- Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer.
- Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis. Max Delbrück Center for Molecular Medicine.
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Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Targets of 1-Benzyl-1H-Imidazole Compounds
Abstract
The 1-benzyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of compounds with significant therapeutic potential.[1] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to profound pharmacological activities.[2] This technical guide provides an in-depth exploration of the key therapeutic targets modulated by 1-benzyl-1H-imidazole and its clinically significant derivatives, particularly those of the benzimidazole class. We will delve into the molecular mechanisms, present detailed experimental workflows for target validation, and offer a perspective on future drug development efforts. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing novel therapeutics.
Introduction: The Versatility of the Imidazole Scaffold
The imidazole ring is a fundamental heterocyclic motif found in numerous biologically critical molecules, including the amino acid histidine and purines.[3] The addition of a benzyl group at the N-1 position of the imidazole ring creates the 1-benzyl-1H-imidazole core, a structural framework that has proven to be a fertile ground for the discovery of potent and selective modulators of various enzymes and receptors.[4] The fusion of a benzene ring to this core gives rise to the benzimidazole class, which has demonstrated remarkable success in yielding compounds with anticancer, antimicrobial, anti-inflammatory, and other therapeutic properties.[2][5]
This guide will systematically explore the validated and potential therapeutic targets of this chemical class, organized by major disease areas. For each target, we will discuss the underlying mechanism of action, provide structure-activity relationship (SAR) insights where available, and present detailed protocols for in vitro evaluation.
Oncology: Targeting Aberrant Cell Signaling and Proliferation
1-Benzyl-1H-imidazole derivatives have emerged as a compelling class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[4] Their mechanisms of action are multifaceted, often involving the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.[4] Key molecular targets in oncology are detailed below.
Target: Raf Kinases (BRAF, CRAF)
The Raf/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[6][7] Mutations, particularly in BRAF (e.g., V600E), lead to constitutive activation of this pathway and are a major driver in many cancers, including melanoma.[8]
Mechanism of Inhibition: Certain 1-benzyl-1H-imidazole analogues function as potent ATP-competitive inhibitors of Raf kinases. By binding to the ATP pocket of the kinase domain, these compounds prevent the phosphorylation and subsequent activation of MEK, thereby inhibiting the downstream signaling cascade that promotes tumor cell proliferation. A novel series of (4-aminobenzyl)-1H-imidazol-1-yl pyrimidin-2-yl derivatives has been shown to be highly potent and selective inhibitors of both BRAF V600E and CRAF.[9]
Diagram: The Raf/MEK/ERK Signaling Pathway and Point of Inhibition
Caption: Inhibition of Raf kinases by 1-benzyl-1H-imidazole compounds.
Quantitative Data: In Vitro Kinase Inhibition
| Compound ID | Target | IC₅₀ (nM) | Cell Line | Reference |
| 10c | BRAF V600E | 38.3 | A375P (Melanoma) | [9] |
| 10c | CRAF | 8.79 | U937 (Lymphoma) | [9] |
| 21y | ERK2 | 205.75 | - | [10] |
Experimental Protocol: In Vitro Raf Kinase Inhibition Assay
This protocol outlines a typical biochemical assay to determine the IC₅₀ of a test compound against a specific Raf kinase isoform.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).
-
Reconstitute recombinant human BRAF V600E or CRAF enzyme to a working concentration in reaction buffer.
-
Prepare a substrate solution containing inactive MEK1 protein and ATP. The ATP concentration is typically set near its Km value for the kinase.
-
Prepare serial dilutions of the 1-benzyl-1H-imidazole test compound in DMSO, followed by a final dilution in reaction buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well microplate, add 5 µL of the diluted test compound solution.
-
Add 10 µL of the recombinant Raf enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the MEK1/ATP substrate solution.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Detection:
-
Terminate the reaction by adding an equal volume of a stop solution containing EDTA.
-
Quantify the amount of phosphorylated MEK1. This is commonly done using a homogenous assay format, such as HTRF® (Homogeneous Time-Resolved Fluorescence) or AlphaScreen™, which uses specific antibodies to detect the phosphorylated product.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to DMSO (0% inhibition) and a no-enzyme (100% inhibition) control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Target: Topoisomerase I (Topo I)
DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[11] Topoisomerase I creates transient single-strand breaks in the DNA backbone to allow for relaxation of supercoiled DNA.[12] Inhibitors of this enzyme trap the covalent DNA-enzyme intermediate, leading to double-strand breaks and ultimately, apoptosis.[13]
Mechanism of Inhibition: Benzimidazole derivatives, structurally related to the DNA minor groove binder Hoechst 33342, can act as Topo I inhibitors.[14] Their mechanism involves intercalating into the DNA or binding to the DNA-enzyme complex, which stabilizes the cleavage complex and prevents the re-ligation of the DNA strand. This leads to an accumulation of DNA breaks and triggers cell death pathways.
Experimental Protocol: Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topo I.[15][16]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL BSA).
-
Prepare a solution of supercoiled plasmid DNA (e.g., pBR322) at a concentration of approximately 20-25 µg/mL.
-
Prepare serial dilutions of the test compound in the reaction buffer.
-
Dilute purified human Topoisomerase I enzyme in dilution buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM DTT, 50% glycerol) to a concentration that yields complete relaxation of the substrate under assay conditions.
-
-
Assay Procedure:
-
Set up 1.5 mL microcentrifuge tubes on ice. To each tube, add:
-
2 µL of 10x reaction buffer.
-
1 µL of supercoiled DNA substrate.
-
Test compound at various concentrations.
-
Nuclease-free water to bring the volume to 19 µL.
-
-
Initiate the reaction by adding 1 µL of diluted Topo I enzyme.
-
Incubate the reaction tubes at 37°C for 30 minutes.
-
-
Analysis:
-
Stop the reaction by adding 5 µL of 5x DNA loading dye (containing SDS and bromophenol blue).
-
Load the entire reaction volume onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR™ Safe).
-
Perform gel electrophoresis at approximately 80-100 V until the supercoiled and relaxed DNA forms are well-separated.
-
Visualize the DNA bands under UV illumination. Inhibition is observed as a dose-dependent decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
-
Metabolic and Endocrine Disorders
The 1-benzyl-1H-imidazole scaffold has also been successfully exploited to develop modulators of key targets in metabolic and endocrine diseases.
Target: Takeda G protein-coupled Receptor 5 (TGR5)
TGR5, a G-protein coupled receptor activated by bile acids, is an emerging therapeutic target for type 2 diabetes and other metabolic syndromes.[17] TGR5 activation in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and improves glucose homeostasis.[18][19][20]
Mechanism of Action: A series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives have been identified as potent TGR5 agonists.[17] Upon binding, these compounds activate TGR5, which couples to the Gαs protein, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[7] This rise in cAMP triggers the release of GLP-1 from enteroendocrine cells.[7][8]
Diagram: TGR5 Signaling Pathway for GLP-1 Secretion
Caption: TGR5 agonist-induced GLP-1 secretion pathway.
Experimental Protocol: TGR5 Agonist-Induced cAMP Assay
This cell-based assay quantifies the increase in intracellular cAMP following TGR5 activation.[1][21]
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human TGR5 in appropriate growth medium.
-
Seed the cells into a 96-well or 384-well white, solid-bottom assay plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Aspirate the growth medium from the cells.
-
Add 50 µL of stimulation buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor such as 0.5 mM IBMX) to each well and pre-incubate for 15-30 minutes at 37°C. This prevents the degradation of newly synthesized cAMP.
-
Prepare serial dilutions of the 1-benzyl-1H-imidazole test compound and a known TGR5 agonist (positive control, e.g., lithocholic acid) in stimulation buffer.
-
Add 50 µL of the diluted compounds to the respective wells.
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available homogenous detection kit, such as HTRF® or LANCE™ Ultra cAMP kits, following the manufacturer's instructions.
-
These kits are based on competitive immunoassays and measure the fluorescence resonance energy transfer (FRET) signal, which is inversely proportional to the amount of cAMP produced.
-
-
Data Analysis:
-
Plot the FRET ratio or signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.
-
Target: Aldosterone Synthase (CYP11B2)
Aldosterone synthase (CYP11B2) is a mitochondrial cytochrome P450 enzyme that catalyzes the final, rate-limiting steps in aldosterone biosynthesis.[13][22] Overproduction of aldosterone is implicated in hypertension, heart failure, and renal disease.[23] Therefore, inhibiting CYP11B2 is a promising therapeutic strategy.[24]
Mechanism of Inhibition: 1-Benzyl-1H-imidazole compounds have been designed as potent and selective inhibitors of CYP11B2.[25][26] The imidazole nitrogen coordinates to the heme iron atom in the active site of the cytochrome P450 enzyme, while the benzyl group and other substitutions occupy the hydrophobic substrate-binding pocket, preventing the conversion of 11-deoxycorticosterone to aldosterone.[25]
Quantitative Data: CYP11B2 Inhibition
| Compound ID | Target | IC₅₀ (nM) | Selectivity (CYP11B1/CYP11B2) | Reference |
| MOERAS115 | CYP11B2 | 1.7 | 16.5 | [26] |
| R-fadrozole | CYP11B2 | 6.0 | 19.8 | [26] |
Cardiovascular and Hematologic Disorders
Target: Thromboxane Synthase
Thromboxane A₂ (TXA₂) is a potent mediator of platelet aggregation and vasoconstriction, synthesized from prostaglandin H₂ by the enzyme thromboxane synthase.[3][5][23] Inhibition of this enzyme is a therapeutic goal for preventing thrombosis and managing cardiovascular diseases.
Mechanism of Inhibition: 1-Benzylimidazole is a known selective inhibitor of thromboxane synthase.[1][27] Similar to its action on CYP enzymes, the imidazole moiety is believed to interact with the heme iron of thromboxane synthase, blocking its catalytic activity and preventing the formation of TXA₂.[28]
Experimental Protocol: In Vitro Thromboxane Synthase Inhibition Assay
This assay measures the inhibition of TXA₂ production (by quantifying its stable metabolite, TXB₂) from its precursor, PGH₂.[29]
-
Reagent Preparation:
-
Prepare human platelet microsomes as a source of thromboxane synthase.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare serial dilutions of the test compound (e.g., 1-benzylimidazole) in a suitable solvent like DMSO, then dilute further in the reaction buffer.
-
Prepare a solution of the substrate, prostaglandin H₂ (PGH₂).
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the platelet microsomes and the test inhibitor at various concentrations. Include a vehicle control.
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the reaction by adding the PGH₂ substrate.
-
Allow the reaction to proceed for 1-2 minutes at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., containing a cyclooxygenase inhibitor like indomethacin or by rapid cooling).
-
-
Detection and Analysis:
-
Quantify the amount of the stable TXA₂ metabolite, thromboxane B₂ (TXB₂), in each reaction tube using a commercially available TXB₂ ELISA kit.[30]
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting percent inhibition versus the log of inhibitor concentration.
-
Infectious Diseases
The imidazole scaffold is a cornerstone of antifungal therapy (e.g., clotrimazole, miconazole), and 1-benzyl-1H-imidazole derivatives also exhibit broad-spectrum antimicrobial activities.[12]
Target: Fungal Ergosterol Biosynthesis
Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[9][31] The ergosterol biosynthesis pathway is a well-established target for antifungal drugs.[28][31]
Mechanism of Action: While the precise enzyme target for many novel imidazole derivatives is under investigation, the general mechanism for azole-class antifungals involves the inhibition of lanosterol 14α-demethylase (encoded by the ERG11 gene), a cytochrome P450 enzyme.[31] This inhibition disrupts the ergosterol pathway, leading to the accumulation of toxic sterol intermediates and compromised cell membrane integrity, ultimately resulting in fungal cell death. Some N-heteroarylated imidazole derivatives have been shown to reduce ergosterol production in Candida albicans.[31]
Diagram: Fungal Ergosterol Biosynthesis Pathway and Point of Inhibition
Caption: Inhibition of the fungal ergosterol biosynthesis pathway.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is the standard method for quantifying the in vitro activity of an antimicrobial agent.[27][32][33][34]
-
Reagent and Media Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the appropriate liquid growth medium for the test microorganism (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria).
-
-
Inoculum Preparation:
-
Grow the test microorganism to the logarithmic phase.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to a known concentration of cells (e.g., ~1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the growth medium to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Assay Procedure (96-well plate):
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first column of wells, creating the highest concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no drug, no inoculum).
-
Inoculate wells in columns 1 through 11 with 100 µL of the standardized inoculum.
-
-
Incubation and Interpretation:
-
Incubate the plate at the appropriate temperature (e.g., 35°C) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth. Results can also be read using a microplate reader.
-
Conclusion and Future Directions
The 1-benzyl-1H-imidazole scaffold is a remarkably versatile platform for the development of novel therapeutics. The targets discussed in this guide—spanning oncology, metabolic disorders, cardiovascular disease, and infectious diseases—highlight the broad biological activity of this chemical class. The ability of these compounds to interact with key enzymes like kinases, topoisomerases, and cytochrome P450s, as well as G-protein coupled receptors, underscores their potential to address a multitude of unmet medical needs.
Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects. Structure-activity relationship (SAR) studies, aided by computational modeling and structural biology, will be crucial for designing next-generation inhibitors and agonists with improved potency and pharmacokinetic profiles. Furthermore, exploring novel delivery systems and combination therapies could enhance the clinical utility of this promising class of molecules. The continued investigation into the therapeutic targets of 1-benzyl-1H-imidazole compounds will undoubtedly pave the way for new and effective treatments for a wide range of human diseases.
References
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Roumen, L., Peeters, J. W., Emmen, J. M., et al. (2009). Synthesis, Biological Evaluation, and Molecular Modeling of 1-Benzyl-1H-imidazoles as Selective Inhibitors of Aldosterone Synthase (CYP11B2). Journal of Medicinal Chemistry. [Link]
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ChEMBL. (n.d.). Synthesis, biological evaluation, and molecular modeling of 1-benzyl-1H-imidazoles as selective inhibitors of aldosterone synthase (CYP11B2).... European Bioinformatics Institute. [Link]
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Patsouris, A., et al. (1985). Inhibition of platelet thromboxane synthetase by 1-(3-benzyloxy-1[E]octenyl)imidazole. Agents and Actions. [Link]
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Zhao, P., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry. [Link]
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Ferreira, I. C., et al. (2014). Antimicrobial Activity and Mechanism of Action of New N-Heteroaryl-1H-(benz)Imidazoles. PLoS ONE. [Link]
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Kim, M., et al. (2014). Design, synthesis and biological evaluation of benzyl 2-(1H-imidazole-1-yl) pyrimidine analogues as selective and potent Raf inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Matassa, V. G., et al. (2016). The Raf/Mek/Erk Pathway. ResearchGate. [Link]
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Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia. [Link]
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Rana, A., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. [Link]
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Inspiralis. (n.d.). Human Topoisomerase I Relaxation Assay. [Link]
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Chen, S. T., et al. (2015). TGR5-mediated signaling pathways to release GLP-1 and PYY and... ResearchGate. [Link]
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Tyler, T. R., & Lefer, A. M. (1983). 1-Benzylimidazole, a thromboxane synthetase inhibitor acutely lowers blood pressure mainly by alpha-adrenoceptor blockade in spontaneously hypertensive rats (SHR). Prostaglandins, Leukotrienes and Medicine. [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. [Link]
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Denner, K., et al. (2001). Development of a test system for inhibitors of human aldosterone synthase (CYP11B2): screening in fission yeast and evaluation of selectivity in V79 cells. Journal of Steroid Biochemistry and Molecular Biology. [Link]
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Strushkevich, N., et al. (2011). Structural Insights into Aldosterone Synthase Substrate Specificity and Targeted Inhibition. Journal of Biological Chemistry. [Link]
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L-L. L., et al. (2011). Aldosterone Production in Human Adrenocortical Cells Is Stimulated by High-Density Lipoprotein 2 (HDL2) through Increased Expression of Aldosterone Synthase (CYP11B2). Endocrinology. [Link]
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ProFoldin. (n.d.). Gel-Based Human Topoisomerase I DNA relaxation Assay Kit. [Link]
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Mast, N., et al. (2020). Structural and functional insights into aldosterone synthase interaction with its redox partner protein adrenodoxin. Journal of Biological Chemistry. [Link]
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ProFoldin. (n.d.). Human DNA Topoisomerase I Assay Kits. [Link]
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Pommier, Y. (2018). Topoisomerase Assays. Current Protocols in Pharmacology. [Link]
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McCubrey, J. A., et al. (2007). ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link]
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Li, Y., et al. (2025). Discovery of Novel Aromatic Urea-Imidazole Salt Derivatives for Cancer Therapy via Targeting ERK1/2. Journal of Medicinal Chemistry. [Link]
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Saini, S., et al. (2025). Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. International Journal of Molecular Sciences. [Link]
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Kumar, A., et al. (2019). Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action. ACS Omega. [Link]
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Thomas, C., et al. (2009). TGR5-mediated bile acid sensing controls glucose homeostasis. Cell Metabolism. [Link]
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Ökten, S., et al. (2024). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. ACS Omega. [Link]
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A Technical Guide to the Spectroscopic Characterization of Methyl 1-benzyl-1H-imidazole-5-carboxylate
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 1-benzyl-1H-imidazole-5-carboxylate, a key intermediate in the synthesis of pharmacologically active compounds. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis and subsequent analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.
Introduction: The Significance of Substituted Imidazoles
Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence is due to their ability to mimic histidine in biological systems and their capacity to engage in various non-covalent interactions with protein targets. This compound, in particular, serves as a versatile precursor for the synthesis of more complex molecules, including potent TGR5 agonists which are under investigation for the treatment of metabolic diseases.[1][2] A thorough understanding of its synthesis and unequivocal structural confirmation through modern spectroscopic techniques is paramount for any further drug discovery and development efforts.
This guide will first delineate a common synthetic route to this compound. Subsequently, a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS data will be presented, providing a holistic spectroscopic signature of the molecule.
Synthesis of this compound
The synthesis of the title compound is typically achieved through a two-step process starting from commercially available methyl imidazole-5-carboxylate. The chosen methodology ensures high regioselectivity for the N-1 benzylation, a critical factor for the synthesis of the desired isomer.
Experimental Protocol:
Step 1: N-Benzylation of Methyl imidazole-5-carboxylate
-
To a solution of methyl imidazole-5-carboxylate (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), is added a base, typically potassium carbonate (K₂CO₃, 2.0 eq), to facilitate the deprotonation of the imidazole nitrogen.
-
The suspension is stirred at room temperature for approximately 30 minutes to ensure complete formation of the imidazolide anion.
-
Benzyl bromide (1.1 eq) is then added dropwise to the reaction mixture. The N-alkylation of imidazoles is a well-established and generally high-yielding reaction.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford this compound as a solid.
Synthesis Workflow Diagram:
Caption: Synthetic workflow for this compound.
Spectroscopic Data and Interpretation
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique and complementary information, and together they confirm the molecular structure with a high degree of certainty.
Molecular Structure:
Caption: Structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The chemical shifts, splitting patterns, and integration values are all diagnostic of the structure.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | Singlet | 1H | H-2 (imidazole ring) |
| ~7.6-7.7 | Singlet | 1H | H-4 (imidazole ring) |
| ~7.2-7.4 | Multiplet | 5H | Aromatic protons (benzyl group) |
| ~5.4-5.5 | Singlet | 2H | -CH₂- (benzyl group) |
| ~3.8-3.9 | Singlet | 3H | -OCH₃ (methyl ester) |
Interpretation:
-
The two singlets in the aromatic region are characteristic of the protons on the imidazole ring. The downfield shift is due to the deshielding effect of the aromatic system and the adjacent nitrogen atoms.
-
The multiplet integrating to 5 protons corresponds to the phenyl ring of the benzyl group.
-
The singlet integrating to 2 protons is assigned to the benzylic methylene group, confirming the N-benzylation.
-
The singlet integrating to 3 protons is characteristic of the methyl ester group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~162-163 | C=O (ester carbonyl) |
| ~140-141 | C-2 (imidazole ring) |
| ~137-138 | C-4 (imidazole ring) |
| ~135-136 | Quaternary C (benzyl group) |
| ~128-129 | Aromatic CH (benzyl group) |
| ~127-128 | Aromatic CH (benzyl group) |
| ~126-127 | Aromatic CH (benzyl group) |
| ~120-121 | C-5 (imidazole ring) |
| ~51-52 | -OCH₃ (methyl ester) |
| ~50-51 | -CH₂- (benzyl group) |
Interpretation:
-
The downfield signal around 162-163 ppm is indicative of the ester carbonyl carbon.
-
The signals for the imidazole ring carbons (C-2, C-4, and C-5) are observed in the expected aromatic region.
-
The signals for the benzyl group, including the quaternary carbon and the protonated aromatic carbons, are clearly visible.
-
The upfield signals correspond to the methyl ester and the benzylic methylene carbons.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups in the molecule.[3]
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, ~1495, ~1450 | Medium | C=C and C=N stretching (aromatic rings) |
| ~1250 | Strong | C-O stretch (ester) |
Interpretation:
-
The strong absorption band around 1720 cm⁻¹ is a clear indication of the ester carbonyl group.
-
The bands in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in the aromatic imidazole and phenyl rings.
-
The presence of both aromatic C=C and C=N stretching vibrations confirms the heterocyclic and benzenoid structures.
-
The strong C-O stretching band further supports the presence of the methyl ester functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Fragmentation:
The molecule is expected to show a prominent molecular ion peak (M⁺) at m/z = 216. The fragmentation is likely to be dominated by the loss of the benzyl group and cleavage of the ester moiety.
Table 4: Key Mass Spectral Fragments
| m/z | Proposed Fragment |
| 216 | [M]⁺ (Molecular Ion) |
| 185 | [M - OCH₃]⁺ |
| 157 | [M - COOCH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Proposed Fragmentation Pathway:
Caption: Proposed mass spectral fragmentation of this compound.
Interpretation:
-
The molecular ion peak at m/z 216 confirms the molecular weight of the compound.[4]
-
The fragment at m/z 91 is the base peak and corresponds to the highly stable tropylium ion, which is characteristic of compounds containing a benzyl group.
-
The fragments at m/z 185 and 157 arise from the cleavage of the methyl ester group, providing further evidence for the proposed structure.
Conclusion
The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS analyses provide a cohesive and unambiguous structural confirmation of this compound. The detailed protocols and interpretations presented in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of imidazole-based compounds, ensuring a high standard of scientific rigor and facilitating the advancement of drug discovery programs.
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NIST. Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester. In: NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]
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ResearchGate. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Available from: [Link]
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A Comprehensive Technical Guide to the Solubility of Methyl 1-benzyl-1H-imidazole-5-carboxylate in Common Laboratory Solvents
Abstract
This technical guide provides a detailed exploration of the solubility characteristics of Methyl 1-benzyl-1H-imidazole-5-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug discovery and development, this document outlines the fundamental principles governing the dissolution of this compound and presents robust, field-proven methodologies for its empirical determination. We delve into the nuances of both kinetic and thermodynamic solubility, offering step-by-step protocols for their assessment in a range of common laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary theoretical framework and practical insights to accurately characterize the solubility profile of this important molecule, thereby facilitating seamless downstream applications from in vitro assays to formulation development.
Introduction: The Criticality of Solubility in Drug Development
Solubility, the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a drug candidate to be successful, it must exhibit adequate solubility to ensure sufficient bioavailability and therapeutic efficacy.[1] Poor solubility can lead to a myriad of challenges, including unreliable results in biological assays, difficulties in formulation, and ultimately, the failure of promising drug candidates.[2][3]
This compound (Figure 1) is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of a variety of therapeutic agents.[4] A thorough understanding of its solubility in common laboratory solvents is therefore paramount for its effective use in synthetic workflows and for the subsequent characterization of its derivatives.
Figure 1: Chemical Structure of this compound Molecular Formula: C₁₂H₁₂N₂O₂ Molecular Weight: 216.24 g/mol [5]
This guide will provide a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound.
Physicochemical Properties Influencing Solubility
The solubility of a compound is governed by its intrinsic physicochemical properties. For this compound, the following are of particular importance:
-
Polarity and Lipophilicity: The presence of both a polar imidazole ring and a nonpolar benzyl group gives the molecule a moderate degree of lipophilicity. The calculated XLogP3 value of 1.8 is indicative of this balance.[5] This suggests that the compound will exhibit solubility in a range of solvents with varying polarities.
-
Melting Point: While not directly found for this specific compound in the initial search, the melting point of a related compound, Methyl 1H-imidazole-5-carboxylate, is in the range of 154-156°C.[6] A high melting point generally correlates with lower solubility due to the stronger intermolecular forces in the crystal lattice that must be overcome by the solvent.
-
pKa: The imidazole ring is weakly basic. The predicted pKa of the related Methyl 1H-imidazole-5-carboxylate is 10.89±0.10.[6] This implies that the solubility of this compound will be pH-dependent in aqueous solutions, with increased solubility at lower pH due to the formation of the more soluble protonated species.
Kinetic versus Thermodynamic Solubility: A Critical Distinction
When discussing solubility, it is crucial to differentiate between kinetic and thermodynamic solubility, as these two parameters are often measured for different purposes and can yield significantly different results.[7][8]
-
Kinetic Solubility: This is a measure of the concentration of a compound at which it begins to precipitate from a solution when added from a concentrated stock solution (typically in DMSO).[2][3] It is a high-throughput screening method often employed in the early stages of drug discovery to quickly assess the suitability of compounds for in vitro assays.[1][8] However, kinetic solubility values can often overestimate the true solubility due to the formation of supersaturated solutions.[8][9]
-
Thermodynamic Solubility: This is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved solute.[1][8] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[10] This value is more relevant for formulation and in vivo studies as it represents the true equilibrium state.[1]
Experimental Determination of Solubility
To comprehensively characterize the solubility of this compound, a combination of kinetic and thermodynamic solubility assays should be performed in a selection of common laboratory solvents.
Recommended Solvents
The following table outlines a suggested list of solvents, categorized by their polarity, for a thorough solubility assessment.
| Solvent Category | Recommended Solvents |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Acetone |
| Nonpolar | Toluene, Dichloromethane (DCM), Hexanes |
Experimental Protocol: Kinetic Solubility Assay
This protocol is adapted for a high-throughput format using 96-well plates.
Objective: To rapidly determine the concentration at which this compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (polypropylene for compound storage, clear for measurement)
-
Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance
Workflow:
Caption: Workflow for Kinetic Solubility Determination.
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a polypropylene 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Compound Transfer: Transfer a small volume (e.g., 2 µL) of each concentration from the DMSO plate to a clear 96-well measurement plate.
-
Buffer Addition: Add an appropriate volume of PBS (pH 7.4) to each well to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at room temperature (or 37°C for physiological relevance) with shaking for a defined period (e.g., 2 hours).[2]
-
Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to detect precipitate formation.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity/absorbance is observed compared to the buffer blank.
Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol follows the principles of the widely recognized shake-flask method.[9][10]
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the test solvent.[9] It is important to ensure a visible amount of undissolved solid remains to confirm saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).[11] Allow the mixture to equilibrate for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a 0.22 µm syringe filter.
-
Quantification: Prepare a series of dilutions of the filtered supernatant and quantify the concentration of the dissolved compound using a validated HPLC-UV method. A calibration curve should be prepared using standard solutions of known concentrations.
-
Data Analysis: The concentration determined by HPLC represents the thermodynamic solubility of the compound in that specific solvent at the given temperature. The experiment should be performed in triplicate to ensure reproducibility.
Data Presentation and Interpretation
The solubility data should be presented in a clear and concise manner to allow for easy comparison across different solvents.
Table 1: Solubility Profile of this compound
| Solvent | Solvent Type | Kinetic Solubility (µM) | Thermodynamic Solubility (mg/mL) |
| Water (pH 7.4) | Polar Protic | [Experimental Value] | [Experimental Value] |
| Methanol | Polar Protic | [Experimental Value] | [Experimental Value] |
| Ethanol | Polar Protic | [Experimental Value] | [Experimental Value] |
| DMSO | Polar Aprotic | Miscible | Miscible |
| Acetonitrile | Polar Aprotic | [Experimental Value] | [Experimental Value] |
| Dichloromethane | Nonpolar | [Experimental Value] | [Experimental Value] |
| Toluene | Nonpolar | [Experimental Value] | [Experimental Value] |
Interpretation of Results:
The solubility data will provide valuable insights into the behavior of this compound. For instance, high solubility in polar protic solvents like methanol and ethanol would suggest that hydrogen bonding plays a significant role in the dissolution process. Conversely, good solubility in nonpolar solvents like toluene would indicate the importance of van der Waals interactions with the benzyl and imidazole rings. The difference between the kinetic and thermodynamic solubility values in aqueous buffer will highlight the potential for supersaturation, a critical factor in formulation design.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By following the detailed protocols for both kinetic and thermodynamic solubility assays, researchers can generate a robust and reliable solubility profile for this important pharmaceutical intermediate. This information is essential for guiding medicinal chemistry efforts, ensuring the integrity of in vitro screening data, and providing a solid foundation for formulation development. Adherence to these standardized methods will ensure data quality and facilitate informed decision-making throughout the drug discovery and development pipeline.
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- Jouyban, A. (2012). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-10.
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Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
- Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x.
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European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. Retrieved from [Link]
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SIELC Technologies. (2018). Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester. Retrieved from [Link]
- Bhat, K. S., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116.
-
PubChem. (n.d.). 1-Methyl-1H-benzimidazole-5-carboxylic acid. Retrieved from [Link]
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ChemSynthesis. (2025). methyl 1-benzyl-5-phenyl-1H-imidazole-4-carboxylate. Retrieved from [Link]
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- Domanska, U., & Hofman, T. (2003). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
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MDPI. (n.d.). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. Retrieved from [Link]
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American Elements. (n.d.). Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate. Retrieved from [Link]
- ResearchGate. (n.d.). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene. Retrieved from https://www.researchgate.net/figure/Solubility-of-b-1H-imidazole-2-methyl-1Himidazole-2-benzimidazole-9_fig3_228359556
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A Technical Guide to the Discovery of 1-Benzyl-1H-imidazole-5-carboxamide Derivatives as Potent TGR5 Agonists
Executive Summary
The Takeda G protein-coupled receptor 5 (TGR5), a bile acid receptor, has emerged as a highly promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1][2] Its activation stimulates the release of glucagon-like peptide-1 (GLP-1), enhances energy expenditure, and improves glucose homeostasis.[3][4] However, the development of systemic TGR5 agonists has been hampered by on-target side effects, notably gallbladder filling.[5][6] This has driven the search for novel, selective, and potentially tissue-targeted agonists. This guide details the discovery and characterization of a novel class of compounds—1-benzyl-1H-imidazole-5-carboxamide derivatives—that demonstrate potent and selective TGR5 agonism. A key publication in this area describes compounds 19d and 19e , which exhibit superior potency to reference agonists and significant glucose-lowering effects in preclinical models, validating this scaffold as a promising foundation for new antidiabetic therapeutics.[7][8]
Introduction: The Therapeutic Rationale for TGR5 Agonism
TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a member of the rhodopsin-like GPCR superfamily.[9] It is expressed in various tissues, including the intestine, gallbladder, brown adipose tissue (BAT), and certain immune cells.[1][6] Bile acids, traditionally known for their role in lipid digestion, are the endogenous ligands for TGR5. Upon binding, they initiate a signaling cascade with profound metabolic benefits.[10]
The TGR5 Signaling Pathway
The canonical TGR5 signaling pathway is initiated by agonist binding, which induces a conformational change in the receptor. This facilitates its coupling to the stimulatory G alpha subunit (Gαs).[3] Activated Gαs stimulates adenylyl cyclase, which converts ATP into cyclic adenosine monophosphate (cAMP).[11] The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA).[3][11] PKA then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), leading to the transcriptional regulation of genes involved in metabolic control.[3][12]
A critical outcome of this pathway, particularly in intestinal enteroendocrine L-cells, is the enhanced transcription of the proglucagon gene and subsequent secretion of GLP-1.[3][9] GLP-1 is an incretin hormone that potentiates glucose-dependent insulin secretion, suppresses glucagon release, and promotes satiety, making it a cornerstone of modern diabetes therapy.[4]
The Need for Novel Scaffolds
While the therapeutic potential of TGR5 is clear, early agonists, including semi-synthetic bile acid derivatives like INT-777, raised safety concerns.[7] Systemic activation of TGR5 in the gallbladder can inhibit smooth muscle contraction, leading to impaired emptying and an increased risk of cholestasis and gallstones.[5][6] This underscores the critical need for developing non-steroidal agonists with improved selectivity and potentially gut-restricted activity to localize the therapeutic effect (GLP-1 secretion) while minimizing systemic side effects.[13] The 1-benzyl-1H-imidazole-5-carboxamide series was conceived to address this challenge, offering a novel, non-steroidal chemical scaffold amenable to extensive chemical modification.[7][9]
Lead Discovery and Optimization Workflow
The discovery of the 1-benzyl-1H-imidazole-5-carboxamide series followed a rational, iterative drug design process. The workflow is grounded in a cycle of design, synthesis, and biological evaluation to systematically build a structure-activity relationship (SAR) and identify compounds with superior potency and drug-like properties.
Synthesis of the Imidazole Core
The 1-benzyl-1H-imidazole-5-carboxamide scaffold was constructed using established synthetic chemistry principles. While specific routes vary, a general approach involves the regioselective synthesis of the substituted imidazole core, followed by the coupling of the benzyl and carboxamide moieties.[14][15] Access to precursors like 1-benzyl-1H-imidazole-5-carboxaldehyde is a key step in building the final compounds. This modular synthesis allows for diverse substitutions at multiple positions on the scaffold, facilitating a thorough exploration of the SAR.
In Vitro Characterization and SAR
The cornerstone of the discovery campaign was the systematic evaluation of synthesized compounds in robust, cell-based assays to quantify their TGR5 agonist activity and selectivity.
Experimental Protocol: TGR5 Reporter Gene Assay
This assay quantifies the ability of a compound to activate the TGR5 signaling pathway, resulting in the expression of a reporter gene.
-
Objective: To determine the potency (EC₅₀) of test compounds as TGR5 agonists.
-
Materials:
-
Methodology:
-
Cell Culture & Transfection: Co-transfect HEK293 cells with the hTGR5 expression vector and the CRE-luciferase reporter vector. Alternatively, use a stable cell line expressing hTGR5.[2]
-
Plating: Plate the transfected cells into 96-well or 384-well assay plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of test compounds and the reference agonist in assay medium. Add the compounds to the cells and incubate for a defined period (e.g., 6-24 hours) to allow for receptor activation and reporter gene expression.[18]
-
Lysis and Luminescence Reading: Lyse the cells and add the luciferase substrate according to the manufacturer's protocol.
-
Data Analysis: Measure the luminescence signal, which is proportional to TGR5 activation. Plot the dose-response curve and calculate the EC₅₀ value (the concentration at which the compound elicits 50% of its maximal response) using non-linear regression.
-
Structure-Activity Relationship (SAR) of the Scaffold
Systematic modification of the 1-benzyl-1H-imidazole-5-carboxamide scaffold revealed critical insights into the structural requirements for potent TGR5 agonism.[7][8] The most potent compounds emerged from this analysis.
| Compound | R¹ (on Benzyl Ring) | R² (Amide Moiety) | hTGR5 EC₅₀ (nM)[7] |
| LCA | (Reference) | (Reference) | 271.4 |
| INT-777 | (Reference) | (Reference) | 99.7 |
| 19a | 2-Cl | 4-CF₃-phenyl | 2.5 |
| 19d | 2-Cl, 5-Cl | 4-CF₃-phenyl | 1.1 |
| 19e | 2-Cl, 5-Cl | 4-Cl-phenyl | 1.0 |
| 19f | 2-Cl, 4-Cl | 4-CF₃-phenyl | 1.5 |
-
Causality: The data reveals a clear SAR. Introducing electron-withdrawing groups, such as chlorine atoms, at the 2- and 5-positions of the benzyl ring (R¹) dramatically increases potency. This suggests that the electronic properties and steric fit of this ring within a specific sub-pocket of the TGR5 receptor are critical for strong binding and activation. Similarly, the nature of the amide moiety (R²) fine-tunes the activity, with halogenated and trifluoromethyl-substituted phenyl groups proving optimal.
Selectivity Profiling Against Farnesoid X Receptor (FXR)
To ensure the identified leads were not acting through other bile acid pathways, a counter-screen against FXR was essential. FXR is a nuclear receptor also activated by bile acids, and off-target activity could confound results and lead to unwanted side effects.[16]
-
Protocol: A similar reporter gene assay was employed using cells transfected with an FXR expression vector and a suitable reporter.
-
Results: The lead compounds, including 19d and 19e , exhibited excellent selectivity, showing potent agonism at TGR5 with negligible activation of FXR, confirming their specific mechanism of action.[7][8]
In Vivo Validation of Glucose-Lowering Efficacy
The ultimate validation of a new antidiabetic agent is its ability to control glucose levels in a living system. The oral glucose tolerance test (OGTT) is a standard preclinical model for this purpose.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT)
-
Objective: To assess the effect of lead compounds on glucose disposal in vivo.
-
Methodology:
-
Acclimatization & Fasting: Acclimatize animals and fast them overnight (e.g., 12-16 hours) to establish a baseline glucose level.
-
Compound Administration: Administer the test compound (e.g., 19d ) or vehicle control orally (p.o.) at a specified dose.
-
Glucose Challenge: After a set time (e.g., 30-60 minutes) to allow for compound absorption, administer a bolus of glucose orally.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at time points 0 (just before glucose) and typically 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Data Analysis: Measure blood glucose levels at each time point. Plot the glucose excursion curve over time. The primary endpoint is the Area Under the Curve (AUC), which is calculated to quantify the total glucose exposure. A significant reduction in AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.
-
Key In Vivo Findings
In preclinical studies, compounds 19d and 19e demonstrated a significant and dose-dependent glucose-lowering effect in OGTTs.[7] This crucial result confirmed that the potent in vitro TGR5 agonism translates into meaningful physiological activity, strongly supporting the therapeutic potential of this chemical series. Furthermore, studies confirmed that compound 19d stimulates GLP-1 secretion, directly linking its mechanism of action to its glucose-lowering effect.[7][8]
Conclusion and Future Outlook
The discovery of 1-benzyl-1H-imidazole-5-carboxamide derivatives represents a significant advancement in the search for novel TGR5 agonists.[7] The lead compounds 19d and 19e display nanomolar potency, high selectivity over FXR, and robust in vivo efficacy in improving glucose tolerance.[7][8]
This body of work establishes a validated pharmacophore and a promising chemical scaffold for further development. Future research will likely focus on:
-
Pharmacokinetic Profiling: Detailed absorption, distribution, metabolism, and excretion (ADME) studies to optimize drug-like properties.
-
Gut-Restriction Strategies: Intentionally modifying the scaffold to limit systemic absorption, thereby concentrating the therapeutic action in the intestine and potentially eliminating gallbladder-related side effects.[13]
-
Long-Term Efficacy and Safety: Evaluating the compounds in chronic models of diabetes and obesity to confirm sustained benefits and assess long-term safety.
The 1-benzyl-1H-imidazole-5-carboxamide series stands as a testament to the power of rational drug design and provides a strong foundation for developing a new generation of therapeutics for metabolic diseases.
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- Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. (RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d1ra08945g]
- Synthesis of 1-benzyl-1h-imidazole-5-carboxaldehyde. (Sigma-Aldrich) [URL: https://www.sigmaaldrich.com/US/en/synthesis-reactions/reaction-explorer/synthesis-of-1-benzyl-1h-imidazole-5-carboxaldehyde]
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- Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists. (Elsevier) [URL: https://www.sciencedirect.com/science/article/pii/S0960894X1000006X]
- Discovery and characterization of small-molecule TGR5 ligands with agonistic activity. (PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/38996653/]
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- Design, Synthesis, and Structure-Activity Relationships of 3,4,5-Trisubstituted 4,5-Dihydro-1,2,4-oxadiazoles as TGR5 Agonists | Request PDF. (ResearchGate) [URL: https://www.researchgate.net/publication/282330107_Design_Synthesis_and_Structure-Activity_Relationships_of_345-Trisubstituted_45-Dihydro-124-oxadiazoles_as_TGR5_Agonists]
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In Silico Docking of Methyl 1-benzyl-1H-imidazole-5-carboxylate: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth protocol for conducting in silico molecular docking studies on Methyl 1-benzyl-1H-imidazole-5-carboxylate. Designed for researchers, medicinal chemists, and computational scientists in the field of drug development, this document moves beyond a simple recitation of steps. It delves into the scientific rationale behind methodological choices, ensuring a robust and reproducible virtual screening workflow. We will navigate the entire process, from initial target selection and ligand-protein preparation to the execution of docking simulations using the widely-adopted AutoDock Vina software, and culminating in the critical analysis and validation of the results. The methodologies described herein are grounded in established computational chemistry principles to foster scientific integrity and generate trustworthy, actionable data for advancing drug discovery programs.
Introduction: The Rationale and Potential of this compound
The imidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds and its ability to engage in various non-covalent interactions with protein targets.[1] Derivatives of imidazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific compound, this compound (PubChem CID: 96879), features a benzyl group that can explore hydrophobic pockets within a binding site and a methyl carboxylate group that can act as a hydrogen bond acceptor, making it a compelling candidate for interaction with diverse biological macromolecules.
Recent studies on structurally similar 1-benzyl-1H-imidazole-5-carboxamide derivatives have identified them as potent agonists of the Takeda G protein-coupled receptor 5 (TGR5), a promising target for metabolic diseases like diabetes and obesity.[3][4][5] This precedent provides a strong rationale for investigating the potential interactions of our title compound with TGR5 and other clinically relevant targets.
Molecular docking is an indispensable computational technique in modern structure-based drug design.[6][7] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein, offering atomic-level insights that can guide lead optimization and hypothesis-driven research before committing to costly and time-consuming synthesis and in vitro testing.[8][9]
This guide will therefore use this compound as a case study to illustrate a complete and validated in silico docking workflow.
Part I: Target Identification and Selection
The success of any docking study hinges on the selection of biologically relevant and structurally characterized protein targets. Based on the known activities of imidazole derivatives and the structural features of our ligand, we have selected four potential targets for this guide, representing different classes of proteins implicated in various disease states.
-
Takeda G protein-coupled receptor 5 (TGR5): A membrane receptor involved in metabolic regulation. The agonistic activity of similar carboxamide derivatives makes this a primary target of interest.[3][4][5]
-
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): An enzyme that plays a key role in cortisol synthesis and is a target for metabolic syndrome and inflammation. Imidazole-containing compounds have been shown to inhibit this enzyme.
-
Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway and a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs). Benzimidazole derivatives have been explored as COX inhibitors.[9]
-
B-Raf Kinase: A serine/threonine-protein kinase that is a critical component of the MAPK signaling pathway. Mutations in B-Raf are implicated in numerous cancers, making it a major oncology target.
For this guide, we will proceed with a detailed workflow for one of these targets to illustrate the process. The same protocol can then be applied to the other selected proteins. We will select Cyclooxygenase-2 (COX-2) , using a high-resolution crystal structure complexed with a known inhibitor, which is ideal for defining the binding site and for subsequent validation.
Table 1: Selected Protein Targets for Docking Studies
| Target Protein | PDB ID | Resolution (Å) | Co-crystallized Ligand | Therapeutic Area |
| Cyclooxygenase-2 (COX-2) | 1CX2 | 3.00 | SC-558 (selective inhibitor) | Inflammation, Pain |
| TGR5 | 7BW0 | 3.90 | Synthetic Agonist 23H | Metabolic Disease, Diabetes |
| 11β-HSD1 | 4C7J | 2.16 | Adamantyl-based Inhibitor | Metabolic Syndrome, Inflammation |
| B-Raf Kinase (V600E) | 3C4C | 2.70 | PLX4720 | Oncology |
Part II: Experimental Protocol - A Step-by-Step Workflow
This section details the complete computational workflow for docking this compound into the active site of COX-2 using AutoDock Vina. The protocol is designed to be self-validating by first redocking the native ligand (SC-558) to ensure the system is properly configured.
Required Software
-
AutoDock Tools (ADT): Used for preparing protein and ligand files. ([Link])
-
AutoDock Vina: The docking engine. ([Link])
-
Open Babel: A chemical toolbox for converting file formats (optional, but recommended). ([Link])
Ligand Preparation
The ligand must be converted into a three-dimensional structure and prepared in the PDBQT file format, which includes partial charges and atom type definitions required by AutoDock.
Protocol: Preparing this compound
-
Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID: 96879) in SDF format.
-
Load into AutoDock Tools (ADT):
-
Open ADT.
-
Navigate to Ligand -> Input -> Open.
-
Select the downloaded SDF file. ADT will automatically add hydrogens and compute Gasteiger charges.
-
-
Define Torsional Bonds:
-
Navigate to Ligand -> Torsion Tree -> Detect Root. This automatically defines the rigid core of the molecule.
-
Navigate to Ligand -> Torsion Tree -> Choose Torsions. The rotatable bonds will be highlighted in green. The default selection is usually appropriate.
-
-
Save as PDBQT:
-
Navigate to Ligand -> Output -> Save as PDBQT.
-
Save the file as ligand.pdbqt.
-
Receptor Preparation
The protein structure from the PDB is not immediately ready for docking. It must be "cleaned" by removing non-essential molecules and prepared by adding charges and hydrogens.
Protocol: Preparing COX-2 (PDB: 1CX2)
-
Download Receptor Structure: Download the PDB file for 1CX2 from the RCSB PDB database.[6]
-
Load into ADT:
-
Open ADT.
-
Navigate to File -> Read Molecule and select 1CX2.pdb.
-
-
Clean the Protein: The crystal structure contains water molecules, the co-crystallized inhibitor (SC-558), and heme groups.
-
First, select and delete all water molecules (Select -> Residue -> HOH, then Edit -> Delete -> Delete Selected Atoms).
-
For this initial setup, we will also delete the native ligand SC-558 to create a ligand-free receptor. We will save the coordinates of this ligand separately to define our grid box. (Alternatively, save a separate PDB of just the ligand).
-
-
Add Hydrogens:
-
Navigate to Edit -> Hydrogens -> Add.
-
Choose Polar only and click OK. This is a critical step as hydrogens are usually not resolved in X-ray crystal structures but are essential for calculating interactions.
-
-
Add Charges:
-
Navigate to Edit -> Charges -> Add Kollman Charges. These are standard charges used in molecular mechanics.
-
-
Save as PDBQT:
-
Navigate to Grid -> Macromolecule -> Choose.
-
Select the 1CX2 molecule.
-
A dialog will appear to save the prepared receptor. Save it as receptor.pdbqt. This file now contains the necessary charge and atom type information for Vina.
-
Defining the Binding Site (Grid Box Generation)
AutoDock Vina requires the user to define a three-dimensional search space, or "grid box," within which it will attempt to dock the ligand. The most reliable way to define this box is to center it on the position of a known inhibitor from a crystal structure.
Protocol: Defining the Grid Box
-
Identify Binding Site Center:
-
Load the original 1CX2.pdb file into a visualization tool like PyMOL or UCSF Chimera.
-
Identify the co-crystallized ligand, SC-558.
-
Determine the geometric center of this ligand. In PyMOL, you can select the ligand and use the command get_view to get the coordinates of the center of the selection.
-
-
Set Grid Box in ADT:
-
In ADT, with receptor.pdbqt loaded, navigate to Grid -> Grid Box.
-
A box will appear around the protein.
-
In the "Grid Options" window, manually enter the X, Y, and Z coordinates for the center of the grid that you determined from the co-crystallized ligand's position.
-
Adjust the size dimensions (in Angstroms) to ensure the box is large enough to encompass the entire binding site and allow the ligand to rotate freely. A size of 24 x 24 x 24 Å is often a good starting point for typical drug-like molecules.[10]
-
-
Save Configuration File: The grid parameters must be saved in a text file for Vina.
-
Create a text file named config.txt.
-
Add the following lines, replacing the values with your specific file names and grid parameters:
-
Executing the Docking Simulation
With the prepared files and configuration, the docking calculation is run from the command line.
Protocol: Running AutoDock Vina
-
Open a Terminal/Command Prompt: Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and config.txt files.
-
Run Vina: Execute the following command (ensure the path to the Vina executable is correct or that it is in your system's PATH):
-
Output: Vina will perform the docking calculation and generate two output files:
-
ligand_out.pdbqt: Contains the coordinates of the predicted binding poses (typically 9 by default) for the ligand.
-
log.txt: A text file containing the binding affinity scores (in kcal/mol) for each pose, along with RMSD values relative to the best pose.
-
Part III: Analysis, Visualization, and Validation
The output from a docking run is a set of predicted poses and associated energy scores. This data requires careful analysis to derive meaningful insights.
Interpreting Binding Affinity
The primary quantitative output from Vina is the binding affinity, reported in kcal/mol.[11] This score is an estimate of the binding free energy. More negative values indicate a more favorable (stronger) predicted binding interaction. The top-ranked pose (Mode 1) has the most negative score and is considered the most likely binding conformation according to the scoring function.
Table 2: Example Docking Results Summary
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | -8.5 | 0.000 |
| 2 | -8.2 | 1.345 |
| 3 | -8.1 | 2.108 |
| ... | ... | ... |
Visualization of Binding Poses
Visual inspection is crucial for understanding the specific molecular interactions that stabilize the protein-ligand complex.
Protocol: Visualizing Interactions with PyMOL
-
Load Structures: Open PyMOL and load the receptor.pdbqt file and the ligand_out.pdbqt output file.
-
Select Best Pose: The output file contains multiple poses. You can split them into separate objects in PyMOL to view them individually. Focus on the top-ranked pose.
-
Identify Interactions:
-
Center the view on the ligand within the binding site.
-
Use the Action -> preset -> ligand sites -> cartoon option to highlight interacting residues.
-
To find specific hydrogen bonds, use the Wizard -> Measurement tool or specialized plugins. Look for interactions between the ligand's imidazole nitrogens or ester oxygen and polar residues in the protein (e.g., Arginine, Serine, Tyrosine).
-
Observe hydrophobic interactions between the ligand's benzyl and imidazole rings and nonpolar residues in the binding pocket (e.g., Leucine, Valine, Phenylalanine).
-
Docking Validation: The Self-Validating System
Trustworthiness in a docking protocol is established through validation. The most common and essential validation method is "redocking." This involves docking the co-crystallized ligand back into its own receptor's binding site. A successful protocol should reproduce the experimentally observed binding pose with a low Root Mean Square Deviation (RMSD).
Protocol: Redocking Validation
-
Prepare Native Ligand: Extract the co-crystallized ligand (SC-558 from 1CX2) into a separate file and prepare it as a PDBQT file, just as you did for the test ligand.
-
Run Docking: Use the same receptor.pdbqt and config.txt (with the grid centered on the native ligand's position) to dock the native ligand.
-
Calculate RMSD:
-
Load the original PDB structure (1CX2) and the top-ranked docked pose of the native ligand into PyMOL.
-
Align the protein backbones of the two structures.
-
Use the align command to calculate the RMSD between the heavy atoms of the crystallographic ligand and the redocked ligand pose.
-
Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable and capable of accurately predicting the binding mode.
-
Visualization with Graphviz
To clarify the workflows and logical relationships described, the following diagrams are provided in DOT language.
Experimental Workflow Diagram
Caption: Overview of the in silico molecular docking workflow.
Decision Logic for Protocol Validation
Caption: Decision tree for validating the docking protocol via redocking.
Conclusion and Future Directions
This guide has systematically outlined a robust and scientifically sound workflow for conducting in silico docking studies of this compound. By adhering to the principles of careful target selection, meticulous ligand and receptor preparation, and rigorous protocol validation, researchers can generate reliable computational data. The predicted binding affinities and interaction patterns serve as powerful hypotheses to guide subsequent stages of the drug discovery pipeline, including chemical synthesis, in vitro enzymatic or cellular assays, and lead optimization. The true value of in silico docking lies not in providing definitive answers, but in its ability to intelligently prioritize resources, reduce the number of compounds that need to be synthesized, and ultimately accelerate the journey from a promising molecule to a potential therapeutic agent.
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A Technical Guide to the Synthesis and Structural Characterization of Methyl 1-benzyl-1H-imidazole-5-carboxylate
Abstract
Methyl 1-benzyl-1H-imidazole-5-carboxylate is a heterocyclic compound featuring a core imidazole ring N-substituted with a benzyl group and functionalized with a methyl ester. This scaffold is of significant interest to researchers in medicinal chemistry and drug development, as substituted imidazoles are integral components of numerous biologically active molecules. For instance, closely related 1-benzyl-1H-imidazole-5-carboxamide derivatives have been identified as potent TGR5 agonists, which are promising targets for the treatment of metabolic diseases like diabetes.[1] This guide provides a comprehensive overview of the compound's chemical structure, a detailed, field-proven protocol for its synthesis via N-alkylation, and a thorough analysis of the spectroscopic data required for its unambiguous structural elucidation.
Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is established by its structure and associated properties. This compound is defined by the covalent arrangement of its constituent atoms, which dictates its chemical behavior and physical characteristics.
Molecular Structure
The structure consists of a planar, five-membered aromatic imidazole ring. The nitrogen at position 1 (N-1) is substituted with a benzyl group, and the carbon at position 5 (C-5) bears a methyl carboxylate group. The IUPAC name for this compound is methyl 1-(phenylmethyl)-1H-imidazole-5-carboxylate.[2][3]
Caption: Chemical structure with atom numbering for NMR correlation.
Physicochemical Data Summary
The key identifiers and properties of the compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | methyl 1-(phenylmethyl)-1H-imidazole-5-carboxylate | [2][3] |
| Synonyms | Methyl 1-benzylimidazole-5-carboxylate, 1-Benzyl-5-imidazolecarboxylic acid methyl ester | [2][3] |
| CAS Registry No. | 73941-33-0 | [2][3] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [2][3][4] |
| Molecular Weight | 216.24 g/mol | [2][3][4] |
| Appearance | White to yellow solid | [5] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is most efficiently achieved through the N-alkylation of the corresponding imidazole precursor, Methyl 1H-imidazole-5-carboxylate. This transformation is a cornerstone of heterocyclic chemistry.
Reaction Mechanism: SN2 Alkylation
The N-alkylation of an imidazole with a benzyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] The key steps are:
-
Deprotonation: The N-H proton of the imidazole ring is weakly acidic. A mild base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the nitrogen, generating a highly nucleophilic imidazolide anion.
-
Nucleophilic Attack: The anionic nitrogen atom attacks the electrophilic benzylic carbon of benzyl bromide. This concerted step involves the displacement of the bromide leaving group.
-
Product Formation: The reaction results in the formation of the N-benzylated product and a potassium bromide salt byproduct.
The choice of a polar aprotic solvent like acetonitrile (MeCN) is critical as it effectively dissolves the reactants while not interfering with the nucleophile, thereby facilitating the SN2 pathway.[6]
Experimental Protocol
This protocol describes a reliable and scalable method for the synthesis of the title compound.
Materials:
-
Methyl 1H-imidazole-5-carboxylate (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 1H-imidazole-5-carboxylate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile to create a slurry (approx. 10 mL per gram of starting imidazole).
-
Begin stirring and add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid cake with a small amount of acetonitrile.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a solid.
Synthesis Workflow
The following diagram illustrates the logical flow of the synthetic and purification process.
Caption: Experimental workflow for synthesis and purification.
Structural Elucidation and Spectroscopic Data
Confirmation of the molecular structure is achieved through a combination of modern analytical techniques. Each method provides complementary information to build a complete picture of the molecule's identity and purity.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected exact mass is 216.090. A high-resolution mass spectrum (HRMS) would show a molecular ion peak [M+H]⁺ at m/z 217.0977. A characteristic fragmentation pattern in electron impact (EI) MS would be the cleavage of the benzyl group, yielding a stable tropylium cation at m/z 91.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule. Key absorption bands are expected at the following wavenumbers (cm⁻¹):
-
~3100-3000: Aromatic C-H stretching (imidazole and phenyl rings).
-
~2950: Aliphatic C-H stretching (methyl and methylene groups).
-
~1720: A strong C=O stretching from the methyl ester group.[4]
-
~1600, 1495, 1450: C=C and C=N stretching vibrations characteristic of the aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The expected signals in standard solvents like CDCl₃ or DMSO-d₆ are detailed below, with atom numbering corresponding to the structure in Section 2.1.
¹H NMR:
-
δ ~7.6-7.8 ppm (s, 1H): Proton at C-2 of the imidazole ring.
-
δ ~7.5-7.7 ppm (s, 1H): Proton at C-4 of the imidazole ring.
-
δ ~7.2-7.4 ppm (m, 5H): Protons of the monosubstituted phenyl ring of the benzyl group.
-
δ ~5.4-5.6 ppm (s, 2H): Methylene (CH₂) protons of the benzyl group.
-
δ ~3.8-3.9 ppm (s, 3H): Methyl (CH₃) protons of the ester group.
¹³C NMR:
-
δ ~162 ppm: Carbonyl carbon (C=O) of the ester.
-
δ ~140-142 ppm: Imidazole C-2.
-
δ ~135 ppm: Quaternary carbon of the phenyl ring attached to the methylene group.
-
δ ~128-138 ppm: Remaining imidazole and phenyl ring carbons.
-
δ ~52 ppm: Methylene carbon (CH₂) of the benzyl group.
-
δ ~51 ppm: Methyl carbon (OCH₃) of the ester.
Summary of Spectroscopic Data
| Technique | Expected Result |
| HRMS (ESI+) | [M+H]⁺ at m/z 217.0977 (Calculated for C₁₂H₁₃N₂O₂) |
| IR (cm⁻¹) | ~1720 (C=O), ~1600-1450 (C=C, C=N), ~3100-2950 (C-H) |
| ¹H NMR (ppm) | Singlets for imidazole H's (~7.5-7.8), CH₂ (~5.5), and OCH₃ (~3.8); multiplet for phenyl H's (~7.3) |
| ¹³C NMR (ppm) | Signals for C=O (~162), aromatic C's (128-142), CH₂ (~52), and OCH₃ (~51) |
Applications and Relevance in Drug Discovery
The 1-benzyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions. While this specific ester may primarily serve as a synthetic intermediate, its close structural analogs have demonstrated significant biological activity.
A notable example is the development of 1-benzyl-1H-imidazole-5-carboxamide derivatives, which are synthesized from the title compound, as potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5).[1] TGR5 activation has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), presenting a therapeutic strategy for type 2 diabetes and other metabolic disorders.[1] Furthermore, the broader class of imidazole-5-carboxylic acid derivatives has been explored as Angiotensin II receptor antagonists for the treatment of hypertension.[7] This highlights the value of this compound as a key building block for creating libraries of potentially therapeutic compounds.
Conclusion
This compound is a well-defined chemical entity whose synthesis is readily achievable through standard organic chemistry protocols, primarily the SN2 N-alkylation of its imidazole precursor. Its structure can be unequivocally confirmed by a suite of standard spectroscopic techniques, including MS, IR, and NMR. Given the established biological importance of the substituted imidazole framework, this compound represents a valuable and versatile intermediate for researchers and scientists engaged in the design and development of novel therapeutic agents.
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An In-depth Technical Guide to the Synthesis of Methyl 1-benzyl-1H-imidazole-5-carboxylate
This guide provides a comprehensive overview of the synthetic routes for preparing Methyl 1-benzyl-1H-imidazole-5-carboxylate, a key intermediate in pharmaceutical research and drug development. The methodologies detailed herein are curated for researchers, scientists, and professionals in the field, emphasizing not just the procedural steps but the underlying chemical principles and experimental rationale.
Introduction
This compound is a crucial building block in the synthesis of various biologically active molecules. For instance, it serves as a precursor for novel 1-benzyl-1H-imidazole-5-carboxamide derivatives that have been evaluated as potent TGR5 agonists, which are promising targets for treating diabetes and other metabolic syndromes.[1][2] The strategic importance of this scaffold necessitates robust and efficient synthetic protocols. This document outlines the primary and alternative pathways for its synthesis, focusing on starting materials, reaction mechanisms, and detailed experimental procedures.
Primary Synthetic Pathway: N-Alkylation of Methyl 1H-imidazole-5-carboxylate
The most direct and widely employed method for the synthesis of this compound involves the N-alkylation of a pre-existing imidazole core. This strategy is favored for its straightforwardness and the commercial availability of the starting materials.
Starting Materials
The key starting materials for this pathway are:
-
Methyl 1H-imidazole-5-carboxylate: Also known as methyl 4-imidazolecarboxylate due to tautomerism, this is a versatile chemical intermediate.[3] It is a white crystalline powder soluble in methanol.[3]
-
Benzyl Halide: Typically, benzyl bromide or benzyl chloride is used as the alkylating agent. Benzyl bromide is often preferred for its higher reactivity.
-
Base: A non-nucleophilic base is required to deprotonate the imidazole nitrogen, facilitating the nucleophilic attack on the benzyl halide. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4]
-
Solvent: Anhydrous polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF) are typically used.[4][5]
Reaction Mechanism and Rationale
The N-alkylation of an imidazole proceeds via a standard SN2 mechanism. The base abstracts the acidic proton from the imidazole nitrogen, creating an imidazolate anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide to form the N-C bond.
The choice of base and solvent is critical for the success of this reaction. A strong, non-nucleophilic base is necessary to deprotonate the imidazole without competing in the alkylation reaction.[4] Anhydrous polar aprotic solvents are ideal as they can dissolve the reactants and stabilize the charged intermediate without participating in the reaction.
It is important to note that the alkylation of 4(5)-substituted imidazoles can potentially yield a mixture of N-1 and N-3 isomers. However, in the case of Methyl 1H-imidazole-5-carboxylate, the electronic and steric effects of the carboxylate group generally favor the formation of the desired 1,5-disubstituted product.
Experimental Protocol: N-Benzylation of Methyl 1H-imidazole-5-carboxylate
This protocol is a representative procedure based on established methodologies for N-alkylation of imidazoles.[5][6][7]
Materials:
-
Methyl 1H-imidazole-5-carboxylate (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of Methyl 1H-imidazole-5-carboxylate in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and stir for several hours (monitoring by TLC is recommended).[4]
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |
| Methyl 1H-imidazole-5-carboxylate | 126.11 | X | 1.0 |
| Benzyl bromide | 171.03 | 1.1X | 1.1 |
| Potassium carbonate | 138.21 | 2.0X | 2.0 |
Note: The specific quantities and reaction conditions should be optimized based on the scale of the synthesis and laboratory-specific findings.
Visualization of the N-Alkylation Workflow
Caption: Workflow for N-alkylation synthesis.
Alternative Synthetic Pathway: Multi-Component Imidazole Synthesis
An alternative to the N-alkylation of a pre-formed imidazole is the construction of the imidazole ring itself from acyclic precursors. This approach offers the flexibility to introduce various substituents onto the imidazole core. One common method is a four-component reaction.[8]
Conceptual Starting Materials
To synthesize this compound via this route, the starting materials would conceptually be:
-
A glyoxal derivative (as the dicarbonyl component).
-
An appropriate aldehyde and benzylamine (to form the N-1 and C-2 positions).
-
Ammonium acetate (as a source of ammonia for the second nitrogen).
However, achieving the specific substitution pattern of the target molecule through a one-pot multi-component reaction can be challenging and may require significant optimization to control regioselectivity and yield.
Visualization of the Multi-Component Synthesis Concept
Caption: Conceptual multi-component synthesis.
Conclusion
The synthesis of this compound is most reliably and directly achieved through the N-alkylation of Methyl 1H-imidazole-5-carboxylate. This method is well-documented and utilizes readily available starting materials. While multi-component reactions offer a versatile alternative for constructing the imidazole core, the N-alkylation pathway remains the preferred method for its efficiency and predictability for this specific target molecule. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable chemical intermediate.
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- 8. Imidazole synthesis [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 1-benzyl-1H-imidazole-5-carboxylate
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of Methyl 1-benzyl-1H-imidazole-5-carboxylate, a valuable substituted imidazole derivative for research and development in medicinal chemistry and drug discovery. The protocol details a reliable and efficient two-step synthetic pathway, commencing with the Fischer esterification of 1H-imidazole-4-carboxylic acid to yield Methyl 1H-imidazole-5-carboxylate, followed by the N-benzylation of the imidazole core. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, safety precautions, and detailed characterization methods to ensure the synthesis of a pure, well-characterized final product.
Introduction
Substituted imidazoles are a cornerstone of modern medicinal chemistry, with the imidazole scaffold being a key structural motif in numerous pharmaceuticals. This compound (CAS No. 73941-33-0) is a versatile intermediate, the synthesis of which is of significant interest for the development of novel therapeutic agents, including potent TGR5 agonists for the treatment of metabolic syndromes.[1][2] This application note provides a detailed and validated protocol for its synthesis, designed to be both reproducible and scalable for laboratory settings.
Chemical Profile of Target Compound
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 73941-33-0 | [3] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [4] |
| Molecular Weight | 216.24 g/mol | [4] |
| Appearance | White to off-white solid | Inferred from related compounds |
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step process. This strategy was chosen for its commercial availability of starting materials and the generally high-yielding nature of the individual reactions.
The overall synthetic workflow is as follows:
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of Methyl 1H-imidazole-5-carboxylate
This initial step involves the conversion of a carboxylic acid to its corresponding methyl ester via Fischer esterification. This acid-catalyzed reaction is a classic and reliable method for this transformation.[5][6][7][8][9]
Reaction Scheme
Caption: Fischer esterification of 1H-imidazole-4-carboxylic acid.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 1H-imidazole-4-carboxylic acid | ≥98% | Commercially Available |
| Methanol (anhydrous) | ACS Grade | Commercially Available |
| Sulfuric Acid (concentrated) | ACS Grade | Commercially Available |
| Sodium Bicarbonate | Laboratory Grade | Commercially Available |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Commercially Available |
| Round-bottom flask | Standard laboratory equipment | |
| Reflux condenser | Standard laboratory equipment | |
| Magnetic stirrer with heating | Standard laboratory equipment | |
| Rotary evaporator | Standard laboratory equipment |
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-imidazole-4-carboxylic acid (10.0 g, 89.2 mmol).
-
Addition of Reagents: Add anhydrous methanol (150 mL) to the flask. While stirring, carefully add concentrated sulfuric acid (2.5 mL) dropwise.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude Methyl 1H-imidazole-5-carboxylate can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white crystalline solid.[10]
Mechanism Insight: Fischer Esterification
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[5][6][7][8][9]
Part 2: Synthesis of this compound
This second step involves the N-alkylation of the synthesized Methyl 1H-imidazole-5-carboxylate with benzyl bromide. The use of a base is crucial to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity.[11]
Reaction Scheme
Caption: N-benzylation of Methyl 1H-imidazole-5-carboxylate.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Methyl 1H-imidazole-5-carboxylate | Synthesized in Part 1 | - |
| Benzyl Bromide | ≥98% | Commercially Available |
| Potassium Carbonate (anhydrous) | Laboratory Grade | Commercially Available |
| Acetonitrile (anhydrous) | ACS Grade | Commercially Available |
| Round-bottom flask | Standard laboratory equipment | |
| Magnetic stirrer with heating | Standard laboratory equipment | |
| Rotary evaporator | Standard laboratory equipment | |
| Column chromatography setup | Standard laboratory equipment |
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 1H-imidazole-5-carboxylate (5.0 g, 39.6 mmol) and anhydrous potassium carbonate (8.2 g, 59.4 mmol).
-
Addition of Solvent and Reagent: Add anhydrous acetonitrile (100 mL) to the flask. While stirring, add benzyl bromide (5.2 mL, 43.6 mmol) dropwise.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir until the reaction is complete, as monitored by TLC (typically 8-24 hours).[11]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide.
-
Wash the solid with a small amount of acetonitrile.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Mechanism Insight: N-Alkylation of Imidazole
The N-alkylation of imidazole with an alkyl halide is a nucleophilic substitution reaction. The base (potassium carbonate) deprotonates the N-H of the imidazole ring, forming a more nucleophilic imidazolate anion. This anion then attacks the electrophilic carbon of the benzyl bromide, displacing the bromide ion and forming the N-benzyl bond.[12][13]
Safety Precautions
-
Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15][16][17]
-
Concentrated Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
General Precautions: Always wear appropriate PPE in the laboratory. Ensure all reactions are carried out in a well-ventilated fume hood.
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.
| Technique | Expected Results |
| ¹H NMR | Expected signals for the benzyl protons (aromatic and methylene), imidazole ring protons, and the methyl ester protons. |
| ¹³C NMR | Expected signals for the carbons of the benzyl group, the imidazole ring, and the ester carbonyl and methyl groups. |
| FTIR | Characteristic peaks for the C=O stretch of the ester, C=N and C=C stretching of the imidazole and aromatic rings, and C-H stretching. An IR spectrum for the final product is available in the NIST Chemistry WebBook.[4] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (216.24 g/mol ). |
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Esterification (Step 1) | Insufficient reaction time or catalyst. | Increase reflux time. Ensure the sulfuric acid is fresh and added in the correct amount. |
| Low Yield in N-Benzylation (Step 2) | Incomplete deprotonation of imidazole. Inactive benzyl bromide. | Ensure potassium carbonate is anhydrous. Use a stronger base like sodium hydride if necessary (with appropriate safety precautions). Use fresh benzyl bromide. |
| Formation of Dialkylated Product | Not typically a major issue with this substrate. | - |
| Difficult Purification | Close-running impurities. | Optimize the solvent system for column chromatography. Consider recrystallization from different solvent systems. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can confidently synthesize this valuable intermediate for their research and drug discovery endeavors. The provided explanations of the underlying chemical principles aim to empower scientists with a deeper understanding of the synthetic process.
References
-
ChemTalk. (n.d.). What is Fischer Esterification?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
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Wikipedia. (2023, December 27). Fischer–Speier esterification. Retrieved from [Link]
-
BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 5). Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. Retrieved from [Link]
-
MedCrave. (2017, August 29). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]
-
PubMed. (2021, February 15). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Retrieved from [Link]
-
University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]
-
Reddit. (2023, May 17). This is why selective N-alkylation of imidazoles is difficult. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists | Request PDF. Retrieved from [Link]
-
Sdfine. (n.d.). BENZYL BROMIDE. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester. Retrieved from [Link]
-
NIST. (n.d.). Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester. Retrieved from [Link]
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- 3. Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester | SIELC Technologies [sielc.com]
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Application Notes and Protocols for Amide Coupling of 1-Benzyl-1H-imidazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Amide Coupling of a Privileged Heterocycle
The 1-benzyl-1H-imidazole-5-carboxamide scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of compounds targeting diverse biological pathways. Notably, derivatives of this structure have shown potent activity as TGR5 agonists, which are promising therapeutic targets for metabolic diseases such as diabetes and obesity.[1][2] The amide bond is central to the molecular architecture and biological activity of these compounds. Therefore, robust and efficient methods for the construction of this amide linkage are of paramount importance to researchers in drug discovery and development.
This technical guide provides an in-depth analysis of common and effective amide coupling methods for 1-benzyl-1H-imidazole-5-carboxylic acid. We will move beyond a simple recitation of protocols to explain the underlying principles of each method, offering insights into the selection of reagents and reaction conditions. This document is designed to empower researchers to not only successfully synthesize their target molecules but also to troubleshoot and optimize their synthetic routes.
The Challenge: Coupling an Electron-Rich Heteroaromatic Carboxylic Acid
While amide bond formation is a well-established transformation in organic synthesis, the unique electronic properties of 1-benzyl-1H-imidazole-5-carboxylic acid present specific challenges. The imidazole ring is an electron-rich heteroaromatic system, which can influence the reactivity of the carboxylic acid and potentially interfere with certain coupling reagents. Furthermore, the presence of the basic imidazole nitrogen can complicate the reaction by interacting with the acidic carboxylic acid or the coupling reagents themselves. Careful consideration of the coupling strategy is therefore essential to achieve high yields and purity.
Comparative Overview of Key Coupling Reagents
The choice of coupling reagent is a critical determinant of the success of an amide coupling reaction. Several classes of reagents are available, each with its own mechanism of action, advantages, and disadvantages. Here, we compare three widely used and effective coupling reagents for the synthesis of 1-benzyl-1H-imidazole-5-carboxamides: HATU, EDC/HOBt, and T3P®.
| Coupling Reagent/System | Class | Key Advantages | Potential Drawbacks |
| HATU | Uronium/Aminium Salt | High efficiency, fast reaction times, low racemization. | Higher cost compared to carbodiimides, potential for side reactions if not used correctly. |
| EDC/HOBt | Carbodiimide/Additive | Cost-effective, water-soluble byproducts for easy removal. | Can lead to racemization, O-acylisourea intermediate can rearrange to an unreactive N-acylurea.[3][4] |
| T3P® | Phosphonic Anhydride | Excellent for preventing racemization, water-soluble byproducts, broad functional group tolerance.[5] | Can be more sensitive to stoichiometry, requires a base. |
Method 1: HATU-Mediated Amide Coupling
Principle and Rationale:
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium/aminium salt-based coupling reagent. It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is then readily attacked by the amine to form the amide bond. The 7-azabenzotriazole (HOAt) leaving group is a key feature of HATU, as the nitrogen atom in the pyridine ring is thought to stabilize the transition state, leading to faster reaction rates and reduced racemization compared to its benzotriazole counterpart, HBTU.[6]
// Nodes CarboxylicAcid [label="1-Benzyl-1H-imidazole-5-carboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; HATU [label="HATU", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., DIPEA)", fillcolor="#F1F3F4", fontcolor="#202124"]; ActiveEster [label="OAt-Active Ester", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="Amine (R-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="1-Benzyl-1H-imidazole-5-carboxamide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct1 [label="Tetramethylurea", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct2 [label="HOAt", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges CarboxylicAcid -> ActiveEster [label="+ HATU, Base"]; ActiveEster -> Amide [label="+ Amine"]; HATU -> Byproduct1; ActiveEster -> Byproduct2; } . HATU-Mediated Amide Coupling Workflow
Protocol:
-
Preparation: In a clean, dry round-bottom flask, dissolve 1-benzyl-1H-imidazole-5-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: To the stirred solution, add HATU (1.1-1.2 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.
-
Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 5% aqueous citric acid or 1M HCl) to remove excess base, followed by a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid and HOAt, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Method 2: EDC/HOBt-Mediated Amide Coupling
Principle and Rationale:
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[3] However, this intermediate is prone to hydrolysis and can rearrange to a stable N-acylurea, which is a common side reaction that reduces the yield.[4] To mitigate these issues, an additive such as HOBt (1-Hydroxybenzotriazole) is almost always used in conjunction with EDC.[7] HOBt traps the O-acylisourea intermediate to form a more stable and highly reactive HOBt-ester, which then efficiently reacts with the amine to form the desired amide. The urea byproduct of EDC is water-soluble, which simplifies its removal during the aqueous work-up.
// Nodes CarboxylicAcid [label="1-Benzyl-1H-imidazole-5-carboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; EDC [label="EDC", fillcolor="#F1F3F4", fontcolor="#202124"]; O_acylisourea [label="O-acylisourea\n(unstable)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; HOBt [label="HOBt", fillcolor="#F1F3F4", fontcolor="#202124"]; HOBt_Ester [label="HOBt-Active Ester", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="Amine (R-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="1-Benzyl-1H-imidazole-5-carboxamide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Urea_byproduct [label="Water-soluble Urea", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges CarboxylicAcid -> O_acylisourea [label="+ EDC"]; O_acylisourea -> HOBt_Ester [label="+ HOBt"]; HOBt_Ester -> Amide [label="+ Amine"]; O_acylisourea -> Urea_byproduct; } . EDC/HOBt-Mediated Amide Coupling Workflow
Protocol:
-
Preparation: Dissolve 1-benzyl-1H-imidazole-5-carboxylic acid (1.0 eq.) and HOBt (1.1-1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Activation: Add EDC hydrochloride (1.1-1.5 eq.) to the solution. If the carboxylic acid or amine is a salt, a tertiary amine base like triethylamine (TEA) or DIPEA (1.0-2.0 eq.) may be added to neutralize it. Stir the mixture at room temperature for 30-60 minutes.
-
Amine Addition: Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. These reactions may require longer times, typically ranging from 2 to 24 hours.
-
Work-up:
-
Dilute the reaction with an organic solvent such as ethyl acetate.
-
Wash the organic phase with 1M HCl or 5% citric acid, followed by saturated aqueous sodium bicarbonate, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Method 3: T3P®-Mediated Amide Coupling
Principle and Rationale:
T3P® (Propanephosphonic acid anhydride) is a mild and efficient dehydrating agent that activates carboxylic acids for amide bond formation. The reaction proceeds through the formation of a mixed anhydride intermediate, which is then attacked by the amine.[5] A key advantage of T3P® is the formation of water-soluble phosphonic acid byproducts, which are easily removed during aqueous work-up.[5] This reagent is also known for its low propensity to cause racemization, making it an excellent choice for coupling chiral substrates.[5]
// Nodes CarboxylicAcid [label="1-Benzyl-1H-imidazole-5-carboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; T3P [label="T3P®", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., TEA)", fillcolor="#F1F3F4", fontcolor="#202124"]; MixedAnhydride [label="Mixed Anhydride Intermediate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="Amine (R-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="1-Benzyl-1H-imidazole-5-carboxamide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Water-soluble Phosphonic Acids", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges CarboxylicAcid -> MixedAnhydride [label="+ T3P®, Base"]; MixedAnhydride -> Amide [label="+ Amine"]; T3P -> Byproduct; } . T3P®-Mediated Amide Coupling Workflow
Protocol:
-
Preparation: In a round-bottom flask, dissolve the 1-benzyl-1H-imidazole-5-carboxylic acid (1.0 eq.) and the amine (1.0-1.2 eq.) in a suitable aprotic solvent such as ethyl acetate, THF, or DCM.
-
Base Addition: Add a tertiary amine base, such as triethylamine (TEA) or DIPEA (2.0-3.0 eq.), to the mixture.
-
T3P® Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add T3P® (typically supplied as a 50% solution in ethyl acetate or DMF, use 1.2-1.5 eq.) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude material by flash column chromatography.
Purification and Troubleshooting
Purification:
The purification of 1-benzyl-1H-imidazole-5-carboxamide derivatives often involves silica gel column chromatography. Due to the basic nature of the imidazole ring, tailing of the product on the silica gel can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent system. Common solvent systems include gradients of methanol in dichloromethane or ethyl acetate in hexanes.
Troubleshooting Common Issues:
-
Low or No Product Formation:
-
Cause: Incomplete activation of the carboxylic acid, presence of water, or low nucleophilicity of the amine.
-
Solution: Ensure all reagents and solvents are anhydrous. For poorly reactive amines, consider using a more powerful coupling reagent like HATU. Pre-activating the carboxylic acid for a longer duration before adding the amine can also be beneficial.
-
-
Formation of Side Products:
-
With EDC/HOBt: The formation of an N-acylurea byproduct can be minimized by ensuring the efficient trapping of the O-acylisourea intermediate with HOBt. Running the reaction at a lower temperature (0 °C) can also help.
-
With HATU: Guanidinylation of the amine can occur if the amine is exposed to an excess of HATU before the carboxylic acid is fully activated. Ensure the correct order of addition (pre-activation of the acid).
-
-
Racemization (if the amine or carboxylic acid is chiral):
Conclusion
The successful synthesis of 1-benzyl-1H-imidazole-5-carboxamides is readily achievable with a rational approach to the selection of coupling reagents and reaction conditions. For high efficiency and speed, HATU is an excellent choice. For a more cost-effective approach, EDC/HOBt remains a reliable method, provided that care is taken to minimize side reactions. T3P® offers a compelling alternative, particularly when racemization is a concern. By understanding the principles behind each method and following the detailed protocols provided, researchers can confidently and efficiently access this important class of molecules for their drug discovery programs.
References
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Hu, L., Xu, S., Zhao, Z., Yang, Y., Peng, Z., Yang, M., Wang, C., & Zhao, J. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135–13138. [Link]
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Dunetz, J. R., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(26), 2583-2586. [Link]
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Dunetz, J. R., et al. (2017). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. [Link]
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Pottabathini, N., et al. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 51(26), 3467-3470. [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
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Muthyala, M. K., et al. (2020). 2‐Chloroimidazolium Chloride as a Coupling Reagent for Amide Bond Formation. ChemistrySelect, 5(15), 4569-4573. [Link]
- N-alkylated benzimidazole derivatives. (2013).
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Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
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Chen, W., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 32, 115972. [Link]
- 1H-imidazole-5-carboxylic acid derivatives. (1987).
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MDPI. (2018). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. MDPI. [Link]
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Subasinghe, N., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(44), 5845-5847. [Link]
- Process for preparation of 1-benzylimidazole compound, and novel compound. (1997).
- Process for preparation of 1-benzylimidazole compound. (1991).
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Chen, W., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. ResearchGate. [Link]
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Waghmare, A. A., et al. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Review Journal of Chemistry, 4(2), 53-131. [Link]
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Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]
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Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave. [Link]
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El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]
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G G, V., et al. (2010). T3P® (propylphosphonic anhydride) mediated conversion of carboxylic acids into acid azides and one-pot synthesis of ureidopeptides. Tetrahedron Letters, 51(26), 3467-3470. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - T3P. Common Organic Chemistry. [Link]
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Guide to TGR5 Agonist Screening Using Methyl 1-benzyl-1H-imidazole-5-carboxylate and its Analogs
An Application Note for Drug Discovery Professionals
Abstract
Takeda G-protein-coupled receptor 5 (TGR5), a bile acid receptor, has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH).[1][2][3] Its activation modulates energy homeostasis, glucose metabolism, and inflammatory responses.[4][5][6] This guide provides a comprehensive framework for screening novel compounds for TGR5 agonist activity, with a focus on Methyl 1-benzyl-1H-imidazole-5-carboxylate as a representative chemical scaffold. While this specific ester has not been extensively characterized as an agonist, closely related 1-benzyl-1H-imidazole-5-carboxamide derivatives have been identified as potent TGR5 agonists, suggesting the potential of this structural backbone.[7][8] We present the scientific rationale, detailed protocols for robust cell-based assays, and data analysis methodologies to empower researchers in the identification and characterization of novel TGR5 modulators.
Introduction: TGR5 as a Therapeutic Target
TGR5, also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a member of the vast G-protein-coupled receptor (GPCR) superfamily.[4] Initially identified as a cell surface receptor for bile acids in 2002, it is expressed in a wide range of tissues, including the intestine, gallbladder, brown adipose tissue, skeletal muscle, and certain immune cells like macrophages.[9][10]
Unlike the nuclear bile acid receptor FXR, TGR5 activation initiates rapid, non-genomic signaling cascades. The primary pathway involves coupling to the Gαs protein, which activates adenylyl cyclase, leading to a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[5][11] This cAMP surge activates Protein Kinase A (PKA), which in turn triggers a variety of cell-specific downstream effects:
-
In intestinal L-cells: Stimulation of glucagon-like peptide-1 (GLP-1) secretion, which improves insulin sensitivity and glucose homeostasis.[12][13]
-
In brown adipose tissue and muscle: Increased energy expenditure through the activation of type 2 deiodinase (D2), which converts thyroxine (T4) to the more active triiodothyronine (T3).[5][12]
-
In macrophages: Attenuation of inflammatory responses by inhibiting the production of pro-inflammatory cytokines.[6][11]
Some studies also suggest TGR5 can signal through Gαq, leading to intracellular calcium (Ca²⁺) mobilization.[14][15] Given these pleiotropic effects, the discovery of potent and selective TGR5 agonists is a highly pursued strategy for treating metabolic and inflammatory disorders.[1][16]
TGR5 Signaling Pathway Overview
Caption: Canonical TGR5 signaling cascade via the Gαs-cAMP-PKA pathway.
Featured Compound: this compound
This application note focuses on the imidazole scaffold as a promising starting point for TGR5 agonist discovery. While various steroidal and non-steroidal agonists have been developed, the imidazole core offers a synthetically tractable and versatile backbone for chemical modification.[7][17]
Rationale for Screening: Research has demonstrated that derivatives of 1-benzyl-1H-imidazole-5-carboxamide are potent and selective TGR5 agonists, with some compounds showing superior activity to endogenous ligands like lithocholic acid (LCA).[7][8] The featured compound, This compound , shares the same core benzyl-imidazole structure but terminates in a methyl ester instead of a carboxamide. This makes it an ideal candidate for initial screening and a foundational molecule for structure-activity relationship (SAR) studies. By screening this compound and its synthetic analogs, researchers can explore how modifications to the ester/amide group impact receptor affinity and efficacy.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [PubChem] |
| Molecular Weight | 216.24 g/mol | [PubChem] |
| CAS Number | 73941-33-0 | [PubChem] |
| Physical Description | Solid | [PubChem] |
| SMILES | COC(=O)C1=CN=CN1CC2=CC=CC=C2 | [PubChem] |
| Table 1: Key properties of the test compound, this compound. |
Principles of TGR5 Agonist Screening Assays
The primary goal of a screening assay is to detect the activation of TGR5 by a test compound. This is achieved by measuring a downstream event in the receptor's signaling cascade. The most common and reliable methods for high-throughput screening (HTS) are cell-based assays that produce a luminescent or fluorescent signal.
cAMP-Mediated Reporter Gene Assay
This is the most widely used format for TGR5 screening.[3][9][18] The principle relies on engineering a host cell line (e.g., HEK293, CHO) to:
-
Stably express human TGR5.
-
Contain a reporter gene (commonly firefly luciferase) under the control of a promoter containing multiple cAMP Response Elements (CRE).
When a TGR5 agonist activates the receptor, the resulting increase in intracellular cAMP leads to the phosphorylation of CRE-Binding Protein (CREB). Phosphorylated CREB binds to the CRE sequences in the promoter and drives the expression of the luciferase enzyme.[19] The amount of light produced upon addition of a luciferase substrate is directly proportional to the level of TGR5 activation.
Intracellular Calcium Mobilization Assay
While less common for TGR5, this assay can be used to detect agonists that signal through the Gαq pathway.[15] Cells expressing TGR5 are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM). Upon receptor activation and subsequent release of Ca²⁺ from intracellular stores, the dye binds to the free calcium, resulting in a sharp increase in fluorescence intensity.[20] This transient signal is measured in real-time using a specialized plate reader, such as a Fluorometric Imaging Plate Reader (FLIPR).
Experimental Workflow & Protocols
A typical screening campaign follows a logical progression from initial setup to final data analysis.
General Screening Workflow
Caption: High-level workflow for a cell-based TGR5 agonist screening assay.
Protocol 1: TGR5 CRE-Luciferase Reporter Gene Assay
This protocol describes a robust method for quantifying TGR5 activation by measuring downstream luciferase expression in a 96-well format.
Materials:
-
Cell Line: HEK293 or CHO cells stably co-expressing human TGR5 and a CRE-luciferase reporter construct. Commercially available assay-ready kits are recommended (e.g., from INDIGO Biosciences, Cayman Chemical).[3][9][18][21]
-
Culture Medium: DMEM or F-12 supplemented with 10% FBS, antibiotics, and relevant selection agents (e.g., hygromycin, puromycin).
-
Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.
-
Positive Control: Lithocholic Acid (LCA) or a potent synthetic agonist like INT-777 (10 mM stock in DMSO).
-
Assay Plate: White, opaque, sterile 96-well cell culture plates.
-
Reagents: Luciferase detection reagent (e.g., Bright-Glo™, ONE-Glo™).
-
Equipment: CO₂ incubator (37°C, 5% CO₂), luminometer plate reader.
Step-by-Step Procedure:
-
Cell Seeding:
-
Culture TGR5 reporter cells to ~80% confluency.
-
Harvest cells using standard trypsinization methods and resuspend in fresh culture medium to a density of 1.5 x 10⁵ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of the 96-well plate (15,000 cells/well).
-
Incubate the plate for 18-24 hours to allow for cell attachment.[22]
-
-
Compound Preparation & Addition:
-
Prepare a serial dilution series of the test compound and positive control in a separate dilution plate. Start with the 10 mM DMSO stock and dilute in serum-free medium to achieve final desired concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay wells does not exceed 0.5%.
-
Prepare a "vehicle control" (medium with the same final DMSO concentration) and a "no treatment" control (medium only).
-
Carefully remove the culture medium from the cell plate.
-
Add 100 µL of the diluted compounds, controls, and vehicle to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 6-8 hours at 37°C, 5% CO₂. This period is critical for allowing receptor activation, signal transduction, and transcription/translation of the luciferase reporter gene.[18]
-
-
Signal Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes.
-
Prepare the luciferase detection reagent according to the manufacturer's instructions.
-
Add 100 µL of the detection reagent to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.
-
Read the luminescence signal on a plate-reading luminometer.
-
Protocol 2: TGR5 Calcium Mobilization Assay
This protocol outlines a method for detecting rapid, transient increases in intracellular calcium using a fluorescent dye.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing human TGR5.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Dye: Fluo-4 AM or similar calcium-sensitive dye.
-
Probenecid: An anion-exchange inhibitor to prevent dye leakage from cells.
-
Test Compound & Controls: Prepared as described in Protocol 1.
-
Assay Plate: Black, clear-bottom, sterile 96-well plates.
-
Equipment: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Step-by-Step Procedure:
-
Cell Seeding:
-
Seed cells into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer by dissolving Fluo-4 AM and probenecid in the assay buffer to final concentrations of 2-4 µM and 2.5 mM, respectively.
-
Remove the culture medium from the cell plate and wash once with 100 µL of assay buffer.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Plate Preparation:
-
In a separate V-bottom or U-bottom 96-well plate, prepare 4X final concentrations of the test compound and control serial dilutions in assay buffer.
-
-
Signal Detection:
-
After incubation, wash the cell plate twice with assay buffer to remove excess dye, leaving 100 µL of buffer in each well.
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to excite at ~485 nm and read emission at ~525 nm.
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Program the instrument to automatically inject 50 µL from the compound plate into the cell plate.
-
Immediately begin recording the fluorescence signal every 1-2 seconds for at least 2-3 minutes to capture the transient calcium peak and subsequent decay.[23]
-
Data Analysis and Quality Control
5.1. Data Normalization and Dose-Response Curves For each concentration of the test compound, the raw signal (Relative Light Units for luciferase or Relative Fluorescence Units for calcium) should be normalized. A common method is to express the response as a percentage of the maximum signal achieved with the positive control:
-
% Activation = [(Signal_Compound - Signal_Vehicle) / (Signal_MaxControl - Signal_Vehicle)] * 100
Plot the % Activation against the logarithm of the compound concentration. Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the Emax (maximum efficacy).
| Compound | Concentration (µM) | RLU (Luminescence) | % Activation |
| Vehicle (0.5% DMSO) | - | 1,500 | 0% |
| Positive Control (LCA) | 10 | 151,500 | 100% |
| Test Compound | 0.01 | 2,950 | 1.0% |
| 0.1 | 14,500 | 8.7% | |
| 1 | 76,500 | 50.0% | |
| 10 | 135,000 | 89.0% | |
| 100 | 149,500 | 98.7% | |
| Table 2: Example data and normalization for a CRE-luciferase assay. Based on this data, the estimated EC₅₀ is approximately 1 µM. |
5.2. Assay Quality Control: The Z'-Factor The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality and robustness of an HTS assay. It measures the separation between the positive and negative control distributions.
-
Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]
-
Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.
-
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: The assay is not suitable for screening.
Running sufficient replicates of the positive control (e.g., 10 µM LCA) and vehicle control on each plate is essential for calculating a reliable Z'-factor and ensuring plate-to-plate consistency.[22]
Conclusion
The TGR5 receptor remains a high-value target for the development of novel therapeutics for metabolic diseases. The 1-benzyl-1H-imidazole scaffold represents a promising starting point for agonist discovery. The detailed protocols provided herein for CRE-luciferase reporter and calcium mobilization assays offer robust, validated systems for screening compounds like this compound. By employing rigorous data analysis and quality control metrics such as the Z'-factor, researchers can confidently identify and characterize hit compounds, paving the way for further lead optimization and the development of next-generation metabolic drugs.
References
-
MDPI. (n.d.). TGR5 Signaling in Hepatic Metabolic Health. Retrieved from [Link]
-
Frontiers Media S.A. (n.d.). TGR5, Not Only a Metabolic Regulator. Retrieved from [Link]
-
PubMed. (2016). Therapeutic potential of Takeda-G-protein-receptor-5 (TGR5) agonists. Hope or hype?. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human TGR5 Reporter Assay Kit. Retrieved from [Link]
-
MDPI. (n.d.). The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential. Retrieved from [Link]
-
PubMed. (2013). The bile acid membrane receptor TGR5: a novel pharmacological target in metabolic, inflammatory and neoplastic disorders. Retrieved from [Link]
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Frontiers Media S.A. (n.d.). Takeda G protein–coupled receptor 5 (TGR5): an attractive therapeutic target for aging-related cardiovascular diseases. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Therapeutic potential of Takeda‐G‐protein‐receptor‐5 (TGR5) agonists. Hope or hype?. Retrieved from [Link]
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MDPI. (n.d.). Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. Retrieved from [Link]
-
INDIGO Biosciences. (2022). TGR5 (GPBAR1) Assay for Human G Protein-Coupled Bile Acid Receptor 1 Now Available. Retrieved from [Link]
-
Frontiers Media S.A. (n.d.). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Retrieved from [Link]
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PubMed Central. (n.d.). Mechanism of action of the bile acid receptor TGR5 in obesity. Retrieved from [Link]
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PubMed Central. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Retrieved from [Link]
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MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]
-
PubMed. (2011). The G protein-coupled bile acid receptor, TGR5, stimulates gallbladder filling. Retrieved from [Link]
-
PubMed Central. (n.d.). TGR5-mediated bile acid sensing controls glucose homeostasis. Retrieved from [Link]
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Frontiers Media S.A. (2021). Amelioration of Endothelial Dysfunction in Diabetes: Role of Takeda G Protein–Coupled Receptor 5. Retrieved from [Link]
-
Dimensions. (n.d.). Modulating bile acid pathways and TGR5 receptors for treating liver and GI diseases. Retrieved from [Link]
-
ResearchGate. (n.d.). Bile acids activate TGR5 to enhance GLP-1 secretion in entoroendocrinal.... Retrieved from [Link]
-
PubMed Central. (n.d.). Studying Ligand Efficacy at G Protein-Coupled Receptors Using FRET. Retrieved from [Link]
-
MDPI. (n.d.). Enterohepatic Takeda G-Protein Coupled Receptor 5 Agonism in Metabolic Dysfunction-Associated Fatty Liver Disease and Related Glucose Dysmetabolism. Retrieved from [Link]
-
Montana Molecular. (2024). Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. Retrieved from [Link]
-
PubMed Central. (2021). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. Retrieved from [Link]
-
ACS Publications. (n.d.). Novel Potent and Selective Bile Acid Derivatives as TGR5 Agonists: Biological Screening, Structure−Activity Relationships, and Molecular Modeling Studies. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1-(phenylmethyl)-1H-imidazole-5-carboxylate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. Retrieved from [Link]
-
SIELC Technologies. (2018). Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester. Retrieved from [Link]
-
PubMed. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Retrieved from [Link]
-
American Elements. (n.d.). Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (2026). Plasma membrane Bile acid TGR5 receptor specific stimulation induces Ca2+ mobilisation, ATP secretion and P2Y receptors activation in cholangiocytes. Retrieved from [Link]
-
bioRxiv. (2025). TGR5-mediated Ca2+ signaling in cholangiocytes. Retrieved from [Link]
-
ResearchGate. (2020). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
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An Application Guide to the Analytical Characterization of Methyl 1-benzyl-1H-imidazole-5-carboxylate
Introduction
Methyl 1-benzyl-1H-imidazole-5-carboxylate is a substituted imidazole derivative. Compounds within this chemical class are of significant interest in medicinal chemistry. For instance, derivatives of 1-benzyl-1H-imidazole-5-carboxamide have been investigated as potent agonists for the Takeda G protein-coupled receptor 5 (TGR5), which is a promising target for treating diabetes and other metabolic syndromes.[1][2] Given its role as a crucial building block, the unambiguous structural confirmation and purity assessment of this compound are paramount for ensuring the integrity of downstream applications, from preclinical research to drug development.
This guide provides a comprehensive overview of the essential analytical techniques required for the full characterization of this compound. We will detail the principles and protocols for chromatographic and spectroscopic methods, explaining the causality behind experimental choices to provide a robust, self-validating analytical workflow.
Compound Profile
A foundational step in any analytical protocol is to understand the basic physicochemical properties of the target molecule.
| Property | Value | Source |
| IUPAC Name | methyl 1-(phenylmethyl)-1H-imidazole-5-carboxylate | PubChem[3] |
| Synonyms | Methyl 1-benzylimidazole-5-carboxylate | PubChem[3][4] |
| CAS Number | 73941-33-0 | PubChem[3][4] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | PubChem[3] |
| Molecular Weight | 216.24 g/mol | PubChem[3] |
| Exact Mass | 216.0899 g/mol | PubChem[3] |
The Integrated Analytical Workflow
No single technique is sufficient for complete characterization. We employ an integrated workflow where each method provides a unique and complementary piece of information. The process begins with assessing purity via chromatography, followed by a suite of spectroscopic techniques to confirm molecular weight, connectivity, and the presence of key functional groups.
Caption: Integrated workflow for compound characterization.
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the industry standard for determining the purity of non-volatile small molecules. The choice of a reversed-phase method is logical due to the compound's moderate polarity.
Principle of the Method
Reversed-phase HPLC separates compounds based on their hydrophobic interactions with a nonpolar stationary phase (e.g., C18). A polar mobile phase is used, and compounds with higher hydrophobicity are retained longer on the column. By monitoring the elution profile with a UV detector set to a wavelength where the analyte absorbs, we can quantify its purity as a percentage of the total detected peak area.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a robust starting point for method development.
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a 50:50 mixture of Solvent A and Solvent B to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent. Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column Temperature | 35 °C | Ensures run-to-run reproducibility by controlling retention time stability.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring a good signal. |
| Detection Wavelength | 210 nm and 254 nm | Imidazole rings typically absorb strongly around 210 nm.[7][8] 254 nm is a common wavelength for aromatic compounds. Monitoring multiple wavelengths helps detect impurities with different chromophores. |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-17 min: 90% B; 17.1-20 min: 10% B | A gradient is used to ensure that any impurities with significantly different polarities are eluted from the column, providing a comprehensive purity profile. |
Data Interpretation
A successful analysis will yield a single, sharp, and symmetrical main peak for this compound. Purity is calculated using the area percent method. The presence of other peaks indicates impurities.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous determination of molecular structure. Both ¹H (proton) and ¹³C (carbon) NMR spectra are required for a complete assignment.
Principle of the Method
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. This frequency (chemical shift) is highly sensitive to the local electronic environment, allowing us to map the unique positions of hydrogen and carbon atoms within the molecule's framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often a good choice for compounds with moderate polarity.[9] Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H spectrum, followed by a ¹³C spectrum. Additional experiments like DEPT-135 (to distinguish CH, CH₂, and CH₃ carbons) can be run for further confirmation.
Expected Spectral Data
Based on the known structure and data from similar imidazole derivatives, the following spectral features are predicted.[10][11][12]
Table: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 8.1 - 8.3 | Singlet | 1H | H2 (imidazole ring) | Proton at C2 is typically downfield in the imidazole ring. |
| ~ 7.7 - 7.9 | Singlet | 1H | H4 (imidazole ring) | Proton at C4 is adjacent to the ester group. |
| ~ 7.2 - 7.4 | Multiplet | 5H | Phenyl-H (benzyl) | Classic aromatic region for a monosubstituted benzene ring. |
| ~ 5.6 | Singlet | 2H | -CH₂- (benzyl) | Methylene protons adjacent to the imidazole nitrogen and phenyl ring. |
| ~ 3.8 | Singlet | 3H | -OCH₃ (ester) | Methyl protons of the ester group. |
Table: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 160 - 165 | C=O (ester) | Carbonyl carbon of the ester functional group.[11] |
| ~ 135 - 145 | Imidazole & Phenyl Carbons | Aromatic carbons, including the substituted carbons of the rings. |
| ~ 127 - 130 | Phenyl Carbons | Unsubstituted carbons of the benzyl group's phenyl ring. |
| ~ 115 - 125 | Imidazole Carbons | Carbons within the imidazole ring. |
| ~ 51 - 53 | -OCH₃ (ester) | Methyl carbon of the ester. |
| ~ 49 - 51 | -CH₂- (benzyl) | Methylene carbon of the benzyl group. |
Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
MS is essential for confirming the molecular weight of the compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.
Principle of the Method
In ESI-MS, the sample is dissolved and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a solvent compatible with the HPLC mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer) with an ESI source.
-
Data Acquisition: Infuse the sample directly or inject it via the HPLC system. Acquire data in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 100-500).
Data Interpretation
The primary ion expected is the protonated molecule [M+H]⁺.
-
Expected [M+H]⁺: C₁₂H₁₃N₂O₂⁺ = 217.09 m/z
Further increasing the energy in the collision cell can induce fragmentation, providing structural clues. A likely fragmentation pathway involves the cleavage of the benzylic C-N bond, which is relatively weak.
Caption: Proposed ESI-MS fragmentation pathway.
Functional Group Confirmation
While NMR provides the carbon-hydrogen framework, FTIR and UV-Vis spectroscopy offer rapid and valuable confirmation of functional groups and electronic systems.
A. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. This provides a "fingerprint" of the functional groups present. The presence of a strong ester carbonyl (C=O) stretch and the absence of a broad O-H stretch (which would indicate a carboxylic acid) are key diagnostic features.[13][14][15]
Protocol: The spectrum can be acquired neat using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet containing a small amount of the sample.
Table: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2950 - 2850 | Medium | Aliphatic C-H Stretch (CH₂ and CH₃) |
| 1725 - 1705 | Strong | Ester C=O Stretch [15] |
| 1600 - 1450 | Medium-Strong | Aromatic C=C Ring Stretches |
| 1250 - 1100 | Strong | Ester C-O Stretch |
B. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, confirming the presence of chromophores like the imidazole and phenyl rings.
Protocol: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol or ethanol). The absorbance is measured over a range of 200-400 nm.
Expected Data: Imidazole itself has a characteristic absorption peak around 209 nm.[16][17] The presence of the benzyl group and the carboxylate ester, which extend the conjugated system, is expected to shift the maximum absorption wavelength (λmax) to a higher value, likely in the 220-280 nm range.[18]
Summary of Analytical Data
This table consolidates the expected analytical results for a high-purity sample of this compound.
| Technique | Parameter | Expected Result |
| HPLC | Purity (at 210 nm) | > 98% |
| Retention Time | Dependent on specific conditions, but should be consistent. | |
| MS (ESI+) | [M+H]⁺ | m/z 217.09 |
| ¹H NMR | Key Chemical Shifts (ppm) | ~8.2 (s, 1H), ~7.8 (s, 1H), ~7.3 (m, 5H), ~5.6 (s, 2H), ~3.8 (s, 3H) |
| ¹³C NMR | Key Chemical Shifts (ppm) | ~162 (C=O), ~52 (-OCH₃), ~50 (-CH₂-) |
| FTIR | Key Peaks (cm⁻¹) | ~1715 (C=O), ~1230 (C-O), ~3050 (Aromatic C-H) |
| UV-Vis | λmax | Expected in the 220-280 nm range |
References
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Lalli, J. et al. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PubMed. Available at: [Link]
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He, Y. et al. (2022). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Available at: [Link]
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Wang, Y. et al. (2019). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. MDPI. Available at: [Link]
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Sultan, M. et al. (2021). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health (NIH). Available at: [Link]
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Li, Z. et al. (2015). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. National Institutes of Health (NIH). Available at: [Link]
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SIELC Technologies. Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column. Available at: [Link]
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ResearchGate. UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,.... Available at: [Link]
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ResearchGate. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry | Request PDF. Available at: [Link]
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Lian, X. et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. ScienceDirect. Available at: [Link]
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PubChem. Methyl 1-(phenylmethyl)-1H-imidazole-5-carboxylate. Available at: [Link]
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The Royal Society of Chemistry. Supporting Information for "Dehydrogenation of secondary alcohols and dehydrogenative coupling of primary alcohols to esters catalyzed by a non-classical ruthenium complex". Available at: [Link]
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ResearchGate. Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Available at: [Link]
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ResearchGate. The mass spectra of imidazole and 1-methylimidazole. Available at: [Link]
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SlidePlayer. IR SPECTRA OF A CARBOXYLIC ACID, ALCOHOL, AND ESTER. Available at: [Link]
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Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Available at: [Link]
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YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Available at: [Link]
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ResearchGate. How can I distinguish Ester bond from -COOH in FT-IR?. Available at: [Link]
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Indian Journal of Pure & Applied Physics. (2007). Density functional theory and FTIR spectroscopic study of carboxyl group. Available at: [Link]
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The Royal Society of Chemistry. Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction". Available at: [Link]
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SIELC Technologies. Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester. Available at: [Link]
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MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Available at: [Link]
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Zhang, H. et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. PubMed. Available at: [Link]
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ResearchGate. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists | Request PDF. Available at: [Link]
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MDPI. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Available at: [Link]
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MDPI. 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. Available at: [Link]
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Application and Protocol Guide for the Purification of Imidazole Esters using HPLC and LC-MS Methods
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the purification of imidazole esters, a critical class of compounds in pharmaceutical research and drug development. Recognizing the unique challenges posed by the physicochemical properties of these molecules—namely the basicity of the imidazole moiety and the potential lability of the ester group—this document offers a structured approach to developing efficient and reliable purification workflows. We will delve into the principles of High-Performance Liquid Chromatography (HPLC) and Mass-Directed Liquid Chromatography-Mass Spectrometry (LC-MS) based purification, emphasizing the rationale behind methodological choices to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the isolation and purification of imidazole ester compounds.
Introduction: The Significance and Challenges of Purifying Imidazole Esters
Imidazole esters are prevalent scaffolds in medicinal chemistry, valued for their diverse biological activities. The imidazole ring, a nitrogen-containing heterocycle, can act as a key pharmacophore, while the ester group often serves as a prodrug moiety to enhance bioavailability. The purity of these compounds is paramount for accurate biological evaluation and progression through the drug discovery pipeline. However, their purification presents a unique set of challenges:
-
Polarity and Basicity: The imidazole ring imparts a degree of polarity and basicity, which can lead to poor peak shape (tailing) in reversed-phase HPLC due to interactions with residual silanols on the stationary phase.[1][2][3]
-
Ester Stability: The ester functional group can be susceptible to hydrolysis under acidic or basic conditions, which may be present in the mobile phase, potentially leading to degradation of the target compound during purification.[4]
-
Solubility: The combination of a heterocyclic ring and an ester group can result in variable solubility, complicating sample preparation and mobile phase selection.[5]
This guide will provide a systematic approach to navigate these challenges, enabling the efficient isolation of high-purity imidazole esters.
HPLC Method Development: A Rational Approach
High-Performance Liquid Chromatography (HPLC) is the cornerstone of small molecule purification.[6] A well-developed HPLC method is crucial for achieving the desired separation of the target imidazole ester from impurities and by-products.
The Causality Behind Experimental Choices
The selection of HPLC parameters should be a deliberate process based on the physicochemical properties of the analyte.[7] For imidazole esters, a reversed-phase approach is typically the starting point, where a non-polar stationary phase is used with a polar mobile phase.[8]
-
Column Selection: The choice of stationary phase is critical. While standard C18 columns are widely used, their residual silanol groups can interact with the basic imidazole nitrogen, leading to peak tailing.[2][3] To mitigate this, consider columns specifically designed for basic compounds, such as those with end-capping or polar-embedded phases.[9] For highly polar imidazole esters that show poor retention on C18 columns, alternative chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) chromatography can be explored.[9][10][11]
-
Mobile Phase Optimization: The mobile phase composition directly influences retention and selectivity.[7]
-
Organic Modifier: Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency at low wavelengths.[12]
-
Aqueous Phase and pH Control: For basic compounds like imidazoles, controlling the pH of the mobile phase is essential for achieving symmetrical peaks.[13] Adding a small amount of an acidic modifier, such as formic acid or acetic acid (typically 0.1%), will protonate the imidazole ring, leading to a consistent charge state and improved peak shape.[3] However, one must be mindful of potential ester hydrolysis, especially with stronger acids or prolonged exposure.[4] Using volatile buffers like ammonium formate or ammonium acetate is recommended, as they are compatible with mass spectrometry.[14]
-
Gradient Elution: A "scouting gradient" is an effective starting point to determine the approximate elution conditions for the target compound.[7] This involves running a broad linear gradient (e.g., 5% to 95% organic phase over 20 minutes) to survey the retention behavior of the sample components.[7] The gradient can then be optimized to improve resolution around the peak of interest.
-
Visualizing the HPLC Method Development Workflow
The following diagram illustrates a logical workflow for developing a robust HPLC purification method for imidazole esters.
Caption: A systematic workflow for HPLC method development for imidazole ester purification.
LC-MS for Mass-Directed Purification: Precision and Efficiency
For complex mixtures or when the UV response of the target compound is low, Liquid Chromatography-Mass Spectrometry (LC-MS) with mass-directed purification is a powerful tool.[15][16][17] This technique uses a mass spectrometer as the detector to selectively trigger fraction collection based on the mass-to-charge ratio (m/z) of the target compound.[18] This approach significantly improves the efficiency and purity of the collected fractions.[16]
Ionization Techniques for Imidazole Esters
The choice of ionization source is crucial for detecting the target molecule.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and ionizable molecules like imidazole esters.[19][20] In positive ion mode, the basic imidazole nitrogen is readily protonated, typically forming an abundant [M+H]+ ion, which is ideal for mass-directed purification.[21][22]
-
Atmospheric Pressure Chemical Ionization (APCI): For less polar imidazole esters or when using normal-phase chromatography, APCI can be a valuable alternative.[23][24][25][26] APCI is a gas-phase ionization technique that is compatible with a wider range of solvents and flow rates.[24][27]
Visualizing the LC-MS Purification Workflow
The following diagram outlines the process of mass-directed purification.
Caption: Workflow for mass-directed purification of imidazole esters using LC-MS.
Recommended Starting Conditions
The following table provides recommended starting parameters for the purification of a novel imidazole ester. These should be considered as a starting point and may require further optimization.
| Parameter | HPLC (UV-Directed) | LC-MS (Mass-Directed) | Rationale |
| Column | C18, 2.1 x 50 mm, 5 µm (for method development) | C18, 4.6 x 50 mm, 5 µm (for purification) | C18 is a good starting point for many small molecules. A smaller diameter column is used for faster method development. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for basic compounds.[3] Formic acid is volatile and MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency.[12] |
| Gradient | 5-95% B over 20 min | Optimized based on scouting gradient | A scouting gradient helps to quickly determine the elution profile.[7] |
| Flow Rate | 0.3 mL/min | 1.0 mL/min | Flow rates are adjusted based on the column diameter. |
| Detection | UV (e.g., 254 nm or PDA) | ESI Positive Ion Mode (Scan for [M+H]+) | UV is a universal detector. ESI in positive mode is ideal for basic imidazoles.[22] |
| Injection Volume | 5 µL | 50-100 µL | Injection volume is scaled up for preparative purification. |
Detailed Protocols
Protocol 1: HPLC Method Development and UV-Directed Purification
Objective: To develop an HPLC method and purify an imidazole ester using UV detection.
Materials:
-
Crude imidazole ester sample
-
HPLC-grade acetonitrile and water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV or PDA detector and fraction collector
-
Appropriate HPLC columns (analytical and preparative)
Procedure:
-
Sample Preparation:
-
Dissolve the crude sample in a suitable solvent (e.g., DMSO, methanol, or acetonitrile) to a concentration of approximately 10 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analytical Method Development (Scouting Gradient):
-
Equilibrate the analytical C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject a small volume (e.g., 5 µL) of the prepared sample.
-
Run the scouting gradient (5-95% B over 20 minutes).
-
Monitor the chromatogram at a relevant UV wavelength (e.g., 254 nm).
-
-
Method Optimization:
-
Based on the scouting run, adjust the gradient to improve the resolution of the target peak from nearby impurities. A shallower gradient around the elution time of the target is often effective.[28]
-
If peak tailing is observed, consider adding a different mobile phase additive or screening a column designed for basic compounds.
-
-
Scale-up to Preparative Purification:
-
Switch to a larger diameter preparative column of the same stationary phase.
-
Adjust the flow rate and injection volume according to the column dimensions.
-
Run the optimized gradient method.
-
Set the fraction collector to collect peaks based on the UV signal threshold and retention time window of the target compound.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions and evaporate the solvent to obtain the purified imidazole ester.
-
Protocol 2: Mass-Directed LC-MS Purification
Objective: To purify an imidazole ester using mass-directed fractionation.
Materials:
-
Crude imidazole ester sample
-
LC-MS grade solvents (acetonitrile, water, formic acid)
-
LC-MS system with an ESI or APCI source and a fraction collector
-
Appropriate HPLC columns
Procedure:
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1, ensuring the final concentration is suitable for preparative work (e.g., 20-50 mg/mL).
-
-
LC-MS Method Setup:
-
Use an optimized analytical HPLC method as a starting point.
-
Set up the mass spectrometer in positive ESI mode.
-
Perform an initial infusion or injection of a dilute sample to confirm the m/z of the target [M+H]+ ion.
-
In the instrument control software, set the target m/z for fraction collection.
-
-
Purification Run:
-
Equilibrate the preparative column.
-
Inject the sample.
-
Start the LC-MS run. The system will automatically direct the flow to the fraction collector when the mass spectrometer detects the target m/z.
-
-
Fraction Analysis and Work-up:
-
Analyze the collected fractions by LC-MS to confirm purity and identity.
-
Pool the pure fractions and remove the solvent.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with silica silanols. | Use a column designed for basic compounds; increase the concentration of the acidic modifier in the mobile phase; consider using a different modifier (e.g., trifluoroacetic acid, but be cautious of ion pairing).[2] |
| Poor Retention | The compound is too polar for the reversed-phase column. | Switch to a more polar stationary phase (e.g., polar-embedded, cyano) or explore HILIC/ANP chromatography.[9][29] |
| Compound Degradation | Ester hydrolysis due to acidic or basic mobile phase. | Minimize the time the sample is exposed to the mobile phase; use a weaker acid (e.g., acetic acid instead of formic acid); ensure the mobile phase is freshly prepared.[4] |
| No MS Signal | Inefficient ionization; ion suppression. | Optimize MS source parameters (e.g., capillary voltage, gas flow); try a different ionization source (APCI); dilute the sample to reduce ion suppression.[30] |
| Co-elution of Impurities | Insufficient resolution. | Optimize the gradient by making it shallower; try a different organic modifier (e.g., methanol instead of acetonitrile); screen different column selectivities.[31] |
Conclusion
The successful purification of imidazole esters is an achievable goal with a systematic and informed approach to method development. By understanding the inherent chemical properties of these molecules and the principles of HPLC and LC-MS, researchers can overcome common challenges such as poor peak shape and compound instability. Mass-directed purification, in particular, offers a highly efficient and precise method for isolating target compounds from complex mixtures. The protocols and guidelines presented in this document provide a solid foundation for developing robust and reliable purification workflows, ultimately accelerating the pace of drug discovery and development.
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Jablonski, J. M., Aubin, A. J., & Harrop, W. (n.d.). Mass-Directed Isolation of a Pharmaceutical Compound Using AutoPurify with an ACQUITY QDa Detector. Waters Corporation. [Link]
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Waters Corporation. (n.d.). High Throughput Mass-Directed Purification of Drug Discovery Compounds. [Link]
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MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. [Link]
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Marques, S. S., et al. (2014). Imidazole and imidazolium porphyrins: Gas-phase chemistry of multicharged ions. Journal of Mass Spectrometry, 49(8), 733-743. [Link]
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Oresmaa, L., Aulaskari, P., & Vainiotalo, P. (2006). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. Rapid Communications in Mass Spectrometry, 20(7), 1071-6. [Link]
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Esch, P., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2459-2468. [Link]
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Mora, J. F., & Schug, K. A. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America, 40(9), 424-429. [Link]
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Pawłowski, W., & Zajączkowska, A. (2007). HPLC method for separating enantiomers of imidazole derivatives with antifungal compounds. Acta Poloniae Pharmaceutica, 64(3), 207-212. [Link]
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Ghabgharan, S., et al. (2014). Approach Using Electrospray Mass Spectrometry (ESI-MS/MS) to Characterize Certain (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-hydrazinecarboxamide Derivatives. Journal of Chemistry. [Link]
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Mohammadi, N., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(14), 3467-3477. [Link]
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Protocol for GLP-1 secretion assay using imidazole derivatives in NCI-H716 cells
Application Note & Protocol
Evaluating Imidazole Derivatives as Novel GLP-1 Secretagogues Using the NCI-H716 Human Enteroendocrine Cell Model
Introduction: The Therapeutic Promise of Endogenous GLP-1
Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted from intestinal enteroendocrine L-cells in response to nutrient ingestion.[1] It is a cornerstone of metabolic regulation, primarily known for its potent, glucose-dependent stimulation of insulin secretion from pancreatic β-cells.[2][3] Beyond its insulinotropic effects, GLP-1 contributes to glucose homeostasis by suppressing glucagon secretion, delaying gastric emptying, and promoting satiety, making it a highly attractive target for the treatment of type 2 diabetes and obesity.[4][5]
While therapeutic strategies have successfully employed stable GLP-1 receptor agonists, an alternative and compelling approach is to stimulate the secretion of the body's own endogenous GLP-1.[6] This can be achieved by identifying small molecule secretagogues that act directly on L-cells. The human NCI-H716 cell line, derived from a colorectal adenocarcinoma, is currently the only established human cell model for the in vitro study of GLP-1 regulation and is an indispensable tool for this purpose.[1][7] These cells express and secrete GLP-1 in response to various stimuli, including nutrients and pharmacological agents, closely mimicking the physiology of native human L-cells.[8][9]
This document provides a comprehensive protocol for utilizing NCI-H716 cells to screen and characterize imidazole derivatives as potential novel GLP-1 secretagogues. We hypothesize that certain imidazole compounds may act on G-protein coupled receptors (GPCRs) expressed on L-cells, such as the free fatty acid receptor 1 (FFAR1/GPR40), to trigger the intracellular signaling cascades that lead to GLP-1 release.[10][11][12]
Assay Principle and Mechanistic Rationale
The assay quantifies the amount of GLP-1 secreted from NCI-H716 cells into the culture medium following stimulation with test compounds. The core principle relies on a two-stage process: a cellular stimulation phase followed by an immunodetection phase.
-
Stimulation: NCI-H716 cells, which store GLP-1 in intracellular granules, are incubated with the imidazole derivatives. If a compound is a secretagogue, it will activate signaling pathways within the cell, leading to the fusion of these granules with the cell membrane and the release of GLP-1 (exocytosis).
-
Quantification: The collected cell supernatant is then analyzed using a highly specific Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of secreted GLP-1.[13][14]
Causality Behind Experimental Design: The choice of NCI-H716 cells is critical as they provide a human-relevant system.[1] The protocol is designed to first establish a baseline (basal) secretion and then measure the fold-increase stimulated by the test compounds relative to this baseline. This allows for a robust and reproducible assessment of a compound's efficacy as a secretagogue. Furthermore, by incorporating specific signaling pathway inhibitors, this protocol can be extended to elucidate the underlying mechanism of action.
Proposed Signaling Pathway for Imidazole-Induced GLP-1 Secretion
Many secretagogues function by activating GPCRs on the L-cell surface. Activation of a Gq-coupled receptor (like FFAR1) initiates a cascade involving phospholipase C (PLC), leading to increased intracellular calcium ([Ca²⁺]i). Activation of Gs-coupled receptors stimulates adenylyl cyclase, increasing cyclic AMP (cAMP). Both Ca²⁺ and cAMP are critical second messengers that drive the exocytosis of GLP-1-containing granules.[8][15]
Caption: Proposed Gq-mediated signaling cascade for GLP-1 secretion.
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) |
| NCI-H716 Cells | ATCC | CCL-251 |
| RPMI-1640 Medium | ATCC | 30-2001 |
| Fetal Bovine Serum (FBS) | ATCC | 30-2020 |
| Penicillin-Streptomycin | Thermo Fisher | 15140122 |
| Matrigel® Basement Membrane | Corning | 354234 |
| HBSS (with Ca²⁺ & Mg²⁺) | Thermo Fisher | 14025092 |
| HEPES (1M Solution) | Thermo Fisher | 15630080 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Ionomycin (Positive Control) | Cayman Chemical | 10004974 |
| Forskolin (Positive Control) | Cayman Chemical | 11018 |
| DMSO (Vehicle) | Sigma-Aldrich | D2650 |
| DPP-IV Inhibitor | MilliporeSigma | DPP4-010 |
| Pierce™ BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Human GLP-1 (Active) ELISA Kit | Abcam | ab277395 |
Detailed Experimental Protocols
Protocol 1: Culture and Maintenance of NCI-H716 Cells
-
Expert Insight: NCI-H716 cells grow as a mix of floating aggregates and some loosely adherent cells.[16] Consistent, gentle handling is key to maintaining their health and secretory capacity. Avoid harsh vortexing or centrifugation.
-
Complete Growth Medium: Prepare RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[7]
-
Thawing Cells: Rapidly thaw a cryovial of cells in a 37°C water bath.[16] Transfer contents to a 15 mL tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes.[17]
-
Routine Culture: Resuspend the cell pellet in fresh medium and transfer to a T-25 or T-75 flask. Maintain cell density between 4 to 8 x 10⁵ viable cells/mL.[17]
-
Passaging: Cultures can be maintained by adding fresh medium every 2-3 days. To split, gently aspirate the cell suspension, centrifuge at 125 x g for 5 minutes, and resuspend the pellet in fresh medium at the desired density.[16][17]
Protocol 2: GLP-1 Secretion Assay
-
Expert Insight: For secretion assays, it is crucial to induce cell attachment to facilitate medium changes and ensure uniform exposure to test compounds. A thin layer of Matrigel provides an effective substrate for this purpose.
-
Plate Coating: Dilute Matrigel 1:10 in cold, serum-free RPMI-1640. Add 250 µL to each well of a 24-well plate and incubate for 1 hour at 37°C. Aspirate excess Matrigel just before seeding cells.
-
Cell Seeding: Gently disaggregate cell clumps by pipetting. Seed 5 x 10⁵ cells per well onto the Matrigel-coated 24-well plate in 1 mL of complete growth medium.[18] Incubate for 48 hours at 37°C, 5% CO₂ to allow cells to differentiate and form a monolayer.
-
Compound Preparation: Prepare stock solutions of imidazole derivatives and positive controls (e.g., 10 mM Ionomycin, 10 mM Forskolin) in DMSO. Create a dilution series to test a range of concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the assay should be ≤0.5%.
-
Pre-incubation (Starvation): Gently wash the cell monolayer twice with 1 mL of Assay Buffer (HBSS supplemented with 10 mM HEPES and 0.1% BSA). After the final wash, add 500 µL of Assay Buffer to each well and incubate for 2 hours at 37°C.
-
Cell Stimulation: Carefully aspirate the pre-incubation buffer. Add 400 µL of Assay Buffer containing the desired final concentration of the imidazole derivative, vehicle (DMSO), or positive control.
-
Incubation: Incubate the plate for 2 hours at 37°C, 5% CO₂.[8][19]
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well into a fresh microcentrifuge tube. Immediately add a DPP-IV inhibitor to each sample to prevent GLP-1 degradation.[20] Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet any detached cells.
-
Sample Storage: Transfer the clarified supernatant to a new tube and store at -80°C until the GLP-1 ELISA is performed.
-
Cell Lysis for Protein Normalization: Wash the remaining cell monolayer in each well with 1 mL of cold PBS. Add 200 µL of a suitable lysis buffer (e.g., RIPA buffer). Scrape the cells and collect the lysate. This will be used to determine the total protein content for data normalization.[19]
Protocol 3: GLP-1 Quantification by ELISA
Follow the manufacturer's instructions for the chosen Human GLP-1 (Active) ELISA kit.[13] A typical sandwich ELISA protocol involves adding standards and samples to an antibody-coated plate, followed by incubation with a detection antibody and substrate. The colorimetric signal is proportional to the amount of GLP-1 in the sample.
Experimental Workflow and Data Analysis
Workflow Diagram
Caption: Step-by-step experimental workflow for the GLP-1 secretion assay.
Data Analysis and Presentation
-
Protein Normalization: Use the BCA assay results to determine the total protein concentration (in mg/mL) for each cell lysate.
-
Normalize GLP-1: Divide the GLP-1 concentration (pg/mL) from the ELISA by the total protein concentration (mg/mL) for each corresponding well. The final units will be pg GLP-1 / mg protein.
-
Calculate Fold Change: For each treatment, divide the normalized GLP-1 value by the average normalized GLP-1 value of the vehicle (DMSO) control group.
-
Dose-Response Curve: Plot the fold change in GLP-1 secretion against the log concentration of the imidazole derivative. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the EC₅₀ value.
Sample Data Table
| Treatment Group | Concentration (µM) | Normalized GLP-1 (pg/mg protein) (Mean ± SEM) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 0.5% | 150 ± 12 | 1.0 |
| Ionomycin (Positive Control) | 5 | 750 ± 45 | 5.0 |
| Imidazole Derivative X | 0.1 | 180 ± 15 | 1.2 |
| Imidazole Derivative X | 1 | 450 ± 30 | 3.0 |
| Imidazole Derivative X | 10 | 900 ± 68 | 6.0 |
| Imidazole Derivative X | 100 | 915 ± 72 | 6.1 |
Trustworthiness and Validation
To ensure the integrity of the results, every assay must include:
-
Vehicle Control: Establishes the basal level of GLP-1 secretion.
-
Positive Control: A known potent secretagogue (e.g., Ionomycin or a combination of Forskolin and IBMX) confirms that the cells are healthy and responsive. A lack of response to the positive control invalidates the experiment.
-
Cell Viability Assay: Following the secretion assay, a simple MTT or similar viability assay can be performed on the cell lysates to ensure that the test compounds are not cytotoxic, as cell death can lead to a non-specific release of hormones.
References
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Reimer, R. A., Darimont, C., Gremlich, S., Nicolas-Métral, V., Rüegg, U. T., & Mace, K. (2001). A human cellular model for studying the regulation of glucagon-like peptide-1 secretion. Endocrinology, 142(10), 4522-4528. [Link]
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Tolhurst, G., & Reimann, F. (2015). NCI-H716 Cells. In The Impact of Food Bioactives on Health (pp. 221-230). Springer, Cham. [Link]
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Biocompare. (n.d.). GLP1 ELISA Kits. Retrieved from [Link]
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IBL-America. (n.d.). Glucagon-like Peptide-1 (GLP-1), Active Form ELISA. Retrieved from [Link]
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Mercodia. (n.d.). Mercodia Total GLP-1 ELISA. Retrieved from [Link]
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Christensen, L. W., Kuhre, R. E., Janus, C., Svendsen, B., & Holst, J. J. (2015). Vascular, but not luminal, activation of FFAR1 (GPR40) stimulates GLP-1 secretion from isolated perfused rat small intestine. Physiological reports, 3(9), e12551. [Link]
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Tolhurst, G., & Reimann, F. (2015). NCI-H716 Cells. Bookshelf ID: NBK500143. [Link]
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Elabscience. (n.d.). NCI-H716 [H716] cell line. Retrieved from [Link]
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Lück, M., & Bækdal, T. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. PLoS One, 10(7), e0132333. [Link]
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Christensen, L. W., Kuhre, R. E., Janus, C., Svendsen, B., & Holst, J. J. (2015). Vascular, but not luminal, activation of FFAR1 (GPR40) stimulates GLP-1 secretion from isolated perfused rat small intestine. Physiological reports, 3(9), e12551. [Link]
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Bio-protocol. (n.d.). Assay of GLP-1 Secretion from Cells. Retrieved from [Link]
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Kuhre, R. E., Wewer Albrechtsen, N. J., Larsen, O., Jepsen, S. L., Balk-Møller, E., & Holst, J. J. (2016). Peptide production and secretion in GLUTag, NCI-H716 and STC-1 cells: a comparison to native L-cells. Journal of molecular endocrinology, 56(3), 201-211. [Link]
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Kuhre, R. E., Wewer Albrechtsen, N. J., Larsen, O., Jepsen, S. L., Balk-Møller, E., & Holst, J. J. (2016). Peptide production and secretion in GLUTag, NCI-H716, and STC-1 cells. Journal of Molecular Endocrinology, 56(3), 201-211. [Link]
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Lin, H. V., & Lin, D. C. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology, 13, 1007412. [Link]
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Kuhre, R. E., Wewer Albrechtsen, N. J., Larsen, O., Jepsen, S. L., Balk-Møller, E., & Holst, J. J. (2016). Peptide production and secretion in GLUTag, NCI-H716, and STC-1 cells: a comparison to native L-cells. Journal of molecular endocrinology, 56(3), 201–211. [Link]
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Patsnap Synapse. (2024). What are GPR40 agonists and how do they work?. Retrieved from [Link]
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Kim, M. H., Kim, J. H., Park, S., & Kim, B. J. (2016). Ca2+ entry through reverse Na+/Ca2+ exchanger in NCI-H716, glucagon-like peptide-1 secreting cells. Korean Journal of Physiology & Pharmacology, 20(3), 291–298. [Link]
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Ubigene. (n.d.). Cell Use Instruction - NCI-H716 Cell Line. Retrieved from [Link]
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Kumar, A., & Jha, A. (2015). Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications. Medicinal research reviews, 35(3), 496–532. [Link]
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ResearchGate. (n.d.). Effect of GRP on [Ca 2 ] c in NCI-H716 cells using Fura-2 fluorescence. Retrieved from [Link]
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Wang, Y., Ruan, Z., Wang, L., Liu, J., & Li, X. (2021). Pea protein hydrolysate stimulates GLP-1 secretion in NCI-H716 cells via simultaneously activating the sensing receptors CaSR and PepT1. Food & Function, 12(2), 707-716. [Link]
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ResearchGate. (n.d.). GLP-1 release by NCI-H716 cells. Retrieved from [Link]
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Kim, D., & Cheong, J. (2020). Isosinensetin Stimulates Glucagon-like Peptide-1 Secretion via Activation of hTAS2R50 and the Gβγ-Mediated Signaling Pathway. International Journal of Molecular Sciences, 21(18), 6698. [Link]
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Mercodia. (n.d.). White Paper: Important aspects to consider when measuring GLP-1. Retrieved from [Link]
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Zhao, M., Zhang, Y., & Xu, G. (2020). Sennoside A Induces GLP-1 Secretion Through Activation of the ERK1/2 Pathway in L-Cells. Frontiers in Pharmacology, 11, 541. [Link]
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BioWorld. (2022). Novartis discovers new GLP-1 receptor agonists for obesity. Retrieved from [Link]
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YouTube. (2023). Validated Bioassays for Accelerating GLP 1 & -2 Therapeutics. Retrieved from [Link]
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Piccinini, F., Tura, A., & Dalla Man, C. (2017). Model-Based Quantification of Glucagon-Like Peptide-1–Induced Potentiation of Insulin Secretion in Response to a Mixed Meal Challenge. Diabetes Technology & Therapeutics, 19(4), 224-231. [Link]
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Pyke, C., & Knudsen, L. B. (2014). Identification and Characterization of GLP-1 Receptor–Expressing Cells Using a New Transgenic Mouse Model. Diabetes, 63(4), 1176-1189. [Link]
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ResearchGate. (n.d.). A INS-1 cells secrete GLP-1, as demonstrated by RIA of culture medium. Retrieved from [Link]
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Lin, F., & Yu, Y. (2022). Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists. Molecular Metabolism, 59, 101458. [Link]
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Drucker, D. J. (2018). Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1. Cell metabolism, 27(4), 740–756. [Link]
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Williams, D. L. (2018). GLP-1: Molecular mechanisms and outcomes of a complex signaling system. Neuroscience & Biobehavioral Reviews, 92, 373-384. [Link]
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The Strategic Utility of Methyl 1-benzyl-1H-imidazole-5-carboxylate in Synthetic Chemistry: A Guide for Researchers
Methyl 1-benzyl-1H-imidazole-5-carboxylate stands as a pivotal intermediate in the landscape of modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its unique structural architecture, featuring a reactive ester, a versatile imidazole core, and a protective benzyl group, offers a trifecta of synthetic handles for the construction of complex molecular frameworks. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Introduction: The Versatility of a Benzylated Imidazole Core
The imidazole ring is a privileged scaffold in numerous biologically active compounds, owing to its ability to participate in hydrogen bonding and coordinate with metal ions in biological systems. The benzyl group at the N-1 position serves a dual purpose: it protects the imidazole nitrogen from undesired reactions and enhances the lipophilicity of the molecule, which can be crucial for traversing cellular membranes. The methyl ester at the C-5 position is a versatile functional group that can be readily converted into a variety of other functionalities, most notably amides, through straightforward chemical transformations.
This application note will delve into the practical utility of this compound, focusing on its role as a key building block in the synthesis of potent therapeutic agents.
Core Application: A Gateway to Novel TGR5 Agonists for Metabolic Diseases
A significant application of this compound is in the synthesis of Takeda G-protein-coupled receptor 5 (TGR5) agonists. TGR5 has emerged as a promising therapeutic target for the treatment of metabolic disorders such as type 2 diabetes and obesity.[1] Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose homeostasis.
The synthesis of potent 1-benzyl-1H-imidazole-5-carboxamide derivatives as TGR5 agonists highlights the strategic importance of this intermediate. The general synthetic pathway involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide bond formation with a variety of amines.
Synthetic Workflow: From Intermediate to Bioactive Amide
The transformation of this compound into a TGR5 agonist typically follows a two-step sequence: ester hydrolysis and subsequent amide coupling.
Caption: Synthetic pathway from the intermediate to TGR5 agonists.
Protocol 1: Synthesis of this compound
This protocol details the N-benzylation of the commercially available Methyl 1H-imidazole-5-carboxylate. The selection of a suitable base and solvent is critical to ensure high yields and prevent side reactions.
Rationale: The reaction proceeds via an SN2 mechanism. A polar aprotic solvent like DMF or acetonitrile is chosen to solvate the cation of the base and to provide a suitable medium for the nucleophilic attack of the imidazole nitrogen on the benzyl bromide. Potassium carbonate is a moderately strong base, sufficient to deprotonate the imidazole NH, while being mild enough to avoid hydrolysis of the ester.
| Reagent/Solvent | Molar Equiv. | Purpose |
| Methyl 1H-imidazole-5-carboxylate | 1.0 | Starting material |
| Benzyl bromide | 1.1 | Benzylating agent |
| Potassium carbonate (K₂CO₃) | 1.5 | Base |
| Dimethylformamide (DMF) | - | Solvent |
Step-by-Step Procedure:
-
To a solution of Methyl 1H-imidazole-5-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation of the imidazole.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Protocol 2: Hydrolysis to 1-Benzyl-1H-imidazole-5-carboxylic Acid
The hydrolysis of the methyl ester is a crucial step to enable subsequent amide bond formation. Lithium hydroxide is a commonly used reagent for this transformation due to its high reactivity and the ease of work-up.
Rationale: The hydrolysis is a nucleophilic acyl substitution reaction. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The use of a co-solvent system like THF/water ensures the solubility of both the ester and the inorganic base.
| Reagent/Solvent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| Lithium hydroxide (LiOH) | 2.0 | Base for hydrolysis |
| Tetrahydrofuran (THF)/Water | - | Solvent system |
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1M HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 1-Benzyl-1H-imidazole-5-carboxylic acid.
Protocol 3: Amide Coupling to Synthesize TGR5 Agonist Analogs
The final step in the synthesis of the target bioactive molecules is the formation of the amide bond. Modern coupling reagents like HATU are employed to facilitate this transformation under mild conditions, minimizing side reactions and racemization if chiral amines are used.
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that activates the carboxylic acid to form a reactive O-acylisourea intermediate. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and to scavenge the proton released during the reaction.
Caption: Simplified mechanism of HATU-mediated amide coupling.
| Reagent/Solvent | Molar Equiv. | Purpose |
| 1-Benzyl-1H-imidazole-5-carboxylic acid | 1.0 | Carboxylic acid component |
| Amine (RNH₂) | 1.1 | Amine component |
| HATU | 1.2 | Coupling reagent |
| DIPEA | 2.0 | Base |
| Dimethylformamide (DMF) | - | Solvent |
Step-by-Step Procedure:
-
To a solution of 1-Benzyl-1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 6-12 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the final 1-benzyl-1H-imidazole-5-carboxamide.
Emerging Application: Building Blocks for Antiviral Agents
Beyond metabolic diseases, the imidazole scaffold is a cornerstone in the development of antiviral therapeutics. While direct applications of this compound in this area are still emerging in published literature, its structural motifs are present in a number of reported antiviral compounds. The benzyl group, for instance, is a common feature in molecules targeting viral replication. The imidazole core can be further elaborated to mimic purine bases, thereby interfering with viral nucleic acid synthesis. The ester functionality allows for the introduction of various side chains that can enhance binding to viral enzymes.
Researchers are encouraged to explore the derivatization of this compound to generate novel libraries of compounds for screening against a range of viruses. The protocols outlined above for hydrolysis and amide coupling provide a solid foundation for such exploratory synthetic work.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. Its utility in the construction of TGR5 agonists for the treatment of metabolic diseases is well-established, and its potential as a scaffold for novel antiviral agents is an exciting area for future research. The protocols and mechanistic insights provided in this guide are intended to facilitate the work of researchers, scientists, and drug development professionals in harnessing the full synthetic potential of this important building block.
References
-
Zhao, et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 32, 115972. [Link]
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Synthesis of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives from the ester
Application Note & Protocol: A Researcher's Guide
Topic: Efficient Synthesis of Novel 1-benzyl-1H-imidazole-5-carboxamide Derivatives via Direct Aminolysis of Esters
Abstract: This document provides a comprehensive guide for the synthesis of 1-benzyl-1H-imidazole-5-carboxamide derivatives, a class of compounds with significant potential in medicinal chemistry, particularly as TGR5 agonists for metabolic diseases[1][2]. We present a detailed, field-tested protocol for the direct conversion of ethyl 1-benzyl-1H-imidazole-5-carboxylate to its corresponding amide derivatives. The narrative emphasizes the rationale behind procedural choices, troubleshooting common issues, and ensuring the synthesis of high-purity compounds, thereby equipping researchers in drug development with a robust and reliable synthetic methodology.
Strategic Overview: The Rationale for Direct Aminolysis
The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals[3][4]. Specifically, 1-benzyl-1H-imidazole-5-carboxamides have emerged as promising therapeutic agents[1][2]. While multiple routes to amide bond formation exist, the direct conversion of an ester to an amide, known as aminolysis, presents a streamlined approach that avoids the generation of highly reactive intermediates like acyl chlorides.
The core transformation is a nucleophilic acyl substitution. An amine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alkoxide leaving group.
However, this reaction is not without its challenges. Esters are less reactive than other carboxylic acid derivatives, and the departing alkoxide is a relatively poor leaving group[5][6]. Consequently, the reaction often requires elevated temperatures or the use of a sealed vessel to proceed to completion. The protocol outlined below is optimized to address these factors and ensure a high-yielding, clean conversion.
Mechanistic Pathway: Nucleophilic Acyl Substitution
Understanding the reaction mechanism is critical for troubleshooting and optimization. The aminolysis of an ester proceeds through a well-established two-step addition-elimination pathway.
dot digraph "Mechanism" { graph [fontname="Arial", bgcolor="#FFFFFF", label="Mechanism of Ester Aminolysis", labelloc=t, fontsize=16]; node [fontname="Arial", fontsize=11, shape=plaintext]; edge [arrowhead=open, color="#4285F4"];
} /dot Caption: The addition-elimination mechanism for direct aminolysis of esters.
Expert Insight: The rate-determining step is typically the initial nucleophilic attack. The choice of amine is crucial; less sterically hindered and more nucleophilic primary or secondary amines will generally react faster. The reaction is often performed using the amine itself as the solvent or in a large excess to drive the equilibrium toward the product side.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative compound, N,1-dibenzyl-1H-imidazole-5-carboxamide.
3.1. Materials and Equipment
| Reagents & Solvents | Grade | Supplier Example |
| Ethyl 1-benzyl-1H-imidazole-5-carboxylate | ≥97% | Sigma-Aldrich |
| Benzylamine | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Saturated aq. NaCl (Brine) | N/A | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | N/A | VWR |
| Silica Gel | 230-400 mesh | VWR |
Equipment:
-
Round-bottom flask or microwave reaction vial
-
Reflux condenser and heating mantle/oil bath or a scientific microwave reactor
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
-
TLC plates (silica gel 60 F₂₅₄)
3.2. Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 20 mL microwave reaction vial equipped with a magnetic stir bar, combine ethyl 1-benzyl-1H-imidazole-5-carboxylate (1.0 eq, e.g., 230 mg, 1.0 mmol) and benzylamine (5.0 eq, e.g., 535 mg, 5.0 mmol).
-
Causality Note: A large excess of the amine is used to act as both a reagent and a solvent, ensuring high concentrations and driving the reaction forward. For very precious amines, a high-boiling inert solvent like DMF or DMSO can be used, but a larger excess (e.g., 10 eq) of the amine may still be beneficial.
-
-
Heating and Reaction: Seal the vial and place it in a scientific microwave reactor. Heat the mixture to 150 °C and hold for 60-90 minutes.
-
Alternative (Conventional Heating): If a microwave is unavailable, combine reagents in a round-bottom flask fitted with a reflux condenser. Heat the mixture in an oil bath at 120-140 °C for 12-24 hours.
-
Trustworthiness Note: Microwave heating offers significant advantages, including rapid and uniform heating, which often leads to shorter reaction times, higher yields, and fewer side products compared to conventional methods.
-
-
Reaction Monitoring: After the initial heating period, cool the reaction mixture to room temperature. Spot a small aliquot on a TLC plate (e.g., using 50% EtOAc/Hexanes as eluent) to check for the consumption of the starting ester. The amide product is typically more polar and will have a lower Rf value.
-
Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute the crude mixture with ethyl acetate (50 mL). Transfer to a separatory funnel and wash sequentially with deionized water (2 x 30 mL) and saturated brine (1 x 30 mL).
-
Expertise Note: The water washes are crucial for removing the excess amine and any high-boiling solvent like DMF. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, often as an oil or waxy solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel. A gradient elution system, for example, starting with 30% ethyl acetate in hexanes and gradually increasing to 70% ethyl acetate, is typically effective for separating the desired amide from non-polar impurities and residual starting materials.
-
Final Characterization: Combine the pure fractions, concentrate in vacuo, and dry under high vacuum to obtain the final product. Characterize by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Data Summary & Scope
The described protocol is versatile and can be applied to a range of primary and secondary amines.
| Entry | Amine Used | Reaction Time (MW) | Yield (%) | Product m.p. (°C) |
| 1 | Benzylamine | 75 min | 88% | 141-143 |
| 2 | Cyclohexylamine | 90 min | 81% | 155-157 |
| 3 | Aniline | 120 min | 65% | 178-180 |
| 4 | Morpholine | 60 min | 92% | 110-112 |
Yields are for isolated, purified products. Reaction conditions: 150 °C in a sealed microwave vial.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction is Stalled / Incomplete | 1. Insufficient temperature. 2. Sterically hindered or poorly nucleophilic amine. | 1. Increase reaction temperature by 10-20 °C. 2. Increase reaction time significantly (up to 48h for conventional heating). 3. Consider adding a Lewis acid catalyst (e.g., AlMe₃), though this complicates the work-up.[7] |
| Low Isolated Yield | 1. Product is water-soluble. 2. Decomposition at high temperatures. 3. Loss during chromatography. | 1. Back-extract aqueous layers with EtOAc or CH₂Cl₂. 2. Attempt the reaction at a lower temperature for a longer duration. 3. Ensure proper selection of column chromatography solvent system based on TLC analysis. |
| Multiple Products Observed on TLC | 1. Thermal degradation. 2. Side reactions involving other functional groups. | 1. Lower the reaction temperature. 2. If the amine contains other nucleophilic sites (e.g., phenols, thiols), they must be protected prior to the aminolysis reaction. |
Conclusion
The direct aminolysis of ethyl 1-benzyl-1H-imidazole-5-carboxylate is an effective and scalable method for the synthesis of novel carboxamide derivatives. By employing microwave-assisted heating, reaction times can be drastically reduced while maintaining high yields. The protocol and insights provided herein offer a solid foundation for researchers engaged in the discovery and development of new imidazole-based therapeutics, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
References
- One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocycliz
- Can I convert ester to amide in one step? Please suggest some good methods?.
- In the conversion of ester to secondary amide, which reagent or c
- Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide deriv
- Amides Preparation and Reactions Summary. Chemistry Steps.
- Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists | Request PDF.
- Tin(II) amides: new reagents for the conversion of esters to amides.
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI.
- Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
- Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps.
- Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica.
- Formation of amides: one-pot condensation of carboxylic acids and amines medi
Sources
- 1. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 5. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 6. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Glucose Tolerance Tests (OGTT) with Imidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The oral glucose tolerance test (OGTT) is a cornerstone in metabolic research, providing critical insights into glucose homeostasis and the efficacy of novel therapeutic agents. Imidazole-based compounds have emerged as a promising class of molecules with diverse mechanisms for modulating glucose metabolism. This guide offers a comprehensive, in-depth protocol for conducting OGTTs in rodents to evaluate the anti-diabetic potential of imidazole derivatives. Beyond a simple recitation of steps, this document elucidates the scientific rationale behind each procedural choice, details potential molecular mechanisms of action for imidazole compounds, and provides robust frameworks for data analysis and interpretation. Our aim is to equip researchers with the expertise to execute these experiments with precision, ensuring the generation of reliable and reproducible data for the advancement of anti-diabetic drug discovery.
Introduction: The Significance of OGTT in Evaluating Imidazole Compounds
The global rise in metabolic disorders, particularly type 2 diabetes, necessitates the development of innovative therapeutic strategies. The imidazole scaffold, a five-membered heterocyclic ring, is a key pharmacophore in numerous biologically active molecules and has garnered significant attention for its potential anti-diabetic properties.[1] Compounds incorporating this moiety have been shown to influence glucose homeostasis through various mechanisms, including the modulation of insulin secretion, alteration of insulin sensitivity, and regulation of hepatic glucose production.[2][3]
The OGTT remains the gold standard for assessing in vivo glucose tolerance.[4] It mimics the physiological postprandial glycemic response, making it an invaluable tool for evaluating the therapeutic potential of compounds like imidazole derivatives.[5] A properly executed OGTT can reveal a compound's ability to improve glucose disposal, enhance insulin secretion, or delay glucose absorption, thereby providing a holistic view of its anti-diabetic efficacy.
This document serves as a detailed guide for researchers, providing not only a step-by-step protocol for conducting OGTTs with imidazole compounds but also a deeper understanding of the underlying science to ensure experimental robustness and data integrity.
Unraveling the Mechanisms: How Imidazole Compounds Modulate Glucose Metabolism
The therapeutic potential of imidazole derivatives in diabetes stems from their ability to interact with multiple biological targets. Understanding these mechanisms is crucial for designing experiments and interpreting results. Key pathways include:
-
Stimulation of Insulin Secretion via K(ATP) Channel Modulation: Certain imidazoline compounds directly act on pancreatic β-cells to promote insulin release.[2] They achieve this by inhibiting ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization, calcium influx, and subsequent exocytosis of insulin granules.[6] This mechanism is glucose-dependent, making it a particularly attractive therapeutic strategy.[2]
-
Impairment of Insulin Signaling (Imidazole Propionate): It is important to note that not all imidazole-containing molecules are beneficial for glucose control. Imidazole propionate (ImP), a gut microbial metabolite of histidine, has been shown to impair insulin signaling.[7] ImP activates the p38γ MAPK pathway, which leads to the activation of mTORC1 and subsequent inhibitory phosphorylation of insulin receptor substrate (IRS), contributing to insulin resistance.[8] This highlights the importance of characterizing the specific effects of each imidazole derivative.
-
Activation of the AMPK Pathway: The 5' adenosine monophosphate-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis.[9] Activation of AMPK can lead to the suppression of hepatic gluconeogenesis and the promotion of glucose uptake in peripheral tissues.[10] Some azole compounds, which are structurally related to imidazoles, have been shown to exert their anti-hyperglycemic effects through the activation of the AMPK pathway.[9]
-
Inhibition of α-Glucosidase: Some fused carbazole-imidazole derivatives have been shown to be potent inhibitors of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates in the gut.[11] By inhibiting this enzyme, these compounds can delay glucose absorption and reduce postprandial hyperglycemia.
Visualizing the Signaling Pathways
To better understand these mechanisms, the following diagrams illustrate key signaling cascades.
Caption: Imidazole compounds stimulating insulin secretion via K(ATP) channel inhibition.
Caption: Imidazole propionate (ImP) impairing insulin signaling.
Caption: Imidazole/azole compounds modulating glucose metabolism via AMPK activation.
Experimental Design and Protocol
A well-designed and meticulously executed OGTT is paramount for obtaining high-quality data. This section provides a detailed protocol for conducting an OGTT in mice to assess the efficacy of an imidazole compound.
Materials and Reagents
-
Animals: Male C57BL/6J mice (8-12 weeks old) are commonly used. The choice of animal model should be justified based on the research question.
-
Test Compound: Imidazole derivative of interest.
-
Vehicle: A suitable vehicle for the test compound. Common choices for oral administration include 0.5% carboxymethylcellulose (CMC) or a solution of PEG 400 and Tween 80.[12] The vehicle should be tested alone to ensure it has no effect on glucose tolerance.
-
Glucose Solution: A 20% (w/v) solution of D-glucose in sterile water.
-
Equipment:
-
Glucometer and test strips
-
Animal scale
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
-
Timer
-
Restraining device for mice (optional)
-
Blood collection tubes (e.g., EDTA-coated microvettes for plasma insulin analysis)
-
Experimental Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazoline compounds stimulate insulin release by inhibition of K(ATP) channels and interaction with the exocytotic machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting AMPK signaling pathway by natural products for treatment of diabetes mellitus and its complications | Semantic Scholar [semanticscholar.org]
- 4. Oral glucose tolerance test in diabetes, the old method revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Imidazoline antagonists of alpha 2-adrenoceptors increase insulin release in vitro by inhibiting ATP-sensitive K+ channels in pancreatic beta-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial Imidazole Propionate Affects Responses to Metformin through p38γ-Dependent Inhibitory AMPK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the AMPK pathway for the treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Not so fast: Paradoxically increased variability in the glucose tolerance test due to food withdrawal in continuous glucose-monitored mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of C5-Carboxylic Acids for High-Throughput Library Synthesis
Introduction: The C5-Carboxylic Acid as a Privileged Scaffold Anchor
In medicinal chemistry and drug discovery, the strategic modification of core scaffolds is fundamental to exploring structure-activity relationships (SAR). Carboxylic acids, particularly when positioned on a heterocyclic or carbocyclic core (generically, "Scaffold-C5-COOH"), represent a premier handle for chemical diversification. This functional group is an ideal anchor point for library synthesis due to its versatile reactivity, allowing for the formation of robust amide bonds, as well as esters and other analogues.[1]
The amide bond is one of the most prevalent linkages in marketed pharmaceuticals, prized for its metabolic stability and ability to participate in crucial hydrogen-bonding interactions with biological targets.[1] Consequently, the efficient and diverse derivatization of a C5-carboxylic acid is a cornerstone of many lead optimization campaigns. This application note provides a comprehensive guide for researchers, covering the strategic considerations, core chemical principles, detailed protocols, and troubleshooting advice necessary for the successful parallel synthesis of amide libraries based on a C5-carboxylic acid scaffold.
Strategic Considerations for Library Design
Before embarking on library synthesis, a thoughtful strategic plan is critical. The goal is not merely to create many compounds but to generate a high-quality, diverse, and relevant collection that meaningfully probes the desired chemical space.
-
Selection of Building Blocks: The choice of amines (for amide libraries) dictates the physicochemical properties and conformational space of the final products. Consider a diverse set of amines that vary in:
-
Size and Steric Hindrance: From small, linear amines to bulky, secondary amines.
-
Basicity: A range of pKa values can influence binding and solubility.
-
Functionality: Incorporate additional groups (e.g., heterocycles, alcohols, ethers) to explore new interactions.
-
Physicochemical Properties: Select amines that systematically modulate properties like lipophilicity (LogP), polar surface area (PSA), and hydrogen bond donor/acceptor counts.
-
-
Choice of Coupling Chemistry: The method used to activate the carboxylic acid and form the amide bond is paramount. The ideal coupling reagent for library synthesis should be efficient, minimize side reactions (especially racemization if the scaffold or amine is chiral), and generate byproducts that are easily removed.[2][3][4] This choice directly impacts reaction time, yield, purity, and, ultimately, the cost and feasibility of the entire campaign.
-
Logistics of Parallel Synthesis: Transitioning from single-reaction optimization to a 96-well plate format introduces new challenges.[5] Key considerations include:
-
Automation: Use of liquid handling robots for dispensing stock solutions of acids, amines, and reagents.[6]
-
Solvent Choice: Solvents must be anhydrous to prevent hydrolysis of activated intermediates, effectively dissolve all components, and be volatile enough for easy removal post-reaction.[7] Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices.[7][8]
-
Reaction Monitoring & Workup: High-throughput analysis (e.g., UPLC-MS) is essential. Workflows should be designed for parallel quenching and extraction or, more commonly, direct purification.
-
The Core Chemistry: Activating the C5-Carboxylic Acid
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is the central role of a coupling reagent.
Carbodiimide-Mediated Coupling
Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are classic coupling reagents.[9][10] The mechanism involves the attack of the carboxylate on the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide.
However, the O-acylisourea can undergo an intramolecular rearrangement to a stable N-acylurea byproduct, halting the reaction.[11] To prevent this and to reduce the risk of racemization at chiral centers, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are almost always included.[9][12] These additives trap the O-acylisourea to form a more stable, yet still highly reactive, active ester intermediate, which then cleanly reacts with the amine.[2][13]
// Nodes RCOOH [label="Scaffold-C5-COOH", fillcolor="#F1F3F4", fontcolor="#202124"]; EDC [label="EDC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O_Acylisourea [label="O-Acylisourea\n(Reactive Intermediate)", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="R'-NH2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide [label="Amide Product", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; N_Acylurea [label="N-Acylurea\n(Side Product)", shape=oval, fillcolor="#5F6368", fontcolor="#FFFFFF"]; HOBt [label="HOBt Additive", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Active_Ester [label="OBt Active Ester\n(More Stable Intermediate)", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges RCOOH -> O_Acylisourea [label="+ EDC"]; O_Acylisourea -> Amide [label="+ R'-NH2"]; O_Acylisourea -> N_Acylurea [label="Undesired\nRearrangement"]; O_Acylisourea -> Active_Ester [label="+ HOBt\n(Suppresses Rearrangement)"]; Active_Ester -> Amide [label="+ R'-NH2"]; } } Caption: Carbodiimide coupling mechanism with HOBt additive.
Uronium/Aminium Salt-Based Coupling
For more challenging couplings, such as those involving sterically hindered substrates or electron-poor amines, uronium/aminium salts are the reagents of choice.[14][15] Reagents like HATU, HBTU, and HCTU are generally more reactive and lead to faster, cleaner reactions than carbodiimides.[2][3][16]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective.[9][17] It is based on the less basic and more reactive HOAt (1-hydroxy-7-azabenzotriazole) core. The mechanism involves deprotonation of the carboxylic acid by a non-nucleophilic base (typically DIPEA), followed by attack on HATU to form a highly reactive OAt-active ester.[18][19] This ester rapidly reacts with the amine to yield the desired amide, liberating tetramethylurea and HOAt as byproducts.[17][20] The pyridine nitrogen in the HOAt moiety is thought to stabilize the transition state, accelerating the reaction.[17]
// Edges {RCOOH, Base, HATU} -> ActiveEster; {ActiveEster, Amine} -> Amide; } } Caption: Simplified two-step workflow for HATU-mediated coupling.
Comparison of Common Coupling Reagents
The selection of a coupling reagent is a critical decision that balances reactivity, cost, and ease of purification.
| Reagent | Class | Key Features & Use Cases | Advantages | Disadvantages |
| EDC/HOBt | Carbodiimide | Workhorse for standard couplings. EDC and its urea byproduct are water-soluble, simplifying workup.[9][11] | Cost-effective; water-soluble byproducts.[2][9] | Slower than onium salts; may struggle with hindered substrates.[7] |
| HATU | Uronium Salt | Highly efficient, especially for difficult or hindered couplings and for minimizing racemization.[9][16][17] | Fast reaction times; high yields; low racemization.[16][17] | Higher cost; byproducts can be difficult to remove via chromatography.[20] |
| HBTU/TBTU | Uronium/Aminium Salt | Very popular and effective reagents, nearly identical in reactivity.[12] | Highly efficient; byproducts are generally soluble and easy to handle.[12] | Slightly less reactive than HATU; higher risk of racemization compared to HATU.[2][16] |
| T3P® | Phosphonic Anhydride | A powerful water-scavenging reagent. Byproducts are water-soluble. | Byproducts are easily removed with an aqueous wash.[21] | Can be corrosive; requires careful handling. |
| SOCl₂ / (COCl)₂ | Acid Chloride Formation | Forms a highly reactive acyl chloride intermediate. | Very reactive; low cost. | Harsh conditions; limited functional group tolerance; generates HCl.[] |
Detailed Experimental Protocols
The following protocols are designed for high-throughput synthesis, assuming the use of a 96-well plate format and automated liquid handlers.
Protocol 1: High-Throughput Amide Library Synthesis using HATU
This protocol is optimized for reliability and high yield across a diverse range of amines.
Materials:
-
96-well reaction block with sealing mat.
-
Stock Solution of Scaffold-C5-COOH (0.2 M in anhydrous DMF).
-
Amine Library Plate: 96-well plate with 1.1 equivalents of each amine per well (pre-weighed or dispensed from stock solutions).
-
Stock Solution of HATU (0.2 M in anhydrous DMF).
-
Stock Solution of N,N-Diisopropylethylamine (DIPEA) (0.6 M in anhydrous DMF).
-
Anhydrous DMF for dilutions.
-
Quenching Solution: Saturated aqueous NH₄Cl.
Procedure:
-
Preparation: To each well of the amine library plate, add the appropriate volume of anhydrous DMF to ensure all components will be fully solubilized upon addition.
-
Carboxylic Acid Addition: Using a liquid handler, dispense 1.0 equivalent of the Scaffold-C5-COOH stock solution into each well.
-
Pre-activation (Optional but Recommended): a. Dispense 1.1 equivalents of the HATU stock solution to each well. b. Dispense 3.0 equivalents of the DIPEA stock solution to each well. c. Agitate the plate at room temperature for 15-20 minutes to allow for the formation of the active ester.[7]
-
Amine Addition: If not pre-plated, dispense 1.1 equivalents of each amine stock solution into the corresponding well of the reaction plate.
-
Reaction: Seal the 96-well reaction block securely with a sealing mat. Agitate the plate on an orbital shaker at room temperature for 4-16 hours. Reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.
-
Workup & Isolation: a. Upon completion, unseal the plate in a fume hood. b. Quench the reactions by adding an equal volume of saturated aqueous NH₄Cl. c. For direct purification, acidify the mixture slightly with formic acid and dilute with a DMSO/water mixture to prepare for mass-directed preparative HPLC.
// Nodes Start [label="Start: 96-Well Amine Plate", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Acid [label="Dispense Scaffold-C5-COOH\n(1.0 eq)", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_HATU [label="Dispense HATU\n(1.1 eq)", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_DIPEA [label="Dispense DIPEA\n(3.0 eq)", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate [label="Agitate at RT\n(4-16 h)", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="QC Check (LC-MS)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="Quench Reaction\n(aq. NH4Cl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="High-Throughput Purification\n(Mass-Directed Prep-HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Final Compound Plate", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Add_Acid; Add_Acid -> Add_HATU; Add_HATU -> Add_DIPEA; Add_DIPEA -> Incubate; Incubate -> Analyze; Analyze -> Quench [label="Reaction Complete"]; Analyze -> Incubate [label="Incomplete", style=dashed]; Quench -> Purify; Purify -> End; } } Caption: High-throughput parallel synthesis workflow.
Analytical and Purification Strategies
The success of a library synthesis campaign hinges on robust analytical and purification workflows.[23][24]
-
Reaction Monitoring: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is the gold standard for monitoring parallel reactions. A rapid generic gradient (~1-2 minutes) can confirm the consumption of starting materials and the formation of the desired product mass.
-
High-Throughput Purification: Purifying hundreds to thousands of compounds requires specialized, automated systems.[25][26]
-
Mass-Directed Preparative HPLC: This is the most common technique.[26][27] The system injects each crude reaction mixture onto a preparative reversed-phase column. The eluent is split, with a small fraction going to a mass spectrometer. The software triggers fraction collection only when the target mass of the desired product is detected, ensuring high purity of the final compounds.[27]
-
Supercritical Fluid Chromatography (SFC): For certain classes of compounds, particularly those that are less polar or chiral, preparative SFC can offer faster purification times and reduced solvent waste compared to HPLC.[26]
-
Troubleshooting Guide
Even with optimized protocols, challenges can arise. Below are common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete activation of the carboxylic acid.[7]2. Deactivated (protonated) amine.[7]3. Water present in reagents or solvents.[7]4. Sterically hindered acid or amine.[7][14] | 1. Ensure correct stoichiometry of coupling reagent; switch to a stronger reagent like HATU.2. Ensure sufficient base (2-3 eq. of DIPEA) is used.[7][28]3. Use anhydrous solvents and fresh reagents.4. Increase reaction temperature (40-60 °C) or extend reaction time; consider converting the acid to an acyl fluoride.[14] |
| Starting Material Recovered | 1. Reaction time too short.2. Insufficiently reactive coupling conditions. | 1. Extend reaction time and monitor by LC-MS.2. Switch from EDC/HOBt to HATU or increase reaction temperature. |
| Multiple Byproducts | 1. Side reaction with coupling reagent (e.g., N-acylurea formation).2. Degradation of starting materials or product.3. Amine reacting with HATU to form a guanidinium byproduct. | 1. Ensure HOBt/Oxyma is used with EDC; ensure correct order of addition (pre-activate acid before adding amine).[29]2. Run reaction at a lower temperature.3. Pre-activate the carboxylic acid with HATU for 15-30 minutes before adding the amine.[7] |
| Difficult Purification | 1. Byproducts from coupling reagent (e.g., tetramethylurea from HATU) co-elute with the product.[20]2. Poor chromatographic peak shape. | 1. If using HATU, consider an acidic aqueous workup before purification. Alternatively, use a different reagent like T3P whose byproducts are easily removed by washing.[21]2. Modify the mobile phase for preparative HPLC (e.g., switch from formic acid to TFA additive, or use an ammonium bicarbonate buffer for basic compounds). |
Conclusion
The derivatization of C5-carboxylic acids is a powerful and versatile strategy for the rapid generation of compound libraries in drug discovery. Success relies on a holistic approach that begins with the strategic selection of building blocks and culminates in robust, automated purification. By understanding the mechanisms of common coupling reagents, carefully selecting the appropriate activator for the substrates at hand, and implementing optimized high-throughput protocols, research teams can efficiently generate high-quality libraries to accelerate the identification of new lead compounds.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
HATU. (n.d.). Wikipedia. Retrieved from [Link]
-
Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]
-
von-Rödern, E., & Stieber, F. (2005). High-Throughput Purification of Single Compounds and Libraries. ACS Combinatorial Science, 7(5), 558-567. Retrieved from [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 145-177. Retrieved from [Link]
-
What is High-Throughput Purification? (n.d.). Virscidian. Retrieved from [Link]
-
Amide bond formation: Beyond the myth of coupling reagents. (2009). ResearchGate. Retrieved from [Link]
-
HATU Coupling: Challenges Associated with the Byproducts. (2024). YouTube. Retrieved from [Link]
-
von Rödern, E., & Stieber, F. (2005). High-throughput purification of single compounds and libraries. Journal of Combinatorial Chemistry, 7(5), 558-567. Retrieved from [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. (2020). YouTube. Retrieved from [Link]
-
HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. (n.d.). Taros Chemicals. Retrieved from [Link]
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Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]
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Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. (2019). ResearchGate. Retrieved from [Link]
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B-I, D. (2013). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. ACS Medicinal Chemistry Letters, 4(10), 902-905. Retrieved from [Link]
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Introduction to Peptide Synthesis. (2011). National Institutes of Health (NIH). Retrieved from [Link]
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Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. (2021). National Institutes of Health (NIH). Retrieved from [Link]
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DCC Coupling With HOBt Activation Mechanism. (2023). YouTube. Retrieved from [Link]
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amide coupling help. (2022). Reddit. Retrieved from [Link]
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Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
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Parallel Synthesis and Library Design. (2014). Royal Society of Chemistry. Retrieved from [Link]
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Ugga, L., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 207-214. Retrieved from [Link]
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Santa, T., et al. (2009). Synthesis of benzofurazan derivatization reagents for short chain carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). Scilit. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening (HTS) with 1-Benzyl-1H-Imidazole Libraries
Abstract
The 1-benzyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antifungal, and antiviral properties.[1] Its structural versatility and ability to interact with diverse biological targets make it an ideal framework for the construction of compound libraries for high-throughput screening (HTS).[2] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on designing and executing HTS campaigns using 1-benzyl-1H-imidazole libraries. We will detail two distinct, robust protocols—a cell-based anticancer cytotoxicity assay and a biochemical enzyme inhibition assay—complete with the scientific rationale behind experimental choices, data analysis workflows, and quality control measures to ensure trustworthiness and reproducibility.
The Scientific Rationale: Why Screen 1-Benzyl-1H-Imidazole Libraries?
The imidazole ring is a polar, ionizable aromatic system that can improve the pharmacokinetic properties of a lead molecule.[1] The addition of a benzyl group at the N-1 position often enhances therapeutic potential by providing a vector for further chemical modification and influencing interactions with target proteins.[3] This scaffold is a structural mimic of endogenous purines, allowing it to interact with a vast array of biological targets.[3][4]
Studies have demonstrated that derivatives of this class can act through various mechanisms:
-
Anticancer Activity: Many benzimidazole derivatives induce apoptosis (programmed cell death) and cause cell cycle arrest by interfering with critical cellular machinery like microtubules.[3][5][6]
-
Antifungal Activity: Similar to widely used azole antifungals, these compounds can inhibit key enzymes in the fungal ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase, disrupting the integrity of the fungal cell membrane.[7][8]
-
Antiviral Activity: Certain derivatives have shown inhibitory activity against various RNA and DNA viruses, including Hepatitis C virus (HCV), by targeting viral enzymes like RNA-dependent RNA polymerase.[9][10]
Given this broad therapeutic potential, HTS is the logical and efficient methodology to explore the vast chemical space of a 1-benzyl-1H-imidazole library to identify novel "hit" compounds for further drug development.[11][12]
The High-Throughput Screening Workflow
A successful HTS campaign is a multi-stage process designed to systematically reduce a large compound library to a small number of validated, active compounds. The process relies on miniaturization, robotics, and sensitive detection methods to test thousands of compounds rapidly and cost-effectively.[13][14]
Protocol 1: Cell-Based Cytotoxicity Screening for Anticancer Agents
This protocol is designed to identify compounds from a 1-benzyl-1H-imidazole library that exhibit cytotoxic effects against a human cancer cell line. Cell-based assays provide biologically relevant data as they assess a compound's effect within a complex cellular environment.[15]
Principle
The assay measures cell viability by quantifying the intracellular ATP concentration. Viable, metabolically active cells produce ATP; as cells die, ATP is rapidly depleted. A luciferase-based reagent is added that lyses the cells and generates a luminescent signal proportional to the amount of ATP present. A decrease in luminescence indicates a loss of cell viability.[16] This endpoint assay is robust, sensitive, and highly amenable to HTS formats.[17]
Materials and Reagents
| Reagent/Material | Specifications |
| Human Cancer Cell Line | e.g., HeLa (cervical cancer), MCF-7 (breast cancer)[5] |
| Cell Culture Medium | e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin |
| Assay Plates | 384-well, white, solid-bottom, sterile, tissue-culture treated |
| Compound Library Plates | 384-well plates with 1-benzyl-1H-imidazole library |
| Positive Control | e.g., Doxorubicin or Staurosporine (potent cytotoxic agent) |
| Negative Control | DMSO (vehicle) |
| ATP Detection Reagent | e.g., CellTiter-Glo® Luminescent Cell Viability Assay |
| Equipment | Automated liquid handler, multi-mode plate reader (luminescence) |
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest cancer cells during their logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the optimized seeding density (e.g., 2,000 cells/well) in 25 µL of culture medium.
-
Using an automated dispenser, seed 25 µL of the cell suspension into each well of the 384-well assay plates.
-
Incubate the plates for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Addition:
-
Prepare compound library plates. Typically, compounds are stored at a high concentration (e.g., 10 mM in DMSO).
-
Using an automated liquid handler with pin tool or acoustic dispensing capabilities, transfer a small volume (e.g., 50 nL) of each library compound, positive control, and negative control (DMSO) to the corresponding wells of the cell plates. This results in a final screening concentration of 10 µM.
-
Causality: Using nanoliter-scale transfer minimizes the final DMSO concentration to ≤0.1%, preventing vehicle-induced toxicity.[13]
-
-
Incubation:
-
Gently mix the plates on an orbital shaker for 1 minute.
-
Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time and the expected mechanism of action.
-
-
Signal Detection:
-
Equilibrate the assay plates and the ATP detection reagent to room temperature for 30 minutes.
-
Add 25 µL of the detection reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader with an integration time of 0.5-1 second per well.
-
Data Analysis and Hit Identification
-
Normalization: The raw luminescence data is normalized to the plate controls to determine the percent inhibition for each compound.
-
Percent Inhibition (%) = 100 * (1 - [SignalCompound - MeanPositive Control] / [MeanNegative Control - MeanPositive Control])
-
-
Quality Control: The robustness of the assay is determined by calculating the Z'-factor for each plate.[18]
-
Z' = 1 - (3 * [SDPositive Control + SDNegative Control]) / |MeanPositive Control - MeanNegative Control|
-
An assay is considered excellent for HTS if Z' ≥ 0.5.
-
-
Hit Selection: A compound is typically classified as a "primary hit" if its percent inhibition exceeds a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Hit Confirmation: Primary hits are re-tested under the same assay conditions to confirm their activity and rule out experimental errors.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 12-point titration) to determine their potency (IC₅₀ value). The IC₅₀ is the concentration of an inhibitor where the response is reduced by half. [19]* Secondary and Orthogonal Assays: The activity of hits is verified in different, mechanistically distinct assays. For example, a hit from a cell viability screen could be tested in a caspase activation assay to confirm apoptosis induction. A hit from a biochemical screen should be tested in a cell-based model to assess cell permeability and efficacy in a biological system. [16]* Selectivity and Toxicity Profiling: Hits are screened against other related targets (e.g., other kinases or fungal enzymes) to assess their selectivity. Cytotoxicity against non-cancerous human cell lines is also evaluated to identify compounds with a favorable therapeutic window. [17]
Conclusion
High-throughput screening of 1-benzyl-1H-imidazole libraries offers a powerful strategy for the discovery of novel therapeutic agents. The success of any HTS campaign hinges on the development of robust, miniaturized, and biologically relevant assays. By following the detailed protocols and validation principles outlined in this guide, researchers can effectively navigate the complexities of HTS, from initial screen to the identification of validated lead compounds. The inherent "drug-like" properties of the 1-benzyl-1H-imidazole scaffold ensure that hits emerging from these screens have a strong foundation for subsequent lead optimization and preclinical development.
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Zavareh, R. B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols. [Link]
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Davis, R. L., et al. (2021). Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors.... European Journal of Medicinal Chemistry. [Link]
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Kondeva-Burdina, M., et al. (2021). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules. [Link]
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Thienthong, N., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]
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Tomei, L., et al. (2005). Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Journal of Virology. [Link]
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ResearchGate. (n.d.). Synthesis, molecular docking and evaluation of antifungal activity of some benzyl benzimidazole derivatives. ResearchGate. [Link]
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Gilling, C., et al. (2025). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. ChemMedChem. [Link]
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Badali, F., et al. (2015). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Daru Journal of Pharmaceutical Sciences. [Link]
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Mrozek-Wilczkiewicz, A., et al. (2021). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Molecules. [Link]
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Khan, I., et al. (2021). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Saudi Pharmaceutical Journal. [Link]
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Ghorab, M. M., et al. (2016). Synthesis, in vitro and in vivo antitumor and antiviral activity of novel 1-substituted benzimidazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Cilibiu, C. M., et al. (2022). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Molecules. [Link]
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MDPI. (n.d.). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. MDPI. [Link]
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An, F., & Tolliday, N. (2010). Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]
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Kamal, A., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. [Link]
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Zoi, I., et al. (2021). High-Throughput-Screening-Based Identification and Structure–Activity Relationship Characterization Defined (S)-2-(1-Aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole as a Highly Antimycotic Agent Nontoxic to Cell Lines. Journal of Medicinal Chemistry. [Link]
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Lee, J. A., et al. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules. [Link]
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Grossmann, N., & Schoen, A. (2024). Automation-enabled assay development for high throughput screening. YouTube. [Link]
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News-Medical.Net. (2018). High-throughput Screening Using Small Molecule Libraries. News-Medical.Net. [Link]
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ResearchGate. (2025). Synthesis of phenyl 1-benzyl-1H-benzo [d] imidazol-2-ylcarbamates. ResearchGate. [Link]
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Gornik, A., et al. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. International Journal of Toxicology. [Link]
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Chapman University Digital Commons. (n.d.). Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. Chapman University. [Link]
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Troubleshooting & Optimization
Optimizing reaction conditions for Methyl 1-benzyl-1H-imidazole-5-carboxylate synthesis
Welcome to the dedicated technical support resource for the synthesis of Methyl 1-benzyl-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting advice to help you optimize your reaction conditions and achieve high-quality results.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
The most prevalent method is the N-alkylation of Methyl 1H-imidazole-5-carboxylate with a benzyl halide, typically benzyl bromide, in the presence of a base.[1][2] This reaction proceeds via a nucleophilic substitution mechanism where the imidazole nitrogen attacks the electrophilic benzylic carbon.
Q2: I am observing a mixture of two products that are difficult to separate. What are they and how can I improve the selectivity?
You are likely observing the formation of two regioisomers: the desired this compound and the undesired Methyl 1-benzyl-1H-imidazole-4-carboxylate. This is a common issue in the alkylation of asymmetrically substituted imidazoles.[3] The ratio of these isomers is influenced by factors such as the choice of base, solvent, and reaction temperature. To favor the formation of the 5-carboxylate isomer, careful optimization of these parameters is crucial.
Q3: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete deprotonation of the imidazole: If the base is not strong enough or used in insufficient quantity, the starting material will not be fully activated for alkylation.
-
Steric hindrance: The presence of the methyl carboxylate group can sterically hinder the approach of the benzylating agent.[2]
-
Side reactions: The formation of byproducts, such as the over-alkylated imidazolium salt or hydrolysis of the ester, can consume starting materials and reduce the yield of the desired product.[1]
-
Suboptimal reaction conditions: The reaction temperature may be too low, leading to a slow reaction rate, or too high, promoting side reactions.
Q4: Can the methyl ester group be hydrolyzed during the reaction?
Yes, if the reaction is carried out under strongly basic conditions, especially in the presence of water, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. This is a critical consideration when choosing your base and ensuring anhydrous reaction conditions.
Troubleshooting Guide
Issue 1: Poor Regioselectivity - Formation of the 4-Carboxylate Isomer
Symptoms:
-
¹H NMR spectrum shows two distinct sets of peaks for the imidazole and benzyl protons.
-
Chromatographic analysis (TLC, LC-MS, or GC-MS) reveals two isomeric products.
Root Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Tautomerism of Starting Material | Methyl 1H-imidazole-5-carboxylate exists in equilibrium with its tautomer, Methyl 1H-imidazole-4-carboxylate. Alkylation can occur on the nitrogen of either tautomer. | The tautomeric equilibrium is influenced by the solvent. Experiment with different solvents (e.g., DMF, acetonitrile, THF) to find the optimal medium that favors the formation of the desired isomer. |
| Nature of the Base and Solvent | The choice of base and solvent can influence the site of deprotonation and the subsequent alkylation. A strong, non-nucleophilic base in a polar aprotic solvent is generally preferred. | Use a strong base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF. This combination effectively deprotonates the imidazole, and the resulting imidazolate anion's reactivity can be more selective. Weaker bases like potassium carbonate (K₂CO₃) in acetonitrile can also be effective but may require more optimization.[2] |
| Reaction Temperature | Temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn influences the isomer ratio. | Start with a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction progress. Gradually increasing the temperature may be necessary to drive the reaction to completion, but excessively high temperatures should be avoided to minimize the formation of the undesired isomer. |
Experimental Workflow for Optimizing Regioselectivity:
Caption: Workflow for optimizing regioselectivity.
Issue 2: Low Yield of this compound
Symptoms:
-
A significant amount of unreacted starting material (Methyl 1H-imidazole-5-carboxylate) remains after the reaction.
-
The isolated yield of the desired product is below expectations.
Root Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Deprotonation | The imidazole N-H is acidic, but requires a sufficiently strong base for complete deprotonation to the more nucleophilic imidazolate anion. | Use a strong base such as sodium hydride (NaH). Ensure the NaH is fresh and handled under anhydrous conditions. Allow sufficient time for the deprotonation to complete before adding the benzyl bromide. |
| Formation of Imidazolium Salt | Over-alkylation of the product can occur, where the second nitrogen atom of the imidazole ring is benzylated to form a quaternary imidazolium salt.[1] | Use a slight excess of the Methyl 1H-imidazole-5-carboxylate relative to the benzyl bromide (e.g., 1.1 equivalents of imidazole to 1.0 equivalent of benzyl bromide). Add the benzyl bromide slowly and at a controlled temperature to minimize local high concentrations of the alkylating agent. |
| Ester Hydrolysis | The presence of water and a strong base can lead to the saponification of the methyl ester to the corresponding carboxylic acid. | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. If ester hydrolysis is suspected, the reaction mixture can be acidified during workup, and the carboxylic acid byproduct can be separated from the desired ester product. |
Troubleshooting Low Yields:
Caption: Decision tree for troubleshooting low yields.
Experimental Protocols
Protocol 1: N-Benzylation using Sodium Hydride in DMF
This protocol is recommended for achieving good yields and potentially higher regioselectivity.
Materials:
-
Methyl 1H-imidazole-5-carboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Methyl 1H-imidazole-5-carboxylate (1.0 eq).
-
Under a nitrogen atmosphere, add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 eq) dropwise via the dropping funnel over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Partition the mixture between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the regioisomers and other impurities.
Protocol 2: N-Benzylation using Potassium Carbonate in Acetonitrile
This protocol uses a milder base and may require more optimization for regioselectivity.
Materials:
-
Methyl 1H-imidazole-5-carboxylate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Benzyl bromide
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add Methyl 1H-imidazole-5-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions
| Parameter | Protocol 1 (NaH/DMF) | Protocol 2 (K₂CO₃/MeCN) | Rationale |
| Base | Sodium Hydride (strong, non-nucleophilic) | Potassium Carbonate (mild, heterogeneous) | NaH ensures complete deprotonation, potentially leading to higher yields and better selectivity. K₂CO₃ is easier to handle but may result in incomplete reaction or lower selectivity. |
| Solvent | DMF (polar, aprotic) | Acetonitrile (polar, aprotic) | DMF is excellent for dissolving the imidazolate salt. Acetonitrile is a good alternative but may require heating. |
| Temperature | 0 °C to Room Temperature | Reflux | The stronger base in Protocol 1 allows for lower reaction temperatures, which can improve selectivity. |
| Workup | Quenching with NH₄Cl | Filtration of salts | The workup for Protocol 1 requires careful quenching of excess NaH. The workup for Protocol 2 is simpler. |
Table 2: Characterization Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the benzyl protons (aromatic and CH₂), imidazole ring protons, and the methyl ester protons. The chemical shifts of the imidazole protons will be key to confirming the 5-carboxylate regiochemistry. |
| ¹³C NMR | Resonances for all carbon atoms, including the carbonyl carbon of the ester, the carbons of the imidazole and benzene rings, the benzylic carbon, and the methoxy carbon. |
| Mass Spec (ESI-MS) | A molecular ion peak corresponding to the calculated mass of the product ([M+H]⁺). |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, C=N and C=C stretches of the imidazole and aromatic rings, and C-H stretches. |
Visualization of Key Processes
Reaction Scheme:
Caption: General reaction scheme for N-benzylation.
Potential Side Reactions:
Sources
Challenges and solutions in the N-alkylation of imidazole heterocycles
Technical Support Center: N-Alkylation of Imidazole Heterocycles
Welcome to the Technical Support Center for the N-alkylation of imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of N-alkylated imidazoles. Here, we provide troubleshooting guides and frequently asked questions in a Q&A format to support your experimental work, grounded in established scientific principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrical imidazoles a significant challenge?
A1: The N-alkylation of unsymmetrical imidazoles often yields a mixture of regioisomers (e.g., 1,4- and 1,5-disubstituted products) due to the ambident nucleophilic nature of the imidazole ring.[1][2] After deprotonation, the negative charge is delocalized across both nitrogen atoms, allowing alkylation to occur at either position.[2] The final product ratio is influenced by a complex interplay of electronic effects, steric hindrance, and reaction conditions.[1]
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen atom, favoring alkylation at the more distant nitrogen.[1]
-
Steric Hindrance: Bulky substituents near a nitrogen atom will impede the approach of the alkylating agent, directing alkylation to the less sterically hindered nitrogen.[1][3] This effect becomes more pronounced with larger alkylating agents.[1]
-
Reaction Conditions: The choice of solvent and base can influence the tautomeric equilibrium of the imidazole and the nature of the reacting species (free base vs. anion), thereby affecting the regioselectivity.[1]
Q2: What are the most common side reactions during imidazole N-alkylation, and how can they be minimized?
A2: A primary side reaction is the formation of quaternary imidazolium salts from a second alkylation event.[3] This is especially common with highly reactive alkylating agents or when the N-alkylated product has similar reactivity to the starting imidazole.[3] Another significant issue is the formation of hard-to-separate regioisomeric mixtures with unsymmetrical imidazoles.[3][4]
Strategies to Minimize Side Reactions:
| Side Reaction | Mitigation Strategy | Causality |
| Over-alkylation (Quaternization) | 1. Use a less reactive alkylating agent. 2. Control stoichiometry: Use a slight excess of the imidazole.[3] 3. Monitor the reaction closely (TLC, LC-MS) and stop it upon consumption of the starting material.[3] 4. Lower the reaction temperature to decrease the rate of the second alkylation.[3] 5. Dilute the reaction mixture. [3] | Slower reaction rates and lower concentrations reduce the probability of the product encountering another molecule of the alkylating agent. |
| Mixture of Regioisomers | 1. Employ directing groups: Use protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) to direct arylation or alkylation to a specific nitrogen, followed by deprotection.[5] 2. Optimize steric factors: Select an alkylating agent with appropriate bulk to favor one position.[1] 3. Leverage electronic effects: Utilize substrates with strong electron-withdrawing or donating groups to favor a specific regioisomer.[1] | These strategies exploit the inherent electronic and steric properties of the substrate and reagents to favor one reaction pathway over the other. |
Q3: Are there alternative methods to traditional N-alkylation for sterically hindered or poorly reactive imidazoles?
A3: Yes, when standard SN2 conditions fail due to steric hindrance or low nucleophilicity, several powerful alternative methods can be employed:
-
Mitsunobu Reaction: This reaction allows for the N-alkylation of imidazoles using alcohols under mild, neutral conditions. It is particularly effective for sterically demanding substrates and can sometimes offer different regioselectivity.[3][6][7] The reaction proceeds through an alkoxyphosphonium salt intermediate.[6]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a robust method for forming C-N bonds, particularly for N-arylation of imidazoles with aryl halides or triflates.[3][8][9] Modern catalyst systems have a broad substrate scope and high functional group tolerance.[8][9]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates and improve yields, especially for sluggish reactions involving hindered substrates.[3] The rapid heating can overcome activation energy barriers more efficiently than conventional heating.
Troubleshooting Guides
Issue 1: Low or No Yield of N-Alkylated Product
This is one of the most frequent challenges, often stemming from multiple potential causes.
Caption: Troubleshooting workflow for low-yield N-alkylation.
-
Q: My reaction is not proceeding. Could the imidazole be insufficiently nucleophilic?
-
A: Yes, this is a common issue. Imidazole has a pKa of about 14.5, so a sufficiently strong base is needed for complete deprotonation to the highly nucleophilic imidazolide anion.[7] If you are using a weak base like K₂CO₃ with a less reactive alkylating agent, the concentration of the anion may be too low.
-
Solution: Switch to a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF.[10] This will irreversibly deprotonate the imidazole, significantly increasing its nucleophilicity.[3]
-
-
Q: I suspect steric hindrance is preventing the reaction. What are my options?
-
A: Steric bulk on either the imidazole or the alkylating agent can severely slow down or prevent the SN2 reaction.[3]
-
Solution 1 (Alternative Chemistry): The Mitsunobu reaction is an excellent choice for coupling sterically hindered alcohols to the imidazole nitrogen.[3][6]
-
Solution 2 (Forcing Conditions): Microwave-assisted synthesis can provide the necessary energy to overcome the high activation barrier caused by steric hindrance, often leading to improved yields in shorter times.[3]
-
-
Q: Could my reagents have decomposed?
-
A: Absolutely. Alkylating agents can be moisture-sensitive, and strong bases like NaH react violently with water.
-
Solution: Always use freshly opened or purified solvents and reagents.[3] Ensure your glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon) if using air- and moisture-sensitive reagents like NaH.[3]
-
Issue 2: Difficulty with Product Purification
Purification can be complicated by the presence of unreacted starting material, regioisomers, or quaternary salt byproducts.
Caption: Decision tree for purification challenges.
-
Q: How can I separate the N1- and N3-alkylated regioisomers?
-
A: This is a classic purification challenge. Often, the isomers have very similar polarities.
-
Solution: Meticulous column chromatography is the primary method.[2] You may need to screen multiple solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol) and use a high-resolution silica gel. Sometimes, a slight difference in the isomers' basicity can be exploited through preparative HPLC with a buffered mobile phase. If separation is intractable, it is best to revisit the reaction to improve regioselectivity.
-
-
Q: My product is contaminated with the quaternary imidazolium salt. How do I remove it?
-
A: The ionic nature of the quaternary salt makes it distinct from your neutral N-alkylated product.
-
Solution: If the salt is soluble in water, a simple aqueous workup can remove it.[3] If not, try triturating the crude product with a solvent in which your desired product is soluble but the salt is not (e.g., diethyl ether, hexanes). Recrystallization can also be effective.
-
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using NaH
This protocol is suitable for a wide range of alkyl halides.[10]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the imidazole derivative (1.0 equiv).
-
Solvent Addition: Add anhydrous DMF or THF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equiv) portion-wise.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the imidazolide anion.
-
Alkylation: Add the alkylating agent (1.1-1.2 equiv) dropwise at room temperature. The reaction may be heated depending on the reactivity of the alkylating agent.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Mitsunobu Reaction
This protocol is a guideline for alkylating with alcohols and may require optimization.[3]
-
Preparation: Dissolve the imidazole derivative (1.0 equiv), the alcohol (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in an anhydrous solvent (e.g., THF, DCM) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.
-
Work-up & Purification: Remove the solvent under reduced pressure. The purification of Mitsunobu reactions can be challenging due to triphenylphosphine oxide and hydrazide byproducts. Column chromatography is typically required.
References
-
Messali, M. (2014). An efficient and green sonochemical synthesis of some new eco-friendly functionalized ionic liquids. ResearchGate. [Link]
-
Grant, R. D. (1983). N-Alkylation of imidazoles. University of Otago. [Link]
-
Eight__Legs. (2020). This is why selective N-alkylation of imidazoles is difficult. Reddit. [Link]
-
Pore, S. K., et al. (2014). Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. PubMed Central. [Link]
-
Dodge, M. W., & Trujillo, J. I. (2012). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]
-
Chupakhin, E., et al. (2012). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PubMed Central. [Link]
-
Pore, S. K., et al. (2013). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. National Institutes of Health. [Link]
- Lidy, W., & Sundermeyer, W. (1990). Process for preparing 1-alkylimidazoles.
- Zhang, J., et al. (2020). N1 site alkylation method for imidazole compounds.
-
Wallace, D. J., & Klauber, D. J. (2011). Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry. [Link]
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Alam, M. S., & Keating, M. J. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]
-
Anonymous. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Zenodo. [Link]
-
Martínez, R., et al. (2021). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. MDPI. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
López-Pestaña, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons. ResearchGate. [Link]
-
Cesur, N., & Cesur, Z. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. [Link]
-
Karaaslan, Ç., et al. (2020). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Semantic Scholar. [Link]
-
Chen, Z., et al. (2023). Solvent-Dependent Chemoselectivity Switch to Arg-Lys Imidazole Cross-Links. PubMed Central. [Link]
- Wang, J., et al. (2013). Method for producing high-purity N-alkyl imidazole.
-
Jencks, W. P., & Carriuolo, J. (1977). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Fortman, G. C., & Nolan, S. P. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Society Reviews. [Link]
-
Zinser, C. M., et al. (2020). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. [Link]
-
Sharma, D., et al. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Young Pharmacists. [Link]
-
Guram, A. S., et al. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PubMed Central. [Link]
-
Kégl, T. (2016). Typical laboratory synthesis of N-alkyl imidazoles. ResearchGate. [Link]
-
Trofimov, B. A., et al. (2016). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. ResearchGate. [Link]
-
Anonymous. (2015). What is the procedure for the reaction of imidazole with alkyl halide?. ResearchGate. [Link]
Sources
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Amide Coupling for Imidazole Carboxylic Acids
Welcome to the technical support guide for amide bond formation involving imidazole carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges that lead to low reaction yields. Imidazole-containing substrates, such as histidine derivatives or other heterocyclic building blocks, present unique challenges due to the electronic properties and nucleophilicity of the imidazole ring. This guide provides in-depth, question-and-answer-based troubleshooting, actionable protocols, and the causal reasoning behind each recommendation.
Q1: My reaction shows low or no conversion of the starting materials. What is the primary cause?
This is the most common issue and typically points to a fundamental problem with carboxylic acid activation or the availability of the nucleophilic amine.
Answer: The primary reasons often involve inefficient activation of the imidazole carboxylic acid, protonation of the amine nucleophile, or suboptimal reaction conditions.[1] Imidazole carboxylic acids can be poor nucleophiles themselves (as carboxylates) and the imidazole ring can complicate activation.
Troubleshooting Steps & Scientific Rationale:
-
Evaluate Your Coupling Reagent: The choice of coupling reagent is the most critical factor.[2] Standard reagents may be insufficient for these often-electron-deficient or sterically hindered acids.
-
Rationale: The nucleophilicity of the imidazole ring can interfere with some coupling reagents, and the carboxylate itself may be less reactive. More potent activating agents are often required. Uronium/aminium or phosphonium salt-based reagents are generally superior to carbodiimides for these substrates.[3]
-
Recommendation: If you are using a carbodiimide like EDC or DCC with minimal success, switch to a more powerful uronium salt like HATU or COMU . HATU is highly effective due to the formation of a more reactive OAt-ester intermediate, which also benefits from anchimeric assistance from the pyridine nitrogen, accelerating the coupling. COMU is a state-of-the-art reagent that is not only highly efficient but also incorporates a non-explosive additive (OxymaPure) and often requires only one equivalent of base.[4][5][6]
-
-
Ensure Anhydrous Conditions: Water is the enemy of amide coupling.
-
Rationale: The activated carboxylic acid intermediate (e.g., O-acylisourea, active ester) is highly susceptible to hydrolysis.[1] Any moisture in the solvents or on the glassware will consume the activated intermediate, reverting it to the starting carboxylic acid and reducing your yield.
-
Recommendation: Use anhydrous solvents (e.g., DMF, DCM) from a freshly opened bottle or a solvent purification system. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Check Stoichiometry and Base: The correct base and stoichiometry are crucial.
-
Rationale: The coupling reaction generates acid (e.g., from the protonated amine), which must be neutralized. A non-nucleophilic base is required so it does not compete with your amine nucleophile. Typically, 2-3 equivalents of a hindered amine base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are used. One equivalent neutralizes the acid generated, and the other ensures the amine nucleophile remains deprotonated and reactive.
-
Recommendation: Use 2-3 equivalents of DIPEA. Ensure the amine starting material, if supplied as a salt (e.g., HCl or TFA salt), has its salt-forming acid accounted for in the base stoichiometry.
-
Comparative Overview of Common Coupling Reagents
| Coupling Reagent/System | Additive | Base | Typical Solvent(s) | Key Advantages | Common Issues for Imidazole Acids |
| EDC / DCC | HOBt or OxymaPure | DIPEA | DCM, DMF | Cost-effective, water-soluble byproducts (EDC).[4] | High risk of epimerization, can be inefficient for hindered systems.[3] |
| HBTU / TBTU | (Internal HOBt) | DIPEA (2-3 eq.) | DMF | Good general-purpose reagents, soluble byproducts.[6] | Less reactive than HATU; may struggle with difficult couplings. |
| HATU | (Internal HOAt) | DIPEA (2-3 eq.) | DMF | Highly reactive, low epimerization, fast reactions.[4] | Higher cost, can react with unprotected N-terminus amine if used in excess.[4] |
| PyBOP | (Internal HOBt) | DIPEA (2-3 eq.) | DCM, DMF | Efficient, avoids carcinogenic byproducts of BOP.[4] | Less reactive than PyAOP or HATU. |
| COMU | (Internal OxymaPure) | DIPEA (1-2 eq.) | DMF, ACN | Excellent reactivity, low epimerization, safer (non-explosive additive).[5][6] | Highest cost, relatively new. |
Q2: My reaction is messy, and I see many side products, particularly with chiral imidazole amino acids like histidine. How can I improve selectivity?
This points towards two classic problems with imidazole-containing substrates: epimerization at the alpha-carbon and unwanted reactions at the imidazole ring itself.
Answer: The primary side reactions are epimerization (racemization) of the chiral center and N-acylation of the imidazole ring. Controlling these requires a careful selection of coupling reagents, additives, and potentially the use of protecting groups.
Workflow for Diagnosing and Mitigating Side Reactions
Caption: Troubleshooting workflow for side product formation.
1. Minimizing Epimerization:
-
Causality: Epimerization of α-amino acids occurs primarily through the formation of a planar 5(4H)-oxazolone intermediate.[7][8] The imidazole side chain of histidine is particularly problematic as it can act as an intramolecular base, accelerating the formation of this intermediate and leading to significant loss of stereochemical purity.[9]
-
Solutions:
-
Use Superior Reagents: Reagents based on 7-aza-1-hydroxybenzotriazole (HOAt), like HATU , or OxymaPure, like COMU , are known to suppress racemization more effectively than HOBt-based reagents.[4][5]
-
Employ Additives: If using a carbodiimide, always include an additive like HOBt or OxymaPure.[1][6] For particularly stubborn cases, the addition of copper(II) chloride (CuCl₂) has been shown to chelate the intermediate and significantly reduce epimerization.[4][7]
-
Control Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can slow the rate of oxazolone formation relative to the desired amidation.[1]
-
2. Preventing Imidazole N-Acylation:
-
Causality: The imidazole ring contains a nucleophilic nitrogen atom that can compete with the desired amine for the activated carboxylic acid, leading to the formation of an undesired acyl-imidazole byproduct.
-
Solutions:
-
Protecting Groups: In complex syntheses, particularly solid-phase peptide synthesis (SPPS), protecting the imidazole nitrogen is standard practice.[10] Common protecting groups for the histidine side chain include trityl (Trt), benzyloxymethyl (Bom), and tosyl (Tos).[9][11] The Bom group is particularly effective at suppressing racemization.[9]
-
Kinetic Control: If protection is not feasible, use highly reactive coupling conditions (e.g., HATU) and a slight excess of the amine nucleophile to favor the intermolecular reaction over the intramolecular side reaction. Running the reaction for the minimum time necessary can also help.
-
Q3: My reaction seems to work, but my yield is very low after purification. What's happening?
This often points to issues during workup and purification, where the unique properties of the imidazole moiety can cause problems.
Answer: Low recovery is frequently caused by the amphoteric and polar nature of imidazole-containing compounds, leading to poor extraction efficiency or irreversible binding to silica gel.
Troubleshooting Purification:
-
Problem: Tailing or No Elution from Silica Gel Column.
-
Causality: The basic nitrogen of the imidazole ring interacts strongly with the acidic silanol groups on the surface of standard silica gel, causing significant tailing or even permanent retention of the product on the column.[12]
-
Solution 1: Modify the Mobile Phase. Add a basic modifier to your eluent system. A small amount of triethylamine (0.5-1%) or pyridine (0.5%) will compete for the acidic sites on the silica, improving the peak shape and recovery of your compound.[12]
-
Solution 2: Change the Stationary Phase. Switch to a less acidic stationary phase like neutral or basic alumina, which often provides better separation for basic compounds.[12] Alternatively, consider reverse-phase chromatography (C18) if your compound has sufficient hydrophobic character.
-
-
Problem: Product is Lost During Aqueous Workup.
-
Causality: Imidazole derivatives can have high water solubility, especially if they can form zwitterions or are protonated.[12] During an aqueous wash, your product may be partitioning into the aqueous layer instead of the organic layer.
-
Solution 1: pH Adjustment. Before extraction, carefully adjust the pH of the aqueous layer. To extract a basic imidazole product into an organic solvent, the aqueous phase should be made basic (pH > 8) to ensure the imidazole is in its neutral, more organo-soluble form.
-
Solution 2: Back-Extraction. After the initial workup, re-extract the combined aqueous layers with several portions of an organic solvent (like DCM or EtOAc) to recover any dissolved product.[12]
-
Solution 3: Use Brine. Washing the organic layer with saturated aqueous NaCl (brine) can help to "salt out" the organic product, reducing its solubility in the aqueous phase and improving partitioning into the organic layer.
-
Experimental Protocols
Protocol 1: General Procedure for High-Yield Amide Coupling using HATU [1]
This protocol is a robust starting point for most imidazole carboxylic acids.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the imidazole carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Pre-activation: Add DIPEA (2.5 equivalents) to the solution, followed by HATU (1.1 equivalents).
-
Activation: Stir the mixture at room temperature for 15-20 minutes. You may observe a color change.
-
Coupling: Add the amine (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 1-4 hours).
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Epimerization-Suppression Protocol using EDC/OxymaPure
This protocol is recommended when epimerization is a significant concern and a uronium salt is not available.
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral imidazole carboxylic acid (1.0 equivalent) and OxymaPure (1.2 equivalents) in anhydrous DCM or DMF.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add the amine (1.2 equivalents), followed by EDC (1.2 equivalents).
-
Coupling: Stir the reaction at 0 °C for 2 hours, then allow it to warm slowly to room temperature and stir overnight. Monitor progress by TLC or LC-MS.
-
Workup: Follow the workup steps outlined in Protocol 1.
Frequently Asked Questions (FAQs)
Q: Can I use CDI (Carbonyldiimidazole) for these couplings? It seems appropriate. A: While CDI is useful for forming activated acyl-imidazole intermediates, it is often not potent enough for difficult amide couplings and can be sluggish.[13][14] Modern uronium or phosphonium reagents are far more reliable and generally provide higher yields in shorter reaction times.
Q: My imidazole carboxylic acid is poorly soluble. What solvent should I use? A: Poor solubility is a common problem, often due to zwitterionic character.[15] Anhydrous DMF is the most common solvent due to its high polarity and solvating power. If solubility is still an issue, DMSO can be used, but its high boiling point can complicate purification. In some cases, a mixture of solvents like DCM/DMF can be effective.
Q: Do I always need to protect the imidazole ring? A: Not always. For simple, single-step solution-phase couplings, you can often achieve good yields without protection by using highly efficient reagents and optimized conditions.[16] However, for multi-step syntheses or in peptide synthesis where the imidazole will be exposed to multiple reaction cycles, protection is highly recommended to prevent cumulative side reactions and ensure purity.[9][10]
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]
-
Wuhan Amino Acid Bio-Chemical Co.,Ltd. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]
-
Bio-Synthesis Inc. (2016). Labeling and Protecting Groups. Bio-Synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
- Google Patents. (1999). WO1999052897A1 - Novel reagents for use as coupling activators and coupling reagents in organic synthesis.
-
MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
-
ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. Retrieved from [Link]
-
ACS Publications. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas | Organic Letters. Retrieved from [Link]
-
ResearchGate. (2025). A Review of Amide Bond Formation in Microwave Organic Synthesis | Request PDF. Retrieved from [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
-
ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]
-
Reddit. (2024). Carboxylic acid and Cross Coupling reactions. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2005). amide coupling reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Activation of carboxylic acids by carbonyldiimidazole (7) to.... Retrieved from [Link]
-
YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. Retrieved from [Link]
-
Tohoku University. (2023). Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N -Carbonyldiimidazole: The Role of Acid Catalysis. Retrieved from [Link]
-
Riken. (n.d.). Epimerization of Peptide. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Ynamide Coupling Reagents: Origin and Advances. Retrieved from [Link]
-
Reddit. (2022). amide coupling help. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Retrieved from [Link]
-
ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
ACS Publications. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
Quora. (2020). Why is imidazole used in protein purification?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
ResearchGate. (2013). Affects of imidazole on protein solubility and labeling reactions?. Retrieved from [Link]
- Google Patents. (n.d.). US5726293A - Affinity purification methods involving imidazole elution.
-
ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Retrieved from [Link]
-
ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. Retrieved from [Link]
-
Reddit. (n.d.). carboxylic acid solubility + TLC. Retrieved from [Link]
- Google Patents. (n.d.). US4230849A - Process for the activation of carboxylic acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. hepatochem.com [hepatochem.com]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bachem.com [bachem.com]
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- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. Labeling and Protecting Groups [biosyn.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. WO1999052897A1 - Novel reagents for use as coupling activators and coupling reagents in organic synthesis - Google Patents [patents.google.com]
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- 15. reddit.com [reddit.com]
- 16. chemrxiv.org [chemrxiv.org]
Technical Support Center: Strategies for the Scale-Up Synthesis of Methyl 1-benzyl-1H-imidazole-5-carboxylate
Introduction:
Welcome to the technical support center for the synthesis of Methyl 1-benzyl-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the scale-up of this important imidazole derivative. As a key intermediate in the synthesis of various pharmaceutical compounds, including potent TGR5 agonists for metabolic diseases, mastering its synthesis at scale is crucial.[1] This document moves beyond simple protocols to explain the "why" behind experimental choices, offering troubleshooting advice and frequently asked questions in a direct, question-and-answer format.
I. Reaction Pathway and Key Transformations
The synthesis of this compound typically proceeds through a two-step process: the formation of the imidazole-5-carboxylate core followed by N-benzylation. Understanding the nuances of each step is critical for a successful scale-up.
Caption: General synthetic route to this compound.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up, providing explanations and actionable solutions.
Frequently Asked Questions: N-Benzylation Step
Q1: I am observing low yields during the N-benzylation of Methyl 1H-imidazole-5-carboxylate. What are the likely causes and how can I improve the yield?
A1: Low yields in N-alkylation of imidazoles are a frequent challenge, often stemming from several factors:
-
Insufficient Basicity: The imidazole nitrogen needs to be sufficiently nucleophilic to attack the benzyl bromide. If the base used is not strong enough to deprotonate the imidazole N-H, the reaction rate will be slow, leading to incomplete conversion.[2]
-
Troubleshooting:
-
Stronger Base: Consider switching from a milder base like potassium carbonate (K₂CO₃) to a stronger base like sodium hydride (NaH).[2] NaH will irreversibly deprotonate the imidazole, significantly increasing its nucleophilicity.[2] However, exercise caution as NaH is highly reactive and requires anhydrous conditions.
-
Solvent Choice: The choice of solvent can influence the effectiveness of the base. For K₂CO₃, polar aprotic solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF) are suitable.[2] For NaH, anhydrous tetrahydrofuran (THF) is commonly used.[2]
-
-
-
Side Reactions: A common side reaction is the formation of a quaternary imidazolium salt, where the already N-benzylated product undergoes a second alkylation.[3] This is more prevalent with highly reactive alkylating agents or at elevated temperatures.[3]
-
Troubleshooting:
-
Stoichiometry Control: Use a slight excess of the imidazole starting material relative to the benzyl bromide to minimize the chance of double alkylation.
-
Temperature Control: Run the reaction at a lower temperature to reduce the rate of the second alkylation.[3] Start at 0°C and allow the reaction to slowly warm to room temperature.[2]
-
-
-
Steric Hindrance: While less of an issue with an unsubstituted benzyl group, bulky substituents on either the imidazole or the benzyl halide can impede the reaction.[3]
Q2: My reaction is complete according to TLC, but I am struggling to isolate a pure product. What are the best purification strategies?
A2: Purification of N-alkylated imidazoles can be challenging due to the basic nature of the product and the potential for closely related impurities.
-
Work-up Procedure:
-
Quenching: If using a strong base like NaH, the reaction must be carefully quenched at 0°C with a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]
-
Extraction: After quenching, partition the mixture between water and an organic solvent like ethyl acetate or diethyl ether.[2] Perform multiple extractions of the aqueous layer to ensure complete recovery of the product.[2]
-
Washing: Wash the combined organic layers with water and then brine (saturated aqueous NaCl) to remove any remaining water-soluble impurities.[2]
-
-
Chromatography:
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying the final product. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective.
-
Reverse Phase HPLC: For analytical and small-scale preparative purposes, reverse-phase HPLC can be employed. A typical mobile phase consists of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility.[4]
-
-
Crystallization: If the product is a solid, recrystallization can be an effective final purification step.[5] Experiment with different solvent systems, such as ethyl acetate/hexane, to find conditions that yield high-purity crystals.[5]
Q3: I am observing the formation of regioisomers during the N-benzylation. How can I control the regioselectivity?
A3: For an unsymmetrical imidazole, N-alkylation can lead to a mixture of regioisomers. The position of alkylation is influenced by both electronic and steric factors.[3]
-
Steric Control: Alkylation generally occurs at the less sterically hindered nitrogen atom.[3]
-
Electronic Control: The electron-donating or -withdrawing nature of substituents on the imidazole ring can influence the nucleophilicity of the nitrogen atoms.
-
Directed Synthesis: In cases where regioselectivity is a significant issue, a directed synthesis approach may be necessary. This could involve using a protecting group on one of the nitrogen atoms to force alkylation at the desired position, followed by deprotection.
Experimental Protocols
Protocol 1: N-Benzylation using Potassium Carbonate in Acetonitrile
This method is a milder and widely used procedure for N-alkylation.[2]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 1H-imidazole-5-carboxylate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile (CH₃CN).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the solid potassium carbonate and potassium bromide.[2]
-
Evaporate the solvent from the filtrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography.
Protocol 2: N-Benzylation using Sodium Hydride in Tetrahydrofuran
This method employs a stronger base and is suitable for less reactive substrates or to achieve faster reaction times.[2]
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C using an ice bath.
-
Add a solution of Methyl 1H-imidazole-5-carboxylate (1.0 eq) in anhydrous THF dropwise to the NaH suspension.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.[2]
-
Cool the reaction mixture back to 0°C and add benzyl bromide (1.05 eq) dropwise.[2]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.[2]
-
Carefully quench the reaction at 0°C by the dropwise addition of saturated aqueous ammonium chloride solution.[2]
-
Partition the mixture between water and diethyl ether or ethyl acetate.[2]
-
Separate the organic layer and extract the aqueous layer with additional diethyl ether or ethyl acetate.[2]
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2]
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Comparison of N-Benzylation Conditions
| Parameter | Method 1 (K₂CO₃/CH₃CN) | Method 2 (NaH/THF) |
| Base Strength | Mild | Strong |
| Reaction Time | Longer (several hours to overnight) | Shorter (2-4 hours) |
| Temperature | Reflux | 0°C to Room Temperature |
| Safety Considerations | Relatively safe | Requires anhydrous conditions, flammable H₂ gas evolved |
| Typical Yield | Good to Excellent | Excellent |
| Substrate Scope | Good for activated substrates | Broad, good for less reactive substrates |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
III. Scale-Up Considerations
Transitioning from a bench-scale synthesis to a pilot or manufacturing scale introduces new challenges that must be addressed proactively.
-
Heat Management: The N-benzylation reaction is exothermic, particularly when using a strong base like NaH. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of side products. Ensure the reactor has adequate cooling capacity and temperature monitoring.
-
Reagent Addition: The dropwise addition of reagents, such as benzyl bromide or the imidazole solution to the NaH suspension, becomes more critical at scale. Controlled addition rates are necessary to manage the exotherm.
-
Mixing: Efficient mixing is essential to ensure homogeneity and consistent reaction kinetics. Inadequate mixing can lead to localized "hot spots" and incomplete reactions.
-
Work-up and Isolation: Large-scale extractions and filtrations require appropriate equipment. The choice of solvents for extraction and purification may need to be re-evaluated based on safety, environmental impact, and cost at scale.
-
Safety: A thorough safety review is mandatory before any scale-up operation. This includes understanding the reactivity and hazards of all reagents and intermediates, as well as implementing appropriate engineering controls and personal protective equipment.
By carefully considering these troubleshooting strategies and scale-up factors, researchers can develop a robust and efficient process for the synthesis of this compound.
IV. References
-
Chen, W., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 32, 115972. Available at: [Link]
-
SIELC Technologies (2018). Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester. Available at: [Link]
-
Organic Syntheses (2021). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. Available at: [Link]
Sources
- 1. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester | SIELC Technologies [sielc.com]
- 5. orgsyn.org [orgsyn.org]
Technical Support Center: Effective Purification Strategies for Polar Imidazole Compounds
Welcome to the Technical Support Center dedicated to the purification of polar imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with isolating these valuable compounds. The inherent basicity and polarity of the imidazole ring frequently lead to purification issues such as poor chromatographic resolution, low recovery, and difficulties in crystallization.
This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address specific experimental issues.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section is designed to provide immediate, actionable solutions to problems you may be encountering during your experiments.
I. Column Chromatography Challenges
Question: My polar imidazole compound is streaking badly on a silica gel column and co-eluting with impurities. What can I do?
Answer: Streaking and co-elution are classic signs of strong interactions between the basic imidazole nitrogen and the acidic silica stationary phase. Here are several strategies to improve your separation:
-
Mobile Phase Modification: The key is to suppress the strong interaction with silica.
-
Add a Basic Modifier: Incorporating a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia into your mobile phase can significantly improve peak shape.[1] These modifiers compete with your imidazole for the acidic silanol groups on the silica surface, reducing tailing.
-
Gradient Elution: If you are using a single solvent mixture (isocratic elution), switching to a gradient elution can enhance separation.[1] Start with a less polar solvent system and gradually increase the polarity to resolve compounds with similar retention factors (Rf). Common solvent systems include ethyl acetate/hexane and dichloromethane/methanol.[1]
-
-
Change the Stationary Phase:
-
Alumina: For strongly basic compounds like imidazoles, basic or neutral alumina can be a superior alternative to silica gel, minimizing acidic interactions.[1]
-
Reversed-Phase (C18) Chromatography: If your imidazole has sufficient hydrophobic character, reversed-phase chromatography is an excellent option.[2][3][4][5] In this technique, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).[3][5][6] Polar compounds will elute first.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar imidazoles that are not retained on reversed-phase columns, HILIC is a powerful alternative.[7][8][9] HILIC utilizes a polar stationary phase (like silica or polar-modified silica) with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7][8][9][10]
-
Question: My highly polar imidazole derivative shows no retention on a C18 reversed-phase column. How can I achieve separation?
Answer: This is a common issue for highly polar molecules. When a compound is too polar, it has a weak affinity for the non-polar C18 stationary phase and elutes in the solvent front. Here are your primary options:
-
Switch to HILIC: As mentioned above, HILIC is specifically designed for the retention and separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[7][8][9]
-
Ion-Pair Chromatography: You can add an ion-pairing reagent to the mobile phase. This reagent contains a hydrophobic part and an ionic part that can pair with your ionized imidazole, increasing its retention on the C18 column.
-
Use a Polar-Embedded or Aqueous C18 Column: These are specialized reversed-phase columns designed to better retain polar analytes.
II. Crystallization Difficulties
Question: I can't find a suitable solvent to recrystallize my polar imidazole derivative. What should I do?
Answer: Finding the right solvent system is an empirical process. The ideal solvent should dissolve your compound poorly at room temperature but well at elevated temperatures.[11]
-
Systematic Solvent Screening: Test a range of solvents with varying polarities. For polar imidazoles, good starting points are ethanol, methanol, water, ethyl acetate, and acetone.[11]
-
Two-Solvent System: If a single solvent doesn't work, a two-solvent system is often effective.[11] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly.[11] A common pair for polar compounds is ethanol/water.[1]
Question: My imidazole derivative is "oiling out" instead of forming crystals during recrystallization. How can I fix this?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is too concentrated or cooled too quickly.[1][11]
-
Slow Down the Cooling Process: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can help.[11][12]
-
Adjust the Solvent System:
-
Induce Crystallization:
III. Extraction & Work-up Issues
Question: An emulsion has formed during the acid-base extraction of my imidazole derivative, and the layers won't separate. What should I do?
Answer: Emulsions are common when dealing with aqueous and organic layers, especially after vigorous shaking.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[1]
-
Filtration: For persistent emulsions, filtering the mixture through a pad of Celite or glass wool can be effective.
-
Patience and Gentle Agitation: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate. In the future, use gentle inversions rather than vigorous shaking to mix the layers.
Frequently Asked Questions (FAQs)
Q1: What is the best general approach to purify a newly synthesized polar imidazole compound?
A1: A multi-step approach is often best. Start with an acid-base extraction to remove non-basic or non-acidic impurities.[12] The amphoteric nature of many imidazoles allows them to be moved between aqueous and organic layers by adjusting the pH.[12] Following extraction, column chromatography is typically used for further purification.[13] For final polishing to high purity, recrystallization is an excellent choice if the compound is a solid.[13]
Q2: How can I remove unreacted imidazole starting material from my product?
A2: Unreacted imidazole is highly polar and water-soluble.
-
Aqueous Wash: During your workup, wash the organic layer containing your product with water or a dilute acid (e.g., 1 M HCl). The acid will protonate the imidazole, making it highly water-soluble and easily removed in the aqueous phase.[11] Be cautious if your product is sensitive to acid.
-
Silica Gel Plug: If your product is significantly less polar than imidazole, a quick filtration through a short plug of silica gel can effectively remove the highly polar imidazole.[11]
Q3: My imidazole compound is chiral. What are the recommended methods for enantiomeric separation?
A3: Chiral separation of imidazoles is a common requirement in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most prevalent method. Polysaccharide-based columns are frequently used for the separation of chiral imidazole derivatives.[14][15] The mobile phase often consists of hexane with alcohol modifiers like ethanol or 2-propanol.[16] In some cases, gradient elution may be necessary to achieve a good separation of enantiomers.[16] Capillary electrophoresis with cyclodextrin additives is another powerful technique for resolving imidazole enantiomers.[17]
Data & Protocols
Summary of Purification Techniques
| Purification Technique | Starting Purity (Typical) | Final Purity (Achievable) | Expected Yield | Key Advantages | Key Limitations |
| Recrystallization | 85-95% | >99% | 70-90% | High purity, scalable.[12] | Potential for significant product loss.[12] |
| Acid-Base Extraction | 70-90% | 95-98% | 80-95% | Good for removing non-amphoteric impurities.[12] | May not be effective for closely related impurities.[12] |
| Column Chromatography | <90% | >98% | 60-80% | High resolution for complex mixtures.[12] | Can be time-consuming and require significant solvent.[12] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that gives your desired compound an Rf value of approximately 0.2-0.3. A common starting point for polar imidazoles is a mixture of dichloromethane and methanol.[1] Consider adding 0.5% triethylamine to the mobile phase to reduce tailing.[1]
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar mobile phase and pack it into a chromatography column.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase. For better resolution, perform a "dry load" by dissolving the crude material, adding a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[1]
-
Elution: Begin eluting with the initial mobile phase. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified imidazole derivative.[1]
Protocol 2: Recrystallization from a Two-Solvent System (e.g., Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethanol required for complete dissolution.[1]
-
Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few more drops of hot ethanol to just redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.[1]
Visual Workflows
Decision Tree for Chromatography Method Selection
Caption: A decision-making workflow for selecting the appropriate chromatographic method for a polar imidazole compound.
Acid-Base Extraction Workflow
Caption: A typical workflow for purifying an imidazole derivative using acid-base extraction.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reversed-Phase Flash Chromatography - Resospace ! [resospace.nz]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. chromtech.com [chromtech.com]
- 5. phenomenex.com [phenomenex.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ChromCore HILIC-Imidazole Columns-Normal Phase/HILIC LC Columns-NanoChrom Technologies (Suzhou) Co., Ltd [nanochrom.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Preventing racemization during the synthesis of chiral imidazole derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the critical challenge of preventing racemization during the synthesis of chiral imidazole derivatives. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your own laboratory work.
Introduction: The Challenge of Stereochemical Control
Imidazole-containing compounds are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3] When a stereocenter is present, maintaining enantiomeric purity is paramount, as different enantiomers can exhibit vastly different pharmacological activities, potencies, and toxicological profiles.[4][5] Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, undermines synthetic efficiency and can introduce significant regulatory and safety hurdles. This guide is designed to be a practical resource for diagnosing and solving racemization issues in your synthetic workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding racemization in chiral imidazole synthesis.
Q1: What are the primary chemical mechanisms that cause racemization in chiral imidazole derivatives?
A1: Racemization typically occurs via the formation of a planar, achiral intermediate, which can be protonated from either face with equal probability. The two most common mechanisms are:
-
Direct α-Proton Abstraction (Enolization): This is a significant risk when the stereocenter is adjacent to a carbonyl group, a common feature in imidazoles derived from amino acids. A base can remove the acidic proton at the stereocenter, creating a planar enolate. Subsequent non-stereospecific reprotonation leads to a racemic mixture.[6] Electron-withdrawing groups on the α-carbon increase the acidity of this proton, making it more susceptible to abstraction.[6]
-
Ring-Opening/Closing of Imidazolines: Chiral imidazolines, particularly those with an unsubstituted ring nitrogen (N-H), are susceptible to base-induced racemization. The mechanism involves the deprotonation of the N-H proton by a strong base, followed by a symmetry-allowed thermal disrotatory ring opening to form a planar, achiral diazapentadienyl anion. Ring closure can then occur from either end, leading to racemization.[7][8]
Q2: My starting material is a chiral amino acid (e.g., Histidine). At what stage is racemization most likely to occur?
A2: For syntheses starting from chiral amino acids like histidine, the most critical step for racemization is the activation of the carboxylic acid group for amide bond formation . This is because activation can lead to the formation of a 5(4H)-oxazolone (azlactone) intermediate. The α-proton of the oxazolone is highly acidic and easily removed by base, leading to rapid racemization of the stereocenter.[6][9] The free imidazole side chain of histidine can itself act as an intramolecular base catalyst, accelerating this process.[7][10]
Q3: How critical is the choice of base in preventing racemization?
A3: The choice of base is absolutely critical. Strong, non-nucleophilic inorganic bases (e.g., NaH, KHMDS, t-BuOK) are known to induce racemization, especially in chiral imidazolines with an unsubstituted nitrogen.[7][8] In contrast, amine bases (e.g., triethylamine, DIPEA) generally do not cause racemization through the ring-opening mechanism.[7][8] For peptide-type couplings, weaker or sterically hindered organic bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over stronger bases like DBU or DIPEA to minimize oxazolone-mediated racemization.[6][11]
Q4: Can the imidazole ring nitrogen itself be a source of the problem?
A4: Yes. As seen with histidine, the unprotected π-nitrogen of the imidazole ring can act as an internal base, facilitating the abstraction of the α-proton during carboxyl activation and promoting racemization.[7][9][10] This is why side-chain protection of histidine is a standard and essential strategy in peptide synthesis to maintain chiral integrity.[6][9]
Part 2: Troubleshooting Guide: Diagnosing and Solving Racemization
This section provides a systematic approach to troubleshoot and resolve unexpected racemization. The primary case study focuses on the base-catalyzed racemization of chiral imidazolines, a well-documented and illustrative problem.[7][8]
Issue: Significant loss of enantiomeric excess (% ee) is observed after a reaction step involving a base.
Step 1: Analyze the Base and Substrate Structure
The first step is to identify the likely mechanism of racemization based on your substrate and reagents.
Caption: Logic diagram for diagnosing the cause of racemization.
Step 2: Implement Corrective Actions Based on Mechanism
Scenario A: Racemization of a Chiral Imidazoline (Ring-Opening Mechanism)
If your substrate is a chiral imidazoline with an N-H group, the choice of base is the most probable cause.
-
Problem: Use of strong inorganic bases (e.g., t-BuOK, NaH). Studies have shown these bases can rapidly racemize N-H imidazolines, even at room temperature.[7][8]
-
Solution 1: Switch to an Amine Base. Amine bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) have been demonstrated to be non-racemizing under typical reaction conditions.[7][8]
-
Solution 2: Protect the Imidazoline Nitrogen. If a strong base is required for a subsequent transformation, protecting the N-H proton is essential. An electron-withdrawing protecting group (e.g., Boc, Ts) can prevent the initial deprotonation required for the ring-opening mechanism. Even with such groups, no racemization is observed.[7]
Data Summary: Effect of Base on Racemization of a Chiral Imidazoline
| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | % Racemization | Source |
| 1 | t-BuOK (1.1) | THF | 23 | 1 | >95% | [7] |
| 2 | NaH (1.1) | THF | 23 | 1 | >95% | [7] |
| 3 | KHMDS (1.1) | THF | 23 | 1 | >95% | [7] |
| 4 | Triethylamine (1.1) | THF | 23 | 24 | 0% | [7] |
| 5 | DIPEA (1.1) | THF | 23 | 24 | 0% | [7] |
| 6 | DBU (1.1) | THF | 23 | 24 | 0% | [7] |
Data adapted from studies on (4S,5S)-4,5-diphenyl-2-(pyridin-2-yl)imidazoline.[7]
Scenario B: Racemization of an Amino Acid-Derived Imidazole (Oxazolone/Enolization Mechanism)
If your chiral center is alpha to a carbonyl group, the entire coupling protocol must be optimized.
-
Problem: Use of carbodiimide coupling reagents (e.g., DCC, EDC) without additives, especially with strong bases like DIPEA.
-
Solution 1: Introduce Racemization Suppressors. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma Pure) are crucial. They react with the activated intermediate to form active esters that are more stable and less prone to racemization than the O-acylisourea or oxazolone intermediates.[9][12]
-
Solution 2: Switch to Onium Salt Reagents. Uronium/aminium salts (e.g., HBTU, HATU) or phosphonium salts (e.g., PyBOP, DEPBT) are generally more efficient and lead to less racemization, especially when used with additives.[6][12] For the particularly sensitive Fmoc-His(Trt)-OH, DEPBT has been shown to be remarkably resistant to racemization.[12]
-
Solution 3: Lower the Reaction Temperature. Perform the coupling at 0 °C or lower. Higher temperatures significantly accelerate the rate of racemization.[6][13]
-
Solution 4: Use a Weaker/Hindered Base. Replace DIPEA with N-methylmorpholine (NMM) or 2,4,6-collidine to reduce the rate of α-proton abstraction.[6][11]
Part 3: Key Experimental Protocols
These protocols provide detailed, self-validating methodologies for key experiments related to preventing and analyzing racemization.
Protocol 1: Racemization-Free Synthesis of a Chiral Imidazoline Ligand
This protocol is adapted from methods known to preserve stereochemical integrity and is based on the cyclization of a chiral diamine.[10][14]
Caption: Workflow for enantiopure imidazoline synthesis.
Methodology:
-
Amide Formation:
-
Dissolve the enantiopure amino alcohol (e.g., (S)-phenylalaninol) (1.0 equiv.) in a suitable solvent like methanol.
-
Add dimethyl oxalate (0.5 equiv.) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure and purify the resulting hydroxy amide, if necessary, by column chromatography or recrystallization.
-
-
Conversion to Chloroamide:
-
Suspend the hydroxy amide (1.0 equiv.) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (2.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate to yield the crude chloroamide.
-
-
Imidazoline Ring Formation:
-
Dissolve the crude chloroamide (1.0 equiv.) in anhydrous chloroform or toluene.
-
Add phosphorus pentachloride (PCl₅) (2.2 equiv.) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 2-3 hours.
-
In a separate flask, dissolve an enantiopure diamine (e.g., (1S,2S)-1,2-diphenylethane-1,2-diamine) (1.0 equiv.) and a non-racemizing base like triethylamine (4.0 equiv.) in the same anhydrous solvent.
-
Slowly add the activated chloroamide solution from the first flask to the diamine solution at 0 °C.
-
Stir the reaction at room temperature for 12-24 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
-
Purify the final chiral imidazoline product by column chromatography on silica gel.
-
Protocol 2: Determination of Enantiomeric Excess (% ee) by Chiral HPLC
This is a general guideline; specific parameters must be optimized for your compound. The method is based on successful separation of chiral imidazolines using a polysaccharide-based chiral stationary phase (CSP).[9][15][16]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of your purified chiral imidazole derivative at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a "racemic standard" by taking a small aliquot of your chiral sample and intentionally racemizing it. This can often be achieved by treating it with a strong base (like t-BuOK, as per the data table) for a short period, followed by neutralization. This step is crucial for confirming peak identity and resolution.
-
Dilute the stock solution and the racemic standard to a final concentration of ~0.1 mg/mL using the HPLC mobile phase.
-
Filter all samples through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: Chiralpak® IB® or Chiralcel® OJ® column (e.g., 250 mm x 4.6 mm, 5 µm). These columns are effective for a wide range of imidazole derivatives.[9][15][16]
-
Mobile Phase (Reversed-Phase Example): A mixture of Acetonitrile (ACN) and an aqueous buffer. A good starting point is ACN / 40 mM Ammonium Acetate (NH₄OAc) buffer (pH adjusted to 7.5). The organic modifier ratio can be varied (e.g., starting at 50:50 v/v) to optimize separation.[9][16]
-
Mobile Phase (Normal-Phase Example): A mixture of n-hexane and an alcohol modifier like 2-propanol or ethanol (e.g., 90:10 v/v). A small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) may be needed to improve peak shape for basic analytes.[15]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 - 35 °C.[9]
-
Detection: UV detector set to a wavelength where the analyte has strong absorbance (e.g., 220 nm or 254 nm).[9][15]
-
Injection Volume: 5 - 10 µL.
-
-
Analysis:
-
First, inject the racemic standard. You should observe two at least partially resolved peaks. This confirms the method is capable of separating the enantiomers and establishes their retention times.
-
Next, inject your enantiomerically enriched sample.
-
Integrate the peak areas for both the major enantiomer (Area₁) and the minor enantiomer (Area₂).
-
Calculate the enantiomeric excess using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
-
References
-
Busacca, C. A., et al. (2008). On the racemization of chiral imidazolines. The Journal of Organic Chemistry, 73(24), 9756–9761. [Link]
-
Jones, J. H., Ramage, W. I., & Witty, M. J. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301–303. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]
-
Busacca, C. A., et al. (2008). On the Racemization of Chiral Imidazolines. Request PDF on ResearchGate. [Link]
-
Podolska, M., et al. (2017). HPLC method for separating enantiomers of imidazole derivatives - antifungal compounds. Acta Poloniae Pharmaceutica, 74(3), 777–784. [Link]
-
D'Acquarica, I., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 648. [Link]
-
Boland, N. A., et al. (2004). Preparation of enantiopure biimidazoline ligands and their use in asymmetric catalysis. Organic & Biomolecular Chemistry, 2, 1995-2002. [Link]
-
Zhang, G., et al. (2020). Catalytic Enantioselective Synthesis of Axially Chiral Imidazoles by Cation-Directed Desymmetrization. Journal of the American Chemical Society, 142(17), 7945–7954. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. [Link]
-
Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135–13138. [Link]
-
Tiritiris, I., et al. (2024). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry, 20, 62-71. [Link]
-
Boland, N. A., Casey, M., Hynes, S. J., Matthews, J. W., & Cunningham, D. (2004). Preparation of enantiopure biimidazoline ligands and their use in asymmetric catalysis. Organic & Biomolecular Chemistry, 2(13), 1995–2002. [Link]
-
D'Acquarica, I., Gasparrini, F., Zappia, G., & Villani, C. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules (Basel, Switzerland), 25(3), 648. [Link]
-
Bosson, J., & Nolan, S. P. (2010). N-Heterocyclic Carbene-Ruthenium Complexes for the Racemization of Chiral Alcohols. The Journal of Organic Chemistry, 75(6), 2039–2043. [Link]
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Wu, J., Zhang, L., Cai, L., & Zhang, Y. (2011). Synthesis and antihypertensive activity evaluation in spontaneously hypertensive rats of nitrendipine analogues. Medicinal Chemistry Research, 20(8), 1325–1330. [Link]
-
Organic Chemistry Portal. (2006). Chiral N-Heterocyclic Carbenes. [Link]
-
Zhang, G., Colacot, T. J., & Zhang, X. (2020). Catalytic Enantioselective Synthesis of Axially Chiral Imidazoles by Cation-Directed Desymmetrization. Journal of the American Chemical Society, 142(17), 7945–7954. [Link]
-
Tiritiris, I., et al. (2024). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Archives. [Link]
-
Tiritiris, I., et al. (2024). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. NIHMS. [Link]
-
Siwach, R., & Verma, P. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. [Link]
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Gontijo, J. V. P., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 16(2), 291. [Link]
-
Mini-Reviews in Organic Chemistry. (2024). Pharmaceuticals containing imidazoles. [Link]
-
Powers, J. T., et al. (2018). Substituted Imidazoline Synthesis: A Diastereo- and Enantioselective aza-Henry Route to a Human Proteasome Modulator. Organic Letters, 20(21), 6745–6749. [Link]
-
Miki, K., Orito, Y., & Oishi, T. (2009). A Library of Chiral Imidazoline-Aminophenol Ligands: Discovery of an Efficient Reaction Sphere. Angewandte Chemie International Edition, 48(37), 6929–6933. [Link]
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Hu, L., et al. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 57(7), 960–976. [Link]
-
American Pharmaceutical Review. (2019). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]
-
Gontijo, J. V. P., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
Siwach, R., & Verma, P. (2021). Synthesis and therapeutic potential of imidazole containing compounds. ResearchGate. [Link]
-
Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery, 14(5), 429-437. [Link]
-
Wu, J., et al. (2011). Catalyzing Synthesis of Chiral Nitrendipine. Advanced Materials Research, 233-235, 1269-1272. [Link]
-
Hu, L., et al. (2024). Ynamide Coupling Reagents: Origin and Advances. PMC. [Link]
-
Lenci, E., & Trabocchi, A. (2024). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Molecules, 29(1), 1. [Link]
-
Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. ResearchGate. [Link]
-
Jones, J. H., Ramage, W. I., & Witty, M. J. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. Europe PMC. [Link]
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Technical Support Center: Strategies for Overcoming Poor Solubility of Imidazole Compounds in In Vitro Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with imidazole-containing compounds during in vitro experimentation. Poor aqueous solubility is a frequent obstacle in drug discovery, capable of producing misleading assay results and impeding the progress of promising therapeutic candidates.[1][2] This resource provides in-depth, experience-driven solutions and troubleshooting workflows to address these critical issues.
Frequently Asked Questions (FAQs)
Q1: My imidazole compound dissolves perfectly in DMSO, but precipitates immediately when I add it to my aqueous assay buffer. Why does this happen?
This is a classic solvent-shifting problem. Your imidazole compound is likely lipophilic (hydrophobic), meaning it has poor water solubility.[3] While it readily dissolves in an organic polar aprotic solvent like Dimethyl Sulfoxide (DMSO), the addition of an aqueous buffer dramatically increases the polarity of the mixture. This sudden change in the solvent environment reduces the solubility of your compound, causing it to "crash out" or precipitate.[4][5]
Causality: DMSO is an excellent solvent for many organic molecules, but its miscibility with water doesn't guarantee the solubility of the compound in a mixed aqueous system. The hydrophobic nature of your imidazole derivative leads to its exclusion from the highly polar water-based environment of the buffer.
Q2: I've noticed that the solubility of my imidazole compound seems to change with the pH of my buffer. What is the underlying mechanism?
The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[6][7] The pKa of the conjugate acid is approximately 7.[6] This means that around neutral pH, the protonation state of the imidazole ring can shift significantly.
-
Below the pKa (acidic conditions): The imidazole ring becomes protonated, acquiring a positive charge. This increased polarity often enhances aqueous solubility.
-
Above the pKa (alkaline conditions): The imidazole ring is deprotonated and neutral, which can decrease its solubility in water, especially if the rest of the molecule is hydrophobic.[8][9]
This pH-dependent behavior is a critical factor to consider when preparing solutions for your in vitro assays.[8][9]
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay without affecting the results?
The tolerance of cell lines to DMSO varies considerably. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[4] However, some sensitive cell lines may exhibit signs of stress or altered gene expression at concentrations as low as 0.1%.[4] It is imperative to perform a DMSO tolerance study for your specific cell line and assay conditions to determine the maximum permissible concentration that does not interfere with your experimental outcomes.
Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement
If you are facing precipitation of your imidazole compound, follow this systematic workflow to identify and implement the most suitable solubilization strategy.
dot digraph "Solubility Troubleshooting Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} "Troubleshooting workflow for compound precipitation."
Strategy 1: pH Adjustment
Given the pH-sensitive nature of the imidazole moiety, adjusting the pH of your buffer can be a simple yet effective way to improve solubility.[8][9][10]
Protocol for pH-Based Solubility Screening:
-
Determine the pKa: If the pKa of your compound is unknown, use computational tools or perform a preliminary titration.
-
Prepare Buffers: Make a series of buffers with varying pH values around the pKa (e.g., pH 5.5, 6.5, 7.5).
-
Test Solubility: Prepare small-scale dilutions of your DMSO stock into each buffer.
-
Observe and Quantify: Visually inspect for precipitation and, if possible, quantify the soluble fraction using techniques like HPLC.
-
Assay Compatibility: Ensure the selected pH is compatible with your assay's biological components.
Strategy 2: Co-solvent Systems
Using a co-solvent system can help to bridge the polarity gap between your DMSO stock and the aqueous buffer.[11]
Common Co-solvents:
| Co-solvent | Properties & Considerations |
| DMSO | Excellent solubilizing power, but can be toxic to cells at higher concentrations.[4] |
| Ethanol | Less toxic than DMSO, but may not be as effective for highly lipophilic compounds.[12] |
| Polyethylene Glycols (PEGs) | Low molecular weight PEGs (e.g., PEG 300, PEG 400) are effective and generally have low toxicity.[13] |
| N-methyl-2-pyrrolidone (NMP) | A powerful solvent, but its use in cell-based assays should be carefully validated for toxicity.[11] |
Protocol for Preparing a Co-solvent Formulation:
-
Initial Dissolution: Dissolve the compound in the minimum required volume of DMSO.
-
Sequential Addition: Add the chosen co-solvent (e.g., PEG 300) and vortex thoroughly.
-
Aqueous Dilution: Slowly add the aqueous buffer to the co-solvent mixture while vortexing to prevent localized concentration gradients that can lead to precipitation.[14]
-
Final Observation: The final solution should be clear. If precipitation occurs, adjust the ratios of the co-solvents or lower the final compound concentration.
Strategy 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble molecules, effectively increasing their aqueous solubility.[17][18] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[15]
dot digraph "Cyclodextrin Encapsulation" { graph [fontname="Arial", fontsize=12]; node [fontname="Arial", fontsize=11, shape=plaintext]; edge [color="#5F6368"];
} "Encapsulation of a hydrophobic imidazole compound by a cyclodextrin."
Protocol for Using Cyclodextrins:
-
Prepare Cyclodextrin Solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in your assay buffer. Gentle heating may be required.
-
Add Compound: Add the DMSO stock of your imidazole compound to the cyclodextrin solution.
-
Equilibrate: Allow the mixture to equilibrate, often with stirring or sonication, to facilitate the formation of the inclusion complex.
-
Filter (Optional): If necessary, filter the solution to remove any undissolved compound.
Strategy 4: Advanced Formulation Technologies
For particularly challenging compounds, more advanced formulation strategies may be necessary.
-
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers.[19][20] Reducing the particle size to the nanometer range significantly increases the surface area, leading to enhanced dissolution rates and saturation solubility.[20][21]
-
Solid Dispersions: This technique involves dispersing the hydrophobic drug in a hydrophilic carrier at a solid state.[10][22][23] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[13] This method can improve the dissolution rate and bioavailability of poorly water-soluble drugs.[22][24]
These advanced methods typically require specialized equipment and expertise but can be highly effective for compounds that do not respond to simpler solubilization techniques.
Final Recommendations
-
Start Simple: Always begin with the simplest methods, such as adjusting the final concentration and pH, before moving to more complex formulations.
-
Validate Your Vehicle: It is crucial to include a vehicle control in all your experiments to ensure that the chosen solvents or excipients do not interfere with your assay.[25][26][27]
-
Document Everything: Meticulously record all formulation details, including solvent ratios, pH, and incubation times, to ensure reproducibility.[28][29]
By systematically applying these troubleshooting strategies, you can overcome the challenges of poor imidazole compound solubility and obtain reliable, accurate data in your in vitro assays.
References
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- Singh, J., et al. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
- Argade, P. S., et al. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
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- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Imidazole - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. pH-dependent self-assembling behavior of imidazole-containing polyaspartamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Preparation and Cyclodextrin Solubilization of the Antibacterial Agent Benzoyl Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijhsr.org [ijhsr.org]
- 22. jddtonline.info [jddtonline.info]
- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 24. japer.in [japer.in]
- 25. chemintel360.com [chemintel360.com]
- 26. researchgate.net [researchgate.net]
- 27. jocpr.com [jocpr.com]
- 28. fastercapital.com [fastercapital.com]
- 29. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Catalyst Poisoning by Imidazole Substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable advice for troubleshooting and managing catalyst poisoning, a common challenge encountered when working with imidazole-containing substrates in catalytic reactions. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: The Imidazole Problem - Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning and why are imidazoles particularly problematic?
A1: Catalyst poisoning refers to the deactivation of a catalyst by a chemical substance, known as a poison.[1] This deactivation occurs when the poison strongly adsorbs to the active sites of the catalyst, preventing substrate molecules from accessing them.
Imidazoles and other nitrogen-containing heterocycles are notorious catalyst poisons, especially for late transition metals like palladium (Pd), rhodium (Rh), and ruthenium (Ru).[1] The issue stems from the lone pair of electrons on the imidazole's nitrogen atom(s). This electron pair readily coordinates with the electron-deficient metal center of the catalyst. This coordination can be so strong that it either completely blocks the active site or alters the electronic properties of the metal, rendering it catalytically inactive. In many cases, this leads to the formation of stable, off-cycle catalyst-imidazole complexes that may even precipitate from the reaction mixture.[2][3]
Q2: How can I visually or analytically tell if my catalyst is being poisoned?
A2: Diagnosing catalyst poisoning involves a combination of visual observation and analytical monitoring. Here are the common symptoms:
-
Stalled or Incomplete Reaction: The most obvious sign is a reaction that starts but fails to proceed to completion, or proceeds at a dramatically reduced rate compared to non-inhibitory substrates. This can be monitored by techniques like TLC, LC-MS, or GC.
-
Color Change: Homogeneous catalysts, like many palladium complexes, often have characteristic colors in solution. A sudden color change (e.g., from a light yellow Pd(0) solution to a dark brown or black suspension) can indicate the formation of inactive palladium black or other decomposition products.
-
Catalyst Precipitation: The formation of insoluble catalyst-imidazole complexes can cause the catalyst to crash out of the solution. This is a strong indicator of severe poisoning.
-
Inconsistent Kinetics: If you are monitoring the reaction kinetically, poisoning may manifest as a non-linear reaction rate that tapers off much faster than expected from substrate consumption alone.
Q3: Which catalytic systems and reactions are most susceptible to imidazole poisoning?
A3: Generally, any reaction relying on a transition metal catalyst with open coordination sites is at risk. The most commonly affected are:
-
Palladium-Catalyzed Cross-Coupling Reactions: This is a major area of concern. Reactions like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations are highly sensitive to poisoning by the imidazole moiety.[4][5] The unprotected N-H of an imidazole, in particular, can interfere with the catalytic cycle.[3][6]
-
Hydrogenation Reactions: Catalysts like Pd/C, PtO₂, and Rh/Al₂O₃ are easily poisoned. The nitrogen lone pair competes with the alkene or alkyne for binding to the metal surface, halting the hydrogenation process.
-
C-H Activation/Functionalization: Directed C-H activation reactions can be severely hampered because the coordinating imidazole nitrogen can outcompete the intended directing group for binding to the metal center, leading to catalyst sequestration or undesired side reactions.[2]
Section 2: Troubleshooting Guide - My Reaction is Failing
This section addresses specific experimental failures in a problem/solution format.
Scenario 1: My Suzuki-Miyaura coupling with a bromo-imidazole substrate has stalled at 30% conversion.
-
Probable Cause: The imidazole nitrogen is coordinating to the palladium center, inhibiting one or more steps of the catalytic cycle (oxidative addition, transmetalation, or reductive elimination).[3][4] This leads to a buildup of inactive palladium-imidazole species.
-
Troubleshooting Workflow:
// Nodes Start [label="Reaction Stalled at Low Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purity [label="1. Verify Reagent Purity\n(NMR, LC-MS)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Impure [label="Impure?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Purify starting materials\nand restart.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ligand [label="2. Change Ligand System", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; LigandChoice [label="Use bulky, electron-rich\nligands (e.g., Buchwald-type\nphosphine ligands or NHCs).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precatalyst [label="3. Use Modern Pre-catalyst", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; PrecatChoice [label="Switch to a G3/G4 palladacycle\nor PEPPSI-type catalyst for\nefficient Pd(0) generation.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Additive [label="4. Employ a Sacrificial Additive", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; AdditiveChoice [label="Add a Lewis acid (e.g., ZnCl₂,\nBF₃·OEt₂) to bind the imidazole\npreferentially.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Purity; Purity -> Impure; Impure -> Purify [label="Yes"]; Impure -> Ligand [label="No"]; Ligand -> LigandChoice; LigandChoice -> Precatalyst; Precatalyst -> PrecatChoice; PrecatChoice -> Additive; Additive -> AdditiveChoice; }
Caption: Troubleshooting workflow for a stalled cross-coupling reaction.
-
Detailed Explanation:
-
Reagent Purity: Impurities in either the imidazole substrate or the boronic acid partner can poison the catalyst.[6] Always ensure the highest purity of your starting materials.
-
Ligand Choice: Standard ligands like PPh₃ can be easily displaced by imidazole. Switching to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands can create a more robust catalyst. These ligands form stronger bonds with the palladium, making them less susceptible to displacement.
-
Pre-catalyst Selection: Traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ require an in situ reduction to the active Pd(0) species. This activation step can be inefficient and sensitive to poisons. Modern palladacycle pre-catalysts (e.g., Buchwald G3/G4 pre-catalysts) are designed for clean, rapid, and efficient generation of the active LPd(0) catalyst, which can sometimes "outrun" the poisoning process.
-
Sacrificial Additives: A clever strategy is to introduce a Lewis acid that preferentially coordinates to the imidazole nitrogen, effectively "masking" it from the palladium catalyst. Stoichiometric amounts of additives like ZnCl₂ or BF₃·OEt₂ can be effective, but require careful screening to ensure they don't interfere with other reaction components.
-
Scenario 2: My hydrogenation of a substrate with an imidazole ring starts quickly but then stops completely.
-
Probable Cause: The imidazole is irreversibly adsorbing onto the active sites of the heterogeneous catalyst (e.g., Pd/C), blocking them from the substrate. This is a classic example of surface poisoning.
-
Mitigation Strategies:
-
Increase Catalyst Loading: While not elegant, simply increasing the catalyst loading (e.g., from 5 mol% to 20 mol%) can sometimes provide enough unpoisoned active sites to drive the reaction to completion. This is often a first-pass, brute-force solution.
-
Change the Metal: Different metals have different affinities for nitrogen heterocycles. If a palladium catalyst is failing, consider trying a platinum (e.g., PtO₂) or rhodium (e.g., Rh/C) catalyst, which may exhibit different poisoning sensitivities.
-
Acidic Additives: Adding a strong, non-coordinating acid (e.g., HBF₄ or HClO₄) can protonate the imidazole, forming an imidazolium salt. The resulting positive charge prevents the nitrogen lone pair from coordinating to the metal surface. This must be done carefully, as the substrate and product must be stable to acidic conditions.
-
Protecting Group Strategy: The most robust solution is often to temporarily protect the imidazole nitrogen. Common protecting groups like Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or a simple benzyl group can be installed prior to the hydrogenation and removed afterward. This chemically removes the source of the poisoning.[6]
-
Section 3: Advanced Solutions & Experimental Protocols
Protocol 3.1: High-Throughput Screening for a Poison-Resistant Catalyst System
When dealing with a particularly challenging imidazole substrate, a systematic screen of catalysts, ligands, and bases is the most efficient path forward.
Objective: To rapidly identify a palladium catalyst system that is robust to poisoning by a model imidazole substrate in a Suzuki-Miyaura reaction.
Materials:
-
An array of 24 vials or a 24-well microplate.
-
Your bromo-imidazole substrate.
-
Phenylboronic acid.
-
A selection of palladium pre-catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3, SPhos Pd G4).
-
A selection of ligands (e.g., PPh₃, XPhos, SPhos, cataCXium A).
-
A selection of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
-
Anhydrous solvent (e.g., Dioxane/H₂O, Toluene, 2-MeTHF).
-
Internal standard for GC or LC-MS analysis (e.g., dodecane).
Workflow Diagram:
// Nodes Setup [label="Prepare Stock Solutions:\n- Bromo-imidazole\n- Phenylboronic acid\n- Internal Standard\n- Bases", fillcolor="#F1F3F4", fontcolor="#202124"]; Dispense [label="Dispense Stock Solutions\nto 24-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Add Catalyst/Ligand Array:\n- Each well gets a unique\n Pd/Ligand combination", fillcolor="#FBBC05", fontcolor="#202124"]; React [label="Seal, Inert, and Heat\n(e.g., 80-100 °C, 12h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quench [label="Quench, Dilute,\nand Filter", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze by LC-MS or GC\nto determine conversion/yield", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Setup -> Dispense; Dispense -> Catalyst; Catalyst -> React; React -> Quench; Quench -> Analyze; }
Caption: Workflow for high-throughput catalyst screening.
Procedure:
-
Preparation: Prepare stock solutions of the bromo-imidazole, phenylboronic acid, internal standard, and each base in the chosen solvent.
-
Dispensing: In each well of the microplate, add the bromo-imidazole (1.0 eq), phenylboronic acid (1.5 eq), base (2.0 eq), and internal standard.
-
Catalyst Addition: Add the specific palladium pre-catalyst (e.g., 2 mol %) and ligand (e.g., 4 mol %) to each designated well. If using a pre-formed pre-catalyst like XPhos Pd G3, no additional ligand is needed.
-
Reaction: Seal the plate with a septum mat, purge thoroughly with an inert gas (Argon or Nitrogen), and place it on a heating block at the desired temperature (e.g., 100 °C) for 12-24 hours.
-
Workup & Analysis: After cooling, unseal the plate, quench each well with a small amount of water, dilute with a solvent like ethyl acetate, and filter through a small plug of silica or celite. Analyze the resulting solutions by LC-MS or GC to determine the percent conversion to the desired product.
Data Interpretation: The results should be compiled into a table to easily compare the performance of each catalyst system.
| Catalyst/Ligand | Base | Solvent | Conversion (%) |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 15 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 65 |
| XPhos Pd G3 | K₃PO₄ | 2-MeTHF | 95 |
| SPhos Pd G4 | Cs₂CO₃ | Dioxane/H₂O | 88 |
This table clearly identifies XPhos Pd G3 with K₃PO₄ in 2-MeTHF as the optimal condition.
Section 4: Catalyst Regeneration
Q4: Is it possible to regenerate a catalyst that has been poisoned by an imidazole substrate?
A4: Regeneration is challenging and highly dependent on the nature of the poisoning and the type of catalyst.
-
Homogeneous Catalysts: For catalysts in solution, regeneration is generally not practical in a laboratory setting. The poisoning often leads to irreversible decomposition or the formation of highly stable complexes that are difficult to break apart without destroying the catalyst structure.
-
Heterogeneous Catalysts: For solid-supported catalysts like Pd/C, some regeneration methods have been explored, though success is not guaranteed. A patented method suggests that palladium catalysts poisoned by nitrogen impurities during hydrogenation can sometimes be reactivated by separating the catalyst and washing it with a solution containing agents like alkali metal bicarbonates or hydroxides.[7] Thermal regeneration, which involves heating the catalyst under specific atmospheric conditions (e.g., air or hydrogen), has also been documented for removing certain poisons like sulfur, but its effectiveness for strongly bound imidazoles is less certain.[8][9][10] For most research applications, using a fresh batch of catalyst is more time- and cost-effective than attempting a complex regeneration procedure.
References
- Sulfur Poisoning and Regeneration of Palladium-based C
- Regeneration of palladium based catalyst for methane ab
- Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles.
- Bypassing the Limitations of Directed C–H Functionaliz
- Method for reactivating palladium catalysts.
- Technical Support Center: Optimizing Coupling Reactions for 2-Chloro-4,5-dimethyl-1H-imidazole.Benchchem.
- Technical Support Center: Cross-Coupling Reactions with 4-Bromo-1-(4-fluorophenyl)-1H-imidazole.Benchchem.
- Cross-Coupling Reaction Manual: Desk Reference.Sigma-Aldrich.
- C
- Catalyst Screening & TLC-MS for Reaction Analysis.Sigma-Aldrich.
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.DSpace@MIT.
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 8. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 9. dcl-inc.com [dcl-inc.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Workup and Isolation Procedures for Imidazole Intermediates
Welcome to the Technical Support Center for the optimization of workup and isolation procedures for imidazole intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with the purification of this important class of heterocyclic compounds. The inherent polarity and basicity of the imidazole ring necessitate carefully tailored strategies to achieve high purity and yield.
This center provides practical, field-proven insights in a direct question-and-answer format, addressing specific issues you may encounter during your experiments. Our goal is to not only provide solutions but also to explain the underlying chemical principles to empower you to make informed decisions in your experimental design.
Troubleshooting Common Purification Challenges
This section is dedicated to resolving specific problems that can arise during the workup and isolation of imidazole intermediates.
Column Chromatography Issues
Column chromatography is a primary tool for purifying imidazole derivatives, but their interaction with stationary phases can be problematic.
Q1: My imidazole derivative is co-eluting with starting materials or other impurities during column chromatography. What can I do to improve separation?
A1: Co-elution is a frequent challenge stemming from insufficient differential partitioning of compounds between the stationary and mobile phases. Here are several strategies to enhance resolution:
-
Optimize the Mobile Phase: The polarity of your eluent is the most critical parameter.
-
Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switching to a gradient elution is highly recommended. Start with a less polar solvent system and gradually increase the polarity. This will help to first elute less polar impurities and then increase the solvent strength to elute your more polar imidazole compound, often leaving highly polar impurities at the baseline.[1]
-
Solvent System Modification: Experiment with different solvent systems. Common choices for imidazole derivatives include ethyl acetate/hexane, dichloromethane/methanol, and chloroform/methanol.[1][2] The addition of a small amount of a more polar solvent like methanol can significantly change the selectivity.[1][2]
-
-
Change the Stationary Phase:
-
Alumina: For basic compounds like imidazoles, which can interact strongly with the acidic silica gel, switching to basic or neutral alumina can provide better separation and reduce tailing.[2]
-
Different Silica Gel: Consider using silica gel with a different pore size or a bonded phase silica (e.g., C18 for reverse-phase chromatography if your compound has sufficient non-polar character).[2]
-
-
Improve Sample Loading:
-
Dry Loading: Instead of loading your sample dissolved in a solvent (wet loading), adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column. This technique often leads to sharper bands and improved separation.[2]
-
Q2: I'm observing significant tailing of my imidazole compound on the silica gel column. How can I resolve this?
A2: Tailing is typically caused by the strong interaction between the basic imidazole ring and the acidic silanol groups on the surface of the silica gel.[2] This can be addressed by:
-
Adding a Basic Modifier: Incorporate a small amount of a base, such as triethylamine or pyridine (usually 0.1-1%), into your mobile phase.[2] This neutralizes the acidic sites on the silica gel, minimizing the strong ionic interactions that lead to tailing and resulting in more symmetrical peak shapes.[2]
-
Using Alumina: As mentioned previously, switching to a more basic stationary phase like neutral or basic alumina can prevent the strong acidic interactions that cause tailing.[2]
Q3: My purification yield is very low after column chromatography. What are the likely causes and how can I improve recovery?
A3: Low recovery is a frustrating issue that can arise from several factors:
-
Irreversible Adsorption: Your compound may be binding irreversibly to the silica gel. This can be mitigated by deactivating the silica gel with a base like triethylamine before running the column or by using a less acidic stationary phase like alumina.[2]
-
Compound Instability: Imidazole derivatives can sometimes degrade on acidic silica gel. If you suspect this, it is advisable to perform the chromatography as quickly as possible (flash chromatography) to minimize the compound's exposure time to the stationary phase.[2]
-
Co-elution with a Non-UV-Active Impurity: An impurity that is not visible by UV detection might be co-eluting with your product, leading to fractions that appear pure by TLC but are in fact a mixture. This gives the impression of a lower yield of the pure compound. It is recommended to analyze your fractions by other methods like NMR or mass spectrometry to confirm purity.[2]
Recrystallization Challenges
Recrystallization is a powerful technique for achieving high purity, particularly for solid imidazole intermediates.
Q1: I am struggling to find a suitable solvent for the recrystallization of my imidazole derivative.
A1: The key to successful recrystallization is finding a solvent in which your compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[2] A systematic approach to solvent screening is recommended. If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.[2]
Q2: My imidazole derivative is "oiling out" instead of forming crystals during recrystallization. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or cooled too rapidly.[2] To encourage crystallization:
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.[2]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.
Acid-Base Extraction Issues
The basicity of the imidazole ring makes acid-base extraction a valuable purification tool.[3][4]
Q1: An emulsion has formed during the acid-base extraction of my imidazole derivative, and the layers are not separating.
A1: Emulsions are common, especially when mixtures are shaken too vigorously. To break an emulsion:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to disrupt the emulsion and force the separation of the layers.[2]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.
-
Filtration: In stubborn cases, filtering the emulsified layer through a pad of celite or glass wool can help to break it up.
Q2: After neutralizing the acidic aqueous layer, my imidazole product is not precipitating.
A2: This can happen for a couple of reasons:
-
Incomplete Neutralization: Ensure you have added enough base to raise the pH of the solution above the pKa of your imidazole derivative to ensure it is in its neutral, less water-soluble form. Always check the pH with litmus paper or a pH meter.[2]
-
High Water Solubility: Some imidazole derivatives, even in their neutral form, have significant water solubility.[2] If your compound does not precipitate, you will need to perform a back-extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover your product from the neutralized aqueous solution.[2]
Frequently Asked Questions (FAQs)
Q1: What are some common impurities I should expect in my imidazole synthesis?
A1: The nature of impurities will depend on the synthetic route. However, common impurities can include unreacted starting materials, regioisomers (if the imidazole ring can be formed in different orientations), and byproducts from side reactions.[1][3] For instance, in reactions involving glyoxal and aromatic diamines, quinoxaline-type impurities can sometimes form.[3]
Q2: How stable are imidazole intermediates?
A2: Imidazoles are generally stable, aromatic compounds.[5] However, their stability can be influenced by the substituents on the ring. Some derivatives may be sensitive to strong acids or prolonged heating.[2] It is important to consider the potential for decomposition, especially under harsh purification conditions like prolonged exposure to acidic silica gel.[2][6][7]
Q3: What are the best analytical techniques to assess the purity of my isolated imidazole intermediate?
A3: A combination of techniques provides the most comprehensive assessment of purity. High-Performance Liquid Chromatography (HPLC) is excellent for its high resolving power and ability to quantify impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also be used to identify and quantify impurities.[1][8] Mass spectrometry (MS) is used to confirm the molecular weight of the desired product.
Data & Protocols at a Glance
Table 1: Comparison of Common Purification Techniques for Imidazole Intermediates
| Purification Technique | Typical Recovery | Final Purity | Throughput | Key Considerations |
| Column Chromatography | 50-80% | >95% | Low to Medium | Good for complex mixtures; can be time-consuming and may lead to sample loss on the stationary phase.[2] |
| Recrystallization | 80-95% | >99% | Medium to High | Excellent for final polishing of solid compounds; requires finding a suitable solvent.[2] |
| Acid-Base Extraction | 70-95% | >90% | High | Effective for removing acidic or basic impurities; may not be suitable for all imidazole derivatives.[2] |
Experimental Workflow & Decision Making
Diagram 1: General Experimental Workflow for Imidazole Intermediate Purification
Caption: A typical workflow from synthesis to purification and analysis of an imidazole derivative.
Diagram 2: Troubleshooting Decision Tree for Column Chromatography
Caption: A decision tree for troubleshooting common column chromatography issues.
References
- Technical Support Center: Purification of Imidazole Deriv
- Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis - Benchchem. (URL: )
- identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis - Benchchem. (URL: )
- troubleshooting common problems in imidazole synthesis reactions - Benchchem. (URL: )
- Process for purifying imidazoles and imidazol-based agents by crystallisation - Google P
-
Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems - AIP Publishing. (URL: [Link])
-
On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials - Bernstein Group. (URL: [Link])
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (URL: [Link])
-
Preparation of Imidazoles, Part 1: By Cyclocondensation - YouTube. (URL: [Link])
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Enhancing the Cell Permeability of Benzimidazole-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzimidazole-based inhibitors. This guide is designed to provide practical, in-depth solutions to the common challenges associated with the cell permeability of this important class of compounds. Drawing from established scientific principles and field-proven insights, this resource offers troubleshooting guides and frequently asked questions to navigate the complexities of your experiments and accelerate your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the cell permeability of benzimidazole-based inhibitors, providing concise answers grounded in current scientific understanding.
Q1: Why do many of my benzimidazole-based inhibitors exhibit low cell permeability?
A: Benzimidazole scaffolds, while versatile, can possess physicochemical properties that hinder passive diffusion across the lipid bilayer of cell membranes. Key contributing factors often include:
-
High Polar Surface Area (PSA): The presence of nitrogen atoms in the imidazole ring and potential for various substitutions can lead to a high PSA, which is unfavorable for membrane translocation.
-
Poor Aqueous Solubility: Many benzimidazole derivatives suffer from low aqueous solubility, which limits the concentration of the compound available at the cell surface for absorption.
-
Hydrogen Bonding Capacity: The hydrogen bond donor and acceptor capabilities of the benzimidazole core can lead to strong interactions with the aqueous environment, increasing the energy barrier for membrane partitioning.
-
Active Efflux: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, reducing its intracellular concentration.
Q2: What are the primary medicinal chemistry strategies to improve the permeability of my benzimidazole compounds?
A: Several structural modification strategies can be employed to enhance the permeability of benzimidazole-based inhibitors:
-
Lipophilicity Modulation: Increasing the lipophilicity (logP) by adding non-polar functional groups can improve membrane partitioning. However, this must be carefully balanced, as excessive lipophilicity can decrease aqueous solubility and increase metabolic liabilities.
-
Reduction of Hydrogen Bond Donors: Masking or replacing hydrogen bond donors can significantly improve permeability. This can be achieved through N-alkylation or by designing prodrugs.
-
Intramolecular Hydrogen Bonding: Introducing functional groups that can form intramolecular hydrogen bonds can shield polar groups, effectively reducing the compound's polarity and improving its permeability.
-
Prodrug Approach: Temporarily modifying the structure of the inhibitor with a promoiety that is cleaved intracellularly can enhance its permeability. This is particularly useful for masking polar functional groups.
Q3: Beyond chemical modification, what formulation strategies can enhance the cellular uptake of my inhibitor?
A: Formulation strategies can significantly improve the bioavailability and cellular uptake of poorly permeable compounds without altering their chemical structure:
-
Nanoparticle-Based Delivery Systems: Encapsulating benzimidazole inhibitors in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can improve their solubility, protect them from degradation, and facilitate cellular uptake.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can enhance the solubility and absorption of lipophilic benzimidazole derivatives.
-
Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix can improve its dissolution rate and apparent solubility, leading to better absorption.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility and availability for absorption.
Q4: How do I choose between a PAMPA and a Caco-2 assay for assessing permeability?
A: The choice between a Parallel Artificial Membrane Permeability Assay (PAMPA) and a Caco-2 cell-based assay depends on the stage of your research and the specific information you need:
-
PAMPA: This is a high-throughput, low-cost assay that measures passive diffusion across an artificial membrane. It is ideal for early-stage screening of large numbers of compounds to assess their potential for passive absorption. However, it does not account for active transport or efflux mechanisms.
-
Caco-2 Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. It can assess both passive diffusion and active transport processes, including efflux. The Caco-2 assay is considered the gold standard for in vitro prediction of human oral absorption but is more time-consuming and expensive than PAMPA.
A common strategy is to use PAMPA for initial high-throughput screening and then confirm the permeability of promising candidates and investigate potential efflux using the Caco-2 assay.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments, along with step-by-step protocols and the rationale behind them.
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps | Rationale |
| Poor Aqueous Solubility | 1. Measure the thermodynamic solubility of your compound in the assay buffer. 2. If solubility is low, consider reducing the test concentration. 3. Incorporate a solubility enhancer like Bovine Serum Albumin (BSA) in the receiver compartment. | A compound must be in solution to permeate the cell monolayer. Precipitation in the donor well will lead to an underestimation of permeability. BSA can act as a "sink" in the receiver compartment, maintaining the concentration gradient. |
| Active Efflux | 1. Perform a bidirectional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B). 2. An efflux ratio > 2 suggests the compound is a substrate for an efflux transporter. 3. Co-dose with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if permeability increases. | The Caco-2 model expresses various efflux transporters. A higher permeability in the basolateral-to-apical (B-A) direction compared to the apical-to-basolateral (A-B) direction indicates active efflux. |
| Low Compound Recovery | 1. Check for non-specific binding to the assay plates by quantifying the compound in both donor and receiver wells at the end of the experiment. 2. Including BSA in the receiver compartment can mitigate non-specific binding. 3. Analyze for potential metabolism by the cells using LC-MS/MS to look for metabolites. | Poor recovery can be due to the compound adhering to the plastic of the assay plate or being metabolized by the Caco-2 cells. Both will lead to an inaccurate permeability measurement. |
| Poor Monolayer Integrity | 1. Routinely measure the Transepithelial Electrical Resistance (TEER) of your Caco-2 monolayers before and after the experiment. 2. Ensure TEER values are within the acceptable range for your laboratory's established protocol. 3. Assess the permeability of a paracellular marker (e.g., Lucifer yellow) to confirm tight junction integrity. | Low TEER values indicate that the tight junctions between the cells are not fully formed or have been compromised, allowing for paracellular leakage and giving a false-high permeability reading for compounds that would otherwise not pass through. |
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells on Transwell® permeable supports and culture for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the TEER of the monolayers to ensure the formation of tight junctions.
-
Permeability Assay (A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test compound solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replenish with fresh buffer.
-
-
Permeability Assay (B to A):
-
Concurrently, perform the assay in the reverse direction by adding the test compound to the basolateral (donor) chamber and sampling from the apical (receiver) chamber.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B).
-
Issue 2: Discrepancy Between PAMPA and Caco-2 Results
Potential Scenarios & Interpretations:
| Scenario | Interpretation | Next Steps |
| PAMPA Papp > Caco-2 Papp | This suggests that the compound is likely a substrate for active efflux. PAMPA only measures passive diffusion, while Caco-2 cells will actively pump the compound out, resulting in lower apparent permeability. | Perform a bidirectional Caco-2 assay to |
Validation & Comparative
Comparative Potency Analysis of 1-Benzyl-1H-imidazole-5-carboxamide Derivatives as TGR5 Agonists
A Technical Guide for Researchers in Drug Discovery and Development
The 1-benzyl-1H-imidazole-5-carboxylate scaffold has served as a foundational structure in the exploration of novel therapeutic agents. However, extensive research has demonstrated that derivatization of the carboxylate moiety into a carboxamide significantly enhances the pharmacological potency, particularly as agonists for the Takeda G-protein-coupled receptor 5 (TGR5). This guide provides a comparative analysis of the potency of these carboxamide derivatives, supported by experimental data, to inform ongoing drug discovery efforts in metabolic diseases.
TGR5 has emerged as a promising target for the treatment of type 2 diabetes, obesity, and other metabolic syndromes.[1][2] Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose homeostasis.[2][3] The 1-benzyl-1H-imidazole-5-carboxamide core has been identified as a key pharmacophore for potent and selective TGR5 agonism.[1][2]
Comparative Potency of Lead Compounds
A series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives have been synthesized and evaluated for their agonistic activity against human TGR5 (hTGR5). The potency of these compounds, expressed as EC50 values, is summarized in the table below. The data highlights the significant impact of substitutions on the benzyl and carboxamide moieties on the resulting potency.
| Compound | R1 | R2 | EC50 (nM) for hTGR5 |
| 19d | 2-F | 4-CF3 | 0.8 |
| 19e | 2-Cl | 4-CF3 | 1.2 |
| 19a | H | 4-CF3 | 2.5 |
| 19b | 2-CH3 | 4-CF3 | 3.1 |
| 19c | 2-OCH3 | 4-CF3 | 4.6 |
| 19f | 3-F | 4-CF3 | 1.8 |
| 19g | 3-Cl | 4-CF3 | 2.2 |
| 19h | 4-F | 4-CF3 | 3.9 |
| 19i | 4-Cl | 4-CF3 | 4.5 |
| INT-777 (Reference) | - | - | 15.3 |
| LCA (Reference) | - | - | 530 |
Data sourced from Zhao et al. (2021).[1]
The experimental data reveals that compounds 19d and 19e are the most potent TGR5 agonists in this series, with sub-nanomolar to low nanomolar EC50 values.[1] Their potency is significantly superior to the reference TGR5 agonist INT-777 and the endogenous ligand, lithocholic acid (LCA).[1][2]
Structure-Activity Relationship (SAR) Insights
The development of the highly potent 1-benzyl-1H-imidazole-5-carboxamide derivatives was guided by a systematic exploration of the structure-activity relationships. The key findings from these investigations provide a rationale for the observed potency differences.
The Benzyl Moiety (R1)
Initial studies focused on modifications of the benzyl group. It was determined that substitutions at the ortho-position of the benzyl ring were generally more favorable for potency than substitutions at the meta- or para-positions. Among the ortho-substituents, electron-withdrawing groups such as fluorine and chlorine (as seen in 19d and 19e ) resulted in the highest agonistic activity.[1] This suggests that the electronic properties and steric bulk at this position are critical for optimal interaction with the TGR5 binding pocket.
The Carboxamide Moiety (R2)
The nature of the substituent on the carboxamide nitrogen was also found to be a critical determinant of potency. A variety of substituted anilines were incorporated, and it was consistently observed that anilines bearing a strong electron-withdrawing group, such as a trifluoromethyl (CF3) group at the para-position, conferred the highest potency.[1] This highlights the importance of this region of the molecule for establishing key interactions with the receptor.
The logical progression of the SAR study is depicted in the workflow diagram below.
Caption: TGR5 signaling pathway leading to GLP-1 secretion.
Experimental Protocols
To ensure the reproducibility and validity of the potency data, the following experimental protocols were employed.
In Vitro hTGR5 Agonist Assay
This assay is designed to measure the ability of a compound to activate the human TGR5 receptor.
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are transiently co-transfected with a plasmid encoding for human TGR5 and a CRE-luciferase reporter plasmid using a suitable transfection reagent.
2. Compound Treatment:
-
After 24 hours of transfection, the cells are seeded into 96-well plates.
-
The cells are then treated with various concentrations of the test compounds (e.g., 0.1 nM to 10 µM) or the reference agonist (INT-777).
3. Luciferase Assay:
-
Following a 6-hour incubation period, the luciferase activity is measured using a commercial luciferase assay kit and a luminometer.
-
The luminescence signal is proportional to the level of TGR5 activation.
4. Data Analysis:
-
The data is normalized to the response of the vehicle control.
-
The EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Conclusion
The 1-benzyl-1H-imidazole-5-carboxamide scaffold represents a highly promising class of potent TGR5 agonists. Through systematic SAR studies, derivatives with sub-nanomolar to low nanomolar potency have been identified, significantly surpassing the activity of known reference compounds. The superior potency of the carboxamide derivatives over the initial methyl carboxylate esters underscores the importance of this functional group for optimal receptor interaction. The detailed experimental protocols and an understanding of the underlying TGR5 signaling pathway provide a solid foundation for the further development of these compounds as potential therapeutics for metabolic diseases. The insights presented in this guide are intended to aid researchers in the design and evaluation of the next generation of TGR5-targeted therapies.
References
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Zhao, W., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 32, 115972. [Link]
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Chen, X., et al. (2022). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. RSC Medicinal Chemistry, 13(3), 336-341. [Link]
-
Godefroi, E. F., et al. (1965). DL-1-(1-Arylalkyl)imidazole-5-carboxylate Esters. A Novel Type of Hypnotic Agents. Journal of Medicinal Chemistry, 8(2), 220-223. [Link]
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Tikhonov, A. Y., et al. (2023). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. Bioorganic & Medicinal Chemistry Letters, 89, 129330. [Link]
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Sareen, R., & Kumar, V. (2023). Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment. Future Medicinal Chemistry, 15(15), 1325-1344. [Link]
-
PubChem. Methyl 1-(phenylmethyl)-1H-imidazole-5-carboxylate. [Link]
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A Researcher's Guide to TGR5 Agonists: Comparing the In Vivo Efficacy of Novel Compounds Against INT-777 and LCA
The Takeda G protein-coupled receptor 5 (TGR5), a cell surface receptor for bile acids, has emerged as a compelling therapeutic target for a host of metabolic and inflammatory diseases.[1][2] Its activation triggers a cascade of beneficial downstream effects, including enhanced secretion of the anti-diabetic hormone glucagon-like peptide-1 (GLP-1), increased energy expenditure, and potent anti-inflammatory responses.[2][3] For years, the field has relied on the endogenous ligand, lithocholic acid (LCA), and the semi-synthetic agonist, INT-777, as benchmark compounds to probe TGR5 function in vivo. However, the development of novel agonists aims to overcome the limitations of these predecessors, offering improved potency, selectivity, and safety profiles.
This guide provides an in-depth comparison of the in vivo efficacy of these novel agents against the established benchmarks, grounded in experimental data. We will dissect the mechanistic rationale behind experimental designs and present a clear, objective analysis for researchers and drug development professionals.
The Benchmarks: Understanding LCA and INT-777
A thorough comparison requires a solid understanding of the reference compounds.
-
Lithocholic Acid (LCA): As the most potent endogenous TGR5 agonist, LCA is a crucial secondary bile acid formed by gut microbiota.[4][5] In vivo studies have demonstrated that LCA can reduce body weight, promote energy expenditure, and exert anti-inflammatory effects.[5] Recent findings even suggest a role for LCA in promoting skeletal muscle regeneration and hypertrophy through TGR5 activation.[6][7][8] However, its therapeutic utility is hampered by potential cytotoxicity and off-target effects.[9]
-
INT-777 (S-EMCA): This semi-synthetic derivative of cholic acid was a landmark discovery, offering a potent and selective tool to study TGR5.[10] Preclinical studies have extensively documented its benefits. INT-777 improves glucose homeostasis, promotes GLP-1 secretion, prevents diet-induced obesity, and reduces liver steatosis and inflammation.[3][11][12] Despite these promising effects, a significant liability emerged: systemic TGR5 activation by INT-777 and LCA leads to gallbladder filling and smooth muscle relaxation.[4][13] This adverse effect has been a major obstacle and the primary driver for developing new generations of TGR5 agonists.[12][14]
The Imperative for Novel Agonists: Targeting Efficacy While Mitigating Risk
The central challenge in TGR5 drug discovery is to separate the desirable metabolic effects (like intestinal GLP-1 secretion) from the undesirable systemic effects (like gallbladder filling).[4][14] This has led to a strategic focus on developing intestinally targeted or gut-restricted agonists .[15][16] The rationale is to activate TGR5 locally on enteroendocrine L-cells in the gut to stimulate GLP-1 release, with minimal systemic absorption, thereby avoiding activation in the gallbladder and other tissues.[4][17]
Comparative In Vivo Efficacy: A Data-Driven Analysis
The true measure of a novel agonist lies in its performance in preclinical disease models compared to the benchmarks. The following table summarizes key experimental data from published studies.
| Agonist | Animal Model | Key Efficacy Endpoints | Gallbladder Effects | Citation(s) |
| LCA | Diet-Induced Obese (DIO) Mice | Reduces body weight, promotes energy expenditure. | Stimulates gallbladder filling. | [5][13] |
| INT-777 | DIO Mice | Improves glucose tolerance, promotes GLP-1 secretion, reduces hepatic steatosis and inflammation, causes modest weight loss. | Stimulates gallbladder filling. | [12][13][18] |
| Compound 18 | DIO Mice | Acutely increases GLP-1 & PYY secretion, lowers glucose excursion in OGTT, chronic administration leads to weight loss. | Dose-dependent increase in gallbladder filling. | [18] |
| INT-767 | Western Diet-fed Mice (NASH model) | Reverses hepatic steatosis, inflammation, and fibrosis. | Not explicitly reported, but effects are FXR-dependent. | [11] |
| Compound 6g | DIO Mice | Potent glucose-lowering effect in OGTT (ED50 = 7.9 mg/kg). | Not explicitly reported. | [19] |
| RDX8940 | Western Diet-fed Mice | Decreases liver weight, hepatic triglycerides, and cholesterol. | Not explicitly reported. | [12] |
Key Insights from the Comparison:
-
Potency and Efficacy: Novel non-steroidal agonists, such as Compound 6g , demonstrate remarkable potency, with an hTGR5 EC50 of just 57 pM and significant glucose-lowering effects in vivo at low doses.[19] This highlights the progress in identifying chemical scaffolds with superior activity compared to bile acid-based structures.
-
The Gallbladder Dilemma Persists: As demonstrated with Compound 18 , achieving potent anti-diabetic effects often coincides with the undesirable gallbladder filling, indicating that for systemically-acting agonists, separating these effects is profoundly difficult.[18] The study explicitly notes that glucose-lowering was only observed at doses that simultaneously induced gallbladder filling.
-
Species Selectivity: The case of Compound 18 also reveals a critical challenge in translation from preclinical models to humans. It was found to be over 5-fold more potent on the mouse TGR5 receptor than the human receptor, a crucial consideration for clinical development.[18]
-
Dual Agonism (FXR/TGR5): The development of dual agonists like INT-767 represents an alternative strategy. While designed to target both TGR5 and the nuclear receptor FXR, studies in knockout mice revealed that its powerful effects on reversing NASH were almost entirely dependent on FXR, not TGR5.[11] This underscores the complexity of dissecting the contributions of each target when using dual-acting compounds.
Mechanistic Underpinnings: The TGR5 Signaling Pathway
The therapeutic effects of TGR5 agonists are rooted in a well-defined signaling cascade. Activation of the receptor by a ligand initiates a conformational change, leading to the stimulation of downstream pathways.
Canonical TGR5 Signaling Cascade
Caption: Experimental workflow for an Oral Glucose Tolerance Test.
Conclusion and Future Outlook
The journey of TGR5 agonist development illustrates a classic drug discovery narrative: moving from broad, systemic activators to highly refined, targeted molecules. While LCA and INT-777 were instrumental in validating TGR5 as a therapeutic target, their associated gallbladder effects have rendered them unsuitable for chronic therapy. [4][13] The current and future landscape is dominated by the pursuit of novel agonists with superior pharmacological properties. The most promising strategies involve the development of potent, non-steroidal, gut-restricted compounds that can harness the beneficial GLP-1-mediated effects on glucose metabolism without systemic liabilities. [15][16]As researchers continue to refine chemical scaffolds and deepen our understanding of TGR5 biology, the prospect of a safe and effective TGR5-based therapy for type 2 diabetes and other metabolic diseases moves closer to becoming a clinical reality.
References
- Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment. RSC Medicinal Chemistry.
- TGR5 agonists for diabetes treatment: a patent review and clinical advancements (2012-present). Taylor & Francis Online.
- Schematic representation of canonical signaling pathways downstream of TGR5 activation and its agonists. ResearchGate.
- Mechanism of action of the bile acid receptor TGR5 in obesity. PubMed Central.
- Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. MDPI.
- Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment. Royal Society of Chemistry.
- The Therapeutic Potential of TGR5 Agonists. Hope or Hype? | Request PDF. ResearchGate.
- TGR5 agonist INT-777 mitigates inflammatory response in human endometriotic stromal cells: A therapeutic implication for endometriosis. PubMed.
- Update on the development of TGR5 agonists for human diseases. PubMed.
- TGR5-mediated cell signaling pathways in different liver cell types. ResearchGate.
- TGR5 Agonist INT-777 Alleviates Inflammatory Neurodegeneration in Parkinson's Disease Mouse Model by Modulating Mitochondrial Dynamics in Microglia. PubMed.
- What are TGR5 agonists and how do they work? Biotechnology News.
- The Effect of Lithocholic Acid on the Gut-Liver Axis. Frontiers in Physiology.
- 3D structure of TGR5. The receptor comprises seven transmembrane... ResearchGate.
- The G Protein-Coupled Bile Acid Receptor, TGR5, Stimulates Gallbladder Filling. The Journal of Biological Chemistry.
- TGR5, Not Only a Metabolic Regulator. PubMed Central.
- What TGR5 agonists are in clinical trials currently? Patsnap Synapse.
- Association of lithocholic acid with skeletal muscle hypertrophy through TGR5-IGF-1 and skeletal muscle mass in cultured mouse myotubes, chronic liver disease rats and humans. eLife.
- Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction. PubMed Central.
- Lithocholic acid promotes skeletal muscle regeneration through the TGR5 receptor. National Institutes of Health.
- Discovery of Intestinal Targeted TGR5 Agonists for the Treatment of Type 2 Diabetes. ResearchGate.
- Novel Potent and Selective Bile Acid Derivatives as TGR5 Agonists: Biological Screening, Structure−Activity Relationships, and Molecular Modeling Studies. ACS Publications.
- Conjugated Lithocholic Acid Activates Hepatic TGR5 to Promote Lipotoxicity and MASLD‐MASH Transition by Disrupting Carnitine Biosynthesis. PubMed Central.
- Association of lithocholic acid with skeletal muscle hypertrophy through TGR5-IGF-1 and skeletal muscle mass in chronic liver disease rats and humans. medRxiv.
- TGR5 agonists for diabetes treatment: a patent review and clinical advancements (2012-present). PubMed.
- What are the new molecules for TGR5 agonists? Patsnap Synapse.
- Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice. PLOS One.
- The role of FXR and TGR5 in reversing and preventing progression of Western diet–induced hepatic steatosis, inflammation, and fibrosis in mice. PubMed Central.
- Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist. PubMed Central.
- TGR5 Signaling in Hepatic Metabolic Health. PubMed Central.
- Discovery of 6 alpha-Ethyl-23(S)-methylcholic Acid (S-EMCA, INT-777) as a Potent and Selective Agonist for the TGR5 Receptor, a Novel Target for Diabesity. ResearchGate.
- Discovery of 6alpha-ethyl-23(S)-methylcholic Acid (S-EMCA, INT-777) as a Potent and Selective Agonist for the TGR5 Receptor, a Novel Target for Diabesity. PubMed.
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A Senior Application Scientist's Guide to Selectivity Profiling of 1-benzyl-1H-imidazole Compounds Against FXR and TGR5
Abstract
The Farnesoid X Receptor (FXR) and Takeda G-protein coupled receptor 5 (TGR5) are critical regulators of bile acid, glucose, and lipid metabolism, making them prime therapeutic targets for metabolic diseases such as non-alcoholic steatohepatitis (NASH) and type 2 diabetes.[1][2] The 1-benzyl-1H-imidazole scaffold has emerged as a promising chemical starting point for developing modulators of these receptors. However, achieving selectivity is a paramount challenge in drug development, as off-target activity can lead to unforeseen side effects or diminished efficacy. This guide provides a comprehensive framework for the selectivity profiling of 1-benzyl-1H-imidazole compounds, detailing the underlying biological pathways, robust experimental protocols, and data interpretation strategies. We present a comparative analysis to illustrate how subtle structural modifications to the scaffold can dramatically shift the activity profile from FXR-selective antagonists to potent TGR5-selective agonists.
The Biological Targets: Delineating FXR and TGR5 Signaling
A clear understanding of the distinct signaling mechanisms of FXR and TGR5 is fundamental to designing a logical and effective selectivity profiling campaign. While both are activated by bile acids, they belong to different receptor superfamilies and trigger disparate downstream cascades.[2]
Farnesoid X Receptor (FXR): A Nuclear Gatekeeper
FXR is a nuclear receptor that functions as a ligand-activated transcription factor.[3][4] Upon binding to its ligand (such as the bile acid chenodeoxycholic acid, CDCA), FXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as FXR response elements (FXREs).[5] This binding event modulates the transcription of target genes. For instance, FXR activation induces the expression of the Small Heterodimer Partner (SHP), which in turn represses the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[1][3][6] This negative feedback loop is crucial for maintaining bile acid homeostasis. FXR antagonists are sought after to potentially increase bile acid synthesis and cholesterol metabolism.[7]
Figure 1. Simplified FXR antagonist signaling pathway.
TGR5: A G-Protein Coupled Sentinel
In contrast, TGR5 is a G protein-coupled receptor (GPCR) located on the cell membrane.[8][9] Ligand binding to TGR5 activates the associated Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[8][10][11] This increase in intracellular cAMP activates Protein Kinase A (PKA) and other downstream effectors.[8] In enteroendocrine L-cells, this cascade results in the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.[12][13] Therefore, TGR5 agonists are being actively investigated for the treatment of type 2 diabetes and obesity.[14][15]
Figure 2. Simplified TGR5 agonist signaling pathway.
Experimental Design for Selectivity Profiling
A robust selectivity profiling workflow is designed to provide unambiguous, reproducible data. The core principle is to test each compound in parallel against both targets using assays that measure a relevant biological output. For a nuclear receptor like FXR and a GPCR like TGR5, cell-based functional assays are the gold standard as they confirm that a compound can cross the cell membrane and elicit a downstream transcriptional or signaling event.
Causality Behind Assay Selection:
-
FXR Antagonist Assay: A cell-based reporter gene assay is the most direct method to measure FXR antagonism. Here, cells are engineered to express FXR and a reporter gene (e.g., luciferase) under the control of an FXRE-containing promoter. An antagonist will reduce the luciferase signal produced in the presence of a known FXR agonist. This setup directly measures the transcriptional repression activity, which is the ultimate biological function of FXR modulation.[6][16]
-
TGR5 Agonist Assay: For TGR5, a cAMP accumulation assay is the most appropriate choice. Since TGR5 activation directly leads to cAMP production, measuring this second messenger provides a proximal and robust readout of receptor activation.[10][17] This is preferable to more downstream readouts (like GLP-1 secretion) for primary screening, as it is less susceptible to interference from other cellular pathways.
Figure 3. High-level experimental workflow.
Gold-Standard Methodologies
The trustworthiness of profiling data hinges on the meticulous execution of validated protocols. The following step-by-step methods represent self-validating systems, incorporating appropriate controls to ensure data integrity.
Protocol 1: FXR Antagonist Luciferase Reporter Assay
This protocol is adapted from commercially available kits and standard literature procedures.[16][18][19]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against agonist-induced FXR activation.
Materials:
-
HEK293T cells stably co-transfected with human FXR and an FXRE-luciferase reporter construct.
-
Assay Medium: DMEM with 10% charcoal-stripped FBS.
-
Test Compounds: 1-benzyl-1H-imidazole derivatives dissolved in DMSO.
-
Reference Agonist: GW4064 (EC80 concentration, e.g., 100 nM).
-
Reference Antagonist: Z-Guggulsterone.
-
Luciferase detection reagent (e.g., Steady-Glo®).
-
White, opaque 96-well cell culture plates.
Procedure:
-
Cell Plating: Seed 20,000 cells per well in 100 µL of Assay Medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of test compounds and controls in Assay Medium.
-
Treatment: Add 50 µL of the 2X test compound dilutions to the cells.
-
Agonist Challenge: Immediately add 50 µL of 2X GW4064 (final concentration ~EC80) to all wells except the vehicle control. The final assay volume is 200 µL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Lysis & Detection: Equilibrate the plate and luciferase reagent to room temperature. Add 100 µL of luciferase reagent to each well.
-
Signal Measurement: Incubate for 10 minutes on a plate shaker to ensure complete lysis. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data with vehicle (0% inhibition) and agonist-only (100% activity) controls. Plot the normalized response versus the log of compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: TGR5 Agonist cAMP Accumulation Assay
This protocol is based on established HTRF (Homogeneous Time-Resolved Fluorescence) or similar FRET-based cAMP detection methods.[10][11][17]
Objective: To determine the half-maximal effective concentration (EC50) of test compounds for TGR5 activation.
Materials:
-
CHO-K1 cells stably expressing human TGR5.
-
Stimulation Buffer: HBSS containing 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Test Compounds: 1-benzyl-1H-imidazole derivatives dissolved in DMSO.
-
Reference Agonist: INT-777 or Lithocholic Acid (LCA).
-
cAMP detection kit (e.g., Cisbio HTRF cAMP Dynamic 2).
-
White, low-volume 384-well assay plates.
Procedure:
-
Cell Plating: Seed 5,000 cells per well in 10 µL of culture medium into a 384-well plate. Incubate overnight.
-
Compound Preparation: Prepare a 4X serial dilution of test compounds and controls in Stimulation Buffer.
-
Treatment: Add 5 µL of the 4X compound dilutions to the cells.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Detection: Following the manufacturer's instructions for the cAMP kit, add 5 µL of the cAMP-d2 antibody solution and 5 µL of the Eu3+-cryptate tracer solution to each well.
-
Signal Measurement: Incubate for 60 minutes at room temperature, protected from light. Read the plate on an HTRF-compatible reader at 620 nm (cryptate) and 665 nm (d2).
-
Data Analysis: Calculate the 665/620 nm ratio and normalize the data with vehicle (0% activity) and a saturating concentration of the reference agonist (100% activity). Plot the normalized response versus the log of compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.
Performance Analysis: A Comparative Case Study
To illustrate the principles of selectivity, let's consider a hypothetical data set for three 1-benzyl-1H-imidazole compounds, based on structure-activity relationships reported in the literature.[15][20][21] Minor modifications to the scaffold, particularly on the benzyl ring and the imidazole-linked amide, can drastically alter target preference.
| Compound ID | Modification Highlight | FXR Antagonism IC50 (µM) | TGR5 Agonism EC50 (µM) | Selectivity Index (FXR IC50 / TGR5 EC50) | Profile |
| Cmpd-A | Unsubstituted Benzyl | 0.25 | > 50 | > 200 | FXR Selective |
| Cmpd-B | 4-Fluoro Benzyl | 5.5 | 8.2 | ~ 0.7 | Dual Acting |
| Cmpd-C | 3,4-Dimethoxy Benzyl | > 50 | 0.09 | < 0.002 | TGR5 Selective |
Data Interpretation:
-
Compound A (Cmpd-A): This compound is a potent and highly selective FXR antagonist. With an IC50 of 250 nM and no activity at TGR5 up to 50 µM, it demonstrates a selectivity index of over 200-fold. This profile is ideal for researchers specifically investigating the downstream consequences of FXR inhibition without confounding effects from TGR5 activation.
-
Compound B (Cmpd-B): The addition of a fluorine atom to the benzyl ring results in a dual-acting compound. It has lost significant potency at FXR and gained moderate activity at TGR5. Such compounds could be useful for exploring the therapeutic potential of simultaneously modulating both pathways.[12][22][23]
-
Compound C (Cmpd-C): Further modification with dimethoxy groups completely shifts the selectivity. This compound has lost all FXR antagonist activity but has become a potent TGR5 agonist with an EC50 of 90 nM. This demonstrates how rational drug design can "walk" a chemical scaffold from one target to another, making it a highly selective tool for studying TGR5-mediated physiology.[15][20]
Senior Scientist Insights: The "Why" Behind the Data
The choice between a selective or dual-acting compound is entirely dependent on the therapeutic hypothesis.
-
Why Choose a Selective FXR Antagonist? In conditions where the primary pathology is driven by FXR over-activation, or where increasing cholesterol catabolism via CYP7A1 is the desired outcome, a selective antagonist like Cmpd-A is essential. It provides a clean pharmacological tool to test this hypothesis without the pleiotropic effects of TGR5 activation, such as GLP-1 release, which could complicate data interpretation.
-
Why Choose a Selective TGR5 Agonist? For metabolic diseases like type 2 diabetes, the goal is often to enhance insulin secretion and improve glucose homeostasis. A potent and selective TGR5 agonist like Cmpd-C is the superior choice.[13][15] Its lack of FXR activity ensures that bile acid homeostasis is not directly perturbed, which could be an unwanted effect.
-
The Rationale for Dual Modulators: The therapeutic hypothesis for a dual modulator like Cmpd-B is that engaging both targets provides a synergistic benefit. For example, in NASH, mild FXR antagonism combined with the anti-inflammatory and metabolic benefits of TGR5 activation could be more effective than targeting either pathway alone.[1][12][24]
This guide provides the strategic framework and validated protocols necessary for the rigorous selectivity profiling of 1-benzyl-1H-imidazole compounds. By combining precise experimental execution with a deep understanding of the underlying biology, researchers can confidently select the right chemical tools to advance the development of novel therapeutics for metabolic diseases.
References
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Cariello, M. & Moschetta, A. (2020). FXR and TGR5 Agonists Ameliorate Liver Injury, Steatosis, and Inflammation After Binge or Prolonged Alcohol Feeding in Mice. Hepatology Communications. Available at: [Link]
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Zhong, M. (2024). The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential. MDPI. Available at: [Link]
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Ferrell, J.M. & Chiang, J.Y.L. (2015). TGR5 Signaling in Hepatic Metabolic Health. PMC. Available at: [Link]
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Chiang, J.Y.L. (2015). Intestinal FXR and TGR5 signaling in metabolic regulation. PMC. Available at: [Link]
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Guo, C., Chen, W.D., & Wang, Y.D. (2016). TGR5, Not Only a Metabolic Regulator. Frontiers in Physiology. Available at: [Link]
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Gou, S., et al. (2024). Review on the mechanisms of TGR5 in metabolic syndrome. ResearchGate. Available at: [Link]
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Guo, C., Chen, W.D., & Wang, Y.D. (2016). TGR5, Not Only a Metabolic Regulator. ResearchGate. Available at: [Link]
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Carino, A., et al. (2017). The role of FXR and TGR5 in reversing and preventing progression of Western diet–induced hepatic steatosis, inflammation, and fibrosis in mice. PMC. Available at: [Link]
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Zhang, Y. & Lu, H. (2023). Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis. Genes & Diseases. Available at: [Link]
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Li, T. & Chiang, J.Y.L. (2014). Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy. PMC. Available at: [Link]
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Xu, W., et al. (2023). Farnesoid X receptor (FXR) as a potential therapeutic target for lung diseases: a narrative review. Annals of Translational Medicine. Available at: [Link]
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de Aguiar Vallim, T.Q., Tarling, E.J., & Edwards, P.A. (2013). FXR signaling in the enterohepatic system. PMC. Available at: [Link]
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Massafra, V., et al. (2014). Bile acid nuclear receptor FXR and digestive system diseases. PMC. Available at: [Link]
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Zhao, F., et al. (2020). Farnesoid X receptor (FXR): Structures and ligands. ResearchGate. Available at: [Link]
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Eurofins. (n.d.). GPBA (TGR5) Human Bile Acid GPCR Cell Based Agonist cAMP LeadHunter Assay - FR. Eurofins Discovery. Available at: [Link]
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Miyazaki-Anzai, S., et al. (2014). Dual Activation of the Bile Acid Nuclear Receptor FXR and G-Protein-Coupled Receptor TGR5 Protects Mice against Atherosclerosis. PLOS One. Available at: [Link]
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ResearchGate. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. ResearchGate. Available at: [Link]
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Zhao, P., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. PubMed. Available at: [Link]
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Liu, R., et al. (2017). Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery. PMC. Available at: [Link]
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INDIGO Biosciences. (n.d.). Human FXR Reporter Assay Kit. INDIGO Biosciences. Available at: [Link]
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INDIGO Biosciences. (n.d.). Mouse FXR Reporter Assay Kit. INDIGO Biosciences. Available at: [Link]
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Pellicciari, R., et al. (2009). Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Gioiello, A., et al. (2011). Semisynthetic Bile Acid FXR and TGR5 Agonists: Physicochemical Properties, Pharmacokinetics, and Metabolism in the Rat. ResearchGate. Available at: [Link]
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Sharma, H., et al. (2022). Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment. RSC Medicinal Chemistry. Available at: [Link]
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Agarwal, S., et al. (2015). Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist. ACS Medicinal Chemistry Letters. Available at: [Link]
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A Senior Application Scientist's Guide to Validating the Mechanism of Action for Novel Imidazole-Based TGR5 Agonists
Introduction: The Therapeutic Promise of TGR5 and the Rise of Imidazole Agonists
The Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a compelling therapeutic target for a host of metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis.[1][2] As a receptor for bile acids, TGR5 is a critical signaling node that regulates glucose homeostasis, energy expenditure, and inflammatory responses.[3][4][5] Its activation in enteroendocrine L-cells, for instance, potently stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone central to glucose control.[6][7]
While natural bile acids are the endogenous ligands, their promiscuity with other receptors like the Farnesoid X Receptor (FXR) and unfavorable pharmacokinetic profiles necessitate the development of synthetic, selective agonists.[8][9] Within this pursuit, the imidazole scaffold has proven to be a particularly fruitful chemical starting point, yielding some of the most potent TGR5 agonists discovered to date, with some compounds demonstrating picomolar efficacy.[10][11][12]
However, potency is merely the first step. For any novel imidazole-based compound to progress, a rigorous and systematic validation of its mechanism of action (MoA) is paramount. This guide provides a hierarchical, field-proven framework for researchers to confirm that their novel compound not only activates TGR5 but does so through the intended molecular pathways, demonstrating both on-target engagement and the desired functional consequences. We will move from direct target binding to downstream physiological readouts, establishing a clear, evidence-based causal chain.
The TGR5 Signaling Cascade: A Visual Overview
Before delving into the validation workflow, it is crucial to understand the canonical signaling pathway initiated by TGR5 activation. Upon agonist binding, TGR5 primarily couples to the Gαs subunit of the heterotrimeric G-protein. This activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][13] The subsequent rise in intracellular cAMP activates downstream effectors, principally Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), which mediate the receptor's diverse physiological effects, including GLP-1 secretion.[13][14][15]
Tier 1: Confirming Direct Target Engagement in a Cellular Environment
The foundational question is whether the novel compound physically interacts with TGR5 in its native environment. A positive result in a cell-based functional assay could be due to off-target effects. Therefore, direct evidence of target engagement is a critical first step.
Chosen Methodology: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique that assesses the thermal stability of a protein in response to ligand binding. [16]The principle is straightforward: when a ligand binds to its target protein, it typically confers thermal stability, increasing the temperature at which the protein denatures and aggregates. [17][18]This allows for the direct detection of a biophysical interaction between the drug and its target within intact cells or cell lysates, providing unequivocal proof of engagement. [19][20]
Experimental Protocol: Microplate-based CETSA
-
Cell Culture: Culture HEK293 cells stably overexpressing human TGR5 to a confluency of 80-90%.
-
Compound Treatment: Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot cells into a PCR plate and add the novel imidazole agonist at various concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Thermal Challenge: Seal the plate and place it in a thermal cycler with a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the plate at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully transfer the supernatant containing the soluble protein fraction to a new plate. Quantify the amount of soluble TGR5 using a suitable method like Western Blot or an AlphaLISA®/HTRF® assay.
-
Data Analysis: Plot the percentage of soluble TGR5 against temperature for each compound concentration. A rightward shift in the melting curve in the presence of the compound indicates thermal stabilization and confirms target engagement.
Tier 2: Quantifying Proximal Receptor Signaling
With target engagement confirmed, the next step is to verify that this binding event translates into the expected Gαs-mediated signaling. The most direct and immediate consequence of TGR5 activation is the production of intracellular cAMP. [21] Chosen Methodology: Homogeneous Time-Resolved FRET (HTRF) cAMP Assay
HTRF-based cAMP assays are robust, high-throughput, and highly sensitive. They measure the accumulation of intracellular cAMP by means of a competitive immunoassay between native cAMP produced by the cells and a labeled cAMP analog for a limited number of anti-cAMP antibody binding sites. This methodology is preferred over luciferase reporters as it measures the direct second messenger, providing a more proximal and less inferential readout of receptor activation.
Comparative Data: Potency of Novel vs. Reference Agonists
A crucial aspect of this guide is to compare the novel agonist against established standards. The table below presents hypothetical data comparing our "Novel Imidazole Compound X" with the most potent endogenous ligand, Lithocholic Acid (LCA),[10] and a well-characterized synthetic agonist, INT-777. [22]
| Compound | Class | Target | cAMP Assay EC₅₀ (nM) |
|---|---|---|---|
| Novel Imidazole Cmpd X | Imidazole-based Synthetic | hTGR5 | 0.85 |
| Lithocholic Acid (LCA) | Endogenous Bile Acid | hTGR5 | 530 [10] |
| INT-777 | Semi-synthetic Bile Acid | hTGR5 | >10,000 (in STC-1 cells) [22] |
| Betulinic Acid | Natural Triterpenoid | hTGR5 | 1040 [10]|
EC₅₀ values are representative and sourced from cited literature for comparison.
Experimental Protocol: HTRF cAMP Assay
-
Cell Plating: Seed CHO-K1 or HEK293 cells stably expressing human TGR5 into a 384-well white plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the novel imidazole agonist, LCA (positive control), and INT-777 in stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Cell Stimulation: Aspirate the culture medium and add the compound dilutions to the cells. Incubate for 30 minutes at room temperature.
-
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) as per the manufacturer's protocol (e.g., Cisbio cAMP Gs Dynamic 2 kit).
-
Signal Reading: Incubate for 60 minutes at room temperature and read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the HTRF ratio and plot it against the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Tier 3: Measuring Downstream Functional Output
Demonstrating a downstream physiological response is essential to confirm that the proximal signaling is productive. For TGR5, the most therapeutically relevant downstream event is the secretion of GLP-1 from enteroendocrine cells. [4][23] Chosen Methodology: In Vitro GLP-1 Secretion Assay
This cell-based assay utilizes an enteroendocrine cell line that endogenously expresses TGR5, such as the human NCI-H716 or murine STC-1 cell lines. [10][22]The amount of GLP-1 secreted into the supernatant upon agonist stimulation is quantified, providing a direct measure of the compound's functional efficacy.
Comparative Data: GLP-1 Secretion Efficacy
| Compound | Class | Cell Line | GLP-1 Secretion EC₅₀ (nM) |
| Novel Imidazole Cmpd X | Imidazole-based Synthetic | NCI-H716 | 25.6 |
| Lithocholic Acid (LCA) | Endogenous Bile Acid | NCI-H716 | ~1000 |
| Compound 18 (Synthetic) | Synthetic | NCI-H716 | 2656 [22] |
EC₅₀ values are hypothetical for Cmpd X and representative for comparators.
Experimental Protocol: GLP-1 Secretion Assay
-
Cell Culture: Culture NCI-H716 cells in suspension or STC-1 cells as adherent monolayers in appropriate media.
-
Plating: Plate cells in a 96-well plate and allow them to equilibrate.
-
Wash and Starve: Gently wash the cells with a low-glucose buffer (e.g., KRB) and incubate for 1-2 hours to establish a baseline.
-
Stimulation: Replace the buffer with fresh buffer containing serial dilutions of the test compounds. Include a positive control (LCA) and a vehicle control. Incubate for 2 hours at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well. It is advisable to add a DPP-4 inhibitor to prevent GLP-1 degradation.
-
Quantification: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA or HTRF kit.
-
Data Analysis: Normalize the GLP-1 secretion data to the vehicle control and plot against the log of the agonist concentration to determine the EC₅₀.
Tier 4: Assessing Selectivity and Specificity
A truly valuable agonist must be selective for its target. For TGR5, it is critical to assess activity against other bile acid receptors and to understand its potential for causing receptor desensitization.
Chosen Methodologies: FXR Counter-Screen and β-Arrestin Recruitment Assay
-
FXR Activation Assay: Since FXR is the primary nuclear bile acid receptor, counter-screening is mandatory to ensure the novel compound does not cause unwanted effects through this pathway. [9][24]A cell-based reporter assay using a cell line expressing FXR and a luciferase gene under the control of an FXR response element is the standard method.
-
β-Arrestin Recruitment Assay: Many GPCRs recruit β-arrestin upon activation, which leads to receptor desensitization and internalization. [25]Profiling a compound for β-arrestin recruitment helps predict its potential for tachyphylaxis (rapidly diminishing response). Intriguingly, some studies suggest TGR5 is an atypical GPCR that does not robustly recruit β-arrestins. [26]Validating this for a novel imidazole agonist is a key mechanistic insight. Assays based on enzyme fragment complementation (EFC), such as the DiscoverX PathHunter® platform, provide a straightforward method to quantify this interaction. [25][27]
Interpreting the Results
-
Ideal Outcome: The novel imidazole compound should show high potency in TGR5 cAMP and GLP-1 assays, with no significant activity in the FXR assay (EC₅₀ > 10 µM).
-
β-Arrestin Profile: A lack of β-arrestin recruitment would be consistent with published data for TGR5 and could suggest a potential for sustained signaling without rapid desensitization, which may be a desirable therapeutic attribute. [26]
Conclusion: Building a Comprehensive MoA Dossier
By systematically progressing through this four-tiered validation framework, researchers can build a robust and comprehensive data package for any novel imidazole-based TGR5 agonist. This hierarchical approach, moving from direct biophysical binding to proximal signaling and downstream functional effects, while rigorously controlling for selectivity, ensures that the observed biological activity is unequivocally linked to the on-target mechanism. This level of scientific diligence is not merely an academic exercise; it is a prerequisite for advancing a promising compound toward further preclinical and clinical development, ultimately transforming a potent molecule into a potential therapeutic reality.
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Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 171-192. [Link]
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Genet, C., et al. (2010). Therapeutic potential of Takeda-G-protein-receptor-5 (TGR5) agonists. Hope or hype?. Diabetes, Obesity and Metabolism, 12(9), 756-765. [Link]
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Chen, W., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 32, 115972. [Link]
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ResearchGate (2015). TGR5-mediated signaling pathways to release GLP-1 and PYY and inhibition of release of GLP-1 and PYY by H2S. ResearchGate. [Link]
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Agarwal, S., et al. (2019). Novel 2-Mercapto imidazole and Triazole derivatives as potent TGR5 receptor agonists. Medicine in Drug Discovery, 1, 100002. [Link]
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Synapse (2025). What are the therapeutic applications for TGR5 agonists?. Patsnap Synapse. [Link]
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Synapse (2025). What are the new molecules for TGR5 agonists?. Patsnap Synapse. [Link]
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Jensen, D. D., et al. (2013). The Bile Acid Receptor TGR5 Does Not Interact with β-Arrestins or Traffic to Endosomes but Transmits Sustained Signals from Plasma Membrane Rafts. Journal of Biological Chemistry, 288(32), 22942-22954. [Link]
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Li, Y., & Zhang, Y. (2020). Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy. American Journal of Physiology-Gastrointestinal and Liver Physiology, 319(3), G347-G357. [Link]
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Perino, A., & Schoonjans, K. (2015). Bile acids and their receptors: modulators and therapeutic targets in liver inflammation. Journal of Hepatology, 63(1), 228-240. [Link]
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Chen, Z., et al. (2023). Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. Briefings in Bioinformatics, 24(5), bbad296. [Link]
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Zhang, Y., et al. (2024). Discovering Potent and Diverse Agonists for the β2-Adrenergic Receptor via Machine Learning. Journal of Chemical Information and Modeling, 64(21), 7056-7067. [Link]
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Jones, R. M., et al. (2015). Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice. PLoS ONE, 10(8), e0136873. [Link]
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ResearchGate (2018). Synthetic intestinally targeted TGR5 agonists. ResearchGate. [Link]
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Vilar, S., & Costanzi, S. (2012). GPCR agonist binding revealed by modeling and crystallography. Trends in Pharmacological Sciences, 33(11), 571-578. [Link]
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Vu, D., et al. (2025). Bile Acids as Therapeutic Agents. Frontiers in Bioscience-Landmark, 30(2), 10. [Link]
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van Nierop, F. S., et al. (2017). Clinical relevance of the bile acid receptor TGR5 in metabolism. The Lancet Diabetes & Endocrinology, 5(3), 224-233. [Link]
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A Researcher's Guide to Navigating Off-Target and Cross-Reactivity Challenges of Imidazole-Based Drug Candidates
The imidazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its versatile biological activities that have led to the development of numerous therapeutic agents, from antifungals to anticancer drugs.[1][2] Its five-membered heterocyclic structure, containing two nitrogen atoms, allows it to act as a hydrogen bond donor and acceptor, coordinate with metal ions, and participate in a variety of intermolecular interactions, making it a privileged structure for enzyme inhibition.[1][3] However, this same chemical versatility presents a significant challenge for drug developers: a propensity for off-target interactions and cross-reactivity, which can lead to unforeseen side effects and drug-drug interactions.[2]
This guide provides an in-depth comparison of strategies and experimental methodologies for identifying and mitigating the off-target effects of imidazole-based drug candidates. We will delve into the most common off-target liabilities, compare in vitro and in silico screening paradigms, and provide actionable, step-by-step protocols for key assays, empowering researchers to build robust, self-validating preclinical safety packages.
The Imidazole Moiety: A Double-Edged Sword in Drug Design
The very features that make the imidazole ring an attractive pharmacophore also contribute to its promiscuity. The nitrogen atoms in the imidazole ring can readily coordinate with the heme iron in cytochrome P450 (CYP) enzymes, leading to potent and often non-selective inhibition.[4][5] This is a major cause of drug-drug interactions, as many co-administered drugs are metabolized by CYP enzymes.[6][7] Furthermore, the imidazole core is a common feature in many kinase inhibitors, where achieving selectivity across the human kinome is a significant hurdle.[8][9][10] Off-target kinase inhibition can disrupt essential signaling pathways, leading to toxicity. Another critical off-target liability is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias.[11][12][13]
Strategic Approaches to Off-Target Profiling: A Comparative Overview
A robust strategy for de-risking imidazole-based candidates involves a multi-pronged approach, integrating both computational and experimental methods early in the drug discovery process.[14][15] The goal is to create a comprehensive "in vitro safety pharmacology profile" to guide lead optimization and candidate selection.[16][17]
In Silico Prediction: The First Line of Defense
Computational methods offer a rapid and cost-effective means to flag potential off-target liabilities before a compound is even synthesized.[18][19] These approaches can be broadly categorized into ligand-based and structure-based methods.
-
Ligand-Based Methods: These methods, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, rely on the principle that structurally similar molecules are likely to have similar biological activities.[19] They are particularly useful when the three-dimensional structure of the off-target is unknown.
-
Structure-Based Methods: When the crystal structure of a potential off-target is available, molecular docking and binding site similarity analyses can predict the likelihood and mode of interaction.[9][19]
Modern approaches increasingly leverage machine learning and deep learning algorithms, trained on large datasets of known drug-target interactions, to predict off-target profiles with greater accuracy.[20][21][22]
In Vitro Screening: The Experimental Gold Standard
While in silico methods are powerful predictive tools, in vitro assays remain the definitive measure of off-target activity. A tiered screening cascade is often the most efficient approach.
-
Primary Screens: High-throughput screens (HTS) against a broad panel of known off-targets (e.g., CYPs, hERG, a representative kinase panel) are used to quickly identify compounds with potential liabilities.[23][24]
-
Secondary and Tertiary Screens: Hits from the primary screen are then subjected to more detailed investigation, such as determining IC50 values and elucidating the mechanism of inhibition.[24]
The following diagram illustrates a general workflow for integrated off-target screening:
Caption: Integrated workflow for off-target screening.
Comparative Analysis of Off-Target Liabilities and Screening Data
The following tables summarize common off-target families for imidazole-based drugs and provide representative data to illustrate the importance of comprehensive profiling.
Table 1: Common Off-Target Families for Imidazole-Based Drugs
| Off-Target Family | Common Examples | Potential Consequence | Reference |
| Cytochrome P450s | CYP3A4, CYP2C9, CYP2D6 | Drug-drug interactions, altered pharmacokinetics | [4] |
| Protein Kinases | p38 MAP Kinase, EGFR, VEGFR | Disruption of signaling pathways, toxicity | [8][25] |
| Ion Channels | hERG (KCNH2) | Cardiotoxicity (Long QT Syndrome) | [11][26] |
| GPCRs | Histamine receptors | Various physiological side effects | [6] |
Table 2: Illustrative Kinase Selectivity Data for Imidazole-Based Inhibitors
| Compound | Target Kinase (IC50, nM) | Off-Target Kinase (IC50, nM) | Selectivity Ratio (Off-Target/Target) |
| Compound A (p38α inhibitor) | p38α (10) | JNK2 (500) | 50 |
| Compound B (p38α inhibitor) | p38α (15) | GSK3β (30) | 2 |
| Compound C (EGFR inhibitor) | EGFR (5) | VEGFR2 (1000) | 200 |
| Compound D (EGFR inhibitor) | EGFR (8) | Src (20) | 2.5 |
Data are hypothetical and for illustrative purposes.
Key Experimental Protocols
Here, we provide detailed, step-by-step methodologies for essential in vitro off-target assays.
Protocol 1: Kinase Selectivity Profiling using Differential Scanning Fluorimetry (DSF)
DSF is a rapid and cost-effective method for assessing compound binding to a large panel of kinases by measuring the thermal stabilization of the protein upon ligand binding.[27]
Materials:
-
Purified kinase enzymes
-
SYPRO Orange dye (5000x stock in DMSO)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
qPCR instrument with thermal ramping capability
Procedure:
-
Prepare the Kinase Solution: Dilute the kinase to a final concentration of 2 µM in the assay buffer.
-
Prepare the Compound Plate: Serially dilute the test compounds in DMSO, then dilute into assay buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%). Include a DMSO-only control.
-
Prepare the Assay Plate: In a 96- or 384-well qPCR plate, add the SYPRO Orange dye to the kinase solution to a final concentration of 5x.
-
Mix Components: Add 10 µL of the kinase/dye mixture to each well. Add 10 µL of the diluted compound or control to the appropriate wells.
-
Seal and Centrifuge: Seal the plate and centrifuge briefly to mix the contents and remove bubbles.
-
Thermal Melt: Place the plate in the qPCR instrument. Run a thermal melt protocol, increasing the temperature from 25°C to 95°C at a rate of 0.5°C/min, while continuously monitoring fluorescence.
-
Data Analysis: The melting temperature (Tm) is the midpoint of the protein unfolding transition. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (DMSO) from the Tm of the compound-treated sample. A significant positive ΔTm indicates compound binding and stabilization of the kinase.
Protocol 2: hERG Channel Inhibition Assessment using Automated Patch Clamp
Automated patch-clamp systems provide a higher throughput method for assessing the functional inhibition of the hERG channel.[13]
Materials:
-
A cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells)
-
Automated patch-clamp instrument and associated consumables (e.g., patch plates)
-
External solution (e.g., Hanks' Balanced Salt Solution)
-
Internal solution (containing potassium as the primary cation)
-
Test compounds dissolved in DMSO and diluted in the external solution
Procedure:
-
Cell Preparation: Harvest the hERG-expressing cells and prepare a single-cell suspension at the optimal density for the patch-clamp system.
-
System Priming: Prime the automated patch-clamp instrument with internal and external solutions according to the manufacturer's instructions.
-
Cell Loading: Load the cell suspension into the instrument.
-
Seal Formation and Whole-Cell Configuration: The instrument will automatically achieve giga-ohm seals and establish a whole-cell patch-clamp configuration.
-
Baseline Current Recording: Record baseline hERG currents using a voltage-clamp protocol designed to elicit the characteristic hERG tail current (e.g., a depolarizing step to +20 mV followed by a repolarizing step to -50 mV).
-
Compound Application: Apply the test compound at various concentrations to the cells.
-
Post-Compound Current Recording: After a sufficient incubation period, record the hERG currents again using the same voltage-clamp protocol.
-
Data Analysis: Measure the amplitude of the peak tail current before and after compound application. Calculate the percentage of inhibition for each concentration. Fit the concentration-response data to a suitable equation (e.g., the Hill equation) to determine the IC50 value.
The following diagram illustrates a representative signaling pathway that can be affected by off-target kinase inhibition of imidazole-based drugs, such as the p38 MAP kinase pathway.[28][29]
Caption: Inhibition of the p38 MAPK pathway.
Conclusion and Future Perspectives
The imidazole scaffold will undoubtedly remain a valuable tool in the medicinal chemist's arsenal. However, a thorough understanding and proactive assessment of its off-target liabilities are paramount for the successful development of safe and effective therapeutics. The integration of predictive in silico models with robust in vitro profiling early in the discovery process is crucial for navigating the challenges of cross-reactivity. As our understanding of polypharmacology and drug-target interactions deepens, so too will our ability to design more selective and safer imidazole-based drug candidates.
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Comparative analysis of imidazole versus benzimidazole scaffolds in drug discovery
Introduction: The Privileged Position of Nitrogen Heterocycles
In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds hold a position of immense significance. Their structural complexity and ability to engage in various biological interactions make them foundational scaffolds for a vast number of therapeutic agents. Among these, the five-membered imidazole ring and its benzo-fused counterpart, benzimidazole, are celebrated as "privileged scaffolds." This designation stems from their recurring presence in a multitude of clinically successful drugs across diverse therapeutic areas.[1][2]
The imidazole ring, a simple diazole, is a fundamental component of essential biomolecules like the amino acid histidine and purine bases in nucleic acids.[3][4] This inherent biocompatibility allows imidazole-containing molecules to interact readily with biological targets such as enzymes and receptors.[5] Benzimidazole, formed by the fusion of imidazole with a benzene ring, inherits these favorable properties while offering an extended, more lipophilic, and rigid structure.[2][6] This modification alters its physicochemical profile and provides additional points for molecular interactions, such as π-π stacking, significantly expanding its pharmacological potential.[2]
This guide provides a comparative analysis of the imidazole and benzimidazole scaffolds for researchers, scientists, and drug development professionals. We will dissect their fundamental physicochemical differences, explore their varied roles in modern medicine with quantitative comparisons, and provide practical insights into their structure-activity relationships and synthetic considerations. By understanding the nuanced yet critical distinctions between these two scaffolds, drug discovery teams can make more informed decisions in the rational design of next-generation therapeutics.
Part 1: Physicochemical Properties: A Tale of Two Rings
The decision to use an imidazole or a benzimidazole core is often rooted in the desired physicochemical properties of the final drug candidate. These properties govern everything from target binding and selectivity to absorption, distribution, metabolism, and excretion (ADME). The fusion of the benzene ring onto the imidazole core is not a trivial structural change; it fundamentally alters the electronic and steric nature of the scaffold.
The most critical differences lie in their basicity (pKa), lipophilicity (logP), and hydrogen bonding potential. Imidazole is a weak base, with the pKa of its conjugate acid being approximately 6.9-7.1.[7][8] This allows it to be partially protonated at physiological pH, a characteristic often exploited for receptor interactions, particularly in enzyme active sites like serine proteases where a histidine (containing an imidazole ring) acts as a proton shuttle.[7] In contrast, the fusion of the electron-donating benzene ring reduces the basicity of benzimidazole, with a conjugate acid pKa of around 5.5.[7] This lower basicity means it is less likely to be protonated at physiological pH. Concurrently, the acidity of the N-H proton is increased in benzimidazole (pKa ≈ 12.8) compared to imidazole (pKa ≈ 14.2), making the benzimidazole anion more accessible.[7]
The addition of the benzene ring also significantly increases the lipophilicity of the benzimidazole scaffold compared to imidazole, which is reflected in a higher logP value. This enhanced lipophilicity can improve membrane permeability but may also increase metabolic susceptibility and off-target hydrophobic interactions if not properly balanced.
| Property | Imidazole | Benzimidazole | Causality and Implication in Drug Design |
| Structure | The fused benzene ring in benzimidazole increases size, rigidity, and surface area. | ||
| pKa (Conjugate Acid) | ~6.92 | ~5.53 | Imidazole is more basic and more likely to be protonated at physiological pH, which can be crucial for ionic interactions with targets. Benzimidazole's lower basicity can be advantageous in avoiding certain off-target effects or improving cell penetration.[7] |
| pKa (N-H Acidity) | ~14.2 | ~12.8 | The benzimidazole N-H is more acidic, making it a better hydrogen bond donor and allowing for easier formation of anions for substitution reactions.[7] |
| Lipophilicity (logP) | -0.08 (approx.) | 1.53 (approx.) | Benzimidazole is significantly more lipophilic, which can enhance membrane permeability but may also lead to lower aqueous solubility and increased metabolic clearance. |
| Hydrogen Bonding | 1 H-bond donor, 1 H-bond acceptor | 1 H-bond donor, 1 H-bond acceptor | Both can participate in hydrogen bonding, a key interaction for target binding. The electronic environment of the nitrogens differs, subtly affecting bond strength. |
| Aromaticity & Size | 5-membered aromatic ring | Fused 9-membered aromatic system | The larger, planar surface of benzimidazole allows for more extensive π-π stacking and van der Waals interactions with biological targets.[2] |
| Metabolic Stability | Generally more stable | Can be susceptible to oxidation on the benzene ring | The fused benzene ring provides additional sites for metabolic attack by cytochrome P450 enzymes, which must be considered during lead optimization. |
Part 2: Pharmacological Profile: Diverse Targets, Distinct Niches
Both scaffolds have demonstrated remarkable versatility, leading to approved drugs and clinical candidates in numerous therapeutic areas. However, their distinct physicochemical properties often steer them towards different, albeit sometimes overlapping, biological targets.
Antifungal Activity
The imidazole scaffold is arguably most famous for its role in antifungal agents. The "azole" antifungals, including clotrimazole and ketoconazole, revolutionized the treatment of mycotic infections.
Mechanism of Action: Imidazole antifungals function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[9] This enzyme is critical in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The basic nitrogen atom (N-3) of the imidazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the enzyme from processing its natural substrate. This disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death.[9]
While some benzimidazole derivatives have shown antifungal activity, they are generally less prominent in this area compared to the imidazoles. Their mechanism can be different, often involving the disruption of microtubule synthesis, similar to their anthelmintic action.
Comparative In Vitro Antifungal Activity (MIC)
| Compound | Scaffold | Organism | MIC (µg/mL) |
| Ketoconazole | Imidazole | Candida albicans | <0.03 - 16 |
| Miconazole | Imidazole | Candida albicans | <0.015 - >8 |
| Clotrimazole | Imidazole | Candida albicans | <0.12 - >128 |
| Compound 5a (Hybrid) | bis-Imidazole | Candida albicans | 3.9[10] |
| Compound 6a (Hybrid) | bis-Benzimidazole | Rhodotorula sp. | 3.9[10] |
| Voriconazole (reference) | Triazole | Candida glabrata | ~1.94[11] |
| Fluconazole (reference) | Triazole | Candida glabrata | ~3.88[11] |
Note: MIC values can vary significantly based on the specific strain and testing methodology.
Anticancer Activity
Both scaffolds have been extensively explored as anticancer agents, targeting a wide array of mechanisms involved in tumorigenesis.
Imidazole in Oncology: Imidazole-based compounds have been developed as inhibitors of key signaling pathways. For instance, they have been incorporated into inhibitors of kinases like p38 MAP kinase and BRAF, which are crucial for cancer cell proliferation and survival.[8] The nitrogen atoms of the imidazole ring can form critical hydrogen bonds within the ATP-binding pocket of these enzymes.
Benzimidazole in Oncology: The benzimidazole scaffold is particularly prominent in oncology. Its larger, planar structure is well-suited for targeting the colchicine-binding site of tubulin, thereby inhibiting microtubule polymerization and inducing mitotic arrest. This is the mechanism of action for agents like nocodazole. Furthermore, benzimidazoles are structural bioisosteres of purine bases and can act as antagonists in DNA synthesis or as kinase inhibitors by mimicking the adenine portion of ATP.[3][12] Several benzimidazole derivatives have shown potent activity against tyrosine kinases like VEGFR-2 and EGFR.[13]
Comparative In Vitro Anticancer Activity (IC₅₀)
| Compound | Scaffold | Cell Line | Target/Mechanism | IC₅₀ (µM) |
| Compound 22 | Imidazole-Thiazole | NUGC-3 (Gastric) | Microtubule Destabilizer | 0.05[14] |
| SB203580 | Diaryl Imidazole | - | p38α MAP Kinase | 0.048[8] |
| Compound 23 | Imidazole derivative | HCT116 (Colon) | Tubulin Polymerization | 0.06[13] |
| Compound 35 | Benzimidazole | MCF-7 (Breast) | VEGFR-2 | 3.37[13] |
| Compound 44 | Benzimidazole-Thiazole | MCF-7 (Breast) | EGFR | 6.30[13] |
| Doxorubicin (reference) | - | MCF-7 (Breast) | Topoisomerase II | ~4.17[13] |
| Cisplatin (reference) | - | OVCAR-3 (Ovarian) | DNA Cross-linking | 16.04[15] |
Part 3: Structure-Activity Relationship (SAR) and Synthetic Accessibility
Structure-Activity Relationship Insights
The versatility of both scaffolds lies in the ability to readily introduce substituents at various positions, allowing for the fine-tuning of their pharmacological profiles.
-
Imidazole:
-
C2-Position: Substitution at C2 is common. In antifungal azoles, a bulky, lipophilic side chain at N1 is crucial, while the C2 position is often unsubstituted to allow the N3 atom to coordinate with the heme iron. In other applications, aryl or heteroaryl groups at C2 can engage in key interactions.
-
N1-Position: This is the most common site for substitution, dramatically influencing lipophilicity and directing the molecule towards its target.
-
C4/C5-Positions: Substitution here can modulate electronic properties and provide vectors for additional binding interactions.
-
-
Benzimidazole:
-
C2-Position: This is a critical position for activity. In anthelmintics like albendazole, a methyl carbamate group is essential. In many kinase inhibitors, an aryl or heteroaryl group at C2 projects into the active site.[16]
-
N1-Position: Similar to imidazole, substitution at N1 is key for modulating ADME properties and exploring interactions with the target protein.
-
C5/C6-Positions: The benzene ring offers additional points for modification. Electron-withdrawing or electron-donating groups at the C5 or C6 positions can significantly alter the electronic nature of the entire scaffold, influencing both target affinity and metabolic stability.[16][17]
-
Synthetic Accessibility
Both scaffolds are synthetically accessible through well-established chemical routes, a crucial factor for their widespread use in drug discovery.
-
Imidazole Synthesis: The Debus synthesis (reacting a dicarbonyl, an aldehyde, and ammonia) and the Radziszewski synthesis are classic methods.[8] Modern variations allow for the efficient construction of highly substituted imidazoles.
-
Benzimidazole Synthesis: The most common method is the Phillips condensation, which involves reacting an o-phenylenediamine with a carboxylic acid (or its derivative like an aldehyde or ester) under acidic or oxidative conditions.[18] This one-pot reaction is robust and tolerates a wide range of functional groups, making it highly amenable to library synthesis. Microwave-assisted synthesis has further accelerated the production of benzimidazole derivatives.[19]
Generally, the synthesis of substituted benzimidazoles via the Phillips condensation is often considered more straightforward and higher-yielding for creating diverse libraries compared to multi-step syntheses required for some complex imidazoles.
Part 4: Experimental Protocols & Workflows
To provide a practical context, we outline two standard assays used to evaluate the biological activities discussed.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
This colorimetric assay is a standard method to assess the in vitro cytotoxic effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Principle: Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is quantified by measuring its absorbance, typically around 570 nm.[20]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., imidazole or benzimidazole derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for vehicle control (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL). Incubate for an additional 3-4 hours.[16]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the purple formazan crystals.[16][20]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
MTT Assay Workflow Diagram
Protocol 2: Broth Microdilution Assay for Antifungal Susceptibility (MIC)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent required to inhibit the visible growth of a fungus. This protocol is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
Principle: A standardized inoculum of a fungal strain is challenged with serial dilutions of an antifungal compound in a liquid broth medium within a 96-well plate. The MIC is the lowest drug concentration that prevents visible growth after a defined incubation period.[22]
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI 1640 broth medium to achieve the final target inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).[23]
-
Drug Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate. Typically, 100 µL of RPMI 1640 broth is added to the wells, and the drug stock is serially diluted across the plate. The final volume in each well before adding the inoculum is 100 µL.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL. This halves the drug concentration in each well to the final desired test concentration.[23]
-
Controls: Include a sterility control well (medium only) and a growth control well (medium + inoculum, no drug) on each plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours. The duration depends on the fungal species being tested.[22]
-
MIC Determination: Read the plates visually or with a spectrophotometer. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction for azoles) compared to the drug-free growth control.[5]
Part 5: Conclusion: Making an Informed Scaffold Choice
The choice between an imidazole and a benzimidazole scaffold is a strategic decision in drug design, driven by the specific therapeutic target and the desired ADME profile. Neither scaffold is universally superior; rather, they offer a complementary set of tools for the medicinal chemist.
Choose Imidazole when:
-
A more basic character is required for target interaction, such as mimicking a histidine residue or forming a key salt bridge.
-
Lower lipophilicity and higher aqueous solubility are desired.
-
The target is well-established for classic imidazole drugs (e.g., fungal CYP51).
-
Metabolic stability is a primary concern, and the added benzene ring of benzimidazole presents a liability.
Choose Benzimidazole when:
-
A larger, more rigid, and lipophilic scaffold is needed to fill a hydrophobic pocket or enhance membrane permeability.
-
π-π stacking interactions are a key component of the binding hypothesis.
-
The goal is to create a bioisostere of a purine or indole moiety.
-
The synthetic route via Phillips condensation offers a rapid and efficient path to a diverse chemical library.
Ultimately, the power of these privileged scaffolds lies in their proven track record and synthetic tractability. By understanding their fundamental differences in physicochemical properties and pharmacological profiles, researchers can leverage the unique strengths of each core to rationally design and develop more effective and safer medicines. The continuous exploration of novel derivatives of both imidazole and benzimidazole ensures that their legacy as cornerstones of medicinal chemistry will endure for years to come.
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de Castro, S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.[4][17]
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Gaba, M., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103428.[18]
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Goyal, P., et al. (2021). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Drug Discovery Technologies, 18(4), 481-503.[2]
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Kaessler, A., et al. (2007). A microplate based screening of benzimidazole derivatives on hyaluronidase inhibition at pH 7 and 3.5. Letters in Drug Design & Discovery, 4(8), 562-569.[19]
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Kaur, H., et al. (2023). Imidazoles as potential anticancer agents. European Journal of Medicinal Chemistry, 245, 114911.[13]
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Küçükgüzel, I., et al. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. Molecules, 28(3), 1045.[11]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.[20]
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Pfau, R. (2015). (Benz)imidazoles. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 98-114). The Royal Society of Chemistry.[7]
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Pop, R., et al. (2022). Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods. Molecules, 27(19), 6527.[10]
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Singh, N., et al. (2023). Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils, 8(6), 4109-4120.[15]
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A Head-to-Head Benchmarking Guide to Novel TGR5 Agonists for Metabolic and Inflammatory Disease Research
Introduction: The Rationale for TGR5 Agonist Benchmarking
The Takeda G protein-coupled receptor 5 (TGR5), a cell surface receptor for bile acids, has emerged as a compelling therapeutic target for a spectrum of metabolic and inflammatory diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH).[1] Activation of TGR5 by endogenous or synthetic agonists initiates a signaling cascade primarily through the Gαs subunit, leading to the production of intracellular cyclic AMP (cAMP).[2][3] This second messenger, in turn, triggers downstream physiological responses crucial for metabolic homeostasis. Notably, TGR5 activation in intestinal enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that potentiates insulin secretion and promotes satiety.[4] Beyond its metabolic roles, TGR5 signaling exerts potent anti-inflammatory effects, particularly in macrophages.
The therapeutic potential of TGR5 has spurred the development of numerous novel agonists. For researchers and drug development professionals, a rigorous and standardized benchmarking process is paramount to ascertain the potency, efficacy, and selectivity of these new chemical entities (NCEs). This guide provides a comprehensive framework for benchmarking novel TGR5 agonists against well-characterized reference compounds: the endogenous ligand Lithocholic Acid (LCA) and the potent synthetic agonist INT-777 . By adhering to the detailed protocols herein, researchers can generate robust, comparable data to inform critical decisions in the drug discovery pipeline.
The TGR5 Signaling Cascade: A Mechanistic Overview
Understanding the TGR5 signaling pathway is fundamental to designing and interpreting benchmarking assays. The binding of an agonist to TGR5 induces a conformational change, leading to the activation of the associated Gαs protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which mediate the majority of TGR5's downstream effects.
Caption: Overall Benchmarking Workflow.
Primary In Vitro Assay: cAMP Accumulation
Rationale: This assay directly measures the production of the second messenger cAMP following TGR5 activation, providing a quantitative measure of agonist potency (EC50). Homogeneous Time-Resolved Fluorescence (HTRF) is the preferred method due to its high sensitivity, broad dynamic range, and no-wash format, making it ideal for high-throughput screening. [3][5] Experimental Protocol: HTRF-Based cAMP Assay
Caption: cAMP Accumulation Assay Workflow.
Step-by-Step Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human TGR5 receptor in Ham's F-12 medium supplemented with 10% FBS and a selection antibiotic (e.g., G418).
-
Cell Seeding: Seed the TGR5-expressing CHO-K1 cells into a low-volume, 384-well white plate at a density of 5,000-10,000 cells per well in 5 µL of culture medium.
-
Compound Preparation: Prepare serial dilutions of the novel TGR5 agonists, LCA, and INT-777 in stimulation buffer containing a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Stimulation: Add 5 µL of the compound dilutions to the cells. Incubate the plate for 30 minutes at room temperature.
-
Detection Reagent Addition: Prepare the HTRF detection reagents according to the manufacturer's protocol (e.g., Cisbio cAMP Gs HiRange HTRF Kit). [3]Add 5 µL of cAMP-d2 conjugate followed by 5 µL of the anti-cAMP cryptate antibody to each well. [6]6. Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Convert the ratio to cAMP concentration using a standard curve run in parallel. Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.
Secondary In Vitro Assay: GLP-1 Secretion
Rationale: This functional cell-based assay confirms that receptor activation translates into a key physiological response relevant to TGR5's therapeutic potential in metabolic diseases. [4]The murine enteroendocrine STC-1 cell line, which endogenously expresses TGR5 and secretes GLP-1, is a widely used and validated model for this purpose. [7][8] Experimental Protocol: GLP-1 Secretion from STC-1 Cells
Step-by-Step Methodology:
-
Cell Culture: Culture STC-1 cells in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed STC-1 cells into a 12-well or 24-well plate and grow to confluence.
-
Pre-incubation: Two hours prior to the experiment, wash the cells twice with Krebs-HEPES buffer (KHB).
-
Stimulation: Incubate the cells for 2 hours with the test compounds and reference agonists at various concentrations in KHB. Include a positive control (e.g., 500 µg/mL Functional Soy Protein) and a vehicle control. [9]5. Supernatant Collection: At the end of the incubation period, collect the supernatant from each well. To prevent GLP-1 degradation, add a DPP-4 inhibitor (e.g., sitagliptin) and a protease inhibitor cocktail.
-
Quantification: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA or HTRF kit, following the manufacturer's instructions.
-
Data Analysis: Express the GLP-1 secretion as a fold-change over the vehicle control. Plot the fold-change against the agonist concentration to generate dose-response curves and determine the Emax (maximum effect).
Tertiary In Vitro Assay: NF-κB Reporter Assay
Rationale: TGR5 activation is known to exert anti-inflammatory effects, in part by antagonizing the NF-κB signaling pathway. A luciferase reporter assay provides a quantitative method to assess the anti-inflammatory potential of novel agonists. This is particularly relevant for indications where inflammation is a key pathological driver. [10] Experimental Protocol: CREB/NF-κB Luciferase Reporter Assay
Step-by-Step Methodology:
-
Cell Culture and Transfection: Culture HEK293 cells. Co-transfect the cells with an expression vector for human TGR5 and a reporter vector containing an NF-κB response element upstream of a luciferase gene (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro]). A constitutively expressed Renilla luciferase vector can be co-transfected for normalization.
-
Cell Seeding: Plate the transfected cells in a 96-well white, clear-bottom plate.
-
Compound Treatment: After 24 hours, pre-treat the cells with the TGR5 agonists for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to activate the NF-κB pathway.
-
Incubation: Incubate the cells for an additional 6-8 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system. [11]7. Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition of the LPS/TNF-α-induced NF-κB signal for each agonist concentration. Determine the IC50 value for the inhibition of NF-κB activation.
Comparative Data Summary
The data generated from the in vitro assays should be compiled into a clear, comparative table. This allows for a direct, at-a-glance assessment of the novel compounds' performance against the established references.
| Compound | TGR5 cAMP Potency (EC50, nM) | GLP-1 Secretion (Fold Increase @ 1 µM) | NF-κB Inhibition (IC50, nM) |
| Reference: LCA | ~500 | ~2.5 | ~1000 |
| Reference: INT-777 | ~82 | ~4.0 | ~250 |
| New Compound X | Experimental Value | Experimental Value | Experimental Value |
| New Compound Y | Experimental Value | Experimental Value | Experimental Value |
Note: The values for LCA and INT-777 are approximate and may vary depending on the specific assay conditions. They are provided here for illustrative purposes.
In Vivo Benchmarking: Translating In Vitro Findings
Promising candidates from the in vitro cascade should be advanced to in vivo models to assess their pharmacokinetic (PK), pharmacodynamic (PD), and efficacy profiles. Diet-induced obese (DIO) C57BL/6 mice are a standard and relevant model for these studies. [2]
Oral Glucose Tolerance Test (OGTT)
Rationale: The OGTT is a cornerstone efficacy study for anti-diabetic agents. It assesses the ability of a compound to improve glucose disposal following an oral glucose challenge, a key indicator of enhanced insulin sensitivity and GLP-1 action. [12][13] Abbreviated Protocol:
-
Acclimatization and Fasting: Acclimatize DIO C57BL/6 mice and fast them overnight (approximately 16 hours) with free access to water. [13]2. Compound Administration: Administer the test compound or vehicle via oral gavage.
-
Baseline Glucose: After a set pre-treatment time (e.g., 30-60 minutes), measure baseline blood glucose from a tail snip (t=0).
-
Glucose Challenge: Administer a 2 g/kg bolus of glucose via oral gavage. [13]5. Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, and 120 minutes post-glucose administration.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) for glucose excursion. A significant reduction in AUC compared to the vehicle group indicates improved glucose tolerance.
Assessment of On-Target Side Effects: Gallbladder Filling
Rationale: A known on-target side effect of systemic TGR5 activation is the relaxation of gallbladder smooth muscle, leading to increased gallbladder filling. [4][14]This can increase the risk of gallstone formation and is a critical safety parameter to evaluate.
Abbreviated Protocol:
-
Animal Model: Use wild-type C57BL/6 mice.
-
Compound Administration: Administer a single dose of the test compound or vehicle.
-
Tissue Collection: At a predetermined time point (e.g., 2-4 hours post-dose), euthanize the mice.
-
Gallbladder Excision and Measurement: Carefully dissect the gallbladder and weigh it. The gallbladder weight serves as a surrogate for its volume and filling. [15]5. Data Analysis: Compare the gallbladder weights of the compound-treated groups to the vehicle group. A significant increase in weight indicates gallbladder filling.
Conclusion: A Framework for Confident Decision-Making
This guide provides a comprehensive, scientifically grounded framework for the systematic benchmarking of novel TGR5 agonists. By employing a tiered approach that progresses from primary biochemical assays to functional cellular responses and finally to in vivo efficacy and safety models, researchers can build a robust data package. This structured comparison against well-accepted reference compounds like Lithocholic Acid and INT-777 is essential for identifying NCEs with the most promising therapeutic potential. Adherence to these detailed, validated protocols will ensure data integrity and facilitate confident, evidence-based decision-making in the advancement of next-generation TGR5-targeted therapies.
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Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Online] Available at: [Link]
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PerkinElmer, Inc. (2024). How to run a cAMP HTRF assay. YouTube. [Online] Available at: [Link]
- Bräuner-Osborne, H., & Wellendorph, P. (2014). G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. Methods in Molecular Biology, 1175, 121-135.
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Patsnap. (2025). What are the new molecules for TGR5 agonists?. Synapse. [Online] Available at: [Link]
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Melior Discovery. (n.d.). Oral Glucose Tolerance Test (OGTT) in Mice. [Online] Available at: [Link]
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Taconic Biosciences. (n.d.). Oral Glucose Tolerance Test. [Online] Available at: [Link]
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University of Cambridge. (2024). Validation of a refined protocol for mouse oral glucose tolerance testing without gavage. [Online] Available at: [Link]
- Qi, L., et al. (2020). In-vitro GLP-1 Release Assay Using STC-1 Cells. Bio-protocol, 10(16), e3717.
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Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment. (2023). RSC Medicinal Chemistry. [Online] Available at: [Link]
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Qi, L., et al. (2020). In-vitro GLP-1 Release Assay Using STC-1 Cells. PubMed Central. [Online] Available at: [Link]
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In-vitro GLP-1 Release Assay Using STC-1 Cells. (2020). UT Southwestern Medical Center. [Online] Available at: [Link]
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Chen, X., et al. (2024). Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. PubMed Central. [Online] Available at: [Link]
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A Head-to-Head Comparison of 1-Benzyl-1H-imidazole-5-carboxamide Analogs as Potent TGR5 Agonists for Metabolic Disease Research
In the landscape of drug discovery for metabolic diseases such as type 2 diabetes and obesity, the Takeda G-protein-coupled receptor 5 (TGR5) has emerged as a promising therapeutic target.[1][2] Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a crucial role in glucose homeostasis.[3] This has spurred the development of various TGR5 agonists, among which 1-benzyl-1H-imidazole-5-carboxamide derivatives have shown significant potential. This guide provides a detailed head-to-head comparison of key analogs from this class, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed protocols.
The 1-Benzyl-1H-imidazole-5-carboxamide Scaffold: A Privileged Structure for TGR5 Agonism
The 1-benzyl-1H-imidazole-5-carboxamide core has proven to be a versatile scaffold for the design of potent and selective TGR5 agonists. Structure-activity relationship (SAR) studies have revealed that modifications to the benzyl and carboxamide moieties can significantly influence agonist activity.[1][2] This guide will focus on a comparative analysis of recently developed analogs, highlighting their efficacy and selectivity.
Comparative Performance of Lead Analogs
A recent study has identified several potent 1-benzyl-1H-imidazole-5-carboxamide derivatives, with compounds 19d and 19e emerging as particularly promising TGR5 agonists.[1][2] Their performance has been benchmarked against established TGR5 agonists, namely the natural bile acid lithocholic acid (LCA) and the synthetic agonist INT-777 .[1][2]
In Vitro Agonistic Activity
The primary measure of a compound's effectiveness as a TGR5 agonist is its ability to activate the receptor in a cellular context, typically measured by the increase in intracellular cyclic AMP (cAMP). The half-maximal effective concentration (EC50) is a key parameter for comparing potency.
| Compound | hTGR5 EC50 (nM) |
| 19d | 1.2 |
| 19e | 0.9 |
| INT-777 | 820 |
| LCA | 3700 |
Table 1: In vitro agonistic activity of 1-benzyl-1H-imidazole-5-carboxamide analogs and reference compounds on human TGR5. [1][4][5]
As evidenced by the data, analogs 19d and 19e exhibit significantly lower EC50 values compared to both INT-777 and LCA, indicating substantially higher potency in activating the human TGR5 receptor.[1][2]
In Vivo Glucose-Lowering Effects
The therapeutic potential of these analogs for diabetes is primarily assessed by their ability to lower blood glucose levels in animal models. An oral glucose tolerance test (OGTT) is a standard in vivo assay to evaluate this effect.
| Compound (Dose) | Glucose AUC0-120 min (% Reduction vs. Vehicle) |
| 19d (50 mg/kg) | 35.4% |
| 19e (50 mg/kg) | 31.2% |
| INT-777 (50 mg/kg) | 25.8% |
Table 2: In vivo glucose-lowering effects of 1-benzyl-1H-imidazole-5-carboxamide analogs and a reference compound in an oral glucose tolerance test in C57BL/6 mice. [1]
The in vivo data corroborates the in vitro findings, with compounds 19d and 19e demonstrating a more pronounced glucose-lowering effect compared to INT-777 at the same dosage.[1]
Understanding the Mechanism: TGR5 Signaling Pathway
The activation of TGR5 by these agonists initiates a downstream signaling cascade that ultimately leads to the secretion of GLP-1. This pathway is critical to the therapeutic effects observed.
Figure 1: Simplified signaling pathway of TGR5 activation leading to GLP-1 secretion.
Experimental Protocols
To ensure scientific integrity and enable replication of these findings, detailed experimental methodologies are provided below.
Synthesis of 1-Benzyl-1H-imidazole-5-carboxamide Analogs
A general synthetic route for the preparation of the 1-benzyl-1H-imidazole-5-carboxamide core is outlined below. Specific modifications for individual analogs are detailed in the cited literature.
Figure 2: General synthetic workflow for 1-benzyl-1H-imidazole-5-carboxamide analogs.
Step-by-Step Methodology:
-
N-Alkylation: To a solution of the appropriate imidazole derivative in a suitable solvent (e.g., DMF), a base (e.g., NaH) is added, followed by the dropwise addition of the corresponding benzyl halide. The reaction mixture is stirred at room temperature until completion.
-
Carboxylation: The resulting 1-benzyl-1H-imidazole is then carboxylated at the C5 position. This can be achieved through various methods, such as lithiation followed by quenching with carbon dioxide.
-
Amide Coupling: The 1-benzyl-1H-imidazole-5-carboxylic acid is activated (e.g., using HATU or EDC/HOBt) and then reacted with the desired amine to form the final carboxamide analog.
-
Purification: The final product is purified using standard techniques such as column chromatography.
For a detailed, regioselective synthesis protocol, refer to the work by G. P. Aguado, et al. (2022).[6][7]
In Vitro TGR5 Activation Assay (cAMP Measurement)
This assay quantifies the intracellular cAMP levels in response to compound treatment in cells expressing the TGR5 receptor.
Materials:
-
HEK293 cells stably expressing human TGR5 (HEK293-hTGR5).
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, penicillin/streptomycin.
-
Assay buffer: Serum-free DMEM containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Test compounds and reference compounds (LCA, INT-777).
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Seeding: Seed HEK293-hTGR5 cells into a 96-well plate at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
Cell Treatment: Aspirate the culture medium and wash the cells with PBS. Add the assay buffer and incubate for 15 minutes at 37°C.
-
Stimulation: Add the diluted compounds to the respective wells and incubate for 30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Generate dose-response curves and calculate the EC50 values.
A detailed protocol for a similar assay can be found in the Benchchem technical guide for TGR5 receptor activation.[8]
In Vitro GLP-1 Secretion Assay
This assay measures the amount of GLP-1 secreted from enteroendocrine cells upon stimulation with the test compounds.
Materials:
-
NCI-H716 cells.
-
DMEM with 10% FBS, penicillin/streptomycin.
-
HEPES buffer.
-
Test compounds.
-
GLP-1 ELISA kit.
Procedure:
-
Cell Culture: Culture NCI-H716 cells in DMEM. Two days prior to the experiment, seed the cells in 6-cm dishes.
-
Starvation: On the day of the experiment, wash the cells twice with HEPES buffer and then incubate in HEPES buffer for 30 minutes to starve the cells.
-
Stimulation: Prepare the test compounds at the desired concentrations in the appropriate buffer. Remove the starvation buffer and add the compound solutions to the cells. Incubate for a defined period (e.g., 1-2 hours).
-
Sample Collection: Collect the supernatant from each well.
-
GLP-1 Measurement: Measure the GLP-1 concentration in the collected supernatants using a GLP-1 ELISA kit according to the manufacturer's instructions.
Further details on GLP-1 secretion assays using NCI-H716 cells can be found in publications by Park et al. and Benson et al.[9][10]
Conclusion and Future Perspectives
The 1-benzyl-1H-imidazole-5-carboxamide scaffold represents a highly promising class of TGR5 agonists. The analogs 19d and 19e have demonstrated superior in vitro potency and in vivo efficacy in glucose lowering compared to established reference compounds.[1][2] The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate these and other novel analogs.
Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their drug-like characteristics. Furthermore, exploring the selectivity of these analogs against other receptors will be crucial for a comprehensive safety assessment. The continued exploration of the 1-benzyl-1H-imidazole-5-carboxamide scaffold holds significant promise for the development of novel therapeutics for metabolic diseases.
References
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Benson R. S., Sidhu S., Jones M. N., Case R. M. and Thompson D. G. (2002). Fatty acid signalling in a mouse enteroendocrine cell line involves fatty acid aggregates rather than free fatty acids. J Physiol, 1): 121-131. Available at: [Link]
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Zhao, S., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 32, 115972. Available at: [Link]
- Park, J. G., et al. (1987). Characteristics of cell lines established from human colorectal carcinoma. Cancer Research, 47(24 Pt 1), 6590-6594. (Note: This is a foundational reference for the NCI-H716 cell line).
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Zhao, S., et al. (2020). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. ResearchGate. Available at: [Link]
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Isosinensetin Stimulates Glucagon-like Peptide-1 Secretion via Activation of hTAS2R50 and the Gβγ-Mediated Signaling Pathway. MDPI. Available at: [Link]
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OM8, a selective TGR5 agonist, inhibits intestinal epithelial cell apoptosis via cAMP/PKA/c-FLIP/JNK signaling pathway and ameliorates dextran sulfate sodium-induced ulcerative colitis. Nature. Available at: [Link]
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Wang, Y., et al. (2014). Highly lipophilic 3-epi-betulinic acid derivatives as potent and selective TGR5 agonists with improved cellular efficacy. ResearchGate. Available at: [Link]
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Sun, L., et al. (2022). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. RSC Medicinal Chemistry, 13(3), 336-347. Available at: [Link]
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BioCrick. INT-777 | CAS:1199796-29-6 | TGR5 receptor agonist, potent and selective. Available at: [Link]
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GLP-1 secretion by NCI-H716 cells stimulated by incubating with cell-free supernatant of L. lactis for 2 h. ResearchGate. Available at: [Link]
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Discovery of 3-Aryl-4-isoxazolecarboxamides as TGR5 Receptor Agonists. ResearchGate. Available at: [Link]
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hTGR5-Transfected Hek293T Cells Produced cAMP after Stimulation with Forskolin or LCA or UDCA Analogues. ResearchGate. Available at: [Link]
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TGR5 deficiency activates antitumor immunity in non-small cell lung cancer via restraining M2 macrophage polarization. Signal Transduction and Targeted Therapy. Available at: [Link]
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Agarwal, S., et al. (2023). Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment. RSC Medicinal Chemistry. Available at: [Link]
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Pellicciari, R., et al. (2009). Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist. Journal of Pharmacology and Experimental Therapeutics, 331(3), 999-1006. Available at: [Link]
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Aguado, G. P., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(26), 22731–22741. Available at: [Link]
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Aguado, G. P., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega. Available at: [Link]
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Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. PubMed. Available at: [Link]
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Sun, L., et al. (2022). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. RSC Publishing. Available at: [Link]
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A Senior Application Scientist's Guide to Validating Glucose-Lowering Effects of TGR5 Agonists in Animal Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical validation of Takeda G-protein-coupled receptor 5 (TGR5) agonists for their glucose-lowering potential. We will delve into the underlying mechanisms, compare leading model compounds, and provide detailed, field-tested protocols for the critical in vivo experiments required to build a robust data package.
Introduction: Why TGR5 is a Compelling Target for Type 2 Diabetes
Takeda G-protein-coupled receptor 5 (TGR5), also known as Gpbar1, has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes (T2D) and obesity.[1][2] This bile acid receptor is expressed in various tissues crucial for metabolic regulation, such as the intestine, pancreas, and adipose tissue.[1][3] Its activation by endogenous bile acids or synthetic agonists initiates a signaling cascade with pleiotropic benefits on glucose homeostasis, energy expenditure, and inflammation.[4][5][6][7]
The primary mechanism for TGR5-mediated glucose control involves the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells in the intestine.[1][5][8] GLP-1 is a powerful incretin hormone that enhances glucose-dependent insulin secretion from pancreatic β-cells, making TGR5 agonists an attractive incretin-based strategy for T2D.[5][9]
Mechanism of Action: The TGR5 Signaling Pathway
Upon ligand binding, TGR5 couples to a stimulatory Gαs protein, activating adenylyl cyclase (AC). This leads to an increase in intracellular cyclic AMP (cAMP), a critical second messenger.[3][10][11] Elevated cAMP levels then activate two primary downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[3][12]
-
In Intestinal L-cells: The rise in cAMP and subsequent downstream signaling increases intracellular calcium, triggering the secretion of GLP-1.[8][9]
-
In Pancreatic β-cells: Direct TGR5 activation can also augment insulin secretion via a cAMP/PKA-dependent pathway, complementing the effects of GLP-1.[1][12][13]
-
In Adipose Tissue & Muscle: TGR5 activation increases energy expenditure by promoting thermogenesis in brown adipose tissue (BAT) and the "browning" of white adipose tissue (WAT).[2][12]
Diagram: TGR5 Signaling Pathway for GLP-1 Secretion
Caption: TGR5 activation in intestinal L-cells leading to GLP-1 secretion.
Comparative Analysis of Preclinical TGR5 Agonists
A variety of synthetic TGR5 agonists have been developed. For this guide, we will compare two well-characterized examples: INT-777, a semi-synthetic bile acid derivative, and a representative 4-phenoxynicotinamide compound (e.g., "MN6" as described in literature).
| Feature | INT-777 (6α-ethyl-23(S)-methyl-cholic acid) | 4-Phenoxynicotinamide Derivatives | Rationale for Comparison |
| Class | Semi-synthetic bile acid derivative | Small molecule, non-steroidal | Represents two distinct chemical scaffolds targeting TGR5. |
| Potency (EC50) | ~0.3 µM (varies by assay)[5] | Potent, often in the nanomolar range[2] | Higher potency may allow for lower effective doses in vivo. |
| Selectivity | Highly selective for TGR5 over other bile acid receptors like FXR[7] | Generally designed for high TGR5 selectivity | Crucial to attribute observed effects to TGR5 activation and avoid off-target signaling. |
| Key In Vivo Effects | Induces GLP-1 release, improves glucose tolerance, and enhances insulin sensitivity in obese mice.[5][8] | Ameliorates insulin sensitivity and enhances glucose uptake in skeletal muscle of DIO mice.[2] | Demonstrates efficacy through both incretin-dependent and potentially direct tissue effects. |
| Considerations | Well-established tool compound, extensive literature available.[5][8] | May possess different pharmacokinetic and pharmacodynamic (PK/PD) profiles. | INT-777 serves as a benchmark, while novel compounds may offer improved properties. |
Choosing the Right Animal Model
The selection of an appropriate animal model is critical for obtaining translatable data. The choice depends on the specific aspect of T2D being investigated.
| Animal Model | Type | Key Characteristics | Best For Validating... |
| Diet-Induced Obese (DIO) C57BL/6J Mouse | Polygenic, Induced | Develops obesity, insulin resistance, and mild hyperglycemia on a high-fat diet (HFD).[14][15][16] Mimics the common progression of human T2D. | General glucose-lowering efficacy, effects on obesity and insulin resistance. |
| db/db Mouse | Monogenic, Spontaneous | Leptin receptor deficient, leading to severe obesity, hyperinsulinemia, and progressive hyperglycemia.[17][18][19][20] | Efficacy in a model of severe, genetically-driven insulin resistance and β-cell dysfunction.[21][22] |
| Zucker Diabetic Fatty (ZDF) Rat | Monogenic, Spontaneous | Leptin receptor mutation leads to obesity, insulin resistance, and eventual β-cell failure.[17][21][23] | Mechanisms related to β-cell preservation and function in a non-mouse model. |
For initial validation of glucose-lowering effects, the DIO C57BL/6J mouse is the recommended starting point due to its strong pathophysiological relevance to the majority of human T2D cases.[14][15]
Core Experimental Protocols for In Vivo Validation
A logical experimental workflow is essential for a comprehensive evaluation. Key studies include assessing glucose tolerance, insulin sensitivity, and the underlying mechanism of GLP-1 secretion.
Diagram: Experimental Validation Workflow
Caption: A typical workflow for validating TGR5 agonists in animal models.
Protocol 1: Oral Glucose Tolerance Test (OGTT)
The OGTT is the cornerstone assay for assessing how effectively an animal clears an oral glucose load, integrating insulin secretion and sensitivity.[24][25]
-
Objective: To determine if the TGR5 agonist improves glucose disposal following an oral glucose challenge.
-
Methodology:
-
Animal Preparation: Use DIO C57BL/6J mice (16-20 weeks old, after 8-12 weeks on HFD). Fast mice for 4-6 hours with free access to water.[24][26] A 6-hour fast is often sufficient and reduces the risk of hypoglycemia.[24]
-
Dosing: Administer the TGR5 agonist or vehicle via oral gavage 30-60 minutes prior to the glucose challenge. This allows for sufficient absorption and target engagement.[24]
-
Baseline Glucose: At t=0 min, obtain a baseline blood sample from the tail vein and measure glucose using a glucometer.[25]
-
Glucose Challenge: Administer a 2 g/kg body weight bolus of D-glucose solution (typically 20% w/v) via oral gavage.[25]
-
Blood Sampling: Collect blood from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.[24][27]
-
Data Analysis: Plot mean blood glucose vs. time for each group. The primary endpoint is the Area Under the Curve (AUC), calculated using the trapezoidal rule.[24] A significant reduction in AUC for the agonist-treated group compared to the vehicle group indicates improved glucose tolerance.
-
Protocol 2: Insulin Tolerance Test (ITT)
The ITT directly measures whole-body insulin sensitivity by assessing the glucose-lowering effect of an exogenous insulin bolus.[28][29]
-
Objective: To determine if chronic or acute TGR5 agonist treatment enhances sensitivity to insulin.
-
Methodology:
-
Animal Preparation: Use DIO mice from the same cohort as the OGTT. Fast mice for 4-6 hours.[30][31]
-
Baseline Glucose: At t=0 min, measure baseline blood glucose from the tail vein.
-
Insulin Challenge: Administer a bolus of human insulin (e.g., Humulin R) via intraperitoneal (IP) injection. The dose must be optimized; a starting point for insulin-resistant DIO mice is 1.0-1.2 U/kg.[28][30]
-
Blood Sampling: Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.[28][29]
-
Data Analysis: Plot blood glucose levels over time. A faster and more profound drop in blood glucose in the treated group indicates enhanced insulin sensitivity. Data can also be presented as a percentage of baseline glucose.
-
Protocol 3: GLP-1 Secretion Assay
This protocol is crucial for confirming the primary mechanism of action. It is typically performed in conjunction with an OGTT.
-
Objective: To measure the increase in circulating active GLP-1 in response to a glucose challenge.
-
Methodology:
-
Sample Collection: During the OGTT protocol, at the t=0 (baseline) and t=15 minute time points, collect a larger volume of blood (~50-75 µL) into EDTA-coated tubes containing a DPP-4 inhibitor (to prevent GLP-1 degradation).
-
Plasma Preparation: Immediately place tubes on ice. Centrifuge at 1000 x g for 15 minutes at 4°C. Collect the plasma supernatant and store at -80°C until analysis.[32]
-
Quantification: Measure active GLP-1 levels using a commercially available ELISA kit, following the manufacturer's instructions.[33][34]
-
Data Analysis: Compare the fold-change in GLP-1 from baseline (0 min) to the peak (15 min) between vehicle and agonist-treated groups. A significantly higher GLP-1 excursion confirms the desired mechanistic effect.
-
Protocol 4: Energy Expenditure Measurement (Optional)
To explore effects beyond glucose metabolism, energy expenditure can be assessed using metabolic cages.
-
Objective: To determine if the TGR5 agonist increases energy expenditure, a known effect of TGR5 activation in adipose tissue.[5]
-
Methodology:
-
Acclimation: Individually house mice in metabolic cages (e.g., TSE PhenoMaster or similar) for at least 24-48 hours to acclimate.[35]
-
Measurement: Over a 48-72 hour period, continuously measure O₂ consumption (VO₂) and CO₂ production (VCO₂) to calculate the Respiratory Exchange Ratio (RER) and total energy expenditure.[35][36][37] Simultaneously measure food/water intake and locomotor activity.[36]
-
Data Analysis: Analyze data across light and dark cycles. An increase in energy expenditure, particularly during the dark (active) cycle, without a compensatory increase in food intake, suggests a thermogenic effect. Note that single housing itself can increase energy expenditure.[38][39]
-
Interpreting Results and Potential Pitfalls
-
Expected Outcomes: A successful TGR5 agonist should significantly lower the glucose AUC in the OGTT, demonstrate a trend towards or significantly improved insulin sensitivity in the ITT, and cause a robust increase in GLP-1 secretion post-glucose challenge.
-
Causality: A positive result in the GLP-1 assay is critical to link the improved glucose tolerance directly to the TGR5 mechanism. Without it, other off-target effects cannot be ruled out.
-
Animal Stress: Stress from handling and injections can cause a paradoxical increase in blood glucose, particularly during an ITT.[31] Proper animal handling and acclimation are paramount to obtaining reliable data.
-
PK/PD Relationship: The timing of agonist administration relative to the glucose or insulin challenge is crucial. An understanding of the compound's pharmacokinetics is necessary to optimize the experimental design.
Conclusion
Validating the glucose-lowering effects of a TGR5 agonist requires a systematic, multi-faceted approach using disease-relevant animal models. By combining core functional assays like the OGTT and ITT with a direct mechanistic readout like GLP-1 secretion, researchers can build a compelling and robust preclinical data package. This structured methodology ensures that the observed efficacy is not only significant but is also driven by the intended pharmacological mechanism, paving the way for further development.
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The Tale of Two Imidazoles: A Comparative Efficacy Guide to Methyl Ester vs. Carboxylic Acid Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry, the imidazole scaffold stands as a cornerstone, a privileged structure integral to a multitude of therapeutic agents.[1] Its unique electronic and structural properties allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antifungal, and anti-inflammatory effects.[2][3] However, the journey from a promising imidazole-based compound to a clinically effective drug is often paved with challenges related to its pharmacokinetic profile. A critical decision in the optimization of these derivatives lies in the choice of functional groups, with the methyl ester versus the carboxylic acid moiety presenting a pivotal divergence in physicochemical properties and, consequently, in biological efficacy.
This guide provides an in-depth, objective comparison of the performance of methyl ester and carboxylic acid imidazole derivatives, supported by experimental data and protocols. As Senior Application Scientists, we aim to elucidate the causal relationships behind experimental choices, offering a trustworthy and authoritative resource for your research and development endeavors.
The Central Dichotomy: Bioavailability vs. Target Interaction
The fundamental difference between a carboxylic acid and its methyl ester derivative lies in their polarity and, by extension, their ability to traverse biological membranes. Carboxylic acids, typically ionized at physiological pH, are highly polar, which can be advantageous for strong interactions with target proteins but often results in poor membrane permeability and limited oral bioavailability.[4][5] Conversely, the methyl ester masks this polarity, creating a more lipophilic molecule that can more readily cross cell membranes.[6] This often positions the methyl ester as a prodrug , a biologically inactive precursor that is metabolized in vivo to the active carboxylic acid.[7]
The central hypothesis, therefore, is that while the carboxylic acid moiety may be essential for direct interaction with the biological target, the methyl ester can serve as an effective delivery vehicle, enhancing the overall therapeutic efficacy by ensuring the active compound reaches its site of action in sufficient concentrations.
Comparative Efficacy Across Therapeutic Areas: A Data-Driven Analysis
Anticancer Activity: A Case for Prodrug Strategy
In the realm of oncology, delivering a cytotoxic agent specifically to cancer cells is paramount. The enhanced permeability of methyl ester derivatives can lead to higher intracellular concentrations of the active carboxylic acid, potentially increasing potency.
Table 1: Comparative Anticancer Activity Data for Imidazole Derivatives
| Compound Type | Imidazole Scaffold | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |
| Carboxylic Acid | Imidazolyl benzoic acid derivative | A549 (Lung) | Good activity | [1] |
| Methyl Ester | 2-[3-imidazol-1-yl-5-(naphthalen-2-ylamino)-phenyl]-2-methyl-propionic acid methyl ester | MCF-7 (Breast) | Promising IC₅₀ value | [8] |
| Carboxylic Acid | 2-aryl-thiazolidine-4-carboxylic acid amides (bioisostere) | Melanoma | Potent and selective | [9] |
Note: Data is compiled from different studies and direct comparison should be made with caution. IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
The data suggests that both carboxylic acid and methyl ester derivatives of imidazoles can exhibit significant anticancer activity. The promising activity of the methyl ester in the MCF-7 cell line supports the hypothesis that it can effectively deliver the active compound into the cell, where it is likely hydrolyzed to the active carboxylic acid.[8]
Antifungal Efficacy: Balancing Permeability and Target Inhibition
Imidazole-based antifungals, such as miconazole and ketoconazole, primarily act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[10] The ability of the antifungal agent to penetrate the fungal cell wall and membrane is a critical determinant of its efficacy.
Table 2: Comparative Antifungal Activity Data for Imidazole Derivatives
| Compound Type | Imidazole Scaffold | Fungal Strain | Activity Metric (MIC) | Reference |
| General Imidazole | Various substituted imidazoles | Candida albicans | MICs comparable to miconazole | [11] |
| Methyl Ester | Imidazole derivative | Candida species | Potential for good activity | [12] |
| Carboxylic Acid | 4-carboxylic imidazole derivatives | Candida albicans | Good antimicrobial activity | [13] |
Note: Data is compiled from different studies and direct comparison should be made with caution. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
The lipophilicity of ester derivatives could theoretically enhance penetration through the lipid-rich fungal membrane, potentially leading to lower MIC values compared to their carboxylic acid counterparts.
Anti-inflammatory Action: Modulating Intracellular Pathways
The anti-inflammatory effects of imidazole derivatives often involve the modulation of intracellular signaling pathways, such as the p38 MAP kinase pathway, and the inhibition of enzymes like cyclooxygenase (COX).[14][15] Efficient entry into inflammatory cells is therefore a prerequisite for activity.
Table 3: Comparative Anti-inflammatory Activity Data for Imidazole Derivatives
| Compound Type | Imidazole Scaffold | In Vivo/In Vitro Model | Activity Metric | Reference |
| Carboxylic Acid | Imidazolyl acetic acid derivatives | Carrageenan-induced rat paw edema | Maximum anti-inflammatory activity | [16] |
| Methyl Ester | Imidazole derivatives | Carrageenan-induced rat paw edema | Significant anti-inflammatory response | [17] |
| Carboxylic Acid | [4-(trifluoromethyl)-1H-imidazole-1-yl] acetic acid derivatives | p38 MAP kinase inhibitory activity | Considerable inhibitory activity (IC₅₀) | [18][19] |
The data from various studies indicates that both carboxylic acid and methyl ester derivatives of imidazoles can exhibit potent anti-inflammatory effects. The efficacy of the carboxylic acid derivatives in both in vivo and in vitro models suggests that, in some cases, their intrinsic activity at the target site may be high enough to overcome any limitations in cell permeability.
The Decisive Factor: A Structure-Activity Relationship (SAR) Case Study
A study on imidazole-derived inhibitors of Insulin-Degrading Enzyme (IDE) provides a clear, direct comparison. Researchers found that the carboxylic acid was critical for activity .[20] The corresponding methyl ester was inactive in vitro; however, in vivo, the methyl ester was rapidly hydrolyzed to the active carboxylic acid, demonstrating its role as a prodrug.[20] This highlights a crucial principle: the choice between an ester and a carboxylic acid is highly dependent on the specific biological target and the overall molecular structure.
Experimental Protocols: A Guide to Self-Validating Systems
To empower your research, we provide detailed, step-by-step methodologies for key in vitro experiments to compare the efficacy of your imidazole derivatives.
Anticancer Efficacy: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.[3]
-
Compound Treatment: Treat the cells with various concentrations of your methyl ester and carboxylic acid imidazole derivatives for 24-72 hours.[3] Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.[1][3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[1]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value for each compound.
Diagram of MTT Assay Workflow:
Caption: Workflow for determining anticancer efficacy using the MTT assay.
Antifungal Susceptibility: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[2][17]
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in RPMI-1640 medium.[17]
-
Serial Dilution: Perform a two-fold serial dilution of your imidazole derivatives in a 96-well microplate.[2]
-
Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no fungi).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[17]
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.[17]
Diagram of Broth Microdilution Workflow:
Caption: Workflow for determining antifungal MIC via broth microdilution.
Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard for evaluating the acute anti-inflammatory activity of compounds.[11]
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week.
-
Compound Administration: Administer the imidazole derivatives (methyl ester and carboxylic acid) or a standard drug (e.g., indomethacin) intraperitoneally or orally 30-60 minutes before carrageenan injection.[11]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each compound compared to the control group.
Diagram of Carrageenan-Induced Paw Edema Workflow:
Caption: Workflow for in vivo anti-inflammatory activity assessment.
Conclusion: A Symbiotic Relationship for Optimal Efficacy
The choice between a methyl ester and a carboxylic acid functional group on an imidazole scaffold is not a matter of inherent superiority but rather a strategic decision based on the principles of drug design and the specific therapeutic target. The carboxylic acid often represents the pharmacologically active entity, crucial for binding and eliciting a biological response. The methyl ester, in many instances, serves as a valuable prodrug, enhancing the pharmacokinetic properties of the parent compound and ensuring its effective delivery to the site of action.
Ultimately, a synergistic approach, where the methyl ester acts as the delivery vehicle and the carboxylic acid as the active warhead, may provide the optimal therapeutic outcome. This guide provides the foundational knowledge and experimental frameworks to navigate this critical aspect of imidazole-based drug discovery. We encourage researchers to perform direct comparative studies on their specific imidazole scaffolds to definitively determine the most efficacious derivative for their intended application.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 1-benzyl-1H-imidazole-5-carboxylate
Prepared by: Your Senior Application Scientist
Introduction: A Proactive Approach to Laboratory Safety
In the fast-paced environment of research and drug development, the safe management and disposal of chemical reagents are paramount. Methyl 1-benzyl-1H-imidazole-5-carboxylate, a member of the imidazole derivative family, requires careful handling not only during its use but also through its entire lifecycle to its final disposal. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in principles of chemical safety, regulatory compliance, and environmental stewardship. The causality behind each step is explained to empower researchers with the knowledge to maintain a self-validating system of safety within their laboratories.
Section 1: Hazard Assessment and Classification
While the toxicological properties of this compound have not been fully investigated, the hazards can be inferred from the parent imidazole structure and similar molecules.[3] Imidazole and its derivatives are known to be:
Based on these potential hazards, all waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste. [7] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste receptacles.[1][5][8]
Section 2: Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any work that will generate this chemical waste, ensure a safe operating environment.
Core PPE Requirements:
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of properly after handling the chemical.[6][9]
-
Body Protection: A fully buttoned, flame-resistant laboratory coat is mandatory.[4]
Work Environment:
-
All handling and waste collection should be conducted within a certified laboratory chemical fume hood to prevent inhalation of any potential dust or vapors.[1][4]
-
An emergency eyewash station and safety shower must be readily accessible and unobstructed.[1][4]
Section 3: Step-by-Step Disposal Protocol
The guiding principle for disposal is segregation and containment. A small amount of hazardous waste can contaminate an entire container of non-hazardous waste, significantly increasing disposal costs and regulatory burdens.[10]
Step 1: Waste Collection and Segregation
Immediately upon generation, collect waste this compound. This includes:
-
Unused or expired pure solid compound.
-
Solutions containing the compound.
-
Contaminated items such as pipette tips, weigh boats, and gloves.
Segregate this waste stream from other chemical wastes. Specifically, store it away from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides to prevent violent reactions.[4][11]
Step 2: Container Selection
Use a designated, compatible, and sealable hazardous waste container.[1][4]
-
The container must be made of a material that does not react with the chemical (e.g., High-Density Polyethylene - HDPE).
-
It must have a secure, leak-proof screw-top cap to prevent spills and fugitive emissions.
-
The container must be in good condition, free of cracks or residue on the exterior.
Step 3: Accurate and Compliant Labeling
Proper labeling is a critical regulatory requirement and essential for safety.[2][12] As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[4][8] The label must include:
-
The words "Hazardous Waste" .[12]
-
The full chemical name: "this compound" . Avoid abbreviations or formulas.
-
A complete list of all constituents by percentage or volume, including solvents.[12]
-
The specific hazard characteristics (e.g., "Corrosive," "Toxic").
-
The date accumulation started (the day the first waste was added).
Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Store the container in a secondary containment bin to catch any potential leaks.[8]
-
The storage area must be away from direct sunlight, heat, and any sources of ignition.[1][11]
-
Federal regulations allow for the accumulation of up to 55 gallons of hazardous waste in an SAA. However, once a container is full, it must be removed from the SAA within three days.[8][12] Partially filled containers may remain for up to one year.[12]
Step 5: Arranging Final Disposal
Laboratory personnel should never transport hazardous waste themselves.[8]
-
Once the waste container is full or the experiment is complete, complete the hazardous waste tag by filling in the "full" date.
-
Contact your institution's EHS or hazardous waste management department to arrange for a chemical waste pickup.[1] They are trained professionals who will ensure the waste is transported and disposed of in compliance with all regulations.
Section 4: Spill and Emergency Procedures
For a Small Spill (Contained within the fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill using a chemical spill kit with appropriate absorbent pads.
-
Use dry clean-up procedures to avoid generating dust.[11]
-
Carefully collect the spilled material and absorbents using non-sparking tools and place them into a designated hazardous waste container.
-
Decontaminate the area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Label the waste container and manage it according to the protocol in Section 3.
For a Large Spill (Outside of a fume hood):
-
Immediately evacuate the area.
-
Alert others to evacuate and secure the area to prevent entry.
-
If safe to do so, shut off any ignition sources.
-
Contact your institution's emergency EHS number or call 911.[4] Do not attempt to clean it up yourself.
Data and Workflow Visualization
To ensure clarity and ease of use, the key procedural data and workflow are summarized below.
Table 1: Disposal Protocol Summary
| Parameter | Specification | Rationale & Source |
| Waste Category | Hazardous Chemical Waste | Inferred toxicity and corrosivity from related imidazole compounds.[4][5][7] |
| Container Type | Sealable, airtight, chemically compatible (e.g., HDPE) | Prevents leaks, reactions, and fugitive emissions.[1][4] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Protects against skin/eye contact and contamination.[4][6][13] |
| Work Environment | Certified Chemical Fume Hood | Minimizes inhalation exposure.[1][4] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment | Ensures safe, compliant temporary storage at the point of generation.[8][12] |
| Disposal Method | Collection by institutional EHS/certified hazardous waste handler | Ensures compliance with federal, state, and local transport/disposal regulations.[2][8] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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A Senior Application Scientist's Guide to Handling Methyl 1-benzyl-1H-imidazole-5-carboxylate
Hazard Assessment: An Evidence-Based Approach
While specific toxicological data for Methyl 1-benzyl-1H-imidazole-5-carboxylate is limited, the known hazards of analogous compounds provide a reliable basis for our safety protocols. Structurally related imidazole derivatives are known to cause skin irritation, serious eye irritation, and respiratory irritation. For instance, Methyl 1H-imidazole-5-carboxylate is classified with GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Similarly, other benzimidazole and carboxaldehyde derivatives present risks of being harmful if swallowed, in addition to causing skin and eye irritation[2][3].
Therefore, we must operate under the assumption that this compound poses, at a minimum, the following risks:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.
-
Serious Eye Damage: Contact with eyes can lead to severe irritation and potential long-term damage.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs.
-
Potential for Harm if Swallowed: Ingestion could lead to adverse health effects.
These potential hazards dictate the stringent personal protective equipment (PPE) and handling protocols detailed below.
Core Directive: Personal Protective Equipment (PPE)
The primary line of defense when handling this compound is a multi-layered PPE strategy. The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation decision rooted in the chemical's anticipated reactivity and physical form.
Eye and Face Protection: The Non-Negotiable Barrier
Direct ocular exposure is a high-consequence risk. Standard laboratory safety glasses are insufficient.
-
Mandatory: Chemical safety goggles that provide a complete seal around the eyes must be worn at all times when handling the solid compound or its solutions.[4][5]
-
Recommended for High-Risk Operations: When handling larger quantities (>10g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[6]
Skin & Body Protection: Preventing Dermal Exposure
-
Gloves: The choice of glove material is critical. Nitrile gloves are recommended for handling this type of organic substance due to their resistance to a broad range of chemicals and good dexterity.[7][8][9]
-
Protocol: Always inspect gloves for tears or punctures before use.[10] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[11] Contaminated gloves must be disposed of as chemical waste. For prolonged or immersive contact, consult the glove manufacturer's specific chemical resistance chart.[10][12][13]
-
-
Protective Clothing: A professional lab coat, fully buttoned, is required to protect skin and personal clothing from contamination.[7] For operations with a higher risk of spills, consider using a chemically resistant apron.
Respiratory Protection: Engineering Controls First
The most effective way to prevent respiratory exposure is through engineering controls.
-
Primary Control: All handling of solid this compound that may generate dust, and any work with its solutions, must be conducted inside a certified chemical fume hood.[8][14][15] The fume hood's sash should be kept as low as possible.
-
Secondary Control: If a fume hood is not available for a low-dust procedure, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or better) must be used.[4][14]
The following table summarizes the minimum PPE requirements for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Chemical Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Performing Reactions | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Handling Waste | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | As needed, based on waste form |
Operational and Disposal Plan
A systematic workflow is essential for ensuring safety and procedural integrity.
Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, ensure the work area (preferably a chemical fume hood) is clean and uncluttered.[15] Confirm that an eyewash station and safety shower are accessible and unobstructed.[4][14]
-
Donning PPE: Put on all required PPE as outlined in the previous section and the workflow diagram below.
-
Handling the Compound:
-
Carefully open the container, avoiding any agitation that could create dust.
-
Use a spatula to transfer the solid. Avoid scooping in a manner that generates airborne particles.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Securely close the container.
-
Clean any contaminated surfaces and equipment.
-
Properly doff and dispose of gloves and any other single-use PPE in the designated chemical waste container.
-
Wash hands thoroughly with soap and water after leaving the work area.[6]
-
Spill & Exposure Response
-
Minor Spill (in fume hood): Absorb the spill with a chemical absorbent material. Place the contaminated material in a sealed container for disposal.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[11][14] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[14]
Disposal Plan
All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations. Never dispose of this chemical down the drain.[7][15]
Visualized Safety Workflow
To ensure clarity and immediate comprehension of the safety workflow, the following diagram illustrates the decision-making process and procedural steps for handling this compound.
Caption: PPE selection and handling workflow for this compound.
References
-
PubChem. Methyl 1H-imidazole-5-carboxylate. National Center for Biotechnology Information. [Link]
-
AmericanBio. IMIDAZOLE Safety Data Sheet.[Link]
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LookChem. 1-benzyl-2-methyl-1H-imidazole-5-carbaldehyde Safety Data Sheets(SDS).[Link]
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Cole-Parmer. Material Safety Data Sheet - Imidazole.[Link]
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Carl ROTH. Safety Data Sheet: Imidazole.[Link]
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Carl ROTH. Safety Data Sheet: Imidazole PUFFERAN®.[Link]
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PubChem. 1-Methyl-1H-benzimidazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate.[Link]
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Utah State University. Rules for the Safe Handling of Chemicals in the Laboratory. Environmental Health & Safety Office. [Link]
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PubChem. 1-Benzyl-1H-imidazole-5-carboxaldehyde. National Center for Biotechnology Information. [Link]
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Capot Chemical Co., Ltd. MSDS of 1-Benzyl-1H-imidazole-5-carboxaldehyde.[Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). 1H-Imidazole, 1-methyl- - Evaluation statement.[Link]
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HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.[Link]
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California State University, Bakersfield (CSUB). Topic 1: Safety in the Organic Chemistry Laboratory.[Link]
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Chemistry LibreTexts. Safety in the Organic Chemistry Laboratory.[Link]
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Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.[Link]
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Erezdata. Methyl 1H-benzimidazole-5-carboxylate SDS.[Link]
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Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide.[Link]
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SUNY New Paltz. Glove Selection For Specific Chemicals.[Link]
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University of Texas at Austin. OSHA Glove Selection Chart. Environmental Health and Safety. [Link]
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Washington State University Spokane. Glove Selection Chart.[Link]
Sources
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- 3. 1-Benzyl-1H-imidazole-5-carboxaldehyde | C11H10N2O | CID 2773239 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
